molecular formula DCl B128001 Deuterium chloride CAS No. 7698-05-7

Deuterium chloride

Cat. No.: B128001
CAS No.: 7698-05-7
M. Wt: 36.46 g/mol
InChI Key: VEXZGXHMUGYJMC-FTGQXOHASA-N
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Description

Deuterium chloride, also known as this compound, is a useful research compound. Its molecular formula is DCl and its molecular weight is 36.46 g/mol. The purity is usually 95%.
The exact mass of the compound Hydrochloric acid-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2H)chlorane
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InChI

InChI=1S/ClH/h1H/i/hD
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InChI Key

VEXZGXHMUGYJMC-DYCDLGHISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

Cl
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

ClH
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301043478
Record name Deuterium chloride
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Molecular Weight

37.47 g/mol
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Physical Description

Compressed gas; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Deuterium chloride
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CAS No.

7698-05-7
Record name Deuterium chloride
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Record name Deuterium chloride
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Record name [2H]hydrogen chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Deuterium Chloride Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) chloride (DCl) is an isotopologue of hydrogen chloride (HCl) in which the protium (B1232500) atom is replaced by a deuterium atom. This isotopic substitution imparts subtle but significant differences in its physical and spectroscopic properties, making it a valuable compound in various scientific and research applications. This technical guide provides a comprehensive overview of the known physical properties of Deuterium chloride gas, compiled from various scientific sources. The information is presented to be a practical resource for professionals in research, science, and drug development who utilize or are considering the use of DCl in their work.

General & Safety Information

This compound is a colorless, pungent, and corrosive gas that gives off white fumes in moist air. It is a compressed liquefied gas and is highly soluble in water, reacting to form a strong acid.[1][2] Due to its hazardous nature, appropriate safety precautions must be taken when handling DCl gas. It is toxic if inhaled and causes severe skin burns and eye damage.[1]

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound gas for easy reference and comparison.

Table 1: Fundamental Physical Properties

PropertyValueSource(s)
Chemical Formula DCl[1]
Molecular Weight 37.47 g/mol
Appearance Colorless gas[2]
Odor Sharp, pungent[2]

Table 2: Thermodynamic Properties

PropertyValueSource(s)
Boiling Point -85 °C (188.15 K)
Melting Point -114 °C (159.15 K)
Critical Temperature Not explicitly found for DCl. For comparison, the critical temperature of HCl is 324.55 K (51.4 °C).
Vapor Pressure 613 psi (42.27 bar) at 21.1 °C (294.25 K)
Vapor Density (air=1) 1.3
Heat Capacity (Cp) Data not available for DCl. For HCl (gas) at 298.15 K: 29.13 J/(mol·K)
Heat Capacity (Cv) Data not available for DCl. For HCl (gas) at 298.15 K: 20.81 J/(mol·K)
Standard Enthalpy of Formation (gas) Data not available for DCl. For HCl (gas): -92.3 kJ/mol

Table 3: Transport Properties

PropertyValueSource(s)
Thermal Conductivity Data not available for DCl. For HCl (gas) at 300 K: 19.5 mW/(m·K)[3]
Viscosity Data not available for DCl. For HCl (gas) at 300 K: 19.7 µPa·s[4]

Experimental Protocols & Methodologies

The determination of the physical properties of gases like this compound requires specialized experimental setups. Below are detailed methodologies for key experiments.

Measurement of Vapor Pressure

A common method for determining the vapor pressure of a gas is through a static or dynamic equilibrium technique. A static method involves introducing a liquid sample into an evacuated, thermostatically controlled vessel and measuring the pressure at equilibrium.

Diagram for Vapor Pressure Measurement

Protocol:

  • The vessel is first evacuated to a high vacuum using a vacuum pump.

  • A small amount of liquid DCl is introduced into the vessel.

  • The vessel is immersed in a thermostatted bath to maintain a constant temperature.

  • The pressure inside the vessel is monitored using a pressure transducer until it stabilizes, indicating that equilibrium between the liquid and vapor phases has been reached.

  • The temperature is measured with a calibrated temperature probe.

  • The vapor pressure is recorded at various temperatures to obtain the vapor pressure curve.

Measurement of Gas Viscosity

The viscosity of a gas can be determined using methods such as the capillary tube viscometer, which is based on Poiseuille's law for laminar flow through a narrow tube.

Diagram for Gas Viscosity Measurement

Protocol:

  • This compound gas from a cylinder is passed through a pressure regulator and a mass flow controller to maintain a constant, known flow rate.

  • The gas then flows through a capillary tube of known length and radius, which is housed in a thermostatted bath to control the temperature.

  • A differential manometer is used to measure the pressure drop across the length of the capillary tube.

  • By applying Poiseuille's equation, which relates flow rate, pressure drop, and the dimensions of the tube, the viscosity of the gas can be calculated.

Measurement of Gas Thermal Conductivity

The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of gases.

Diagram for Thermal Conductivity Measurement

Protocol:

  • The gas is introduced into a thermostatically controlled measurement cell containing a thin platinum wire.

  • A short pulse of electrical power is applied to the wire, causing its temperature to rise.

  • The wire also acts as a resistance thermometer, and its change in resistance over time is measured with high precision using a Wheatstone bridge and a high-speed data recorder.

  • The rate of temperature increase of the wire is related to the thermal conductivity of the surrounding gas. By analyzing the transient temperature rise, the thermal conductivity can be determined.

Conclusion

This technical guide provides a summary of the currently available data on the physical properties of this compound gas. While key properties such as molecular weight, boiling point, and melting point are well-documented, there is a noticeable lack of comprehensive experimental data in the public domain for several other important physical constants, including critical pressure, heat capacity, standard enthalpy of formation, thermal conductivity, and viscosity. For these properties, values for hydrogen chloride have been provided for comparative purposes. The experimental protocols and diagrams included offer a foundational understanding of the methodologies employed in the determination of these properties. Further experimental investigation is warranted to fully characterize the physical properties of this important isotopic compound.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of High-Purity Deuterium (B1214612) Chloride

Abstract

Deuterium chloride (DCl) is a critical reagent in modern chemical and pharmaceutical research. Its applications range from serving as a deuterated acid catalyst in isotopic exchange reactions to its use in the synthesis of deuterated active pharmaceutical ingredients (APIs), which can exhibit improved pharmacokinetic profiles.[1][2][3] The synthesis of DCl with high isotopic enrichment and chemical purity is paramount for these applications to ensure reproducible and accurate results. This technical guide provides a comprehensive overview of the principal methods for synthesizing high-purity this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Introduction

Deuterium-labeled compounds are indispensable tools in drug discovery and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate due to the kinetic isotope effect, leading to drugs with potentially longer half-lives and reduced toxicity.[4] this compound is a fundamental building block for introducing deuterium into organic molecules.[5] It is widely used in Nuclear Magnetic Resonance (NMR) spectroscopy as a solvent or for pH adjustment, where high isotopic purity is essential to avoid interfering signals.[6]

The demand for high-purity DCl necessitates robust and efficient synthesis and purification strategies. This document outlines the most effective and commonly employed methods, focusing on reaction conditions, yield, and the final purity of the product.

Primary Synthesis Methods

Several methods exist for the preparation of this compound. The choice of method often depends on the required scale, available starting materials, and desired purity. The most prevalent laboratory-scale methods involve the reaction of heavy water (D₂O) with a suitable acid chloride.

Reaction of Benzoyl Chloride with Heavy Water (D₂O)

This is a widely recognized and convenient method for producing DCl gas on a laboratory scale.[7] The reaction proceeds by the hydrolysis of benzoyl chloride with deuterium oxide, yielding this compound and benzoic acid-d. The gaseous DCl is easily separated from the non-volatile benzoic acid-d byproduct.

Chemical Equation: C₆H₅COCl + D₂O → C₆H₅COOD + DCl (g)

  • Apparatus Setup: A two-neck round-bottom flask is fitted with a pressure-equalizing dropping funnel and a gas outlet connected to a drying tube (filled with anhydrous CaCl₂) followed by a cold trap (e.g., a U-tube immersed in a dry ice/acetone bath or liquid nitrogen) to collect the DCl gas. The entire system should be assembled and flame-dried under a vacuum or purged with a dry, inert gas (e.g., nitrogen or argon) to remove any atmospheric moisture.

  • Reactant Charging: Place freshly distilled benzoyl chloride into the round-bottom flask.

  • Reaction: Cool the flask in an ice bath. Add high-purity deuterium oxide (≥99.8 atom % D) dropwise from the dropping funnel to the stirred benzoyl chloride. The addition rate should be controlled to maintain a steady evolution of DCl gas.

  • Product Collection: The evolved DCl gas passes through the drying tube and condenses in the cold trap as a colorless solid.

  • Purification & Isolation: Once the reaction is complete, the collected DCl can be further purified by vacuum distillation. The solid DCl in the trap is allowed to warm slightly under vacuum, and the vapor is collected in a second trap cooled to a lower temperature, leaving behind less volatile impurities.

BenzoylChloride_Workflow cluster_reactants Reactants cluster_process Synthesis & Purification D2O High-Purity D₂O Reaction Reaction Flask (Ice Bath, Stirring) D2O->Reaction BenzoylCl Benzoyl Chloride BenzoylCl->Reaction Drying Drying Tube (Anhydrous CaCl₂) Reaction->Drying Evolved Gas Collection Cryogenic Trap (Liquid N₂) Drying->Collection Dried Gas Product High-Purity DCl Collection->Product Yields ThionylChloride_Workflow cluster_reactants Reactants cluster_process Synthesis & Purification D2O High-Purity D₂O Reaction Reaction Flask (Ice Bath) D2O->Reaction ThionylCl Thionyl Chloride ThionylCl->Reaction Separation Fractional Condensation (Cryogenic Traps) Reaction->Separation DCl / SO₂ Mixture Product High-Purity DCl Separation->Product Separates Byproduct SO₂ Gas (Vented) Separation->Byproduct

References

Isotopic Enrichment of Deuterium Chloride for Sensitive Experiments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of deuterium (B1214612) chloride (DCl), a critical reagent in a variety of sensitive experiments, including nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling for mass spectrometry, and kinetic isotope effect (KIE) studies for elucidating reaction mechanisms. This document details common laboratory-scale synthesis methods, purification techniques, and applications, with a focus on providing practical information for researchers in chemistry and drug development.

Introduction to Deuterium Chloride

This compound (DCl) is the deuterated analogue of hydrogen chloride (HCl), in which the protium (B1232500) atom (¹H) is replaced by a deuterium atom (²H or D). This isotopic substitution imparts unique properties to the molecule that are leveraged in various advanced analytical and synthetic applications. The increased mass of deuterium leads to a lower vibrational frequency of the D-Cl bond compared to the H-Cl bond, which is the basis for its use in spectroscopic and kinetic studies. High isotopic purity of DCl is often paramount for the sensitivity and accuracy of these experiments.

Synthesis and Isotopic Enrichment of this compound

The preparation of highly enriched DCl in a laboratory setting is crucial as its commercial availability can be limited or costly, especially in gaseous form. The most common methods for synthesizing DCl involve the reaction of a suitable chloride-containing reagent with deuterium oxide (D₂O), which is a readily available source of deuterium.

Common Laboratory Synthesis Methods

Two prevalent methods for the laboratory-scale synthesis of DCl are the reaction of deuterium oxide with benzoyl chloride and with thionyl chloride.

2.1.1. Benzoyl Chloride Method

The reaction of benzoyl chloride (C₆H₅COCl) with deuterium oxide is a convenient method for producing DCl gas. The reaction proceeds as follows:

C₆H₅COCl + D₂O → C₆H₅COOD + DCl

2.1.2. Thionyl Chloride Method

Another widely used method involves the reaction of thionyl chloride (SOCl₂) with deuterium oxide. This reaction is efficient but requires careful purification to remove the sulfur dioxide (SO₂) byproduct.[1][2] The reaction is:

SOCl₂ + D₂O → SO₂ + 2 DCl

Comparison of Laboratory Synthesis Methods

The choice of synthesis method often depends on the desired purity, scale, and available laboratory equipment. Below is a comparative summary of the two common methods.

ParameterBenzoyl Chloride MethodThionyl Chloride Method
Principle Reaction C₆H₅COCl + D₂O → C₆H₅COOD + DClSOCl₂ + D₂O → SO₂ + 2 DCl
Typical Isotopic Purity High, dependent on the purity of D₂OHigh, dependent on the purity of D₂O
Reported Yield Generally highHigh
Key Advantages Cleaner reaction with fewer volatile byproducts.Higher atom economy (produces two moles of DCl per mole of D₂O).
Key Disadvantages Produces benzoic acid-d as a non-volatile byproduct.Produces gaseous SO₂ byproduct which can be difficult to separate from DCl.[1][2]
Safety Considerations Benzoyl chloride is a lachrymator and corrosive.Thionyl chloride is highly corrosive and reacts violently with water. Both SOCl₂ and the SO₂ byproduct are toxic.

Experimental Protocols

Detailed experimental procedures are critical for the safe and efficient synthesis of high-purity DCl.

Synthesis of this compound from Benzoyl Chloride and D₂O

Objective: To produce high-purity DCl gas from benzoyl chloride and deuterium oxide.

Materials:

  • Benzoyl chloride (freshly distilled)

  • Deuterium oxide (D₂O, ≥99.8 atom % D)

  • Dry glassware (e.g., two-necked round-bottom flask, dropping funnel, condenser)

  • Gas-tight syringes

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Assemble a dry, inert gas-purged apparatus consisting of a two-necked round-bottom flask equipped with a dropping funnel and a condenser. The outlet of the condenser should be connected to a cold trap to collect the DCl gas.

  • Charge the round-bottom flask with a measured amount of benzoyl chloride.

  • Slowly add a stoichiometric amount of deuterium oxide to the dropping funnel.

  • Carefully add the deuterium oxide dropwise to the benzoyl chloride with gentle stirring. The reaction is exothermic and will generate DCl gas.

  • Control the rate of addition to maintain a steady evolution of gas.

  • The generated DCl gas is passed through the condenser (without cooling water) to trap any unreacted benzoyl chloride vapor and then collected in the cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • After the addition is complete, the reaction mixture may be gently warmed to drive the reaction to completion and ensure all the DCl gas has been collected.

  • The collected solid DCl in the cold trap can then be sublimed into a suitable storage container under vacuum.

Synthesis of this compound from Thionyl Chloride and D₂O

Objective: To produce DCl gas using thionyl chloride and deuterium oxide, followed by purification.

Materials:

  • Thionyl chloride (freshly distilled)

  • Deuterium oxide (D₂O, ≥99.8 atom % D)

  • Dry glassware (as in 3.1)

  • A purification train to remove SO₂ (e.g., a bubbler with a suitable scrubbing agent or a fractional condensation setup)

  • Cold trap

  • Inert gas supply

Procedure:

  • Set up a dry, inert gas-purged apparatus similar to the benzoyl chloride method.

  • Place a measured amount of thionyl chloride in the round-bottom flask.

  • Slowly add a stoichiometric amount of deuterium oxide from the dropping funnel to the thionyl chloride with vigorous stirring. The reaction is highly exothermic and produces both DCl and SO₂ gases.

  • The gas mixture is passed through a purification train to remove the SO₂. This can be achieved by fractional condensation, where the gas mixture is passed through a series of cold traps held at progressively lower temperatures. DCl will condense at a lower temperature than SO₂.

  • Alternatively, a chemical scrubber can be used, though this may introduce impurities if not carefully chosen.

  • The purified DCl gas is then collected in a cold trap cooled with liquid nitrogen.

  • The collected DCl can be further purified by sublimation.

Isotopic Purity Analysis

Ensuring the isotopic enrichment of the synthesized DCl is crucial for its application in sensitive experiments. The two primary methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the relative abundance of DCl and any residual HCl.High sensitivity; requires very small sample amounts.Can be destructive to the sample; requires specialized equipment.
NMR Spectroscopy ¹H NMR can be used to detect the presence of any residual HCl. ²H NMR confirms the presence of DCl.Non-destructive; provides structural information.Lower sensitivity compared to MS for detecting trace amounts of HCl.

Applications in Sensitive Experiments

Isotopically enriched DCl is a valuable tool in various research areas, particularly in the study of reaction mechanisms through the kinetic isotope effect (KIE).

Kinetic Isotope Effect (KIE) Studies

The KIE is a measure of the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation in the rate-determining step of a reaction, a significant change in the reaction rate can be observed. DCl is often used as a source of deuterium for these studies.

Below is a generalized workflow for a KIE study involving DCl.

KIE_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Conclusion start Start: Define Reaction to Study synth_h Synthesize Protiated Reactant start->synth_h synth_d Synthesize Deuterated Reactant using DCl start->synth_d run_h Run Reaction with Protiated Reactant synth_h->run_h run_d Run Reaction with Deuterated Reactant synth_d->run_d rate_h Determine Rate Constant (kH) run_h->rate_h rate_d Determine Rate Constant (kD) run_d->rate_d calc_kie Calculate KIE = kH / kD rate_h->calc_kie rate_d->calc_kie interpret Interpret KIE to Elucidate Reaction Mechanism calc_kie->interpret

Caption: Generalized workflow for a kinetic isotope effect (KIE) study using DCl.

Safety and Handling

This compound, like hydrogen chloride, is a corrosive and toxic gas. It is crucial to handle DCl in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. DCl gas is typically stored in lecture bottles or other appropriate high-pressure gas cylinders. Care must be taken to use regulators and tubing made of materials compatible with corrosive gases, such as stainless steel or Monel®.

Conclusion

The isotopic enrichment of this compound is a critical process for a range of sensitive experiments that provide deep insights into chemical reactions and molecular structures. While the synthesis of high-purity DCl requires careful attention to experimental detail and safety, the laboratory-scale methods described in this guide, particularly the benzoyl chloride and thionyl chloride routes, offer accessible means for researchers to produce this valuable reagent. The application of DCl in techniques such as KIE studies continues to be a powerful tool in advancing our understanding of chemical and biological processes.

References

An In-depth Technical Guide to Deuterium Chloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium (B1214612) chloride (DCl), the deuterated analogue of hydrogen chloride, is a crucial reagent in modern chemical and pharmaceutical research. Its unique isotopic properties make it an invaluable tool for introducing deuterium into organic molecules, a strategy increasingly employed in drug development to enhance pharmacokinetic profiles. This technical guide provides a comprehensive overview of deuterium chloride, covering its fundamental properties, synthesis, and detailed applications, with a particular focus on its role in isotopic labeling for the pharmaceutical industry. This document is intended to serve as a practical resource for researchers and professionals in the field, offering structured data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound, also known as heavy hydrogen chloride, is a chemical compound with the molecular formula DCl or ClD.[1] In this molecule, the protium (B1232500) (¹H) atom of hydrogen chloride is replaced by its stable, heavier isotope, deuterium (²H or D).[1] This isotopic substitution, while having a minimal impact on the fundamental chemical reactivity, imparts significant differences in physical properties and reaction kinetics, which are exploited in various scientific applications.[2]

The primary interest in this compound for the pharmaceutical industry lies in its utility as a deuterating agent. The strategic incorporation of deuterium into drug candidates can profoundly influence their metabolic fate, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxicity.[3] This "deuterium switch" or "de novo deuterated drug" approach has led to the successful development and approval of several deuterated drugs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental setups. The key properties are summarized in the table below for easy comparison with hydrogen chloride (HCl).

PropertyThis compound (DCl)Hydrogen Chloride (HCl)Reference(s)
CAS Number 7698-05-77647-01-0[1][4]
Molecular Formula DCl (or ClD)HCl[1][5]
Molecular Weight 37.47 g/mol 36.46 g/mol [5]
Appearance Colorless gas with a sharp, pungent odorColorless gas with a sharp, pungent odor[2]
Boiling Point -85 °C-85.05 °C[6]
Melting Point -114 °C-114.22 °C[6]
Density (gas, vs air) 1.31.268[6]
Solubility in Water Fully miscibleFully miscible[6]

Synthesis of this compound

This compound gas can be prepared in the laboratory through several methods. One common and convenient procedure involves the reaction of benzoyl chloride with deuterium oxide (heavy water).[7]

Reaction: C₆H₅COCl + D₂O → C₆H₅COOD + DCl

An alternative method involves the reaction of thionyl chloride with deuterium oxide.[8]

Reaction: SOCl₂ + D₂O → SO₂ + 2DCl

A simplified representation of the synthesis and collection of this compound gas is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Collection Reagents Benzoyl Chloride (C₆H₅COCl) + Deuterium Oxide (D₂O) ReactionVessel Reaction Vessel (Heated) Reagents->ReactionVessel Addition Condenser Condenser ReactionVessel->Condenser DCl Gas ColdTrap Cold Trap (e.g., Dry Ice/Acetone) Condenser->ColdTrap Purified DCl GasCell Gas Collection Cell ColdTrap->GasCell

Figure 1: Simplified workflow for the laboratory synthesis and collection of this compound gas.

Applications in Drug Development: Isotopic Labeling

The primary application of this compound in drug development is as a reagent for isotopic labeling, specifically through hydrogen-deuterium (H/D) exchange reactions.[9] This process involves the replacement of hydrogen atoms in a molecule with deuterium atoms.

The Kinetic Isotope Effect (KIE)

The scientific basis for the benefits of deuteration lies in the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolic "hotspot" with deuterium, the rate of metabolism at that site can be significantly reduced.[3]

This can lead to:

  • Increased drug half-life: A slower metabolic rate results in the drug remaining in the body for a longer period.

  • Improved metabolic profile: Blocking a specific metabolic pathway can lead to the formation of fewer or different metabolites, potentially reducing the formation of toxic byproducts.

  • Enhanced therapeutic efficacy: Higher and more sustained plasma concentrations of the drug can improve its effectiveness.

The logical flow of how deuteration impacts drug metabolism is illustrated below.

G Drug Drug with C-H bond at metabolic site Metabolism Metabolism (e.g., CYP450 oxidation) Drug->Metabolism DeuteratedDrug Deuterated Drug with C-D bond at metabolic site SlowerMetabolism Slower Metabolism (Kinetic Isotope Effect) DeuteratedDrug->SlowerMetabolism Metabolite Metabolite(s) Metabolism->Metabolite Excretion Faster Excretion Metabolite->Excretion LongerHalfLife Longer Half-Life & Improved Pharmacokinetics SlowerMetabolism->LongerHalfLife

Figure 2: The impact of deuteration on drug metabolism via the Kinetic Isotope Effect.
Hydrogen-Deuterium (H/D) Exchange Reactions

This compound is a common source of deuterium for H/D exchange reactions. These reactions are typically acid-catalyzed and are particularly effective for exchanging labile protons, such as those on heteroatoms (e.g., -OH, -NH₂, -COOH).[11] Exchange at less acidic C-H bonds can also be achieved, often requiring harsher conditions or the use of a co-catalyst.[11]

The general mechanism for acid-catalyzed H/D exchange at a carbonyl α-position is shown below.

G Start Carbonyl Compound (with α-Hydrogen) Protonation Protonation of Carbonyl Oxygen (with D⁺ from DCl) Start->Protonation 1 Enol Enol Intermediate Protonation->Enol 2 Deprotonation Deprotonation of α-Carbon by Cl⁻ Enol->Deprotonation 3a (forms enolate) Deuteration Deuteration of α-Carbon Deprotonation->Deuteration 3b End α-Deuterated Carbonyl Compound Deuteration->End 4

Figure 3: Simplified mechanism of acid-catalyzed H/D exchange at a carbonyl α-position.

Experimental Protocols

General Protocol for H/D Exchange using this compound

This protocol provides a general guideline for the deuteration of a substrate with exchangeable protons using a solution of this compound in D₂O.

Materials:

  • Substrate containing exchangeable protons

  • This compound solution (e.g., 35 wt. % in D₂O, 99 atom % D)

  • Anhydrous deuterated solvent (e.g., CDCl₃, for NMR analysis)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substrate in an appropriate solvent. If the substrate is soluble in the DCl/D₂O solution, a co-solvent may not be necessary.

  • Addition of DCl: Add the this compound solution to the reaction mixture. The amount of DCl and D₂O should be in stoichiometric excess relative to the number of exchangeable protons to drive the equilibrium towards the deuterated product.

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux) for a period determined by the lability of the protons to be exchanged. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR or mass spectrometry.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by carefully adding a suitable base (e.g., NaHCO₃ solution) until the mixture is neutral. Extract the product with an appropriate organic solvent.

  • Purification and Analysis: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and determine the degree of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol for NMR Sample Preparation

Deuterated solvents are essential for preparing samples for ¹H NMR spectroscopy to avoid large solvent signals that would obscure the analyte's signals.[3]

Materials:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O))

  • NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipe or cotton plug

Procedure:

  • Dissolve the Sample: Weigh approximately 5-20 mg of the solid sample (for small molecules) into a small, clean, dry vial.[12] For a liquid sample, use 1-2 drops.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.[12]

  • Filter the Sample: Place a small plug of Kimwipe or cotton into a Pasteur pipette.

  • Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into a clean, dry NMR tube. This will remove any particulate matter that could affect the spectral quality.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Acquire Spectrum: The sample is now ready for analysis in the NMR spectrometer.

Conclusion

This compound is a cornerstone reagent in the field of isotopic labeling, with profound implications for drug discovery and development. Its ability to efficiently introduce deuterium into organic molecules allows researchers to leverage the kinetic isotope effect to modulate the metabolic stability and pharmacokinetic properties of drug candidates. This technical guide has provided a detailed overview of the properties, synthesis, and applications of this compound, along with practical experimental protocols. A thorough understanding and application of the principles outlined herein will continue to facilitate the design and development of safer and more effective medicines.

References

The Chemical Reactivity of Deuterium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) chloride (DCl), the deuterated analogue of hydrogen chloride, is a cornerstone reagent in modern chemical research and pharmaceutical development. Its unique isotopic properties provide a powerful tool for elucidating reaction mechanisms, enhancing the metabolic stability of drug candidates, and serving as a versatile precursor in the synthesis of a wide array of deuterated compounds.[1][2] This technical guide offers a comprehensive exploration of the chemical reactivity of deuterium chloride, with a focus on its physical properties, isotopic effects, and key reactions. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its practical application in the laboratory.

Physical and Chemical Properties: The Isotopic Influence

The substitution of protium (B1232500) with deuterium in hydrogen chloride imparts subtle yet significant changes to its physical and chemical properties. These differences, summarized in Table 1, are primarily attributable to the greater mass of the deuterium nucleus, which influences vibrational frequencies and zero-point energies of the D-Cl bond.

Table 1: Comparison of Physical and Chemical Properties of this compound and Hydrogen Chloride

PropertyThis compound (DCl)Hydrogen Chloride (HCl)Reference(s)
Molar Mass 37.47 g/mol 36.46 g/mol [1]
Melting Point -114 °C (159.15 K)-114.22 °C (158.93 K)[1]
Boiling Point -85 °C (188.15 K)-85.05 °C (188.10 K)[1]
Vapor Pressure Lower than HCl at temperatures below 223.35 K; higher above.Higher than DCl at temperatures below 223.35 K; lower above.[3]
Bond Dissociation Energy Slightly higher than H-Cl428 kJ/mol[4]
Acidity (in respective isotopic water) Strong acidStrong acid (pKa ≈ -5.9)[1]

This compound is a colorless, corrosive gas with a pungent odor, and it is highly soluble in water and polar organic solvents.[1] Like HCl, it is a strong acid, readily donating a deuteron (B1233211) in chemical reactions. It is crucial to handle DCl with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, as it can cause severe skin burns and respiratory irritation.

The Kinetic Isotope Effect (KIE) in this compound Reactions

The difference in bond strength between the D-Cl and H-Cl bonds gives rise to a significant kinetic isotope effect (KIE), which is a powerful tool for investigating reaction mechanisms. The KIE is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

A primary kinetic isotope effect is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For reactions involving the cleavage of the D-Cl bond, the kH/kD ratio is typically greater than 1, indicating that the H-Cl bond is broken more readily than the D-Cl bond. This is because the zero-point energy of the D-Cl bond is lower than that of the H-Cl bond, resulting in a higher activation energy for the cleavage of the D-Cl bond. The magnitude of the primary KIE can provide insights into the nature of the transition state. A larger kH/kD value, often in the range of 3-8, suggests a more symmetric transition state where the hydrogen/deuterium is being transferred.[5][6]

A secondary kinetic isotope effect is observed when the bond to the isotope is not broken in the rate-determining step, but the isotopic substitution is at or near the reaction center. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5.[7]

Table 2: Illustrative Kinetic Isotope Effects in Reactions Involving Deuterium

Reaction TypeSubstrate/ReagentkH/kDReference(s)
EpoxidationEthylene with m-chloroperoxybenzoic acid0.83 (secondary)[8]
Elimination2-phenylethyl bromide with ethoxide7.1[5]
Protonation of vinyl ethersEthyl cyclooctenyl ether4.1[9]

Key Reactions of this compound

This compound participates in a wide range of chemical reactions, with its utility primarily centered on the introduction of deuterium into organic molecules.

Electrophilic Addition to Alkenes

One of the most fundamental reactions of DCl is its electrophilic addition across the carbon-carbon double bond of alkenes. This reaction proceeds via a carbocation intermediate and typically follows Markovnikov's rule, where the deuterium atom adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms.[10][11]

The mechanism involves the initial attack of the electron-rich π-bond of the alkene on the electrophilic deuterium of DCl. This results in the formation of a carbocation intermediate and a chloride ion. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final deuterated alkyl chloride product. The formation of the more stable carbocation is the rate-determining step and dictates the regioselectivity of the reaction.[3][12]

Electrophilic_Addition_Mechanism cluster_reactants Reactants cluster_ts1 Transition State 1 cluster_intermediate Intermediate cluster_ts2 Transition State 2 cluster_product Product Alkene R₂C=CR₂ TS1 [R₂C---CR₂---D---Cl]‡ Alkene->TS1 Rate-determining step DCl D-Cl DCl->TS1 Rate-determining step Carbocation Carbocation R₂C⁺-CR₂D TS1->Carbocation Chloride Chloride Ion Cl⁻ TS1->Chloride TS2 [R₂C⁺---Cl⁻---CR₂D]‡ Carbocation->TS2 Fast Chloride->TS2 Fast Product R₂CCl-CR₂D TS2->Product

Electrophilic addition of DCl to an alkene.
Acid-Base Reactions

As a strong acid, DCl readily undergoes acid-base reactions. It will deuterate bases, and in the presence of D₂O, it establishes an equilibrium to form D₃O⁺ ions, which can then act as a deuterating agent in various reactions.

Synthesis of Deuterated Compounds

This compound is a key starting material for the synthesis of a variety of deuterated compounds. It can be used to prepare deuterated solvents, reagents, and isotopically labeled internal standards for mass spectrometry.[1]

Experimental Protocols

Synthesis of this compound Gas

A common and convenient laboratory-scale synthesis of DCl gas involves the reaction of benzoyl chloride with deuterium oxide (D₂O).

Materials:

  • Benzoyl chloride (freshly distilled)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Drying tube filled with anhydrous calcium chloride

  • Gas collection apparatus (e.g., gas syringe or collection over a suitable liquid)

Procedure:

  • Set up a two-neck round-bottom flask equipped with a dropping funnel and a condenser. The outlet of the condenser should be connected to a drying tube and then to the gas collection apparatus.

  • Place a measured amount of benzoyl chloride in the round-bottom flask.

  • Slowly add D₂O dropwise from the dropping funnel to the benzoyl chloride with gentle stirring. An exothermic reaction will occur, and DCl gas will evolve.

  • The rate of DCl evolution can be controlled by the rate of D₂O addition and gentle heating if necessary.

  • The evolved DCl gas is passed through the drying tube to remove any unreacted D₂O vapor before collection.

  • Collect the DCl gas in a calibrated gas syringe or by displacement of a non-reactive liquid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and a lachrymator. DCl gas is highly corrosive and toxic. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

DCl_Synthesis_Workflow Start Start Assemble Apparatus Add_BenzoylChloride Add Benzoyl Chloride to Flask Start->Add_BenzoylChloride Add_D2O Slowly Add D₂O Add_BenzoylChloride->Add_D2O Reaction Reaction Occurs DCl Gas Evolves Add_D2O->Reaction Drying Dry DCl Gas Pass through CaCl₂ tube Reaction->Drying Collection Collect DCl Gas Drying->Collection End End Store or Use DCl Collection->End

Workflow for the synthesis of DCl gas.
Electrophilic Addition of this compound to Styrene (B11656)

This protocol describes the deuteriochlorination of styrene to form 1-chloro-1-phenylethane-2-d.

Materials:

  • Styrene (freshly distilled)

  • This compound (gas or solution in a suitable anhydrous solvent)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube

Procedure:

  • Dissolve a known amount of styrene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly bubble DCl gas through the stirred solution. Alternatively, add a solution of DCl in an anhydrous solvent dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a small amount of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any excess DCl.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Safety Precautions: Styrene is flammable and an irritant. DCl is corrosive. All operations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile and indispensable tool in chemical research and development. Its distinct chemical reactivity, largely governed by the isotopic effect of deuterium, provides a unique avenue for mechanistic studies and the synthesis of deuterated molecules. A thorough understanding of its properties, reactions, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The continued exploration of DCl's reactivity will undoubtedly lead to further advancements in our understanding of chemical processes and the development of novel pharmaceuticals and materials.

References

An In-depth Technical Guide to the Key Differences Between Deuterium Chloride and Hydrogen Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between Deuterium (B1214612) Chloride (DCl) and Hydrogen Chloride (HCl). The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces significant isotopic effects that manifest in distinct physical, chemical, and spectroscopic properties. Understanding these differences is crucial for applications in isotopic labeling, kinetic isotope effect studies, and advanced analytical techniques.

Core Physical and Spectroscopic Differences

The primary distinction between DCl and HCl arises from the difference in their reduced masses, which significantly influences their vibrational and rotational energy levels. Deuterium is approximately twice as heavy as protium, leading to a lower vibrational frequency and a smaller rotational constant for DCl compared to HCl. These differences are readily observable in their rovibrational spectra.

Quantitative Data Summary

The following tables summarize the key quantitative differences between DCl and HCl based on spectroscopic analysis.

Table 1: Fundamental Molecular Properties

PropertyHydrogen Chloride (HCl)Deuterium Chloride (DCl)Key Observation
Reduced Mass (amu) ~1.008~2.014DCl has a significantly larger reduced mass.
Bond Length (rₑ) (Å) ~1.27 - 1.31~1.27 - 1.30The equilibrium bond length is largely unaffected by isotopic substitution.[1][2]
Force Constant (k) (N/m) ~480 - 515~490 - 515The stiffness of the chemical bond remains nearly the same.[1][2]

Table 2: Spectroscopic Constants

PropertyHydrogen Chloride (HCl)This compound (DCl)Key Observation
Vibrational Frequency (ν₀) (cm⁻¹) ~2884 - 2990~2089 - 2144The vibrational frequency of DCl is significantly lower than that of HCl.[1][2]
Rotational Constant (Bₑ) (cm⁻¹) ~10.57~5.46The rotational constant of DCl is roughly half that of HCl.[2]
Anharmonicity Constant (νₑxₑ) (cm⁻¹) ~52.12 - 54.03~26.80 - 27.76Anharmonicity is less pronounced in DCl.[1][2]
Moment of Inertia (I) (J·s²) ~2.65 x 10⁻⁴⁷~5.12 x 10⁻⁴⁷The moment of inertia for DCl is nearly double that of HCl.[2]

Experimental Protocols

Synthesis of this compound (DCl) Gas

A common and convenient method for the laboratory-scale synthesis of DCl gas for spectroscopic analysis involves the reaction of a deuterated water source with a suitable chloride-containing reagent.

Materials:

  • Deuterium oxide (D₂O, 99.5% or higher isotopic purity)

  • Thionyl chloride (SOCl₂) or Benzoyl chloride (C₆H₅COCl)

  • Microscale glassware (e.g., 5 mL vial, Claisen adapter, septum)

  • Syringe

  • Gas-tight infrared (IR) gas cell with KBr or NaCl windows

  • Tygon tubing

  • Nitrogen gas source (for purging)

  • Beaker with water and an indicator (e.g., thymol (B1683141) blue) for monitoring gas production

Procedure:

  • Apparatus Setup: Assemble the microscale glassware in a fume hood. Place a magnetic stir bar and 1 mL of thionyl chloride into the 5 mL vial. Connect the vial to a Claisen adapter. Seal the top of the Claisen adapter with a septum. Attach a connecting adapter to the side arm of the Claisen adapter, and connect this to the IR gas cell via Tygon tubing. The outlet of the gas cell should be connected via tubing to a glass sparge submerged in a beaker of water containing thymol blue.

  • Purging: Gently purge the entire apparatus with dry nitrogen gas to remove any atmospheric moisture.

  • Reaction Initiation: Using a microliter syringe, carefully inject a mixture of D₂O and H₂O (a small amount of H₂O can help initiate the reaction) dropwise through the septum into the vial containing thionyl chloride. The reaction will begin to produce DCl and HCl gas, along with sulfur dioxide (SO₂).

  • Gas Collection: The generated gas mixture will flow into the IR gas cell. The progress of the reaction can be monitored by the color change of the indicator in the beaker (thymol blue will turn from yellow to red as the acidic gas bubbles through).

  • Reaction Completion and Cell Sealing: Once the IR gas cell is filled to the desired pressure (typically a few cm Hg), stop the addition of the D₂O/H₂O mixture. Close the valves on the IR gas cell to seal the gas sample inside.

  • Neutralization: After the experiment, any excess DCl gas should be carefully vented through a basic solution (e.g., sodium bicarbonate) to neutralize it.

Fourier Transform Infrared (FTIR) Spectroscopy of DCl and HCl

The rovibrational spectra of DCl and HCl are typically obtained using a high-resolution FTIR spectrometer.

Materials:

  • FTIR spectrometer with a resolution of at least 1 cm⁻¹

  • IR gas cell containing the DCl/HCl gas mixture

  • Computer with data acquisition and analysis software

Procedure:

  • Background Spectrum: Place the empty (evacuated) IR gas cell in the sample compartment of the FTIR spectrometer. Allow the sample compartment to be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Collect a background spectrum.

  • Sample Spectrum: Remove the evacuated gas cell and fill it with the DCl/HCl gas mixture as described in the synthesis protocol. Place the filled gas cell back into the sample compartment and allow it to purge for the same amount of time as the background scan. Collect the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum of the gas sample.

  • Data Analysis:

    • Identify the P and R branches in the rovibrational spectra of both DCl and HCl. The HCl band will be centered around 2900 cm⁻¹, while the DCl band will be at a lower wavenumber, around 2100 cm⁻¹.[2]

    • Assign the rotational quantum numbers (J) to the individual peaks in the P and R branches.

    • Analyze the peak positions to determine the spectroscopic constants (ν₀, Bₑ, αₑ, Dₑ) for each molecule.

    • From these constants, calculate the bond length (rₑ) and the force constant (k) for both DCl and HCl.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Experimental_Workflow cluster_synthesis DCl Synthesis cluster_analysis FTIR Spectroscopy & Analysis Reagents D₂O + SOCl₂ Reaction Gas Generation Reagents->Reaction Dropwise Addition Collection Fill IR Gas Cell Reaction->Collection FTIR Acquire Spectrum Collection->FTIR Processing Data Processing FTIR->Processing Fourier Transform Analysis Calculate Constants Processing->Analysis Peak Assignment

Experimental workflow for DCl synthesis and analysis.
Rovibrational Energy Levels and Transitions

This diagram illustrates the difference in energy levels and the resulting spectral appearance between HCl and DCl.

Rovibrational_Transitions cluster_HCl HCl Energy Levels cluster_DCl DCl Energy Levels cluster_spectra Resulting Spectra v0_hcl v=0 v1_hcl v=1 HCl_spectrum HCl Spectrum (~2900 cm⁻¹) v1_hcl->HCl_spectrum J0_v0_hcl J=0 J1_v1_hcl J=1 J0_v0_hcl->J1_v1_hcl R(0) J1_v0_hcl J=1 J0_v1_hcl J=0 J1_v0_hcl->J0_v1_hcl P(1) J2_v0_hcl J=2 J2_v1_hcl J=2 v0_dcl v=0 v1_dcl v=1 DCl_spectrum DCl Spectrum (~2100 cm⁻¹) v1_dcl->DCl_spectrum J0_v0_dcl J=0 J1_v1_dcl J=1 J0_v0_dcl->J1_v1_dcl R(0) J1_v0_dcl J=1 J0_v1_dcl J=0 J1_v0_dcl->J0_v1_dcl P(1) J2_v0_dcl J=2 J2_v1_dcl J=2

Energy levels and spectral transitions for HCl and DCl.

Chemical Properties and Handling

Chemically, this compound behaves very similarly to Hydrogen chloride. It is a strong acid when dissolved in D₂O, forming deuteronium ions (D₃O⁺). DCl is corrosive and hygroscopic.[3]

Safety Precautions:

  • Always handle DCl in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • DCl gas and its solutions are corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.

  • In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The isotopic substitution of hydrogen with deuterium in hydrogen chloride leads to profound and predictable differences in its physical and spectroscopic properties, primarily due to the change in reduced mass. These differences, particularly the significant shift in vibrational frequency, are readily quantifiable using techniques like FTIR spectroscopy. A thorough understanding of these distinctions is essential for researchers and professionals in drug development and other scientific fields who utilize deuterated compounds for a variety of applications. The experimental protocols provided herein offer a foundation for the safe synthesis and analysis of this compound in a laboratory setting.

References

The Strategic Application of Deuterium Chloride in Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a powerful strategy in pharmaceutical research, offering a sophisticated approach to enhancing the therapeutic profile of drug candidates. This "deuterium switch" can significantly alter a molecule's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and extended patent life. Deuterium chloride (DCl), as a readily available and versatile reagent, plays a pivotal role in the synthesis of these deuterated compounds. This technical guide provides a comprehensive overview of the core applications of this compound in pharmaceutical research, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this technology for innovative drug development.

The Deuterium Kinetic Isotope Effect: A Paradigm Shift in Drug Metabolism

The foundational principle behind the utility of deuterated drugs is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium[]. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step of drug metabolism are often significantly slowed when a C-D bond is present at that specific molecular position[][2]. This phenomenon can lead to several therapeutic advantages:

  • Increased Metabolic Stability: By retarding the rate of metabolic degradation, deuteration can prolong the drug's half-life in the body[][2].

  • Enhanced Drug Exposure: A slower metabolism often results in a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to a therapeutic level of the drug for a longer duration[2].

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts, thereby improving the drug's safety profile[][2].

  • Potential for Lower Dosing: Improved metabolic stability can allow for lower or less frequent dosing, which can enhance patient compliance and reduce side effects[].

The following diagram illustrates the fundamental principle of the deuterium kinetic isotope effect on drug metabolism.

KIE cluster_0 Metabolism of Non-Deuterated Drug cluster_1 Metabolism of Deuterated Drug Drug_H Drug-H TS_H [Transition State]‡ Drug_H->TS_H Lower Activation Energy Metabolite_H Metabolite TS_H->Metabolite_H Faster Reaction Rate Drug_D Drug-D TS_D [Transition State]‡ Drug_D->TS_D Higher Activation Energy Metabolite_D Metabolite TS_D->Metabolite_D Slower Reaction Rate

Diagram 1: The Deuterium Kinetic Isotope Effect.

Quantitative Impact of Deuteration on Pharmacokinetics

The theoretical advantages of the kinetic isotope effect translate into measurable improvements in the pharmacokinetic profiles of numerous drugs. The following tables summarize comparative data for several deuterated drugs versus their non-deuterated counterparts, demonstrating the significant impact of this strategic molecular modification.

Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

Drug (Deuterated vs. Non-Deuterated)SpeciesParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference(s)
Tetrabenazine vs. Deutetrabenazine Humant½ (active metabolites)~2-5 h~9-10 h~2-5x Increase[3]
HumanCmax (active metabolites)HigherLowerReduction[3]
Methadone vs. d9-Methadone MouseAUCBaseline-5.7x Increase[3][4][5]
MouseCmaxBaseline-4.4x Increase[3][4][5]
MouseClearance (CL)4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg~5.2x Reduction[3][5]
Ivacaftor vs. CTP-656 (Deuterated Ivacaftor) Human~12-14 h~16-18 h~1.3x Increase[6]
HumanAUCBaseline-~1.5x Increase[6]

Table 2: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Compounds in Human Liver Microsomes

Compound (Deuterated vs. Non-Deuterated)In Vitro Half-life (t½)Intrinsic Clearance (CLint)Reference(s)
Non-Deuterated Compound A 15 min92.4 µL/min/mg protein[2][7][8]
Deuterated Compound A 45 min30.8 µL/min/mg protein[2][7][8]
Non-Deuterated Compound B 30 min46.2 µL/min/mg protein[2][7][8]
Deuterated Compound B 75 min18.5 µL/min/mg protein[2][7][8]

This compound in the Synthesis of Deuterated Compounds

This compound is a cornerstone reagent for the introduction of deuterium into organic molecules, primarily through hydrogen-deuterium (H/D) exchange reactions. This is particularly effective for protons that are acidic or rendered exchangeable by the molecular environment, such as those on heteroatoms or alpha to carbonyl groups. Furthermore, DCl can be used in acid-catalyzed deuteration of aromatic systems.

General Experimental Protocol for H/D Exchange in an Aromatic System using DCl

This protocol provides a general procedure for the deuteration of an aromatic compound with exchangeable protons using this compound.

Materials:

  • Aromatic substrate

  • This compound solution (e.g., 35 wt. % in D₂O)

  • Deuterium oxide (D₂O)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Appropriate organic solvent (e.g., diethyl ether, dichloromethane)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aromatic substrate in an excess of deuterium oxide.

  • Acid Catalyst Addition: Carefully add this compound solution to the reaction mixture. The amount of DCl will depend on the reactivity of the substrate and may require optimization.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the H/D exchange by taking small aliquots at regular intervals.

  • Work-up: After the desired level of deuteration is achieved (as determined by NMR or MS analysis of the aliquots), cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the deuterated product with an appropriate organic solvent.

  • Drying and Concentration: Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with brine in D₂O. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: If necessary, purify the crude deuterated product by column chromatography or recrystallization.

  • Characterization: Confirm the identity and determine the level and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Analytical Applications of this compound in Pharmaceutical Research

Beyond its role in synthesis, this compound and deuterated compounds are indispensable tools in various analytical techniques used throughout the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents, often prepared using DCl, are fundamental for solution-state NMR analysis of drug candidates and biological macromolecules. They provide a non-interfering background, allowing for the clear observation of signals from the analyte. Furthermore, H/D exchange studies monitored by NMR, often initiated by the addition of a deuterated reagent like DCl in D₂O, can provide valuable information about the structure and dynamics of proteins and their interactions with ligands.

General Protocol for Protein NMR Sample Preparation:

  • Protein Expression and Purification: Express and purify the protein of interest. For larger proteins (>20 kDa), uniform ¹⁵N and ¹³C labeling is often necessary, and deuteration of the protein itself can significantly improve spectral quality[9].

  • Buffer Exchange: Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM sodium phosphate (B84403) in 99.9% D₂O, pH 7.0, with 50 mM NaCl).

  • Concentration: Concentrate the protein to the desired concentration, typically between 0.1 and 1.0 mM[9].

  • Sample Preparation: Transfer the concentrated protein solution to a high-quality NMR tube. Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.

  • Data Acquisition: Acquire NMR spectra using appropriate pulse sequences to study the structure, dynamics, and interactions of the protein.

Mass Spectrometry (MS)

Deuterated analogs of drug candidates are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS)[]. Their similar physicochemical properties to the analyte ensure co-elution and similar ionization efficiency, leading to accurate and precise quantification in complex biological matrices.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique probes the conformational dynamics of proteins and can map protein-ligand interaction sites[11][12][13][14][15]. The protein is exposed to a deuterated buffer (like D₂O), and the rate of deuterium uptake by backbone amide hydrogens is measured by mass spectrometry. Binding of a drug molecule can alter the conformation of the protein, leading to changes in the deuterium exchange pattern, thereby revealing the binding site.

General Protocol for Bottom-Up HDX-MS:

  • Reagent Preparation: Prepare deuterated labeling buffer (e.g., 20 mM Tris, 150 mM NaCl in D₂O, pD 7.4) and quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine HCl, pH 2.5).

  • Deuterium Labeling: Incubate the protein with and without the drug ligand in the deuterated labeling buffer for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching: Stop the exchange reaction by adding the cold quench buffer.

  • Digestion: Digest the quenched protein into peptides using an acid-stable protease, such as pepsin, on an immobilized column at low temperature.

  • LC-MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis: Determine the deuterium uptake for each peptide by comparing the mass centroids of the deuterated and non-deuterated samples. Changes in deuterium uptake upon ligand binding indicate regions of interaction.

The following diagram illustrates a typical workflow for evaluating a deuterated drug candidate.

DrugDevelopmentWorkflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Clinical Development TargetID Target Identification & Validation LeadGen Lead Generation (Non-deuterated) TargetID->LeadGen Deuteration Strategic Deuteration (using DCl, etc.) LeadGen->Deuteration Synthesis Synthesis of Deuterated Analogues Deuteration->Synthesis InVitro In Vitro Assays (Metabolic Stability, etc.) Synthesis->InVitro InVivoPK In Vivo PK Studies (Rodent Models) InVitro->InVivoPK Tox Toxicology Studies InVivoPK->Tox Candidate Candidate Selection Tox->Candidate PhaseI Phase I (Safety & PK in Humans) Candidate->PhaseI PhaseII Phase II (Efficacy & Dosing) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval MetabolismPathway cluster_drug Drug Administration cluster_metabolism Hepatic Metabolism cluster_metabolites Metabolites Drug_H Drug-H (Non-deuterated) CYP3A4 CYP3A4 Drug_H->CYP3A4 Major Pathway CYP2D6 CYP2D6 Drug_H->CYP2D6 Minor Pathway Drug_D Drug-D (Deuterated) Drug_D->CYP3A4 Slowed Pathway (KIE) Drug_D->CYP2D6 Metabolic Shunting (Increased Flux) Metabolite_A Metabolite A (Oxidative) CYP3A4->Metabolite_A Metabolite_B Metabolite B (Oxidative) CYP2D6->Metabolite_B UGT1A1 UGT1A1 Metabolite_C Metabolite C (Glucuronide) UGT1A1->Metabolite_C Metabolite_A->UGT1A1 Excretion Excretion Metabolite_B->Excretion Metabolite_C->Excretion

References

The Lynchpin of Isotopic Labeling: A Technical Guide to Deuterium Chloride as a Precursor for Deuterated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical and pharmaceutical sciences, deuterated solvents are indispensable tools. Their application in Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating molecular structures, while their use in drug metabolism and pharmacokinetic studies provides invaluable insights. At the heart of the synthesis of many of these critical compounds lies deuterium (B1214612) chloride (DCl), a versatile and efficient precursor for isotopic labeling. This technical guide provides an in-depth exploration of the role of deuterium chloride in the preparation of deuterated solvents, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

This compound: Properties and Handling

This compound is the deuterated analogue of hydrogen chloride (HCl), with the chemical formula DCl. It is a colorless, corrosive gas at room temperature with a sharp, pungent odor.[1][2] For laboratory use, it is most commonly available as a solution in deuterium oxide (D₂O), typically in concentrations of 20-38 wt%.[3][4][5][6] The isotopic purity of commercially available this compound solutions is generally high, often exceeding 99 atom % D.[4]

Key Properties:

Being a strong acid, DCl readily participates in hydrogen-deuterium (H/D) exchange reactions, making it a powerful reagent for introducing deuterium into organic molecules.[7][8] Due to its corrosive nature, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[2][9]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula DCl[7]
Molar Mass 37.47 g/mol [1]
Appearance Colorless gas[1]
Melting Point -114 °C[10]
Boiling Point -85 °C[10]
Solubility in D₂O Fully miscible[10]
Isotopic Purity Typically ≥99 atom % D[4]

The Core of Deuteration: Hydrogen-Deuterium Exchange

The primary mechanism through which this compound facilitates the synthesis of deuterated solvents is acid-catalyzed hydrogen-deuterium (H/D) exchange.[8][11] In this process, labile protons on an organic molecule are replaced by deuterons from the DCl/D₂O solution. The reaction is an equilibrium process, and to achieve a high degree of deuteration, a large excess of the deuterium source is typically used.[11]

The efficiency of H/D exchange is dependent on the acidity of the protons being exchanged. Protons alpha to a carbonyl group, for instance, are readily exchanged under acidic conditions due to the formation of an enol intermediate.[12]

Synthesis of Common Deuterated Solvents

While many industrial-scale syntheses of deuterated solvents are proprietary, the following sections provide detailed experimental protocols for the laboratory-scale preparation of key solvents.

Deuterated Chloroform (B151607) (CDCl₃)

While the industrial synthesis of deuterated chloroform often utilizes the reaction of hexachloroacetone (B130050) with deuterium oxide,[13] a common laboratory-scale preparation involves the haloform reaction using a deuterated base. However, direct H/D exchange on chloroform is not efficient. An alternative and illustrative method involves the base-catalyzed exchange on a suitable precursor.

Experimental Protocol: Synthesis of Deuterated Chloroform via Haloform Reaction

This protocol is adapted from established methods utilizing a deuterated base, which can be prepared from D₂O.

  • Preparation of Sodium Deuteroxide (NaOD): In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of deuterium oxide (D₂O) cooled in an ice bath. The reaction is highly exothermic and produces deuterium gas. Allow the reaction to proceed until all the sodium has reacted.

  • Haloform Reaction: To the freshly prepared NaOD solution, slowly add a stoichiometric amount of a suitable precursor such as chloral (B1216628) hydrate (B1144303) or trichloroacetone at a low temperature (0-10 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signal of the starting material.

  • Work-up and Extraction: Once the reaction is complete, carefully neutralize the excess base with a solution of DCl in D₂O. Extract the crude deuterated chloroform with a suitable organic solvent like dichloromethane.

  • Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude CDCl₃ can be further purified by fractional distillation to achieve high isotopic and chemical purity.

Diagram 1: Experimental Workflow for Deuterated Chloroform Synthesis

G Workflow for Deuterated Chloroform (CDCl₃) Synthesis cluster_prep NaOD Preparation cluster_reaction Haloform Reaction cluster_workup Work-up and Purification Na_D2O 1. React Sodium Metal with D₂O NaOD_sol 2. Formation of NaOD Solution Na_D2O->NaOD_sol add_precursor 3. Add Trichloroacetone to NaOD Solution NaOD_sol->add_precursor react 4. Stir at Room Temperature add_precursor->react monitor 5. Monitor by ¹H NMR react->monitor neutralize 6. Neutralize with DCl/D₂O monitor->neutralize Reaction Complete extract 7. Extract with Dichloromethane neutralize->extract dry 8. Dry with MgSO₄ extract->dry distill 9. Fractional Distillation dry->distill product Pure CDCl₃ distill->product G Acid-Catalyzed H/D Exchange for Methanol-d₄ Synthesis Methanol Methanol (CH₃OH) Protonation Protonation of Hydroxyl Group Methanol->Protonation DCl_D2O DCl in D₂O DCl_D2O->Protonation Deuteroxide_attack Attack by D₂O DCl_D2O->Deuteroxide_attack Water_elim Elimination of H₂O/HOD Protonation->Water_elim Carbocation Formation of CH₃⁺ Water_elim->Carbocation Carbocation->Deuteroxide_attack Deprotonation Deprotonation Deuteroxide_attack->Deprotonation Deprotonation->DCl_D2O Regenerates D⁺ CD3OD Methanol-d₄ (CD₃OD) Deprotonation->CD3OD

References

An In-depth Technical Guide to Safety Precautions for Handling Gaseous Deuterium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling and use of gaseous deuterium (B1214612) chloride (DCl). Deuterium chloride is a colorless, corrosive, and toxic gas that is widely used in chemical synthesis, particularly for isotopic labeling in research and drug development.[1] Adherence to strict safety protocols is essential to prevent harm to personnel, damage to equipment, and adverse environmental effects.

Properties and Hazards of Gaseous this compound

This compound is the deuterated form of hydrogen chloride (HCl).[1] While its chemical properties are similar to HCl, its distinct isotopic nature makes it a valuable reagent.[1] It is crucial to understand its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula DCl or Cl²H
Molecular Weight 37.47 g/mol [2]
Appearance Colorless gas[3]
Odor Sharp, pungent, suffocating[3]
Boiling Point -85 °C (-121 °F)[4]
Melting Point -114 °C (-173.2 °F)[4]
Vapor Density 1.3 (vs air)[5]
Solubility in Water Highly soluble; reacts to form deuterated hydrochloric acid[3]
Hygroscopicity Hygroscopic[2]

1.1. Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple hazard categories.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Gases under pressure Liquefied gasH280: Contains gas under pressure; may explode if heated.[6]
Acute toxicity, Inhalation Category 3H331: Toxic if inhaled.[6]
Skin corrosion/irritation Category 1AH314: Causes severe skin burns and eye damage.[6]
Serious eye damage/eye irritation Category 1H318: Causes serious eye damage.[6]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation.[7]

In addition to the GHS classifications, DCl is corrosive to the respiratory tract.[6] It reacts with water to form corrosive acids and may react violently with water.[6] Direct contact with the liquefied gas can cause frostbite.[6]

Exposure Limits and Health Effects

Exposure to gaseous DCl can have severe health consequences.

Table 3: Occupational Exposure Limits for this compound (as Hydrogen Chloride)

OrganizationTWASTEL/Ceiling
OSHA (PEL) -Ceiling: 5 ppm (7 mg/m³)[8]
ACGIH (TLV) -Ceiling: 2 ppm[9]
NIOSH (REL) -Ceiling: 5 ppm (7 mg/m³)[10]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

2.1. Routes of Exposure and Health Effects

  • Inhalation: Toxic if inhaled.[6] Causes severe irritation and burns to the respiratory tract, which can lead to pulmonary edema (fluid in the lungs), and may be fatal.[2][6] Symptoms include coughing, choking, and shortness of breath.[2]

  • Skin Contact: Causes severe skin burns and irritation.[6] Contact with liquefied gas can cause frostbite.[6]

  • Eye Contact: Causes serious eye damage, including severe burns and potential permanent injury.[6]

  • Ingestion: Not a likely route of exposure for the gaseous form.[6]

Chronic exposure to low concentrations may lead to erosion of the teeth and inflammation of the bronchi.[3]

Handling and Storage of Gaseous this compound

Proper handling and storage procedures are critical to ensure safety.

3.1. Engineering Controls

  • Work with gaseous DCl should be conducted in a well-ventilated area, preferably within a certified fume hood or a gas cabinet.[11]

  • Use a closed system for handling the gas whenever possible.[6]

  • Ensure that emergency eyewash stations and safety showers are readily accessible.[12]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with gaseous DCl.

Table 4: Recommended Personal Protective Equipment for Handling Gaseous DCl

Body PartPPE Recommendation
Respiratory Protection A full-face respirator with an appropriate cartridge (e.g., for acid gases) or a self-contained breathing apparatus (SCBA) should be used, especially when changing cylinders or in case of a leak.[6]
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[7]
Skin and Body Protection A complete suit protecting against chemicals, such as a flame-resistant lab coat, is necessary.[11] An apron and/or a full-body suit may be required for tasks with a higher risk of exposure.
Hand Protection Acid-resistant gloves (e.g., neoprene, butyl rubber) must be worn.[6] Gloves should be inspected for integrity before each use.

3.3. Cylinder Handling and Storage

  • Cylinders should be stored upright in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[12] The storage temperature should not exceed 52°C (125°F).[3]

  • Secure cylinders with straps or chains to prevent them from falling.[12]

  • Store DCl cylinders separately from incompatible materials, especially bases, oxidizing agents, and combustible materials.[11] A minimum distance of 20 feet from oxidizing gases is recommended.[11]

  • Use a "first in, first out" inventory system.[3]

  • Transport cylinders using a suitable hand truck or cart. Do not drag or roll cylinders.[6]

Material Compatibility

This compound is highly corrosive, especially in the presence of moisture. Selecting compatible materials for gas handling equipment is crucial to prevent leaks and equipment failure.

Table 5: Material Compatibility with this compound

MaterialCompatibility (Dry Gas)Compatibility (Wet Gas/Acid)
Metals
Stainless Steel (304, 316)SatisfactoryUnsatisfactory
MonelSatisfactoryGood Resistance
HastelloySatisfactoryGood Resistance
Carbon SteelSatisfactoryUnsatisfactory
CopperSatisfactoryUnsatisfactory
AluminumUnsatisfactoryUnsatisfactory
Plastics/Elastomers
PTFE (Teflon®)SatisfactorySatisfactory
FKM (Viton®)UnsatisfactoryUnsatisfactory
Kalrez®Conditional (consult manufacturer)Conditional (consult manufacturer)
NeopreneUnsatisfactoryUnsatisfactory

Note: This table provides general guidance. Always consult with the equipment manufacturer for specific material compatibility information.[10][13]

Experimental Protocol: Safe Setup and Operation of a Gas Handling System for Gaseous DCl

This protocol outlines the essential steps for safely setting up and operating a gas handling system for delivering gaseous DCl to a reaction vessel in a research laboratory.

5.1. Materials and Equipment

  • Cylinder of gaseous this compound with a compatible valve.

  • Two-stage pressure regulator constructed of compatible materials (e.g., stainless steel with a compatible diaphragm).

  • Inert purge gas (e.g., nitrogen or argon) with its own regulator.

  • Stainless steel tubing and fittings (e.g., Swagelok®).

  • Needle valve for fine flow control.

  • Check valve or backflow preventer.[6]

  • Gas scrubber or trap containing a neutralizing agent (e.g., sodium bicarbonate solution) for exhaust gas.

  • Leak detection solution (e.g., Snoop®) or an electronic leak detector.

  • All necessary PPE (see Table 4).

5.2. System Assembly and Leak Testing

  • Work Area Preparation: Ensure the entire setup is within a certified fume hood. Post warning signs indicating the use of a toxic and corrosive gas.

  • Cylinder Installation: Securely clamp the DCl cylinder and the inert gas cylinder in the fume hood.

  • Regulator Attachment:

    • Before attaching the regulator, ensure the cylinder valve is closed.

    • Inspect the regulator inlet and cylinder valve outlet for any damage or contamination.

    • Attach the DCl regulator to the DCl cylinder and tighten securely using the appropriate wrench. Do not overtighten.

    • Attach the inert gas regulator to the inert gas cylinder.

  • System Assembly:

    • Connect the stainless steel tubing from the outlet of the DCl regulator to the reaction apparatus.

    • Incorporate a needle valve for flow control and a check valve to prevent backflow into the regulator and cylinder.

    • Connect a separate line from the inert gas regulator to the DCl line via a T-fitting to allow for purging.

    • Ensure the exhaust from the reaction vessel is directed to a gas scrubber.

  • Leak Testing:

    • Close the outlet of the system (e.g., the needle valve).

    • Open the inert gas cylinder valve and set the regulator to the intended working pressure.

    • Pressurize the system with the inert gas.

    • Apply a leak detection solution to all connections. The formation of bubbles indicates a leak.

    • If a leak is detected, depressurize the system, tighten the fitting, and re-test.

    • Once the system is leak-free with the inert gas, close the inert gas cylinder valve and safely vent the system.

5.3. System Purging and Operation

  • Purging:

    • With the DCl cylinder valve still closed, open the inert gas valve and the necessary valves to purge the entire system with inert gas to remove any residual air and moisture. This is critical as DCl is highly reactive with moisture.[6]

    • After purging, close the inert gas supply.

  • Introducing DCl Gas:

    • Ensure the DCl regulator is in the fully closed position (counter-clockwise).

    • Slowly open the DCl cylinder valve. The high-pressure gauge on the regulator will indicate the cylinder pressure.

    • Slowly turn the regulator adjustment knob clockwise to set the desired delivery pressure.

    • Slowly open the needle valve to introduce DCl gas into the reaction vessel at the desired flow rate.

    • Continuously monitor the system for any signs of leaks or pressure fluctuations.

5.4. Shutdown and Purging

  • Shutdown:

    • Close the DCl cylinder valve.

    • Allow the remaining gas in the lines to be consumed by the reaction or vent through the scrubber.

    • Once the pressure on the regulator gauges drops to zero, close the needle valve and the regulator.

  • Final Purge:

    • Open the inert gas valve and purge the entire system, including the regulator, with inert gas to remove all traces of DCl.

    • Close all valves and leave the system under a slight positive pressure of inert gas.

Visualizing Safety Workflows

6.1. Risk Assessment for Handling Gaseous DCl

A thorough risk assessment is the foundation of safely working with hazardous materials. The following diagram illustrates the logical flow of a risk assessment process for handling gaseous DCl.

RiskAssessment cluster_assessment Risk Assessment Process cluster_controls Control Measures Hierarchy start Identify Hazards (Toxicity, Corrosivity, Pressure) evaluate_risks Evaluate Risks (Likelihood and Severity of Exposure) start->evaluate_risks control_measures Implement Control Measures evaluate_risks->control_measures review Review and Update Assessment control_measures->review elimination Elimination/Substitution (Is DCl essential?) control_measures->elimination review->start Periodically or when changes occur engineering Engineering Controls (Fume Hood, Gas Cabinet, Scrubber) admin Administrative Controls (SOPs, Training, Signage) ppe Personal Protective Equipment (Gloves, Goggles, Respirator)

Risk Assessment Workflow for Gaseous DCl

6.2. Emergency Response for a DCl Gas Leak

A clear and practiced emergency response plan is crucial for mitigating the consequences of a DCl gas leak.

EmergencyResponse cluster_emergency Emergency Response: DCl Gas Leak leak_detected DCl Gas Leak Detected (Alarm, Odor, Visual) evacuate Evacuate Immediate Area leak_detected->evacuate alert Alert Personnel and Emergency Services evacuate->alert isolate If Safe, Isolate the Source (Close Cylinder Valve) alert->isolate medical Provide Medical Attention to Exposed Individuals alert->medical ventilate Increase Ventilation (If safe and appropriate) isolate->ventilate Decision Point ppe_response Emergency Responders with SCBA Enter isolate->ppe_response If isolation is not possible or requires entry ventilate->ppe_response secure Secure the Leak ppe_response->secure decontaminate Decontaminate the Area secure->decontaminate report Report the Incident decontaminate->report

Emergency Response Flowchart for a DCl Leak

Emergency Procedures

In the event of an emergency involving gaseous DCl, prompt and correct action is vital.

7.1. In Case of a Leak

  • Evacuate: Immediately evacuate the affected area.[6]

  • Alert: Notify colleagues and activate any laboratory or building alarms. Contact your institution's emergency response team.

  • Isolate: If it is safe to do so without risk, close the cylinder valve to stop the flow of gas.[6]

  • Ventilate: Increase ventilation to the area if it can be done safely.[6]

  • Do Not Re-enter: Do not re-enter the area until it has been cleared by trained emergency responders equipped with appropriate PPE, including SCBAs.[6]

7.2. First Aid Measures

  • Inhalation: Move the victim to fresh air immediately.[6] Keep the person warm and at rest.[6] If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.[6] Delayed onset of pulmonary edema is possible.[6]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6] Seek immediate medical attention.[6]

Conclusion

Gaseous this compound is an invaluable tool in modern research and development, but its hazardous properties demand the utmost respect and caution. A thorough understanding of its properties, hazards, and the implementation of robust safety protocols, including proper engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures, are paramount for ensuring a safe working environment. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with handling gaseous DCl and continue their important work safely and effectively.

References

The Solubility of Deuterium Chloride in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) chloride (DCl), the deuterated analogue of hydrogen chloride (HCl), is a crucial reagent and tracer in various chemical and pharmaceutical research applications. Its utility in isotopic labeling, mechanistic studies, and as a catalyst in deuterated environments necessitates a thorough understanding of its solubility in common organic solvents. Due to the isotopic similarity between deuterium and protium, the solubility characteristics of DCl are expected to closely mirror those of HCl. This guide provides a comprehensive overview of the solubility of DCl in a range of organic solvents, leveraging available data for HCl as a strong proxy. The information presented herein is intended to assist researchers in selecting appropriate solvent systems, designing experiments, and interpreting results involving deuterium chloride.

Disclaimer: Direct quantitative solubility data for this compound in organic solvents is scarce in publicly available literature. Therefore, this guide utilizes the more extensively documented solubility data for hydrogen chloride (HCl) as a close approximation. The principles of solubility and the experimental methodologies described are directly applicable to DCl.

Core Principles of Solubility

The solubility of a gas like this compound in a liquid solvent is governed by several factors, including the polarity of both the solute and the solvent ("like dissolves like"), temperature, and pressure. DCl, like HCl, is a highly polar molecule.[1] Consequently, it exhibits higher solubility in polar solvents capable of forming hydrogen bonds or strong dipole-dipole interactions.[1] In non-polar solvents, solubility is generally much lower.[1][2]

The dissolution of DCl in polar protic solvents, such as alcohols, can lead to the formation of deuterated oxonium ions, analogous to the hydronium ions formed by HCl in water.[3] In polar aprotic solvents, dissolution occurs primarily through dipole-dipole interactions. In non-polar solvents, the interaction is weak, resulting in limited solubility and minimal ionization.[2][4]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for hydrogen chloride (HCl) in common organic solvents, which can be used as a reliable estimate for the solubility of this compound.

Alcohols
SolventFormulaTemperature (°C)Solubility (g HCl / 100 g Solvent)Notes
MethanolCH₃OH20HighMiscible in all proportions; forms a methanolic solution of hydrochloric acid.[1][3] Commercially available in various molarities, such as 3.0M.[5]
Ethanol (B145695)C₂H₅OH0~78Highly soluble.[6]
20~69Completely soluble; the solution is a powerful acid catalyst.[6][7]
Ethers
SolventFormulaTemperature (°C)SolubilityNotes
Diethyl Ether(C₂H₅)₂ON/AHighVery soluble.[1] Commercially available in various molarities, such as 1.0M and 2.0M.[8][9] The dissolution process is very exothermic.[10]
Tetrahydrofuran (THF)C₄H₈ON/AHighHighly soluble.[1]
Halogenated Hydrocarbons
SolventFormulaTemperature (°C)SolubilityNotes
Dichloromethane (DCM)CH₂Cl₂N/ASparingly SolubleData primarily exists for the solubility of DCM in aqueous HCl solutions, not the reverse.[11] However, DCM is miscible with ethanol and ether, which are good solvents for HCl.[12]
Chloroform (B151607)CHCl₃N/ALess SolubleLess soluble than in polar protic solvents.[1] Data is available for the solubility of chloroform in aqueous HCl solutions.[13]
Aromatic Hydrocarbons
SolventFormulaTemperature (°C)SolubilityNotes
Benzene (B151609)C₆H₆N/ALess SolubleDissolves without significant dissociation into ions.[2][14]
TolueneC₇H₈N/ALess SolubleSimilar to benzene, HCl dissolves but does not form an acidic, conducting solution.[2]

Experimental Protocols for Determining Solubility

The determination of gas solubility in liquids can be approached through several experimental methodologies. The choice of method often depends on the required accuracy, the properties of the gas and solvent, and the available equipment.

Dynamic Method

This method involves bubbling the gas (DCl or HCl) through the solvent at a constant temperature and pressure until the solvent is saturated.

Detailed Methodology:

  • Gas Preparation: A stream of pure, dry DCl or HCl gas is generated. This can be achieved by reacting a deuterated or protonated chloride salt with a strong, non-volatile acid (e.g., NaCl with H₂SO₄) or by dehydrating a concentrated aqueous solution.[1]

  • Saturation: The gas is passed through a thermostatically controlled vessel containing a known volume or mass of the organic solvent. The gas is introduced through a fritted bubbler to ensure good gas-liquid contact and facilitate rapid saturation.

  • Equilibrium: The system is allowed to reach equilibrium, which is typically indicated by a constant concentration of the dissolved gas over time. This can take several hours.[11][13]

  • Sampling and Analysis: Once saturated, an aliquot of the solution is carefully withdrawn. The concentration of the dissolved DCl or HCl is then determined. Common analytical techniques include:

    • Titration: The acidic solution is titrated with a standardized basic solution (e.g., sodium hydroxide (B78521) in a suitable solvent) using a pH electrode or an appropriate indicator to determine the endpoint.[15]

    • Gas Chromatography (GC): A headspace or direct injection method can be used to quantify the amount of dissolved gas.[11][13]

Static Method

In the static method, a known amount of gas is introduced into a sealed vessel containing a known amount of the degassed solvent. The pressure drop upon dissolution is measured to determine the amount of gas that has dissolved.

Detailed Methodology:

  • Degassing the Solvent: The organic solvent is thoroughly degassed to remove any dissolved air or other gases. This can be done by freeze-pump-thaw cycles or by sparging with an inert gas like nitrogen or argon.

  • Apparatus Setup: A known volume or mass of the degassed solvent is placed in a sealed, thermostatically controlled vessel equipped with a pressure transducer. The vessel is then evacuated.

  • Gas Introduction: A known quantity of DCl or HCl gas is introduced into the vessel. The initial pressure is recorded.

  • Equilibration: The vessel is agitated (e.g., with a magnetic stirrer) to facilitate the dissolution of the gas into the liquid phase. The pressure inside the vessel will decrease as the gas dissolves. The system is allowed to reach equilibrium, indicated by a stable pressure reading.

  • Calculation: The amount of dissolved gas is calculated from the initial and final pressure readings, the volume of the gas phase, and the temperature, using the ideal gas law or a more appropriate equation of state.

Reactivity and Applications in Mechanistic Studies

This compound is a valuable tool for investigating reaction mechanisms through the study of kinetic isotope effects (KIE).[] The difference in bond strength between a C-D bond and a C-H bond can lead to different reaction rates if that bond is broken in the rate-determining step of a reaction.

For example, in the electrophilic addition of DCl to an alkene, the rate of reaction can be compared to the addition of HCl. If the protonation (or deuteration) of the double bond is the rate-limiting step, a primary kinetic isotope effect will be observed. DCl can also be used to trace the path of a deuterium atom through a reaction sequence.[]

While DCl is generally used as a source of D⁺, it is important to consider its reactivity with certain organic solvents. For instance, in alcoholic solutions, DCl will readily exchange its deuterium with the hydroxyl proton of the alcohol. With ethers, stable oxonium salt complexes can form. In the presence of a Lewis acid catalyst like AlCl₃, DCl can deuterate aromatic rings such as benzene.[9]

Visualizations

Experimental Workflow for Solubility Determination (Dynamic Method)

G A DCl/HCl Gas Generation (e.g., NaCl + H2SO4) B Gas Drying (e.g., conc. H2SO4) A->B C Thermostatted Vessel with Organic Solvent B->C D Saturation via Bubbling C->D Introduce Gas E Equilibrium Achievement D->E F Sample Withdrawal E->F G Concentration Analysis F->G H Titration G->H I Gas Chromatography G->I

Caption: Workflow for determining DCl/HCl solubility using the dynamic method.

Logical Relationship: Solvent Polarity and DCl/HCl Solubility

G cluster_0 Solvent Type cluster_1 Solubility Outcome A This compound (DCl) (Highly Polar) B Polar Protic (e.g., Alcohols) A->B interacts with C Polar Aprotic (e.g., Ethers, Acetone) A->C interacts with D Non-Polar (e.g., Benzene, Toluene) A->D interacts with E High Solubility (Ionization/H-Bonding) B->E leads to F Good Solubility (Dipole-Dipole) C->F leads to G Low Solubility (Weak van der Waals) D->G leads to

Caption: Influence of solvent polarity on the solubility of this compound.

References

A Technical Guide to High-Purity Deuterium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deuterium (B1214612) chloride (DCl), the deuterated analogue of hydrochloric acid, is a critical reagent in modern chemical and pharmaceutical research. Its applications range from serving as a deuterium source in the synthesis of labeled compounds for metabolic studies to its use in advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS). The choice of a commercial supplier and the grade of DCl are paramount to the success of these sensitive applications, directly impacting the accuracy of experimental results and the purity of synthesized molecules. This guide provides an in-depth overview of commercially available high-purity deuterium chloride, its applications, and essential experimental protocols for its use.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound in various forms, primarily as a gas or as solutions in deuterium oxide (D₂O). The selection of the appropriate form and grade depends on the specific application. For instance, NMR applications often utilize solutions in D₂O, while gas-phase reactions or specific deuteration protocols may require anhydrous DCl gas.

Key suppliers in the market include Sigma-Aldrich (Merck), Cambridge Isotope Laboratories, Inc., Thermo Fisher Scientific (Acros Organics), and Clearsynth. These suppliers offer a range of isotopic purities and concentrations to meet diverse research needs.

Table 1: Comparison of Commercially Available High-Purity this compound Solutions

SupplierProduct Name/GradeFormConcentration (wt. % in D₂O)Isotopic Purity (atom % D)Key Applications
Sigma-Aldrich (Merck) This compound solutionLiquid20%≥99.5%NMR spectroscopy[1]
This compound solutionLiquid35%≥99%Pharmaceutical applications, NMR[2]
Cambridge Isotope Labs This compound (D, 99.5%)Liquid~35%99.5%NMR Solvents[3]
This compound "100%" (D, 99.96%)Liquid20%99.96%Biomolecular NMR[4]
Thermo Fisher Scientific This compound, for NMRLiquid20%100.0%NMR[5]
Carl ROTH This compound 38% solution in D₂OLiquid38%99.5%NMR spectroscopy, GC-MS, LC-MS[6][7]
Clearsynth This compoundLiquidNot SpecifiedNot SpecifiedDeuterium Exchange in Pharmaceutical APIs[8]

Table 2: Specifications of High-Purity this compound Gas

SupplierProduct Name/GradeFormIsotopic Purity (atom % D)Chemical PurityKey Applications
Sigma-Aldrich (Merck) This compoundGas99%Not SpecifiedSynthesis of substances
Cambridge Isotope Labs This compound (D, 99%)Gas99%Not SpecifiedGeneral synthetic applications[9]

Synthesis and Purification of High-Purity this compound

High-purity this compound is typically produced through the reaction of a suitable chlorinating agent with deuterium oxide (D₂O). One common laboratory-scale method involves the reaction of benzoyl chloride with D₂O.[10] Industrial production may utilize similar principles, focusing on scalability and the use of cost-effective starting materials.

Purification of DCl is critical to remove impurities such as partially deuterated species (e.g., HCl), residual starting materials, and byproducts. For DCl gas, this can involve cryogenic distillation or gas chromatography. For solutions in D₂O, purification often relies on the high purity of the starting D₂O and DCl. Distillation can be employed to remove non-volatile impurities.[11]

Experimental Protocols

General Handling and Safety Precautions

This compound, in both gaseous and solution forms, is corrosive and toxic. Proper safety precautions are essential.

  • Handling: Always handle DCl in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Storage: Store DCl containers in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and metals.[14]

  • Disposal: Neutralize excess DCl solutions with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with local regulations.

Protocol for Deuteration of an Active Pharmaceutical Ingredient (API)

This protocol provides a general procedure for the deuteration of an organic molecule using DCl. The specific reaction conditions will need to be optimized for each substrate.

Objective: To introduce deuterium at a specific position in an API to alter its metabolic profile.

Materials:

  • API of interest

  • High-purity this compound solution in D₂O (e.g., 35 wt. %)

  • Anhydrous aprotic solvent (e.g., dioxane, THF)

  • Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve the API in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Add the this compound solution in D₂O to the reaction mixture. The molar equivalents of DCl will depend on the specific transformation.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated solution of a weak base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deuterated product by an appropriate method, such as column chromatography or recrystallization.

  • Characterize the final product to confirm its identity and determine the level of deuterium incorporation using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for NMR Sample Preparation with this compound

This protocol is designed for preparing an NMR sample of a compound with exchangeable protons (e.g., -OH, -NH, -SH) to observe their disappearance or shift upon deuteration.

Objective: To identify and characterize exchangeable protons in a molecule using NMR spectroscopy.

Materials:

  • Compound of interest

  • High-purity deuterated solvent (e.g., DMSO-d₆, CD₃OD)

  • This compound solution in D₂O

  • NMR tube and cap

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum of the sample. This will serve as the reference spectrum showing the signals of the exchangeable protons.

  • Add a small drop (approximately 1-2 µL) of the this compound solution in D₂O to the NMR tube.

  • Gently shake the NMR tube to ensure thorough mixing.

  • Acquire a second ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the exchangeable protons will either disappear or significantly broaden and shift due to the exchange with deuterium from the DCl/D₂O solution.

Protocol for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol outlines a general workflow for a bottom-up HDX-MS experiment to study protein-ligand interactions, where DCl can be used to quench the exchange reaction.

Objective: To map the binding interface of a protein-ligand complex by monitoring changes in the rate of deuterium exchange.

Materials:

  • Protein of interest

  • Ligand of interest

  • Deuterium oxide (D₂O) for labeling buffer

  • Quench buffer (containing a low pH, often achieved with formic acid or trifluoroacetic acid, and a denaturant like guanidine (B92328) hydrochloride; DCl can be a component)

  • Protease (e.g., pepsin) immobilized on a column

  • UPLC-MS system

Procedure:

  • Deuterium Labeling:

    • Incubate the protein with and without the ligand in a D₂O-based buffer for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching:

    • Stop the exchange reaction by rapidly lowering the pH and temperature. This is achieved by adding a pre-chilled quench buffer containing DCl. The final pH should be around 2.5.

  • Proteolysis:

    • Immediately inject the quenched sample onto an online protease column (e.g., immobilized pepsin) to digest the protein into peptides.

  • Peptide Separation and Analysis:

    • Separate the resulting peptides by UPLC and analyze them by mass spectrometry to determine the mass of each peptide.

  • Data Analysis:

    • Compare the deuterium uptake of the peptides from the protein in the free and ligand-bound states. Regions of the protein that are protected from exchange upon ligand binding will show a lower deuterium uptake, indicating their involvement in the binding interface.

Visualizations

The following diagrams illustrate key workflows and relationships in the selection and application of high-purity this compound.

experimental_workflow cluster_planning Phase 1: Planning and Supplier Selection cluster_procurement Phase 2: Procurement and Handling cluster_execution Phase 3: Experimental Execution define_exp Define Experimental Needs (e.g., NMR, Synthesis, HDX-MS) select_form Select DCl Form (Gas or Solution in D2O) define_exp->select_form define_purity Define Required Purity (Isotopic and Chemical) select_form->define_purity supplier_research Research and Compare Suppliers define_purity->supplier_research get_quotes Obtain Quotes and Lead Times supplier_research->get_quotes select_supplier Select Supplier get_quotes->select_supplier place_order Place Order select_supplier->place_order receive_sds Receive and Review SDS place_order->receive_sds prepare_storage Prepare Safe Storage Area receive_sds->prepare_storage receive_dcl Receive DCl prepare_storage->receive_dcl log_material Log Material in Inventory receive_dcl->log_material develop_protocol Develop Detailed Protocol log_material->develop_protocol conduct_experiment Conduct Experiment develop_protocol->conduct_experiment analyze_results Analyze Results conduct_experiment->analyze_results deuteration_decision_tree start Need to Deuterate a Molecule labile_protons Are you targeting labile protons (e.g., -OH, -NH)? start->labile_protons non_labile_protons Are you targeting non-labile C-H bonds? labile_protons->non_labile_protons No h_d_exchange Use DCl in D2O for simple H/D exchange. labile_protons->h_d_exchange Yes acid_catalyzed Use DCl as an acid catalyst with a deuterium source. non_labile_protons->acid_catalyzed Yes gas_phase Consider DCl gas for specific gas-phase reactions. non_labile_protons->gas_phase Is gas-phase reaction needed? gas_phase->acid_catalyzed No gas_phase->gas_phase

References

The Unseen Isotope: A Technical Guide to the Natural Abundance of Deuterium and its Implications for Deuterium Chloride in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) (²H or D), the stable, non-radioactive heavy isotope of hydrogen, plays a pivotal role in a multitude of scientific disciplines, from cosmological studies to the development of novel therapeutics. Its natural abundance, though seemingly minuscule, is a critical parameter that influences the isotopic composition of all hydrogen-containing compounds, including the synthetically vital reagent, deuterium chloride (DCl). This in-depth technical guide explores the natural abundance of deuterium, its measurement, and its profound relevance to the synthesis, properties, and application of DCl in research and drug development.

The Natural Abundance of Deuterium

Deuterium is a primordial element, with nearly all of it formed during the Big Bang.[1] Its abundance is not uniform throughout the universe and varies in different astronomical and terrestrial environments. On Earth, the primary repository of deuterium is in its waters. The internationally accepted standard for measuring terrestrial deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW).

The natural abundance of deuterium is typically expressed as a ratio of deuterium to protium (B1232500) (¹H) atoms or in parts per million (ppm). It can also be reported as an atom percentage or in delta notation (δD), which represents the deviation of a sample's D/H ratio from that of VSMOW.[2]

Table 1: Natural Abundance of Deuterium in Various Environments

EnvironmentD/H Ratio (approx.)Abundance (ppm)Atom %δD vs. VSMOW (‰)
Vienna Standard Mean Ocean Water (VSMOW) 1:6420 [3][4]155.76 [3][]0.0156 [1][4]0 [2]
Terrestrial Waters (general range)Varies135 - 155[4]~0.014 - 0.016Varies
Antarctic Ice (SLAP standard)1:1123689[]~0.0089-428[2][3]
Greenland Ice Sheet (GISP standard)1:8026124.6[]~0.0125-189.5[3][]
Human BodyVaries120 - 140[4]~0.012 - 0.014Varies
Jupiter's Atmosphere1:3846226[1]~0.0026Varies
Primordial (Big Bang Nucleosynthesis)1:38462~26[1]~0.0026Varies

This compound (DCl): Properties and Relevance of Isotopic Purity

This compound (DCl) is the deuterated analogue of hydrogen chloride (HCl), with the protium atom replaced by a deuterium atom. It is a colorless, corrosive gas with a sharp, pungent odor.[6] While its chemical properties are very similar to HCl, its increased molecular weight due to the presence of deuterium leads to differences in physical properties such as boiling point and vapor pressure.[4]

The relevance of deuterium's natural abundance to DCl lies not in the direct use of naturally occurring deuterium for its synthesis, but in the necessity of isotopic enrichment to produce high-purity DCl for scientific applications. Commercially available DCl is typically produced from highly enriched deuterium sources, such as deuterium oxide (D₂O), to achieve isotopic purities exceeding 99 atom % D.[4] This high purity is crucial for applications where the presence of ¹H would interfere with experimental results, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy.[][7]

Table 2: Physical Properties of this compound (DCl)

PropertyValue
Molecular Formula DCl[1]
Molecular Weight 37.47 g/mol [4]
Boiling Point -85 °C[4]
Melting Point -114 °C[4]
Vapor Density 1.3 (vs. air)[4]
Isotopic Purity (typical commercial) >99 atom % D[4]

Experimental Protocols

Determination of Deuterium Abundance

The precise determination of deuterium abundance is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS).

Methodology: Isotope Ratio Mass Spectrometry (IRMS)

  • Sample Preparation: Water samples are typically converted to hydrogen gas (H₂ and HD) through reduction over hot chromium or other metals.

  • Ionization: The resulting hydrogen gas is introduced into the mass spectrometer, where it is ionized by an electron beam.

  • Mass Separation: The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z). Ions of H₂ (m/z = 2) and HD (m/z = 3) are collected by separate detectors.

  • Ratio Measurement: The ratio of the ion currents for HD and H₂ is measured with high precision.

  • Calibration: The measured ratio of the sample is compared to that of calibrated standards, such as VSMOW and SLAP, to determine the δD value.

Synthesis of this compound (DCl) Gas

High-purity DCl gas for laboratory use is often generated from deuterium oxide (D₂O) and a suitable chlorinating agent. One common method involves the reaction of D₂O with benzoyl chloride.

Methodology: Synthesis of DCl from Benzoyl Chloride and D₂O

This method should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: A two-neck round-bottom flask is equipped with a dropping funnel and a condenser. The outlet of the condenser is connected to a gas washing bottle containing concentrated sulfuric acid (to dry the DCl gas) and then to a collection vessel (e.g., a cold trap cooled with liquid nitrogen or a solution for direct use).

  • Reactant Charging: Place a stoichiometric amount of benzoyl chloride (C₆H₅COCl) in the round-bottom flask.

  • Reaction Initiation: Slowly add deuterium oxide (D₂O) dropwise from the dropping funnel to the benzoyl chloride with stirring. The reaction is exothermic and will generate DCl gas and benzoic acid-d (C₆H₅COOD). Reaction: C₆H₅COCl + D₂O → C₆H₅COOD + DCl(g)

  • Gas Collection: The evolved DCl gas is passed through the sulfuric acid drying trap and then collected. For use in solution, the gas can be bubbled directly into a deuterated solvent.

  • Purification (optional): For very high purity, the collected DCl can be further purified by fractional distillation at low temperature.

Relevance in Drug Development: The Kinetic Isotope Effect

The primary relevance of deuterium and, by extension, DCl (as a reagent or in deuterated solvents for analysis) in drug development lies in the deuterium kinetic isotope effect (KIE) .[8] The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[8]

This effect is strategically employed to modify the metabolic fate of drugs. Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly reduced. This can lead to:

  • Increased drug half-life and exposure: Slower metabolism leads to the drug remaining in the body for a longer period.[]

  • Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, the formation of harmful byproducts can be minimized.[2]

  • Altered metabolic pathways ("Metabolic Switching"): If a drug has multiple metabolic pathways, deuterating one site can redirect metabolism towards other, potentially more favorable, pathways.[1][10]

  • Improved safety and efficacy profiles. []

DCl is often used in the form of deuterated hydrochloric acid in deuterated solvents (like D₂O) for the analysis of these deuterated drug candidates by NMR spectroscopy to confirm the position and extent of deuterium incorporation.[11]

Example of Metabolic Switching: The Case of Caffeine (B1668208)

The metabolism of caffeine provides a clear example of how deuteration can induce metabolic switching. Caffeine is primarily metabolized by demethylation at three different positions.

Drug_Metabolism cluster_caffeine Caffeine Metabolism cluster_deuterated_caffeine Deuterated Caffeine Metabolism (N3-CD3) Caffeine Caffeine Paraxanthine Paraxanthine (Metabolite 1) Caffeine->Paraxanthine N3-demethylation (Major Pathway) Theobromine Theobromine (Metabolite 2) Caffeine->Theobromine N1-demethylation Theophylline Theophylline (Metabolite 3) Caffeine->Theophylline N7-demethylation Deut_Caffeine Caffeine-d3 (N3-CD3) Deut_Paraxanthine Paraxanthine-d3 Deut_Caffeine->Deut_Paraxanthine N3-demethylation (Slowed) Deut_Theobromine Theobromine Deut_Caffeine->Deut_Theobromine N1-demethylation (Increased) Deut_Theophylline Theophylline Deut_Caffeine->Deut_Theophylline N7-demethylation (Increased)

Metabolic pathway of caffeine and its deuterated analog.

In the case of caffeine deuterated at the N3-methyl group, the major metabolic pathway to Paraxanthine is slowed down due to the kinetic isotope effect. This results in a "metabolic switch," where the metabolism is redirected towards the N1 and N7 demethylation pathways, leading to an increased formation of Theobromine and Theophylline.[10]

Experimental Workflow for Evaluating the Kinetic Isotope Effect

The following workflow outlines the typical steps involved in assessing the impact of deuteration on a drug candidate's metabolism.

KIE_Workflow cluster_workflow KIE Evaluation Workflow start Identify Metabolic 'Hotspots' in Drug Candidate synthesis Synthesize Deuterated Analogues start->synthesis incubation In Vitro Incubation with Liver Microsomes or Recombinant CYP Enzymes synthesis->incubation analysis LC-MS/MS Analysis of Parent Drug and Metabolites incubation->analysis quantification Quantify Rates of Metabolism analysis->quantification kie_calc Calculate Kinetic Isotope Effect (kH/kD) quantification->kie_calc invivo In Vivo Pharmacokinetic Studies in Animal Models kie_calc->invivo end Lead Optimization and Candidate Selection invivo->end

Experimental workflow for KIE evaluation.

Conclusion

The natural abundance of deuterium is a fundamental constant that underpins the isotopic landscape of our planet. While DCl used in research is synthetically derived from enriched sources, an understanding of natural deuterium levels is essential for the broader context of isotopic analysis and the principles of isotopic labeling. The strategic application of deuterium, facilitated by reagents like DCl, has opened up new avenues in drug development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to safer and more effective medicines. This guide provides a foundational understanding of these principles for scientists and professionals working at the forefront of chemical and pharmaceutical research.

References

An In-depth Technical Guide on the Thermodynamic Properties of Deuterium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of deuterium (B1214612) chloride (DCl) solutions in heavy water (D₂O). The information is curated for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document summarizes key quantitative data in structured tables, details experimental protocols from cited literature, and presents logical relationships through diagrams.

Introduction

Deuterium chloride, the deuterated analogue of hydrochloric acid, is a crucial component in various scientific applications, including NMR spectroscopy, isotopic labeling, and studies of kinetic isotope effects.[1][2] Understanding its thermodynamic properties in heavy water is essential for controlling reaction kinetics, optimizing processes, and interpreting experimental results in non-aqueous and isotopically enriched environments. This guide consolidates available data on the enthalpy, entropy, Gibbs free energy, and heat capacity of DCl solutions.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound.

Table 1: Standard Thermodynamic Properties of Gaseous DCl

PropertyValueUnitsReference
Enthalpy of Formation (298.15 K)-93.55 ± 0.12kJ mol⁻¹[3]
Enthalpy of Formation (0 K)-93.33 ± 0.12kJ mol⁻¹[3]
Entropy (298.15 K)192.77J K⁻¹ mol⁻¹[3]
Integrated Heat Capacity (0 to 298.15 K)8.66kJ mol⁻¹[3]
Heat Capacity (298.15 K)29.17J K⁻¹ mol⁻¹[3]

Table 2: Molar Volume and Vapor Pressure of Liquid DCl

Temperature (K)Molar Volume (cm³ mol⁻¹)Vapor Pressure (kPa)Reference
160 - 218V(DCl) generally < V(HCl)-[4]
192V(DCl) ≈ V(HCl)-[5]
> 192V(DCl) > V(HCl)-[5]
158 - 188-Measured[4]
< 223.35-p(DCl) < p(HCl)[4]
> 223.35-p(DCl) > p(HCl)[4]

Table 3: Enthalpy of Vaporization of Liquid DCl

Temperature (K)Molar Enthalpy of Vaporization (ΔvapH)Reference
160ΔvapH(DCl) exceeds that of HCl by 260 J mol⁻¹[5]
230ΔvapH(DCl) exceeds that of HCl by 138 J mol⁻¹[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections describe the key techniques used to determine the thermodynamic properties of DCl solutions.

3.1. Calorimetry

Calorimetry is a primary method for determining the heat changes associated with chemical and physical processes, providing data on enthalpy and heat capacity.

  • Isoperibolic Calorimetry: This technique is used to measure excess power effects in electrochemical systems.[6]

    • Apparatus: An isoperibolic calorimeter designed to maintain a constant heat transfer coefficient. The cell is often constructed from copper tubing with various insulating materials.[6]

    • Methodology:

      • The calorimeter is calibrated to determine the heat transfer coefficient (kC) and the heat capacity (CpM) of the system.[6]

      • A solution of DCl in D₂O is placed in the calorimetric cell. For studies involving electrolysis, electrodes such as palladium are used.[6]

      • A constant electrical power is supplied to the cell, and the temperature difference between the cell and a surrounding thermostatic bath is monitored.

      • Any excess power generated, for example, during the loading of deuterium into a palladium cathode, is determined by the change in the heating power required to maintain isothermal conditions.[7]

      • The heat capacity of the system can be calculated from the cooling curve using differential equations.[6]

3.2. Electrochemical Measurements

Electrochemical cells are employed to determine the Gibbs free energy, enthalpy, and entropy of DCl solutions by measuring the electromotive force (EMF).

  • Reversible Formation Cell:

    • Apparatus: A reversible electrochemical cell, such as Pt; D₂(g), DCl in D₂O, AgCl; Ag.

    • Methodology:

      • The EMF of the cell is measured over a range of temperatures (e.g., 5 to 50 °C) and DCl concentrations.[8]

      • The standard potential of the cell is determined by extrapolating the measured EMF values to zero molality.

      • The Gibbs-Helmholtz equation is then applied to the temperature dependence of the standard potential to calculate the standard enthalpy and entropy changes for the cell reaction.[9]

3.3. Spectroscopic Analysis

Spectroscopic methods can be used to probe the molecular properties of DCl and its interactions in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for analyzing heavy water solutions.[10]

    • Methodology:

      • The IR spectrum of the DCl/D₂O solution is recorded.

      • The analysis often focuses on the absorption bands of HDO, which can provide information about the isotopic composition and interactions within the solution.[10]

  • Mass Spectrometry: This technique is used to analyze the composition of clusters formed in supersonic expansions.

    • Methodology:

      • Water clusters are produced by supersonic expansion of water vapor into a vacuum.[11]

      • These clusters then pick up DCl molecules.[11]

      • The resulting mixed clusters are ionized by electron impact and analyzed by a mass spectrometer to determine their composition.[11]

Diagrams and Visualizations

4.1. Experimental Workflow for Calorimetric Measurement

Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cal Calorimeter Calibration (Determine kC and CpM) Load_Sol Load Solution into Calorimeter Prep_Cal->Load_Sol Prep_Sol Prepare DCl/D₂O Solution Prep_Sol->Load_Sol Set_Temp Set Isothermal Conditions Load_Sol->Set_Temp Run_Exp Initiate Process (e.g., Electrolysis) Set_Temp->Run_Exp Monitor Monitor Temperature and Power Run_Exp->Monitor Record Record Data Monitor->Record Calculate Calculate Thermodynamic Properties (e.g., Excess Power) Record->Calculate

Caption: Workflow for determining thermodynamic properties using isoperibolic calorimetry.

4.2. Logical Relationship for Thermodynamic Property Calculation from EMF Data

EMF_Calculation_Pathway cluster_measurement EMF Measurement cluster_calculation Thermodynamic Calculation cluster_results Derived Properties Measure_EMF Measure Cell EMF (E) at various T and concentrations Extrapolate Extrapolate to Zero Molality to find Standard Potential (E°) Measure_EMF->Extrapolate Gibbs_Free_Energy Calculate Gibbs Free Energy ΔG° = -nFE° Extrapolate->Gibbs_Free_Energy Gibbs_Helmholtz Apply Gibbs-Helmholtz Equation [∂(E°/T)/∂T] = ΔH°/nFT² Extrapolate->Gibbs_Helmholtz Entropy Standard Entropy (ΔS°) ΔS° = (ΔH° - ΔG°)/T Gibbs_Free_Energy->Entropy Enthalpy Standard Enthalpy (ΔH°) Gibbs_Helmholtz->Enthalpy Enthalpy->Entropy

Caption: Pathway for calculating thermodynamic properties from electrochemical cell EMF data.

References

The Pivotal Role of Deuterium Chloride in Early Isotopic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Following Harold Urey's Nobel Prize-winning discovery of deuterium (B1214612) in 1931, the scientific community rapidly sought to understand the properties and effects of this heavy hydrogen isotope.[1][2][3] The immediate challenge was to observe the influence of the additional neutron on fundamental chemical and physical properties. Deuterium chloride (DCl), as the simplest stable heteronuclear diatomic molecule containing deuterium, became a cornerstone for these early investigations. Its study provided the first clear, quantitative evidence of how isotopic substitution affects molecular energy levels, bond properties, and reaction kinetics. This technical guide delves into the core experiments involving DCl that laid the groundwork for modern isotopic studies, from foundational spectroscopy to the principles of kinetic isotope effects that are now critical in pharmaceutical development.[4][5]

Vibrational-Rotational Spectroscopy: A Window into the Isotope Effect

The most immediate and profound application of DCl was in molecular spectroscopy. The principles of quantum mechanics predicted that the substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) would significantly alter the vibrational and rotational energy levels of a molecule due to the change in reduced mass, without altering the electronic potential energy surface that defines the chemical bond itself.[2][6] The infrared spectrum of DCl, when compared to that of hydrogen chloride (HCl), provided definitive proof of these theoretical predictions.

The Isotopic Shift in Spectra

The vibrational frequency (ν) and the rotational constant (B) of a diatomic molecule are dependent on the reduced mass (μ) of the system.

  • Vibrational Frequency (Harmonic Oscillator Model): ν ≈ (1/2π) * √(k/μ) where k is the force constant of the bond.

  • Rotational Constant (Rigid Rotor Model): B = h / (8π²cI) = h / (8π²cμr²) where I is the moment of inertia and r is the bond length.

Since deuterium is approximately twice the mass of protium, the reduced mass of DCl is significantly larger than that of HCl. This leads to two key observable effects in the infrared spectrum:

  • Lower Vibrational Frequency: The center of the fundamental vibrational band for DCl appears at a much lower wavenumber (around 2100 cm⁻¹) compared to HCl (around 2900 cm⁻¹).[7]

  • Smaller Rotational Spacing: The rotational constant B is smaller for DCl, resulting in more closely spaced rotational lines in its spectrum.[7]

Data Presentation: Spectroscopic Constants of HCl and DCl

The following table summarizes key molecular constants derived from early and subsequent high-resolution spectroscopic studies, illustrating the quantitative impact of isotopic substitution.

Molecular ConstantH³⁵ClD³⁵ClRatio (H/D)Theoretical Ratio (√μD/μH or μD/μH)
Vibrational Frequency (ωe) 2990.95 cm⁻¹2145.13 cm⁻¹[8]1.3941.395
Rotational Constant (Be) 10.59 cm⁻¹5.449 cm⁻¹[8]1.9441.946
Internuclear Distance (re) 1.275 Å1.275 Å[8]1.0001.000
Force Constant (k) 516 N/m516 N/m1.0001.000
Anharmonicity Constant (ωexe) 52.82 cm⁻¹27.16 cm⁻¹[8]1.9451.946

Data compiled from various spectroscopic studies. Note the excellent agreement between experimental ratios and those predicted by theory, confirming that the bond length and force constant are independent of isotopic substitution.[2][7]

Experimental Protocol: Early Infrared Spectroscopy of Gaseous DCl

While modern studies utilize high-resolution Fourier Transform Infrared (FTIR) spectrometers, early experiments in the 1930s and 1940s relied on prism or grating spectrometers. The protocol was meticulous and foundational.

1. Preparation of this compound (DCl):

  • DCl gas was typically synthesized by the reaction of heavy water (D₂O) with a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or benzoyl chloride.[9][10]

  • Reaction: SOCl₂ + D₂O → 2 DCl + SO₂

  • The reagents were combined in a sealed, evacuated glass apparatus. The generated DCl gas was then purified by fractional distillation or by passing it through cold traps to remove less volatile impurities like SO₂.

2. Sample Cell and Spectrometer Setup:

  • A gas cell, typically 10-20 cm in length and fitted with windows transparent to infrared radiation (e.g., polished rock salt, KBr, or CaF₂), was evacuated.[11][12]

  • The purified DCl gas was introduced into the cell to a specific pressure (e.g., 50-100 torr).[12]

  • The light source was often a Nernst glower or a Globar (a heated silicon carbide rod).

  • The infrared radiation was passed through the gas cell, and the transmitted light was dispersed by a large prism (e.g., rock salt) or a diffraction grating.

  • A sensitive thermocouple or bolometer was used as a detector, which moved along the focal plane to record the intensity of the radiation at each wavelength, painstakingly tracing out the spectrum point by point.

3. Data Analysis:

  • The positions of the absorption lines in the P-branch (ΔJ = -1) and R-branch (ΔJ = +1) were precisely measured.[11]

  • By analyzing the spacing between these lines, researchers could calculate the rotational constant (Be), the moment of inertia (Ie), and subsequently, the internuclear distance (re).

  • The position of the "missing" Q-branch (the gap between the P and R branches) provided the fundamental vibrational frequency (ν₀).

G cluster_prep DCl Gas Preparation cluster_spec Spectroscopic Measurement cluster_analysis Data Analysis reagents D₂O + SOCl₂ reaction Reaction in Evacuated Flask reagents->reaction purify Purification (Cold Traps) reaction->purify gas_cell Fill Evacuated IR Gas Cell purify->gas_cell dispersion Dispersion (Prism/Grating) gas_cell->dispersion ir_source IR Source (Nernst Glower) ir_source->gas_cell detector Detector (Thermocouple) dispersion->detector spectrum Record Absorption Spectrum detector->spectrum analysis Measure Line Spacing & Band Center spectrum->analysis constants Calculate Molecular Constants (re, ωe, Be) analysis->constants

Caption: Experimental workflow for early infrared spectroscopy of DCl.

Kinetic Isotope Effect (KIE): Quantifying Reaction Rate Changes

Beyond static molecular properties, DCl was instrumental in the first investigations of the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[13] Because the C-D bond has a lower zero-point vibrational energy than a C-H bond (or, in this case, Cl-D vs. Cl-H), it requires more energy to break. Consequently, reactions involving the cleavage of a bond to deuterium are typically slower than the corresponding reactions involving hydrogen.

Early Isotopic Exchange Experiments

Early studies focused on simple gas-phase exchange reactions, such as the photochemical exchange between chlorine atoms and hydrogen/deuterium chloride.[3][14] These experiments provided some of the first quantitative data on the difference in reactivity between H and D.

Reaction System: Cl• + DCl ⇌ Cl-D-Cl‡ ⇌ DCl + Cl• (Isotopic Exchange) Cl• + HCl ⇌ Cl-H-Cl‡ ⇌ HCl + Cl• (Isotopic Exchange)

By measuring the relative rates of these two competing reactions, researchers could quantify the KIE.

Data Presentation: Kinetic Isotope Effect in the Cl + HCl/DCl Exchange

The table below presents data from a study on the chlorine exchange reaction, demonstrating a significant kinetic isotope effect that varies with temperature.

Temperature (°C)Rate Constant Ratio (kH/kD)
309.8 ± 0.5
806.5 ± 0.3
1205.2 ± 0.2
1504.6 ± 0.2

Data adapted from studies by Klein, Persky, and Weston. The ratio kH/kD represents the rate of the reaction Cl + H³⁶Cl relative to Cl + D³⁶Cl. The significant ratio confirms that breaking the H-Cl bond is substantially faster than breaking the D-Cl bond.[3][14]

Experimental Protocol: Early KIE Measurement

Measuring the rates of these fast gas-phase reactions required an ingenious experimental design.

1. Generation of Reactants:

  • A mixture of hydrogen chloride (HCl), this compound (DCl), and molecular chlorine (Cl₂) was prepared in a reaction vessel. Often, one of the chlorine atoms was a radioactive isotope (e.g., ³⁶Cl) to act as a tracer.

  • Chlorine atoms (Cl•) were generated in situ by irradiating the molecular chlorine (Cl₂) with ultraviolet light from a mercury lamp.[1]

2. Reaction and Quenching:

  • The UV irradiation was carried out for a controlled period in a thermostated vessel to maintain a constant temperature.

  • During this time, the chlorine atoms would react with both HCl and DCl.

  • The reaction was quenched by removing the light source, which stopped the generation of new chlorine atoms.

3. Product Separation and Analysis:

  • This was the most challenging step. The unreacted reactants and products had to be separated efficiently without inducing further exchange.

  • A common method was cryogenic separation. The gas mixture was passed through a series of traps cooled to specific low temperatures (e.g., using liquid nitrogen or dry ice/acetone baths).

  • For example, chlorine and hydrogen chloride could be frozen out, leaving any non-condensable gases behind.

  • The separated components were then analyzed. If a radioactive tracer like ³⁶Cl was used, the radioactivity of the isolated HCl and DCl fractions was measured using a Geiger-Müller counter to determine the extent of isotopic exchange.[14]

G cluster_logic Principle of the Kinetic Isotope Effect (KIE) start Ground State Energy Levels hcl_zpe ZPE (H-Cl) dcl_zpe ZPE (D-Cl) ts Transition State Energy (Cl-H/D-Cl)‡ hcl_zpe->ts Lower Activation Energy dcl_zpe->ts Higher Activation Energy result Result: Rate(H) > Rate(D) ts->result h_activation ΔE‡ (H-Cl) d_activation ΔE‡ (D-Cl)

Caption: Logical diagram of the Kinetic Isotope Effect (KIE).

Conclusion and Modern Relevance

The early isotopic studies using this compound were not mere academic exercises; they were foundational. The precise confirmation of the isotopic effect on molecular spectra provided unequivocal support for quantum mechanical models of molecular structure. Similarly, the initial measurements of the kinetic isotope effect established a principle that is now indispensable in modern science.

For today's researchers and drug development professionals, these early principles are applied daily:

  • Mechanistic Elucidation: The KIE is a standard tool for determining reaction mechanisms. A significant kH/kD ratio indicates that a C-H bond is broken in the rate-determining step of a reaction.[4]

  • Drug Metabolism (The "Deuterium Switch"): Replacing a hydrogen atom with deuterium at a site of metabolic attack (a "metabolic soft spot") can slow down the drug's breakdown by cytochrome P450 enzymes. This "deuterium switch" can improve a drug's pharmacokinetic profile, allowing for lower dosing, reduced side effects, and longer duration of action—a strategy that led to the first FDA-approved deuterated drug.[4]

  • Isotopic Labeling: DCl is a common reagent for introducing deuterium into molecules for use as internal standards in mass spectrometry or as tracers in metabolic studies.[15]

The pioneering work on this compound, a simple and unassuming molecule, thus cast a long shadow, providing the essential quantitative framework that underpins much of modern isotopic science and pharmaceutical innovation.

References

The Core Principles of Hydrogen-Deuterium Exchange with DCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of hydrogen-deuterium exchange (HDX) utilizing deuterated hydrochloric acid (DCl) as a catalyst. It is designed to offer a deep understanding of the underlying mechanisms, practical experimental considerations, and data interpretation for professionals in the fields of biochemistry, structural biology, and pharmaceutical development.

Introduction to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2] The method relies on the exchange of labile backbone amide hydrogens with deuterium (B1214612) atoms from a deuterated solvent, typically deuterium oxide (D₂O).[3] The rate of this exchange is highly dependent on the local structural environment of each amide hydrogen.[4] Amide hydrogens involved in stable hydrogen bonds within secondary structures (α-helices and β-sheets) or buried within the protein core are protected from exchange, while those in flexible, solvent-exposed regions exchange more rapidly.[5] By measuring the rate and extent of deuterium incorporation over time using mass spectrometry, it is possible to map regions of a protein that are structurally ordered or disordered, identify binding interfaces with ligands or other proteins, and detect conformational changes.[6][7]

The Role of DCl in Acid-Catalyzed Hydrogen-Deuterium Exchange

The hydrogen-deuterium exchange of backbone amide protons is subject to both acid and base catalysis. The exchange rate is at its minimum at a pH of approximately 2.5-2.7.[8] Under acidic conditions, the exchange is catalyzed by hydronium ions (in H₂O) or deuteronium ions (in D₂O). When DCl is dissolved in D₂O, it serves as a source of deuteronium ions (D₃O⁺), which directly participate in the acid-catalyzed exchange mechanism.

The acid-catalyzed exchange of a peptide backbone amide hydrogen proceeds through a specific mechanism:

  • Protonation (Deuteration) of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen of the amide group attacks a deuteronium ion (from DCl in D₂O). This is the initial and crucial step in acid catalysis. The nitrogen atom of the amide is not basic due to the delocalization of its lone pair through resonance with the carbonyl group.

  • Formation of a Tetrahedral Intermediate: The protonated (deuterated) carbonyl group is more electrophilic, making the carbonyl carbon susceptible to nucleophilic attack by a water (or D₂O) molecule. This step is generally considered part of the hydrolysis pathway but is related to the exchange mechanism. For the exchange reaction, the focus is on the increased acidity of the amide proton.

  • Tautomerization and Exchange: The deuteration of the carbonyl oxygen shifts the electron density, weakening the N-H bond and increasing the acidity of the amide proton. This facilitates the abstraction of the amide proton by a base (e.g., a water or D₂O molecule), followed by the addition of a deuteron (B1233211) from the solvent.

  • Deprotonation (Dedeuteration) of the Carbonyl Oxygen: The carbonyl oxygen is deprotonated (or loses its deuteron) to regenerate the carbonyl group, now with the amide hydrogen replaced by a deuterium atom.

The use of DCl allows for precise control of the pD of the labeling solution, enabling experiments to be conducted under acidic conditions where the exchange rate is slowed down, which can be advantageous for studying certain protein dynamics.

Quantitative Data in HDX-MS

The primary quantitative data obtained from an HDX-MS experiment is the deuterium uptake level for each peptic peptide at various time points. This data is typically presented in deuterium uptake plots, which show the increase in the number of incorporated deuterons as a function of time.

Peptide SequenceTime (s)Deuterium Uptake (Da)Relative Fractional Uptake (%)
VGYLGE101.224
VGYLGE602.550
VGYLGE3004.182
ILEAV100.512.5
ILEAV601.127.5
ILEAV3002.357.5
FTYEKL103.876
FTYEKL604.998
FTYEKL3005.0100

Note: The data presented in this table is illustrative and does not represent a specific experiment.

Experimental Protocols

A typical bottom-up HDX-MS experiment involving DCl for pD adjustment of the labeling buffer follows these key steps:

4.1. Sample Preparation

  • Protein Solution: Prepare the protein of interest in a suitable non-deuterated buffer at a known concentration.

  • Deuterated Labeling Buffer: Prepare the labeling buffer by dissolving the same buffer components in D₂O. Adjust the pD to the desired value using a stock solution of DCl in D₂O. Note that the pD is typically read on a standard pH meter and corrected using the formula: pD = pH_reading + 0.4.

  • Quench Buffer: Prepare a quench buffer at a low pH (typically around 2.5) and kept at 0°C. This buffer often contains a denaturant like guanidine (B92328) hydrochloride or urea (B33335) to prevent protein aggregation and a protease that is active at low pH, such as pepsin.

4.2. Deuterium Labeling

  • Initiate the exchange reaction by diluting a small volume of the protein solution into a larger volume of the deuterated labeling buffer. The dilution factor is typically 10- to 20-fold.

  • Incubate the reaction mixture for a series of defined time points (e.g., 10s, 1min, 10min, 1h).

4.3. Quenching

  • At each time point, terminate the exchange reaction by mixing an aliquot of the labeling reaction with the pre-chilled quench buffer. The rapid drop in pH and temperature significantly slows down the hydrogen-deuterium exchange, effectively "freezing" the deuterium label in place.

4.4. Proteolytic Digestion

  • Immediately after quenching, the protein is digested into smaller peptides. This is often done online by passing the quenched sample through a column containing an immobilized acid-stable protease like pepsin.

4.5. LC-MS Analysis

  • The resulting peptides are separated by reverse-phase liquid chromatography (LC) at a low temperature (typically 0-4°C) to minimize back-exchange (the loss of incorporated deuterium).

  • The separated peptides are then introduced into a mass spectrometer to measure their mass-to-charge ratio. The increase in mass of each peptide compared to its non-deuterated counterpart indicates the level of deuterium incorporation.

Visualizations

HDX_MS_Workflow General HDX-MS Experimental Workflow cluster_prep Sample Preparation cluster_reaction HDX Reaction cluster_analysis Analysis Protein Protein in H₂O Buffer Labeling Deuterium Labeling (Time Points) Protein->Labeling D2O_Buffer D₂O Buffer (pD adjusted with DCl) D2O_Buffer->Labeling Quench_Buffer Quench Buffer (Low pH, 0°C) Quenching Quenching Quench_Buffer->Quenching Labeling->Quenching Aliquot at each time point Digestion Online Pepsin Digestion Quenching->Digestion LC_Separation UPLC Separation (0°C) Digestion->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Data_Analysis Data Analysis (Deuterium Uptake) MS_Analysis->Data_Analysis

Caption: A schematic of the typical bottom-up HDX-MS workflow.

Caption: The chemical mechanism of acid-catalyzed amide H-D exchange.

References

Methodological & Application

Application Notes and Protocols for Deuterium Chloride in H/D Exchange NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of Deuterium (B1214612) chloride (DCl) for controlling and quenching hydrogen/deuterium (H/D) exchange reactions in Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is invaluable for studying protein dynamics, solvent accessibility, and intermolecular interactions.

Introduction to H/D Exchange NMR

Hydrogen/deuterium (H/D) exchange monitored by NMR spectroscopy is a powerful method to probe the structure and dynamics of molecules in solution.[1] The method relies on the principle that labile protons (e.g., amide, hydroxyl, amine protons) can exchange with deuterium from a deuterated solvent, most commonly deuterium oxide (D₂O).[2][3] Since deuterium is not detected in ¹H NMR spectra, the disappearance of a proton signal indicates that an exchange has occurred.[1] The rate of this exchange provides information about the proton's solvent accessibility and its involvement in hydrogen bonding.[1]

Deuterium chloride (DCl) plays a crucial role in this methodology, primarily as a quenching agent to rapidly acidify the sample solution. The rate of H/D exchange is pH-dependent, with the minimum exchange rate for amide protons occurring at approximately pD 2.5.[2][4] By rapidly lowering the pD with DCl, the exchange process is effectively halted, allowing for the "snapshot" analysis of the deuteration state of the molecule at a specific time point.[1][4]

Key Applications of DCl in H/D Exchange NMR

  • Quenching Time-Resolved H/D Exchange: DCl is used to stop the H/D exchange reaction at specific time points, enabling the study of exchange kinetics.

  • Stabilizing Deuteration Patterns: By maintaining a low pD, DCl helps to preserve the deuteration pattern of a molecule, which is particularly useful when transferring the sample to different conditions or for longer-term analysis.[1]

  • Studying Protein Folding and Unfolding: The exchange rates of amide protons are sensitive to the protein's conformational state. DCl-quenched H/D exchange can track the changes in protein structure during folding or unfolding processes.

  • Mapping Protein-Ligand and Protein-Protein Interfaces: Binding of a ligand or another protein can protect certain amide protons from exchange. DCl-quenched H/D exchange experiments can identify these protected regions, thereby mapping the interaction interface.[1]

Experimental Protocols

General Workflow for DCl-Quenched H/D Exchange NMR

The overall process involves initiating the H/D exchange, allowing it to proceed for a defined period, quenching the reaction with DCl, and acquiring the NMR data.

G cluster_prep Sample Preparation cluster_exchange H/D Exchange cluster_quench Quenching cluster_analysis NMR Analysis A Prepare Protein in H₂O Buffer B Initiate Exchange with D₂O Buffer A->B Lyophilize & Resuspend C Incubate for Time 't' B->C D Add DCl Solution to pD ~2.5 C->D Rapid Mixing E Acquire ¹H or ¹H-¹⁵N HSQC NMR Spectrum D->E F Analyze Signal Attenuation E->F

General workflow for a DCl-quenched H/D exchange NMR experiment.
Detailed Protocol for Quenching H/D Exchange in a Protein Sample

This protocol outlines the steps for a typical DCl-quenched H/D exchange experiment on a protein sample.

Materials:

  • Protein of interest in a suitable H₂O-based buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4)

  • Deuterium oxide (D₂O, 99.9% D)

  • This compound (DCl) solution in D₂O (e.g., 1 M stock solution)

  • NMR tubes

  • pH meter with a micro-electrode (calibrated for pD measurement where pD = pH_reading + 0.4)

  • Standard NMR instrumentation

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the H₂O-based buffer at a concentration suitable for NMR analysis (typically 0.1 - 1 mM).

    • Lyophilize a known volume of the protein solution to remove the H₂O.

  • Initiation of H/D Exchange:

    • To initiate the exchange, rapidly dissolve the lyophilized protein powder in a corresponding volume of the same buffer prepared in D₂O. The pD of this buffer should be adjusted to the desired value (e.g., pD 7.4) using NaOD or DCl.

    • Start a timer immediately upon dissolution.

  • Time-Course of Exchange:

    • Allow the H/D exchange to proceed at a constant temperature for a series of desired time points (e.g., 1 min, 5 min, 15 min, 60 min, 4 hours).

  • Quenching with DCl:

    • At each time point, take an aliquot of the protein solution (e.g., 500 µL) and rapidly add a small volume of a stock DCl solution to quench the exchange. The goal is to bring the final pD of the sample to ~2.5.

    • The exact volume and concentration of the DCl stock will need to be predetermined based on the buffering capacity of the sample. A common starting point is to add a small volume of a 1 M DCl stock solution. For a 500 µL sample, this might be in the range of 5-10 µL.

    • It is crucial to mix the sample thoroughly and immediately after adding the DCl.

  • NMR Data Acquisition:

    • Transfer the quenched sample to an NMR tube.

    • Acquire a ¹H or, for isotopically labeled proteins, a ¹H-¹⁵N HSQC spectrum.

    • A reference spectrum of the fully protonated protein (time zero) and a spectrum of the fully deuterated protein (long incubation in D₂O) should also be acquired for data analysis.

Data Analysis

The rate of H/D exchange for each observable proton is determined by monitoring the decrease in the corresponding NMR signal intensity over time. The signal intensity at each time point is normalized to the intensity at time zero. The exchange rate constant (k_ex) can be obtained by fitting the decay of the signal intensity to a single exponential function.

Quantitative Data

The following table provides typical parameters for DCl-quenched H/D exchange experiments. Note that these values may require optimization depending on the specific system under investigation.

ParameterTypical Value/RangeNotes
Protein Concentration 0.1 - 1.0 mMHigher concentrations improve signal-to-noise but may affect solubility.
Exchange Buffer Phosphate, Tris, HEPESBuffer components should be chosen to be stable at both neutral and low pD.
Exchange pD 7.0 - 8.0The rate of exchange is base-catalyzed above the minimum.
Exchange Temperature 4 - 25 °CLower temperatures slow the exchange rate.
DCl Stock Concentration 0.1 - 1.0 M in D₂OThe concentration should be high enough to minimize sample dilution upon quenching.
Final Quenched pD 2.5 - 3.0This is the pD range for the minimum H/D exchange rate for amide protons.[4]
NMR Experiment 1D ¹H or 2D ¹H-¹⁵N HSQCHSQC is preferred for proteins as it provides residue-specific information.

Logical Relationships in H/D Exchange Analysis

The interpretation of H/D exchange data is based on the relationship between the exchange rate and the structural environment of the labile proton.

G cluster_rate Observed H/D Exchange Rate cluster_structure Inferred Structural Properties A Fast Exchange C Solvent Exposed (e.g., loops, surface residues) A->C B Slow Exchange D Solvent Inaccessible (e.g., protein core, interface) B->D E Involved in Hydrogen Bonding (e.g., secondary structure) B->E

Relationship between H/D exchange rates and protein structure.

Troubleshooting and Considerations

  • pD Measurement: Accurate pD measurement is critical. Remember to convert the pH meter reading to pD (pD = pH_reading + 0.4).

  • Back-Exchange: Even at low pD, some back-exchange (deuterium to proton) can occur if the sample is prepared in a buffer containing residual H₂O. Minimizing exposure to atmospheric moisture is important.

  • Sample Precipitation: Rapid changes in pD can sometimes cause protein precipitation. It is advisable to perform a small-scale test to ensure sample stability under the quenching conditions.

  • Buffer Effects: The buffer itself can catalyze the exchange reaction. It is important to use the same buffer system throughout the experiment for consistency.

By following these guidelines and protocols, researchers can effectively utilize this compound to control and analyze H/D exchange in a wide range of biological and chemical systems using NMR spectroscopy.

References

Protocol for the Preparation and Standardization of a Deuterium Chloride Solution in Deuterium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and standardization of a Deuterium Chloride (DCl) solution in Deuterium Oxide (D₂O). Accurate preparation of standard acidic solutions is critical for a variety of applications in chemical and pharmaceutical research, including NMR spectroscopy, reaction mechanism studies, and as a catalyst in deuterated environments.

Introduction

Deuterium-labeled compounds are invaluable tools in drug development and metabolic research. This compound in D₂O provides a source of deuterons (D⁺) in a non-protonated solvent, essential for studies where the presence of protons (H⁺) would interfere with analyses, such as in certain NMR experiments, or to probe kinetic isotope effects. The accurate concentration of the DCl solution is paramount for quantitative studies and reaction stoichiometry. This protocol outlines the dilution of a commercially available concentrated DCl solution and its subsequent standardization against a primary standard, tris(hydroxymethyl)aminomethane (THAM or TRIS).

Materials and Equipment

Reagents and Solutions
ReagentGradeSupplier Recommendation
This compound (DCl) in D₂O (e.g., 35 wt. % in D₂O, 99.5 atom % D)NMR Grade or equivalentSigma-Aldrich, Cambridge Isotope Laboratories, or equivalent
Deuterium Oxide (D₂O)NMR Grade, 99.9 atom % DSigma-Aldrich, Cambridge Isotope Laboratories, or equivalent
Tris(hydroxymethyl)aminomethane (THAM/TRIS), (HOCH₂)₃CNH₂Primary Standard Grade, ≥99.9%Any reputable chemical supplier
Bromocresol Green IndicatorACS Reagent GradeAny reputable chemical supplier
Equipment
  • Analytical balance (readable to ±0.0001 g)

  • Volumetric flasks (Class A, various sizes, e.g., 100 mL, 250 mL)

  • Pipettes (Class A, various sizes, e.g., 10 mL, 25 mL) and pipette filler

  • Burette (Class A, 50 mL) with stand and clamp

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • pH meter (optional, for verification)

  • Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves (e.g., nitrile or neoprene), lab coat.

Safety Precautions

This compound is a strong acid and is corrosive. Concentrated solutions can cause severe skin burns and eye damage.[1][2][3] All handling of concentrated DCl solutions should be performed in a well-ventilated fume hood.[1][4][5] Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[1][4][5][6] When diluting the acid, always add the acid to the D₂O slowly to dissipate the heat generated.[7] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][8] Dispose of all waste according to local regulations.

Experimental Protocols

Preparation of an Approximately 0.1 M DCl Solution in D₂O

This protocol describes the preparation of 250 mL of an approximately 0.1 M DCl solution from a concentrated stock (e.g., 35 wt. % DCl in D₂O).

Quantitative Data for Dilution

ParameterValue
Starting Concentration of DCl35 wt. % in D₂O
Density of 35 wt. % DCl solution~1.18 g/mL (approximate)
Molecular Weight of DCl37.47 g/mol [9][10][11]
Target Concentration0.1 M
Target Volume250 mL
Calculated Volume of conc. DCl~2.1 mL

Protocol:

  • Calculation:

    • Calculate the molarity of the concentrated DCl solution: (1.18 g/mL * 0.35) / 37.47 g/mol * 1000 mL/L ≈ 11.0 M

    • Use the dilution equation M₁V₁ = M₂V₂ to determine the required volume of the concentrated DCl solution: V₁ = (0.1 M * 250 mL) / 11.0 M ≈ 2.27 mL

  • Procedure:

    • Carefully measure approximately 200 mL of D₂O into a 250 mL volumetric flask.

    • In a fume hood, accurately pipette 2.27 mL of the concentrated DCl solution.

    • Slowly add the concentrated DCl to the D₂O in the volumetric flask while gently swirling.

    • Allow the solution to cool to room temperature.

    • Add D₂O to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly as "Approx. 0.1 M DCl in D₂O".

Standardization of the 0.1 M DCl Solution

This protocol uses tris(hydroxymethyl)aminomethane (THAM) as a primary standard to accurately determine the concentration of the prepared DCl solution.[6][11][12]

  • Dry a sample of primary standard THAM at 100-105°C for 1-2 hours and cool in a desiccator.[6][11]

  • Accurately weigh approximately 1.211 g of the dried THAM onto a weighing paper.

  • Quantitatively transfer the weighed THAM to a 100 mL volumetric flask.

  • Add approximately 70 mL of D₂O to the flask and swirl to dissolve the solid completely.

  • Once dissolved, add D₂O to the calibration mark.

  • Stopper the flask and invert several times to ensure a homogeneous solution.

  • Calculate the exact molarity of the THAM solution based on the mass weighed and the flask volume.

  • Rinse a 50 mL burette with a small amount of the approximately 0.1 M DCl solution and then fill the burette with the DCl solution. Record the initial volume to two decimal places.

  • Pipette 25.00 mL of the standard THAM solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of bromocresol green indicator to the THAM solution in the flask. The solution should be blue.

  • Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.

  • Titrate the THAM solution with the DCl solution from the burette. Add the DCl solution in small increments, swirling the flask continuously.

  • As the endpoint is approached, the blue color will fade to a greenish hue. Proceed by adding the DCl drop by drop.

  • The endpoint is reached when the solution shows a sharp color change from blue-green to a distinct yellow.

  • Record the final volume of the DCl solution in the burette to two decimal places.

  • Repeat the titration at least two more times. The volumes of DCl used should agree within ±0.1 mL.

Calculation of the DCl Solution Concentration

The reaction between DCl and THAM is a 1:1 molar ratio: (HOCH₂)₃CNH₂ + DCl → (HOCH₂)₃CNH₂D⁺ + Cl⁻

Use the following formula to calculate the exact molarity of the DCl solution:

MDCl = (MTHAM × VTHAM) / VDCl

Where:

  • MDCl = Molarity of the DCl solution

  • MTHAM = Molarity of the standard THAM solution

  • VTHAM = Volume of the THAM solution used (e.g., 25.00 mL)

  • VDCl = Average volume of the DCl solution used in the titrations

Visualization of the Experimental Workflow

G Workflow for Preparing and Standardizing DCl in D2O A Prepare ~0.1 M DCl Solution B Dilute conc. DCl in D2O A->B E Titrate DCl with THAM Solution B->E C Prepare Standard THAM Solution D Weigh and dissolve THAM in D2O C->D D->E F Add bromocresol green indicator E->F G Titrate to yellow endpoint F->G H Calculate Exact DCl Concentration G->H I M_DCl = (M_THAM * V_THAM) / V_DCl H->I

References

Application Notes and Protocols for Isotopic Labeling of Peptides with Deuterium for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides with deuterium (B1214612) followed by mass spectrometry is a powerful technique for quantitative proteomics. This approach enables the accurate determination of relative or absolute protein quantities in complex biological samples. Deuterium-labeled peptides are ideal internal standards for mass spectrometry-based quantification because they are chemically identical to their endogenous counterparts but have a distinct mass, allowing for their differentiation in a mass spectrometer. This document provides detailed application notes and protocols for the isotopic labeling of peptides using a deuterated amine-reactive labeling strategy, a robust method for introducing stable isotopes onto peptides.

Principle of the Method

The core of this quantitative proteomics workflow is the chemical labeling of primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) using a deuterated reagent. This method is conceptually similar to strategies involving compounds like Trimethylammonium chloride-d6. The labeling reaction proceeds via reductive amination, a two-step process:

  • Schiff Base Formation: The primary amine of a peptide reacts with an aldehyde or ketone group on the labeling reagent.

  • Reduction: A reducing agent, such as sodium cyanoborohydride, reduces the Schiff base to a stable secondary or tertiary amine, covalently attaching the deuterium label.

In a typical duplex experiment, one peptide sample is labeled with a "light" (non-deuterated) version of the reagent, and the comparator sample is labeled with a "heavy" (deuterated) version. The mass difference introduced by the stable isotopes allows for the direct comparison of peptide intensities in the mass spectrometer, revealing the relative abundance of the corresponding proteins.[1] This chemical labeling approach is versatile and can be applied to virtually any protein sample, as it does not depend on metabolic incorporation of labels in cell culture.[1]

Applications of Deuterated Peptides in Mass Spectrometry

Deuterium-labeled peptides are critical for a variety of applications in biological and pharmaceutical research:

  • Quantitative Proteomics: They serve as internal standards for isotope dilution mass spectrometry, enabling absolute protein quantification and the study of protein expression levels.[]

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Labeled peptides are essential for tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[]

  • Biomarker Discovery and Validation: This technique allows for the precise comparison of protein levels between healthy and diseased states, aiding in the identification of potential biomarkers.

  • Structural Biology: Hydrogen-deuterium exchange (HDX) mass spectrometry, a related technique, utilizes deuterium labeling to study protein conformation, dynamics, and interactions.

Experimental Workflow

The general workflow for isotopic labeling of peptides with a deuterated reagent for mass spectrometry analysis is depicted below. This process involves protein extraction and digestion, peptide labeling, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction & Quantification Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Cleanup1 Peptide Cleanup (e.g., C18 SPE) Protein_Digestion->Peptide_Cleanup1 Light_Labeling Light Labeling (Non-deuterated) Peptide_Cleanup1->Light_Labeling Heavy_Labeling Heavy Labeling (Deuterated) Peptide_Cleanup1->Heavy_Labeling Quenching Quenching Light_Labeling->Quenching Heavy_Labeling->Quenching Sample_Mixing Sample Mixing Quenching->Sample_Mixing Peptide_Cleanup2 Final Cleanup (e.g., C18 SPE) Sample_Mixing->Peptide_Cleanup2 LC_MSMS LC-MS/MS Analysis Peptide_Cleanup2->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics using deuterated amine-reactive labeling.

Detailed Experimental Protocols

Protocol 1: Protein Digestion

This protocol outlines the steps for digesting protein samples into peptides suitable for labeling.

Materials:

  • Protein sample

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Formic acid

Procedure:

  • Protein Solubilization: Solubilize the protein sample in lysis buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Dilution: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[1]

Protocol 2: Deuterated Labeling of Peptides

This protocol details the chemical labeling of peptides with light and heavy (deuterated) reagents.

Materials:

  • Digested peptide samples

  • C18 solid-phase extraction (SPE) cartridges or tips

  • Labeling buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5)

  • "Light" (non-deuterated) amine-reactive labeling reagent

  • "Heavy" (deuterated) amine-reactive labeling reagent

  • Anhydrous acetonitrile

  • Quenching solution (e.g., 5% hydroxylamine (B1172632) or 50 mM Tris)

Procedure:

  • Peptide Cleanup: Desalt the digested peptides using a C18 SPE cartridge or tip to remove salts and detergents.[1]

  • Drying: Dry the purified peptides completely using a vacuum centrifuge.[1]

  • Reconstitution: Reconstitute the dried peptides from each sample in 100 µL of labeling buffer.[1]

  • Labeling Reaction:

    • Prepare the "light" and "heavy" labeling reagents by dissolving them in anhydrous acetonitrile.

    • To one sample, add the "light" labeling reagent. To the comparator sample, add the "heavy" labeling reagent. A starting ratio of 4:1 or 8:1 (w/w) of label to peptide is recommended.[1]

    • Incubate at room temperature for 1 hour.[1]

  • Quenching the Reaction: Add the quenching solution to each sample and incubate for 15 minutes at room temperature to quench any unreacted labeling reagent.[1]

  • Sample Combination and Final Cleanup:

    • Combine the "light" and "heavy" labeled samples at a 1:1 ratio.

    • Perform a final desalting step using a C18 SPE cartridge or tip.

    • Dry the final labeled peptide mixture in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.[1]

Data Presentation: Quantitative Analysis of Deuterated Peptides

The primary quantitative data from this method is the mass shift observed between the light and heavy labeled peptides. The following table provides an example of the expected mass shifts for a model peptide.

Peptide SequenceModificationTheoretical Monoisotopic Mass (Da)Observed Mass Shift (Da)Number of Deuterium Atoms
GFYpsTFKUnlabeled (Light)943.41-0
GFYpsTFKDeuterated (Heavy)947.43+4.024
VpYTVKUnlabeled (Light)711.38-0
VpYTVKDeuterated (Heavy)715.40+4.024
VpYTVpYTVKUnlabeled (Light)1198.54-0
VpYTVpYTVKDeuterated (Heavy)1202.56+4.024

This data is illustrative and based on the principle of amine-reactive labeling targeting the N-terminus and lysine residues.

Non-Exchangeable Deuterium Labeling

While the protocol above describes a common chemical labeling approach, it is important to note the development of methods for non-exchangeable deuteration. These methods aim to introduce deuterium at stable positions on the peptide backbone, which can be advantageous for certain applications. For example, recent research has shown that an alkaline phosphate (B84403) solution can facilitate the deuteration of non-exchangeable backbone sites.[3][4] This strategy demonstrates site and structure selectivity and is particularly suitable for peptides and proteins that are stable under high pH conditions.[3][4]

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis is processed using specialized software to identify peptides and quantify the intensity ratios of the light and heavy pairs. The ratio of the peak intensities for each peptide pair reflects the relative abundance of that peptide in the original samples.[1] The number of incorporated deuterium atoms can be determined by the mass difference between the isotopically labeled and unlabeled peptides. For instance, a method has been developed to exclusively label isoaspartic acid residues with deuterium, where the incorporation of a deuteron (B1233211) results in a 1 Da mass shift, allowing for the unequivocal identification of this modification.[5]

Signaling Pathway and Logical Relationship Diagram

The logical relationship between the experimental steps and the resulting data can be visualized as follows:

logical_relationship cluster_experiment Experimental Process cluster_data Data Output & Interpretation Sample_Preparation Sample Preparation (Digestion & Cleanup) Isotopic_Labeling Isotopic Labeling (Light vs. Heavy) Sample_Preparation->Isotopic_Labeling LC_MSMS_Analysis LC-MS/MS Analysis Isotopic_Labeling->LC_MSMS_Analysis Mass_Spectra Mass Spectra (Isotope Pairs) LC_MSMS_Analysis->Mass_Spectra Peak_Intensity_Ratio Peak Intensity Ratio Mass_Spectra->Peak_Intensity_Ratio Relative_Quantification Relative Protein Quantification Peak_Intensity_Ratio->Relative_Quantification

Caption: Logical flow from experimental procedures to quantitative data output.

References

Step-by-Step Guide to Deuterating Aromatic Compounds with DCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deuteration of aromatic compounds utilizing deuterium (B1214612) chloride (DCl). Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical technique in pharmaceutical and materials science. It can be used to investigate reaction mechanisms, enhance the metabolic stability of drug candidates, and serve as internal standards in quantitative analysis. Acid-catalyzed hydrogen-deuterium (H/D) exchange is a well-established method for this purpose, with DCl in deuterium oxide (D₂O) being a common and effective reagent system.

Introduction to Aromatic Deuteration with DCl

The deuteration of aromatic compounds with DCl proceeds through an electrophilic aromatic substitution (EAS) mechanism. The deuterium cation (D⁺), generated from DCl, acts as the electrophile that attacks the electron-rich aromatic ring. The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups activate the ring towards electrophilic attack and direct the deuteration to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and can direct substitution to the meta position, although the reaction is generally much slower.

Experimental Protocols

Herein, we provide detailed protocols for the deuteration of various classes of aromatic compounds using DCl. These protocols can be adapted based on the specific substrate and desired level of deuterium incorporation.

Protocol 1: General Procedure for Deuteration of Electron-Rich Aromatic Compounds

This protocol is suitable for activated aromatic compounds such as phenols, anilines, and their derivatives.

Materials:

  • Aromatic substrate

  • Deuterium chloride solution in D₂O (e.g., 35 wt. %)

  • Deuterium oxide (D₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or a sealed vessel (if heating under pressure), dissolve the aromatic substrate in D₂O.

  • Acid Addition: Carefully add the this compound solution to the reaction mixture. The amount of DCl can be catalytic or stoichiometric, depending on the reactivity of the substrate. For highly activated substrates, catalytic amounts may be sufficient, while less reactive compounds may require a larger excess.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature for a specified period. Reaction times can range from a few hours to several days, and temperatures can vary from room temperature to reflux or higher, depending on the substrate's reactivity.[1] Monitoring the reaction progress by techniques such as ¹H NMR or LC-MS is recommended.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the deuterated product with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure deuterated aromatic compound.

  • Analysis: Characterize the final product and determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and/or mass spectrometry.

Protocol 2: Microwave-Assisted Deuteration of Iodoanilines with In Situ Generated DCl

This protocol describes a rapid and efficient method for the deuteration of iodoanilines using DCl generated in situ from thionyl chloride (SOCl₂) and D₂O under microwave irradiation.

Materials:

  • Iodoaniline substrate

  • Deuterium oxide (D₂O)

  • Thionyl chloride (SOCl₂)

  • Sealed microwave reaction vessel

  • Microwave reactor

  • Standard workup and purification equipment as in Protocol 1

Procedure:

  • Reaction Setup: In a 25 mL sealed microwave reaction tube, add the iodoaniline substrate (2 mmol), D₂O (3 mL), and thionyl chloride (0.2 mL) sequentially.

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 130°C for 30 minutes.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and neutralize with sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.

  • Purification: Purify the residue by flash chromatography to yield the deuterated aniline (B41778) product.

  • Analysis: Determine the yield and deuterium incorporation by ¹H NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the results for the deuteration of various iodoanilines using the microwave-assisted protocol described above.

EntrySubstrateProductYield (%)Deuterium Incorporation (%)
12-Iodo-4,6-dimethylaniline2-Deuterio-4,6-dimethylaniline75>99
24-Iodo-2,6-dimethylaniline4-Deuterio-2,6-dimethylaniline84>99
32-Iodo-4-methylaniline2-Deuterio-4-methylaniline78>99
44-Iodo-2-methylaniline4-Deuterio-2-methylaniline80>99
52-Iodo-4-bromoaniline2-Deuterio-4-bromoaniline65>99
62-Iodoaniline2-Deuterioaniline73>99
74-Iodoaniline4-Deuterioaniline80>99

Data adapted from Research and Reviews: Journal of Chemistry, 2016.

Logical Workflow for Deuteration of Aromatic Compounds with DCl

The following diagram illustrates the general workflow for the deuteration of an aromatic compound using DCl, from substrate preparation to final product analysis.

Deuteration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Aromatic Substrate C Combine Substrate and Reagent A->C B Prepare DCl/D₂O Reagent B->C D Heat and Stir (Conventional or Microwave) C->D E Neutralization D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (¹H NMR, MS) H->I J Determine %D Incorporation I->J

Caption: General workflow for the deuteration of aromatic compounds with DCl.

Mechanism of Deuteration

The deuteration of an aromatic ring with DCl follows the classical electrophilic aromatic substitution pathway, which can be visualized as a two-step process.

EAS_Mechanism A Aromatic Ring + D⁺ B Arenium Ion Intermediate (Resonance Stabilized) A->B Step 1: Electrophilic Attack C Deuterated Aromatic Ring + H⁺ B->C Step 2: Deprotonation

Caption: Simplified mechanism of electrophilic aromatic deuteration.

Step 1: Electrophilic Attack The π-electrons of the aromatic ring attack the deuterium cation (D⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 2: Deprotonation A weak base, such as the chloride ion (Cl⁻) or a D₂O molecule, removes a proton (H⁺) from the carbon atom bearing the deuterium, restoring the aromaticity of the ring and resulting in the deuterated product.

Conclusion

Deuteration of aromatic compounds using DCl is a versatile and effective method for introducing deuterium into organic molecules. The protocols and data presented here provide a solid foundation for researchers to apply this technique in their work. By carefully selecting the reaction conditions based on the substrate's reactivity, high levels of deuterium incorporation can be achieved, facilitating a wide range of applications in drug discovery and chemical research.

References

Application Notes and Protocols for Deuterium Chloride in the Synthesis of Deuterated Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled pharmaceutical ingredients represent a significant advancement in drug development, offering improved pharmacokinetic profiles, enhanced safety, and increased efficacy. The substitution of hydrogen with its stable isotope, deuterium (B1214612), at specific metabolic sites can significantly slow down drug metabolism, a phenomenon known as the kinetic isotope effect. Deuterium chloride (DCl), a readily available and cost-effective reagent, serves as a valuable tool for introducing deuterium into active pharmaceutical ingredients (APIs) and their precursors through hydrogen-deuterium (H/D) exchange reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of deuterated pharmaceutical ingredients, with a focus on a general method for the deuteration of aromatic amines, a common motif in many drug molecules.

Introduction to Deuterated Pharmaceuticals

Deuterated drugs are molecules in which one or more hydrogen atoms have been replaced by deuterium. This subtle change in mass can lead to a significant strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, this increased bond strength can result in a slower rate of metabolism.

Advantages of Deuteration:

  • Improved Metabolic Profile: Slower metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.[1]

  • Increased Oral Bioavailability: Reduced first-pass metabolism in the gut and liver can result in a higher proportion of the drug reaching systemic circulation.[1]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes reduce the formation of harmful metabolites.

  • Enhanced Efficacy and Safety: A more stable and predictable pharmacokinetic profile can lead to improved therapeutic outcomes and a better safety profile.[2]

The Role of this compound (DCl) in Deuteration

This compound is a strong acid and an excellent source of deuterium for acid-catalyzed H/D exchange reactions. It is particularly effective for deuterating electron-rich aromatic systems and compounds with acidic protons. DCl is commercially available as a gas or as a solution in deuterium oxide (D₂O), making it a convenient reagent for laboratory and industrial-scale synthesis.[1]

The mechanism of DCl-catalyzed H/D exchange on an aromatic ring typically involves the reversible electrophilic substitution of a proton (H⁺) with a deuteron (B1233211) (D⁺). The strong acidic nature of DCl facilitates the formation of a sigma complex (arenium ion), which can then lose a proton or a deuteron to return to an aromatic system. By using a large excess of a deuterium source (like D₂O with DCl), the equilibrium is driven towards the deuterated product.

Experimental Protocol: DCl-Catalyzed Deuteration of Aromatic Amines

Anilines and their derivatives are fundamental building blocks for a wide range of pharmaceuticals, including kinase inhibitors, analgesics, and anti-infective agents. The following protocol details a general and efficient method for the regioselective deuteration of anilines at the ortho and para positions using a solution of this compound in deuterium oxide.[3]

3.1. Materials and Equipment

  • Aniline (B41778) or substituted aniline precursor

  • This compound (DCl) solution in D₂O (e.g., 35 wt. %)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes

  • NMR spectrometer (¹H NMR, ²H NMR)

  • Mass spectrometer (e.g., LC-MS)

3.2. General Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline substrate (1.0 eq) in deuterium oxide (D₂O).

  • Addition of DCl: Carefully add a solution of this compound in D₂O (e.g., 35 wt. %, 1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (or a specific temperature as optimized for the substrate) and stir for a predetermined period (e.g., 12-48 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals at the targeted positions.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude deuterated product.

  • Purification: If necessary, purify the product by column chromatography, recrystallization, or distillation.

3.3. Example: Deuteration of Aniline

This example illustrates the application of the general protocol for the deuteration of aniline.

  • Reaction: Aniline (1.0 g, 10.7 mmol) is dissolved in D₂O (20 mL). Concentrated DCl in D₂O (35 wt. %, 1.1 mL, 10.7 mmol) is added. The mixture is heated to reflux for 24 hours.

  • Workup and Purification: Following the general workup procedure, the crude product is purified by distillation to yield 2,4,6-trideuterioaniline.

Quantitative Data Presentation

The efficiency of the deuteration process is evaluated by determining the percentage of deuterium incorporation at specific positions and the overall isolated yield of the product. The following table summarizes representative data for the DCl-catalyzed deuteration of various anilines.[3]

SubstrateProductReaction Time (h)% D Incorporation (ortho)% D Incorporation (para)Isolated Yield (%)
Aniline2,4,6-Trideuterioaniline24>95>9585
4-Fluoroaniline2,6-Dideuterio-4-fluoroaniline24>95-90
4-Chloroaniline2,6-Dideuterio-4-chloroaniline48>95-88
4-Bromoaniline2,6-Dideuterio-4-bromoaniline48>95-85
4-Methylaniline2,6-Dideuterio-4-methylaniline24>95-82

Analytical Methods for Characterization

Accurate determination of the extent and position of deuterium incorporation is crucial for the development of deuterated pharmaceuticals. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This is the most straightforward method to determine the degree of deuteration. The percentage of deuterium incorporation at a specific position can be calculated by comparing the integration of the corresponding proton signal in the deuterated product to that of a non-deuterated internal standard or a signal from a non-deuterated position within the molecule.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that can confirm the positions of deuteration.

5.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the parent ion. The mass spectrum of a deuterated compound will show a distribution of isotopic peaks corresponding to molecules with different numbers of deuterium atoms. This allows for the calculation of the average deuterium incorporation.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of a deuterated pharmaceutical ingredient using DCl-catalyzed H/D exchange.

G cluster_synthesis Synthesis cluster_analysis Analysis start Start: Non-deuterated API or Precursor reaction DCl-catalyzed H/D Exchange (DCl, D₂O, Heat) start->reaction workup Workup (Neutralization, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification deuterated_product Deuterated Product purification->deuterated_product nmr NMR Spectroscopy (¹H, ²H NMR) Determine %D at specific sites ms Mass Spectrometry (LC-MS) Determine overall %D incorporation deuterated_product->nmr Characterization deuterated_product->ms Characterization

Caption: General workflow for DCl-catalyzed deuteration of a pharmaceutical ingredient.

6.2. Logical Relationship of Deuteration Benefits

The following diagram illustrates the logical flow from the fundamental properties of deuterium to the clinical benefits of deuterated drugs.

G cluster_properties Fundamental Properties cluster_effects Pharmacokinetic Effects cluster_benefits Clinical Benefits deuterium Deuterium (²H) Greater mass than Protium (¹H) bond_strength Stronger C-D bond vs. C-H bond deuterium->bond_strength kie Kinetic Isotope Effect (KIE) bond_strength->kie metabolism Slower rate of metabolism (CYP450) kie->metabolism pk_profile Improved PK Profile (Longer half-life, higher exposure) metabolism->pk_profile dosing Improved Dosing Regimen (Less frequent) pk_profile->dosing safety Enhanced Safety & Efficacy pk_profile->safety

References

Elucidating Reaction Mechanisms with Deuterium Chloride Kinetic Isotope Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing insight into the rate-determining step of a chemical reaction. The substitution of an atom with one of its heavier isotopes can lead to a change in the reaction rate if the bond to the isotopically labeled atom is broken or significantly altered in the transition state. Due to the significant mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D), the deuterium KIE is one of the most pronounced and widely studied isotope effects. Deuterium chloride (DCl) serves as a convenient and effective source of deuterium for these studies, either by direct incorporation into a substrate or by acting as a deuterated acid catalyst in a solvent such as deuterium oxide (D₂O).

This document provides detailed application notes and protocols for utilizing this compound in KIE studies to investigate the mechanisms of three common organic reactions: E2 elimination, acid-catalyzed bromination of acetone (B3395972), and electrophilic aromatic substitution.

Principles of Deuterium Kinetic Isotope Effects

The origin of the deuterium KIE lies in the difference in the zero-point vibrational energy (ZPE) of a C-H versus a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage occurs in the rate-determining step.

  • Primary KIE (kH/kD > 1): A significant primary KIE is observed when the C-H(D) bond is broken in the rate-determining step. The magnitude of the primary KIE is typically in the range of 2-8 at room temperature.

  • Secondary KIE (kH/kD ≠ 1): A smaller KIE may be observed even if the C-H(D) bond is not broken in the rate-determining step. These secondary effects arise from changes in hybridization or steric environment at the labeled position during the reaction.

  • Inverse KIE (kH/kD < 1): An inverse KIE can occur when the transition state has a stiffer C-H(D) bond than the reactant, for example, in some equilibrium processes or reactions involving a pre-equilibrium step.

  • Solvent Isotope Effect: When a reaction is carried out in a deuterated solvent like D₂O with a deuterated acid catalyst such as DCl, a solvent isotope effect can be observed. This effect can provide information about the role of the solvent and proton transfer in the reaction mechanism.

Application 1: E2 Elimination Reaction

The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton and a leaving group departs simultaneously to form a double bond. A significant primary deuterium KIE is expected for E2 reactions because the C-H bond at the β-position is broken in the rate-determining step.[1][2][3]

Mechanistic Insight from KIE

A large kH/kD value (typically 4-8) is strong evidence for a concerted E2 mechanism.[1] A smaller KIE might suggest a more E1-like mechanism with a transition state that has more carbocation character and less C-H bond breaking.

Quantitative Data
ReactionSubstrateBasekH/kDReference
E2 Elimination2-Bromopropane (B125204)Sodium Ethoxide6.7[1][2]
E2 Elimination1-Bromo-2-phenylethaneSodium Ethoxide7.11[4]
Experimental Protocol: KIE of the E2 Elimination of 2-Bromopropane

This protocol describes the determination of the KIE for the E2 elimination of 2-bromopropane and its deuterated analogue with sodium ethoxide. While this protocol uses a pre-deuterated substrate for clarity, similar principles apply when attempting in-situ deuteration where feasible.

Materials:

  • 2-Bromopropane

  • 2-Bromo-1,1,1,3,3,3-hexadeuteropropane (or 2-bromopropane-d₆)

  • Sodium ethoxide solution in ethanol (B145695) (e.g., 0.5 M)

  • Anhydrous ethanol

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

  • Thermostated reaction vessel

  • Syringes and standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Set up two parallel reactions, one with 2-bromopropane and one with 2-bromopropane-d₆.

    • In a thermostated vessel at 25 °C, place a known volume of the sodium ethoxide solution in ethanol.

    • Allow the solution to reach thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • At time t=0, inject a known amount of either 2-bromopropane or 2-bromopropane-d₆ into the respective reaction vessels with vigorous stirring.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

    • Extract the organic components with a suitable solvent (e.g., pentane).

    • Analyze the extracts by GC to determine the concentration of the reactant (2-bromopropane or its deuterated analogue) remaining over time.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the reactant versus time for both reactions.

    • The slope of each line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constants (kH and kD) are obtained by dividing the pseudo-first-order rate constants by the concentration of the base (sodium ethoxide).

    • Calculate the KIE as the ratio kH/kD.

Safety Precautions: 2-bromopropane is a volatile and flammable liquid. Sodium ethoxide is a strong base and corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

Workflow Diagram

E2_KIE_Workflow cluster_prep Reaction Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_H Prepare 2-Bromopropane Reaction run_H Initiate & Monitor Reaction H prep_H->run_H prep_D Prepare 2-Bromopropane-d6 Reaction run_D Initiate & Monitor Reaction D prep_D->run_D gc_analysis GC Analysis of Aliquots run_H->gc_analysis run_D->gc_analysis plot_data Plot ln[Reactant] vs. Time gc_analysis->plot_data calc_k Calculate kH and kD plot_data->calc_k calc_kie Calculate KIE = kH / kD calc_k->calc_kie

Experimental workflow for determining the KIE of an E2 reaction.

Application 2: Acid-Catalyzed Bromination of Acetone

The acid-catalyzed bromination of acetone proceeds via a rate-determining enolization step, followed by a rapid reaction of the enol with bromine.[5][6][7] A primary KIE is observed when the α-hydrogens of acetone are replaced with deuterium, as the C-H(D) bond is broken during the enolization. Furthermore, a solvent isotope effect can be measured by carrying out the reaction in D₂O with DCl as the catalyst.

Mechanistic Insight from KIE
  • Primary KIE: A significant kH/kD value (around 7) for the reaction with deuterated acetone confirms that the C-H bond cleavage is part of the rate-determining enolization step.[5]

  • Solvent Isotope Effect: The ratio of the rate constant in H₂O (with HCl) to that in D₂O (with DCl) provides information about the proton transfer in the enolization mechanism. An inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed, which can be attributed to the greater acidity of D₃O⁺ compared to H₃O⁺ and the nature of the proton transfer in the transition state.[8]

Quantitative Data
ReactionIsotopic SubstitutionkH/kD or kH₂O/kD₂OReference
Acid-Catalyzed Bromination of Acetoned₆-acetone vs. acetone~7[5]
Acid-Catalyzed Enolization of AcetoneD₂O/DCl vs. H₂O/HCl0.62 (inverse)
Acid-Catalyzed Enolization of IsobutyrophenoneD₂O/DCl vs. H₂O/HCl0.56 (inverse)[8][9]
Acid-Catalyzed Enolization of Isobutyrophenoneα-deuterated vs. protiated6.2[8][9]
Experimental Protocol: Solvent Isotope Effect in the Acid-Catalyzed Bromination of Acetone

This protocol describes how to measure the solvent isotope effect for the acid-catalyzed bromination of acetone using DCl in D₂O.

Materials:

  • Acetone

  • Bromine

  • Hydrochloric acid (HCl), standardized solution

  • This compound (DCl) solution in D₂O, standardized solution

  • Deuterium oxide (D₂O)

  • Distilled water (H₂O)

  • UV-Vis spectrophotometer

  • Thermostated cuvette holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare two sets of reaction mixtures.

    • Set 1 (H₂O): In a volumetric flask, mix known volumes of the standardized HCl solution, acetone, and H₂O.

    • Set 2 (D₂O): In a separate volumetric flask, mix known volumes of the standardized DCl solution, acetone, and D₂O.

    • Prepare a stock solution of bromine in water.

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor the absorbance of bromine at a suitable wavelength (e.g., 400 nm).

    • Thermostat the cuvette holder to a constant temperature (e.g., 25 °C).

    • To initiate the reaction, add a small, known volume of the bromine stock solution to a cuvette containing the acetone/acid solution (either H₂O or D₂O based).

    • Quickly mix the solution and place the cuvette in the spectrophotometer.

    • Record the absorbance of bromine as a function of time until the color disappears. The reaction is zero-order with respect to bromine, so the absorbance should decrease linearly with time.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • The rate of the reaction is proportional to the negative of the slope of this line.

    • Calculate the rate constants (kH₂O and kD₂O) from the slopes, taking into account the concentrations of acetone and the acid catalyst.

    • The solvent isotope effect is the ratio kH₂O/kD₂O.

Safety Precautions: Bromine is a corrosive and toxic substance and should be handled in a fume hood. Concentrated acids are corrosive. Wear appropriate personal protective equipment.

Logical Relationship Diagram

Acetone_Bromination_KIE cluster_mechanism Reaction Mechanism cluster_kie Kinetic Isotope Effect Protonation Protonation of Acetone Enolization Rate-Determining Enolization Protonation->Enolization slow Solvent_IE Solvent Isotope Effect (kH2O/kD2O) Role of proton transfer Protonation->Solvent_IE probes Bromination Rapid Bromination of Enol Enolization->Bromination fast Primary_KIE Primary KIE (kH/kD > 1) C-H(D) bond breaking in RDS Enolization->Primary_KIE probes Enolization->Solvent_IE probes

Relationship between the reaction mechanism and the observed KIEs.

Application 3: Electrophilic Aromatic Substitution (EAS)

In most electrophilic aromatic substitution reactions, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex). The subsequent loss of a proton to restore aromaticity is typically a fast step.[3][10]

Mechanistic Insight from KIE

Because the C-H bond is not broken in the rate-determining step, a significant primary KIE is generally not observed (kH/kD ≈ 1).[11][12] This lack of a substantial isotope effect is strong evidence for the two-step mechanism. However, in some cases, such as iodination or sulfonation, the second step (deprotonation) can become partially or fully rate-determining, leading to a measurable primary KIE.[13][14]

Quantitative Data
ReactionSubstrateReagentkH/kDReference
NitrationBenzene (B151609)NO₂⁺~1[11][14]
BrominationBenzeneBr₂/FeBr₃~1[11]
IodinationDimethenamidICl1.47-2.06[13]
IodinationBenzeneI₂/oxidant2.25[14]
SulfonationBenzeneFuming H₂SO₄>1 (significant)[14]
Experimental Protocol: KIE in the Bromination of Benzene

This protocol describes a competitive experiment to determine the KIE for the bromination of a mixture of benzene and benzene-d₆.

Materials:

  • Benzene

  • Benzene-d₆

  • Bromine

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware, dried thoroughly

Procedure:

  • Reaction Setup:

    • In a dry reaction flask, prepare an equimolar mixture of benzene and benzene-d₆ in the anhydrous solvent.

    • Add the Lewis acid catalyst (e.g., FeBr₃).

    • Cool the mixture in an ice bath.

  • Reaction Initiation and Quenching:

    • Slowly add a solution of bromine in the same solvent to the reaction mixture with stirring. The amount of bromine should be less than the total amount of benzene and benzene-d₆ to ensure the reaction does not go to completion.

    • Allow the reaction to proceed for a specific time, then quench it by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.

  • Product Analysis:

    • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

    • Analyze the composition of the unreacted starting materials (benzene and benzene-d₆) and the products (bromobenzene and bromobenzene-d₅) using GC-MS.

  • Data Analysis:

    • Determine the relative amounts of the protiated and deuterated starting materials and products from the GC-MS data.

    • The KIE can be calculated from the ratio of products or the change in the ratio of starting materials. A common method is to use the following equation for competitive experiments: kH/kD = [Product-H]/[Product-D] * [Starting Material-D]/[Starting Material-H]

    • For this reaction, a kH/kD value close to 1 is expected, indicating that C-H bond cleavage is not the rate-determining step.

Safety Precautions: Benzene is a carcinogen and should be handled with extreme care in a fume hood. Bromine is corrosive and toxic. Anhydrous conditions are necessary for the success of the reaction.

Signaling Pathway Diagram

EAS_Mechanism cluster_kie KIE Implication Reactants Benzene + Electrophile (E+) Sigma_Complex Sigma Complex (Carbocation Intermediate) Reactants->Sigma_Complex Step 1: Rate-Determining Step (No C-H bond breaking) Product Substituted Benzene + H+ Sigma_Complex->Product Step 2: Fast Deprotonation (C-H bond breaking) No_KIE kH/kD ≈ 1 Confirms Step 1 is rate-determining Sigma_Complex->No_KIE implicates

Mechanism of electrophilic aromatic substitution and the implication of the KIE.

Conclusion

This compound kinetic isotope effect studies are a versatile and powerful method for probing the mechanisms of a wide range of chemical reactions. By carefully designing experiments to measure primary and solvent isotope effects, researchers can gain valuable insights into transition state structures and the roles of bond cleavage and proton transfer in the rate-determining steps of reactions. The examples provided for E2 elimination, acid-catalyzed bromination of acetone, and electrophilic aromatic substitution demonstrate the broad applicability of this technique in mechanistic organic chemistry and its importance in fields such as drug development where understanding reaction pathways is crucial.

References

Application Note: GC-MS Analysis for the Determination of Active Hydrogens in Organic Compounds via Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the quantitative analysis of active hydrogens in organic compounds using gas chromatography-mass spectrometry (GC-MS) following deuteration. The exchange of labile protons (active hydrogens) with deuterium (B1214612) atoms provides a direct and sensitive method for elucidating molecular structures and functional groups. This technique is particularly valuable in pharmaceutical development, metabolism studies, and quality control, where the characterization of hydroxyl, carboxyl, amino, and thiol groups is critical. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate the implementation of this method.

Introduction

The determination of the number of active hydrogens in a molecule is a fundamental aspect of chemical characterization. Active hydrogens are protons attached to heteroatoms (such as oxygen, nitrogen, and sulfur) and can be readily exchanged for deuterium. This hydrogen-deuterium exchange (HDX) principle can be exploited for analytical purposes.[1] By reacting an analyte with a deuterating agent, the mass of the molecule increases by one unit for each active hydrogen present. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing the resulting mass shift due to its high separation efficiency and sensitive mass detection.[2] Deuterium-labeled compounds are also widely used as internal standards in quantitative mass spectrometry.[3]

The choice of deuterating agent is critical and depends on the analyte's properties and the desired reaction conditions. While various deuterated solvents and reagents can be employed, this note will focus on the general principles applicable to agents like deuterium chloride (DCl) for the derivatization of functional groups containing active hydrogens.

Principle of the Method

The core of this analytical method lies in the chemical reaction where a labile hydrogen atom in a functional group (e.g., -OH, -COOH, -NH2, -SH) is replaced by a deuterium atom. This is typically achieved by introducing a deuterium source, such as this compound, which can be generated in situ or used as a solution. The reaction can be represented as:

R-XH + DCl → R-XD + HCl

Where 'X' is a heteroatom (O, N, S) and 'R' is the organic moiety.

The resulting deuterated compound will have a molecular weight that is increased by 'n' mass units, where 'n' is the number of active hydrogens in the molecule. By comparing the mass spectra of the analyte before and after deuteration, the number of active hydrogens can be unequivocally determined from the shift in the molecular ion peak (M+).

Experimental Protocols

Protocol 1: General Procedure for Deuteration of Active Hydrogens

This protocol provides a general workflow for the deuteration of a sample for subsequent GC-MS analysis.

Materials:

  • Analyte of interest

  • Anhydrous solvent (e.g., pyridine, dichloromethane, diethyl ether)

  • Deuterating agent (e.g., this compound solution in D2O, or generated in situ from a suitable precursor)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • GC vials with septa

Procedure:

  • Sample Preparation: Dissolve a known amount of the analyte (typically 1-5 mg) in an anhydrous solvent (1 mL) in a clean, dry reaction vial.

  • Deuteration Reaction: Add the deuterating agent to the analyte solution. The molar excess of the deuterating agent should be sufficient to ensure complete exchange. For example, a 10-fold molar excess is a good starting point.

  • Reaction Conditions: Gently agitate the mixture and allow the reaction to proceed. The reaction time and temperature will vary depending on the reactivity of the analyte. Common conditions range from room temperature for 30 minutes to gentle heating (e.g., 60 °C) for 1-2 hours.

  • Quenching and Drying (if necessary): For some applications, it may be necessary to neutralize any excess acid. After the reaction is complete, pass the solution through a small column of anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

  • Sample Dilution: Dilute the deuterated sample to a suitable concentration for GC-MS analysis (typically in the range of 1-100 µg/mL).

  • GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

Protocol 2: GC-MS Analysis of Deuterated Compounds

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with electron ionization (EI) capabilities.

GC Conditions:

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Start at a suitable initial temperature (e.g., 50-100 °C) and ramp at 10-20 °C/min to a final temperature that ensures elution of the analyte.

MS Conditions:

ParameterValue
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Range Scan a range appropriate to capture the molecular ions of both the unlabeled and labeled analyte (e.g., m/z 50-500).
Acquisition Mode Full Scan

Data Presentation and Analysis

The primary data output from the GC-MS analysis will be the mass spectra of the analyte before and after deuteration. The number of active hydrogens is determined by the mass shift of the molecular ion peak.

Table 1: Example Data for the Determination of Active Hydrogens in Various Compounds

CompoundFunctional Groups with Active HExpected Mass Shift (Δm/z)Observed Molecular Ion (Unlabeled)Observed Molecular Ion (Deuterated)Number of Active Hydrogens
Benzyl Alcohol1 x -OH+11081091
Aniline1 x -NH2+293952
Benzoic Acid1 x -COOH+11221231
Ethylene Glycol2 x -OH+262642

Data Interpretation:

  • Mass Shift: The difference in the m/z value of the molecular ion peak between the deuterated and non-deuterated sample directly corresponds to the number of active hydrogens.

  • Isotopic Distribution: The mass spectrum of the deuterated compound may show a distribution of isotopic peaks. The completeness of the deuteration reaction can be assessed by the relative intensities of the partially deuterated species.

  • Fragmentation Patterns: Deuteration can also provide valuable information for interpreting fragmentation patterns in the mass spectrum, aiding in structure elucidation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Deuteration cluster_workup Sample Workup cluster_analysis Analysis start Analyte dissolve Dissolve in Anhydrous Solvent start->dissolve add_dcl Add Deuterating Agent (e.g., DCl) dissolve->add_dcl react Incubate (Time & Temperature) add_dcl->react dry Dry with Anhydrous Salt react->dry dilute Dilute for GC-MS Analysis dry->dilute gcms GC-MS Analysis dilute->gcms data Data Interpretation (Mass Shift Analysis) gcms->data

Caption: Experimental workflow for the determination of active hydrogens using deuteration followed by GC-MS analysis.

Applications

The determination of active hydrogens by deuteration and GC-MS has a wide range of applications:

  • Pharmaceuticals: Characterization of active pharmaceutical ingredients (APIs) and their metabolites, and assessment of drug stability.

  • Metabolomics: Identification of unknown metabolites by determining the presence of key functional groups.

  • Polymer Chemistry: Analysis of the functional end-groups of polymers.

  • Natural Product Chemistry: Structure elucidation of complex natural products.

Conclusion

The GC-MS analysis of compounds after deuteration is a powerful and straightforward technique for the quantitative determination of active hydrogens. This method provides valuable structural information that is essential for researchers and scientists in various fields, particularly in drug development and chemical analysis. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this analytical approach.

References

Application Note: In Situ Monitoring of Hydrogen-Deuterium Exchange Reactions Involving Deuterium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydrogen-Deuterium (H-D) Exchange with Deuterium (B1214612) Chloride

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom.[1] This process is a powerful tool in various scientific fields, including drug discovery and development, for elucidating molecular structure, dynamics, and reaction mechanisms.[][3] Deuterium chloride (DCl) serves as a common and efficient deuterium source and acid catalyst for these reactions, particularly for labeling aromatic hydrocarbons and other molecules with exchangeable protons.[]

The ability to monitor H-D exchange reactions in situ (in real-time within the reaction vessel) provides invaluable kinetic and mechanistic data.[4][5] This application note provides detailed protocols and methodologies for the in situ monitoring of H-D exchange reactions facilitated by this compound, with a focus on applications relevant to pharmaceutical research.

Key Applications in Drug Development

The insights gained from in situ monitoring of DCl-mediated H-D exchange are crucial for several aspects of drug development:

  • Metabolic Pathway Elucidation: Deuterium-labeled compounds can be used to trace the metabolic fate of a drug candidate, helping to identify and characterize metabolites.[][6]

  • Pharmacokinetic Studies: Understanding the rate and extent of deuteration can provide insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[]

  • Kinetic Isotope Effect (KIE) Studies: The substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect. Studying KIEs helps in understanding reaction mechanisms and can be leveraged to develop "heavy drugs" with improved metabolic stability and pharmacokinetic properties.[]

  • Structural Analysis: H-D exchange patterns can reveal information about the solvent accessibility and hydrogen bonding of different parts of a molecule, aiding in the characterization of protein-ligand binding and conformational changes.[1][7]

  • Reaction Optimization: Real-time monitoring allows for the precise determination of reaction endpoints and the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

In Situ Monitoring Techniques

The two primary analytical techniques for in situ monitoring of H-D exchange reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-invasive technique that can directly observe the substitution of protons with deuterons in a molecule. By acquiring spectra at different time points, the kinetics of the exchange process can be accurately determined. 1H NMR is particularly useful for tracking the disappearance of a proton signal and the appearance of a deuterium-coupled signal.

  • Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions. The incorporation of deuterium results in a mass increase of approximately one Dalton for each exchanged proton.[8] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be coupled with mass spectrometry to monitor the reaction mixture in real-time.[4]

Experimental Workflow and Protocols

General Experimental Workflow

The following diagram illustrates the general workflow for conducting and monitoring an H-D exchange reaction using DCl.

G General Workflow for In Situ H-D Exchange Monitoring cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Substrate Solution C Initiate Reaction by Mixing A->C B Prepare DCl Solution in D2O B->C D In Situ Monitoring (NMR or MS) C->D Real-time E Acquire Time-Resolved Data D->E F Kinetic and Quantitative Analysis E->F G Structural Elucidation F->G G Logic Diagram for In Situ MS Monitoring cluster_infusion Infusion System cluster_ms Mass Spectrometer cluster_output Data Output A Substrate Solution C T-Mixer A->C B DCl Solution B->C D ESI Source C->D Reaction Mixture E Mass Analyzer D->E Ions F Detector E->F G Time-Resolved Mass Spectra F->G

References

Application Notes and Protocols for Regioselective Deuteration of Organic Molecules using Deuterium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the regioselective incorporation of deuterium (B1214612) into common organic scaffolds using deuterium chloride (DCl). Deuterium labeling is a powerful tool in drug discovery and development, offering the potential to enhance pharmacokinetic profiles (e.g., half-life) and reduce metabolic degradation of active pharmaceutical ingredients (APIs).[1] DCl, as a strong Brønsted acid, serves as a cost-effective and straightforward reagent for achieving high levels of regioselective deuteration in various organic molecules.

Regioselective Deuteration of Anilines

Anilines and their derivatives are prevalent structural motifs in pharmaceuticals. The regioselective deuteration of anilines, primarily at the ortho and para positions, can be efficiently achieved through acid-catalyzed electrophilic aromatic substitution. The amino group strongly activates these positions, facilitating the exchange of hydrogen for deuterium.[2]

Experimental Protocol: Ortho/Para-Deuteration of Anilines

This protocol describes a general procedure for the regioselective deuteration of anilines at the positions activated by the amino group.

Materials:

  • Substituted Aniline (B41778)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Concentrated Hydrochloric Acid (HCl, 37% in H₂O) or this compound (DCl, solution in D₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 mmol).

  • Add deuterium oxide (5.0 mL).

  • Carefully add concentrated hydrochloric acid (1.0 mmol, 1.0 equivalent) or a corresponding amount of DCl solution.

  • The reaction mixture is stirred and heated to reflux (typically 100-110 °C) for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the ortho and para protons.

  • After cooling to room temperature, the reaction mixture is carefully neutralized by the dropwise addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (1 x 10 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude deuterated aniline can be further purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

The following table summarizes the results for the regioselective deuteration of various anilines using an acid-catalyzed method. The percentage of deuterium incorporation is typically determined by ¹H NMR spectroscopy.

EntrySubstrateProductDeuterium Incorporation (%)Isolated Yield (%)
1Aniline2,4,6-Trideuterioaniline>9590
24-Methylaniline2,6-Dideuterio-4-methylaniline>9588
34-Chloroaniline2,6-Dideuterio-4-chloroaniline>9592
42,6-Dimethylaniline4-Deuterio-2,6-dimethylaniline>9585

Data is representative and compiled from typical results of acid-catalyzed deuteration of anilines.

Reaction Workflow and Mechanism

The deuteration of anilines proceeds via an electrophilic aromatic substitution mechanism. The workflow and the key mechanistic steps are illustrated below.

G cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Start: Aniline Substrate step1 Add D₂O and DCl start->step1 step2 Heat to Reflux (12-24h) step1->step2 step3 Neutralization (NaHCO₃) step2->step3 step4 Extraction (Ethyl Acetate) step3->step4 step5 Drying and Concentration step4->step5 end End: Purified Deuterated Aniline step5->end aniline Aniline protonation Protonation of Amino Group aniline->protonation DCl activated_ring Activated Aromatic Ring protonation->activated_ring electrophilic_attack Electrophilic Attack by D⁺ activated_ring->electrophilic_attack sigma_complex Arenium Ion Intermediate (σ-complex) electrophilic_attack->sigma_complex deprotonation Deprotonation (Loss of H⁺) sigma_complex->deprotonation -H⁺ product Deuterated Aniline deprotonation->product

Figure 1. Experimental workflow and reaction mechanism for the regioselective deuteration of anilines.

Regioselective Deuteration of Ketones

The α-hydrogens of ketones are acidic and can be exchanged for deuterium under acidic conditions. This process proceeds through the formation of an enol intermediate. The use of this compound in deuterium oxide provides an efficient medium for this exchange.

Experimental Protocol: α-Deuteration of Ketones

This protocol provides a general method for the deuteration of the α-positions of a ketone.

Materials:

  • Ketone Substrate

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • This compound (DCl, 35 wt. % in D₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) in deuterium oxide (5.0 mL).

  • Add a catalytic amount of this compound solution (e.g., 0.1 mmol, 0.1 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. The reaction progress can be monitored by ¹H NMR by observing the decrease in the integration of the α-proton signals. For less reactive ketones, longer reaction times or higher temperatures may be necessary.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • If necessary, the deuterated ketone can be purified by distillation or column chromatography.

Quantitative Data:

The following table presents typical results for the α-deuteration of various ketones using an acid-catalyzed approach.

EntrySubstrateProductDeuterium Incorporation (%)Isolated Yield (%)
1AcetophenoneAcetophenone-d₃>9895
2CyclohexanoneCyclohexanone-2,2,6,6-d₄>9893
3PropiophenonePropiophenone-2,2-d₂>9591
42-Butanone2-Butanone-1,1,1,3,3-d₅>9890

Data is representative and compiled from typical results of acid-catalyzed deuteration of ketones.

Mechanism of α-Deuteration

The acid-catalyzed α-deuteration of ketones involves the tautomerization of the ketone to its enol form, which then undergoes deuteration.

G cluster_mechanism Mechanism of α-Deuteration of Ketones ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + D⁺ (from DCl) enol Enol Intermediate protonated_ketone->enol - H⁺ deuterated_enol Deuterated Intermediate enol->deuterated_enol + D⁺ deuterated_ketone α-Deuterated Ketone deuterated_enol->deuterated_ketone - D⁺

Figure 2. Mechanism of acid-catalyzed α-deuteration of ketones.

Regioselective Deuteration of N-Heterocycles

Nitrogen-containing heterocycles are fundamental components of numerous drugs. Their deuteration can be achieved with regiocontrol, often at positions activated by the heteroatom or at specific side chains. DCl can be used to catalyze H/D exchange at electron-rich positions or on benzylic methyl groups of N-heterocycles.

Experimental Protocol: Deuteration of Methyl Groups on N-Heterocycles

This protocol is adapted for the deuteration of activated methyl groups, for example, at the 2- or 4-position of quinoline (B57606) and pyridine (B92270) derivatives.

Materials:

  • N-Heterocycle with a methyl substituent

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • This compound (DCl, 35 wt. % in D₂O) or another Brønsted acid like Benzoic Acid

  • Sodium Carbonate (Na₂CO₃), saturated solution

  • Chloroform (B151607)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sealed tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a sealed tube or microwave vial, add the N-heterocycle (1.0 mmol).

  • Add deuterium oxide (2.0 mL).

  • Add the acid catalyst (e.g., DCl or benzoic acid, 0.1 mmol, 10 mol%).

  • Seal the vessel and heat the mixture to 80-120 °C for 12-48 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Monitor the reaction by ¹H NMR until the desired level of deuteration is achieved.

  • After cooling, carefully open the vessel and neutralize the reaction mixture with a saturated solution of sodium carbonate.

  • Extract the product with chloroform (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data:

The following table shows representative results for the deuteration of methyl groups on N-heterocycles using a Brønsted acid catalyst.

EntrySubstrateProductDeuterium Incorporation (%)Isolated Yield (%)
12-Methylquinoline2-(Trideuteriomethyl)quinoline>9594
24-Methylquinoline4-(Trideuteriomethyl)quinoline>9592
32-Methylpyridine2-(Trideuteriomethyl)pyridine>9088
42-Methylbenzothiazole2-(Trideuteriomethyl)benzothiazole>9591

Data is representative and compiled from typical results of acid-catalyzed deuteration of N-heterocycles.

Logical Relationship in Heterocycle Deuteration

The regioselectivity in the deuteration of N-heterocycles is governed by the electronic properties of the ring system and the position of substituents.

G cluster_logic Regioselectivity in N-Heterocycle Deuteration substrate N-Heterocycle electron_rich Electron-Rich Position (e.g., indole (B1671886) C3) substrate->electron_rich activated_side_chain Activated Side Chain (e.g., 2-methylquinoline) substrate->activated_side_chain electrophilic_substitution Electrophilic Aromatic Substitution at Ring electron_rich->electrophilic_substitution DCl Catalysis enamine_intermediate Dearomatized Enamine Intermediate activated_side_chain->enamine_intermediate DCl Catalysis

Figure 3. Factors influencing the regioselectivity of N-heterocycle deuteration.

References

Applications of Deuterium Chloride in Materials Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium (B1214612) chloride (DCl), a deuterated form of hydrochloric acid, serves as a valuable tool in materials science research, offering unique advantages in the synthesis and characterization of advanced materials. Its applications primarily leverage the kinetic isotope effect and the distinct neutron scattering properties of deuterium compared to hydrogen. These properties allow for the precise tuning of material characteristics and provide deeper insights into material structure and dynamics. This document provides detailed application notes and experimental protocols for the use of deuterium chloride in semiconductor processing, polymer science, and catalysis.

Semiconductor Device Fabrication: Enhancing Performance and Reliability

In the semiconductor industry, the drive for smaller, faster, and more reliable devices necessitates precise control over material properties at the atomic level. This compound and other deuterium sources are utilized to improve the performance and longevity of semiconductor devices, particularly metal-oxide-semiconductor field-effect transistors (MOSFETs). The primary application is in the passivation of the silicon-silicon dioxide (Si/SiO₂) interface, a critical region that governs device performance.

Application Note: Surface Passivation and Deuterium Annealing

The "hot carrier effect" is a significant degradation mechanism in MOSFETs, where high-energy electrons or "holes" can break Si-H bonds at the Si/SiO₂ interface, creating charge traps that degrade device performance over time.[1] Replacing hydrogen with deuterium at this interface results in a much stronger Si-D bond.[2] This increased bond strength is a manifestation of the kinetic isotope effect, making it more difficult for hot carriers to break these bonds and thereby enhancing the device's operational lifetime.[2]

Deuterium can be incorporated into the device structure through various methods, including deuterium annealing (sintering in a D₂ atmosphere) and surface treatment with deuterium-containing compounds like this compound.[3][4] Surface treatment with deuterium halides, such as DCl, can be used to condition the semiconductor surface prior to gate oxide growth, populating the surface with deuterium-silicon (D-Si) and deuterium-oxygen-silicon (D-O-Si) bonds.[3]

Quantitative Effects of Deuterium Treatment on MOSFETs

The following table summarizes the quantitative improvements observed in MOSFETs after deuterium annealing treatments. While specific data for DCl surface treatment is less commonly published in comparative tables, the general benefits of deuterium incorporation are well-documented.

ParameterTreatment ConditionImprovementReference
Device Lifetime High-pressure (2-6 atm) 100% D₂ sintering at 450°C for 10 min to 3 h~90 times improvement compared to conventional hydrogen forming gas anneal[5]
Interface Trap Density (Dit) Low-temperature (300°C) deuterium annealing for 1 hour at 10 bar72.15% reduction[6]
ION/IOFF Ratio Low-temperature (300°C) hydrogen annealing vs. deuterium annealing73.45% increase with H₂, 196.39% increase with D₂[6]
Surface Roughness of SiO₂ Deuterium annealing at 300°CReduction in roughness and improvement in uniformity[6]
Experimental Protocol: this compound Surface Treatment of Silicon Wafers

This protocol describes a general procedure for the surface treatment of silicon wafers using a this compound solution prior to gate oxide deposition.

Materials:

  • Single-crystal silicon wafers

  • This compound (DCl) solution in D₂O (e.g., 20 wt. %)[7]

  • Deionized (DI) water

  • High-purity nitrogen (N₂) gas

  • Appropriate personal protective equipment (gloves, goggles, acid-resistant apron)

Equipment:

  • Wet cleaning bench with fume hood

  • Wafer spin-rinser-dryer

  • Furnace for thermal oxidation

Procedure:

  • Wafer Cleaning: Start with a standard RCA clean to remove organic and metallic contaminants from the silicon wafer surface.[8] This typically involves two steps:

    • SC-1: A solution of H₂O₂, NH₄OH, and DI water to remove organic residues.

    • SC-2: A solution of H₂O₂, HCl, and DI water to remove metallic contaminants.[9]

  • DCl Surface Treatment:

    • In a fume hood, prepare a dilute solution of DCl in DI water. The exact concentration may need to be optimized for the specific application.

    • Immerse the cleaned and dried silicon wafer in the DCl solution for a specified time (e.g., 1-5 minutes) at room temperature. This step aims to replace surface hydroxyl groups and hydrogen atoms with deuterium.

  • Rinsing and Drying:

    • Remove the wafer from the DCl solution and rinse it thoroughly with DI water in a spin-rinser-dryer to remove any residual acid.

    • Dry the wafer using high-purity nitrogen gas.

  • Gate Oxide Growth:

    • Immediately transfer the treated wafer to a furnace for thermal oxidation to grow the gate dielectric layer. The presence of deuterium at the surface will lead to the formation of Si-D and Si-O-D bonds at the interface.

  • Post-Treatment Analysis:

    • Characterize the electrical properties of the resulting MOS capacitors or transistors, including interface trap density (Dit) and hot-carrier reliability, to quantify the impact of the DCl treatment.

Semiconductor Surface Treatment and Analysis Workflow

G cluster_prep Wafer Preparation cluster_treatment This compound Treatment cluster_fab Device Fabrication cluster_analysis Characterization wafer Silicon Wafer cleaning RCA Cleaning wafer->cleaning dcl_dip DCl Solution Immersion cleaning->dcl_dip rinse_dry DI Water Rinse & N2 Dry dcl_dip->rinse_dry oxidation Gate Oxide Growth rinse_dry->oxidation deposition Gate Electrode Deposition oxidation->deposition electrical_testing Electrical Characterization (C-V, I-V) deposition->electrical_testing reliability_testing Hot Carrier Stressing electrical_testing->reliability_testing

Caption: Workflow for DCl surface treatment of silicon wafers.

Polymer Science: Probing Structure and Enhancing Stability

In polymer science, deuterium labeling is a powerful technique for elucidating polymer structure, dynamics, and interactions, primarily through neutron scattering techniques.[10] this compound can be used as a catalyst for hydrogen-deuterium (H/D) exchange reactions to introduce deuterium into polymer chains. Furthermore, the incorporation of deuterium can enhance the thermal and oxidative stability of polymers.[11]

Application Note: DCl-Catalyzed Deuteration for Neutron Scattering

Small-angle neutron scattering (SANS) is a technique used to study the structure of materials at the nanoscale. The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast matching," where specific components of a polymer blend or copolymer can be made "invisible" to neutrons by adjusting the deuteration level of the surrounding matrix.[1] This enables the detailed characterization of polymer morphology and phase behavior.

This compound can act as an acid catalyst to facilitate the exchange of protons for deuterons on polymer chains, particularly at labile C-H bonds. This method can be more cost-effective than synthesizing deuterated monomers from scratch.

Quantitative Data for Deuterated Polymers

PolymerDeuteration MethodDeuteration Level (%)Key FindingReference
PolystyrenePtO₂ catalyst in D₂O (hydrothermal)High deuteration of benzene (B151609) ringsEffective method for labeling aromatic rings[12]
Poly(vinylcyclohexane) from PolystyreneCatalytic deuteration41.5%Improved thermal stability and solubility compared to PS[13]
Poly(sulfur-random-d14-(1,3-diisopropenylbenzene))Synthesis from perdeuterated monomer>99%Engineered infrared transparency for optical devices[14]
Acrylate (B77674) PolymersMetal-catalyzed H/D exchange in D₂O/2-PrOHVariableEffective for deuterating acrylate moieties[15]
Experimental Protocol: this compound-Catalyzed H/D Exchange in Polystyrene

This protocol outlines a general procedure for the deuteration of polystyrene using this compound as a catalyst.

Materials:

  • Polystyrene (PS)

  • This compound (DCl) solution in D₂O

  • Deuterium oxide (D₂O)

  • Anhydrous solvent (e.g., deuterated toluene (B28343) or dioxane)

  • Methanol (B129727) (for precipitation)

  • Appropriate personal protective equipment

Equipment:

  • High-pressure reactor or sealed heavy-walled glass tube

  • Heating and stirring module

  • Vacuum oven

  • NMR spectrometer and/or FT-IR spectrometer for analysis

Procedure:

  • Dissolution: Dissolve a known amount of polystyrene in a minimal amount of the anhydrous deuterated solvent in the high-pressure reactor.

  • Catalyst Addition: Add a catalytic amount of the DCl/D₂O solution to the polymer solution. The amount of catalyst and D₂O will depend on the desired level of deuteration and should be optimized.

  • Reaction: Seal the reactor and heat the mixture with stirring to a temperature that allows for H/D exchange without significant polymer degradation (e.g., 100-150°C). The reaction time can range from several hours to days.

  • Polymer Precipitation and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Precipitate the deuterated polystyrene by slowly adding the solution to a large excess of a non-solvent like methanol.

    • Filter the precipitated polymer and wash it several times with fresh methanol to remove any residual catalyst and solvent.

  • Drying: Dry the deuterated polystyrene in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • Determine the degree of deuteration using ¹H NMR spectroscopy by comparing the integrals of the aromatic and aliphatic protons to a non-deuterated standard.

    • Confirm the incorporation of deuterium using FT-IR spectroscopy by observing the appearance of C-D stretching and bending vibrations.

Polymer Deuteration and Characterization Workflow

G cluster_reaction Deuteration Reaction cluster_purification Purification cluster_analysis Analysis dissolve Dissolve Polymer add_catalyst Add DCl/D2O dissolve->add_catalyst react Heat and Stir in Reactor add_catalyst->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Vacuum Dry filter_wash->dry nmr NMR Spectroscopy dry->nmr ftir FT-IR Spectroscopy dry->ftir sans Small-Angle Neutron Scattering nmr->sans

Caption: Workflow for DCl-catalyzed polymer deuteration.

Catalysis Research: Mechanistic Studies and Novel Material Synthesis

This compound is a valuable tool in catalysis research for elucidating reaction mechanisms through the kinetic isotope effect and for the synthesis of novel materials.

Application Note: Elucidating Reaction Mechanisms and Zeolite Synthesis

Kinetic Isotope Effect (KIE): The rate of a chemical reaction can change when an atom in the reactants is replaced with one of its isotopes.[16] By comparing the rate of a reaction with a protiated reactant to that with a deuterated reactant, researchers can determine if the C-H bond is broken in the rate-determining step of the reaction.[17] DCl can be used to selectively introduce deuterium at specific sites in a molecule to probe reaction mechanisms.

Zeolite Synthesis: Zeolites are crystalline aluminosilicates with a porous structure, widely used as catalysts and adsorbents. Their synthesis is often carried out under hydrothermal conditions. The acidity of the synthesis gel is a critical parameter that influences the final zeolite structure. While not a common direct application, DCl could potentially be used to modify the pH of the synthesis mixture in a deuterated solvent system to study the role of proton/deuteron transfer in the zeolite crystallization process. The general principle of acid-catalyzed hydrothermal synthesis of zeolites is well-established.[18][19]

Logical Diagram of the Kinetic Isotope Effect

G cluster_kie Kinetic Isotope Effect (KIE) cluster_outcome Interpretation start Reaction with C-H bond rate_h Rate = k_H start->rate_h start_d Reaction with C-D bond rate_d Rate = k_D start_d->rate_d compare Compare Rates (k_H / k_D) rate_h->compare rate_d->compare primary_kie Primary KIE (k_H / k_D > 1) C-H bond broken in rate-determining step compare->primary_kie Significant Difference no_kie No KIE (k_H / k_D ≈ 1) C-H bond not broken in rate-determining step compare->no_kie No Significant Difference

Caption: Logic of the kinetic isotope effect in mechanistic studies.

Experimental Protocol: General Procedure for Investigating the Kinetic Isotope Effect using DCl

This protocol provides a general framework for using DCl to prepare a deuterated substrate to study the kinetic isotope effect in a reaction.

Materials:

  • Substrate of interest

  • This compound (DCl) solution in D₂O

  • Deuterium oxide (D₂O)

  • Appropriate deuterated solvents

  • Reagents for the reaction under investigation

  • Analytical standards for starting material and product

Equipment:

  • Reaction vessels (e.g., round-bottom flasks, sealed tubes)

  • Temperature-controlled reaction setup

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Substrate Deuteration:

    • Selectively deuterate the substrate at the position of interest using an appropriate method, which may involve acid-catalyzed H/D exchange with DCl. This may require heating the substrate in a DCl/D₂O mixture.

    • Purify the deuterated substrate and confirm the location and extent of deuteration using NMR or mass spectrometry.

  • Kinetic Experiments:

    • Run the chemical reaction of interest in parallel with the non-deuterated (protiated) substrate and the deuterated substrate under identical reaction conditions (concentration, temperature, catalyst loading, etc.).

    • Monitor the disappearance of the starting material and/or the appearance of the product over time for both reactions using a suitable analytical technique.

  • Data Analysis:

    • Determine the initial reaction rates or the rate constants (k_H for the protiated substrate and k_D for the deuterated substrate) from the kinetic data.

    • Calculate the kinetic isotope effect as the ratio k_H / k_D.

  • Interpretation:

    • A KIE significantly greater than 1 (typically 2-7 for primary C-H/C-D KIE) indicates that the C-H bond is broken in the rate-determining step of the reaction.

    • A KIE close to 1 suggests that the C-H bond is not broken in the rate-determining step.

By employing these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound as a powerful tool to advance materials science research, from creating more robust electronic devices to unraveling complex chemical processes at the molecular level.

References

Application Note: Quantitative Analysis of Water in Organic Solvents Using Deuterium Oxide as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of water content in organic solvents is critical in many areas of scientific research and industrial processes, particularly in drug development and manufacturing. Excess moisture can negatively impact the stability of active pharmaceutical ingredients (APIs), interfere with chemical reactions, and affect product quality. While several methods exist for water determination, the use of a deuterated internal standard with gas chromatography-mass spectrometry (GC-MS) offers high selectivity and accuracy.

This application note provides a detailed protocol for the quantitative analysis of water (H₂O) in an organic solvent using deuterium (B1214612) oxide (D₂O) as an internal standard. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its higher mass.[2] This allows it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[2] The use of an internal standard that co-elutes with the analyte is crucial for compensating for any variability during the analysis.[3]

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (D₂O) is added to the sample containing an unknown quantity of the analyte (H₂O).[4] The sample is then analyzed by GC-MS. Since H₂O and D₂O have very similar chemical properties, they will have nearly identical behavior during injection and chromatography. However, they are easily distinguished by the mass spectrometer due to their mass difference.

The concentration of water in the sample is determined by comparing the peak area of the analyte (H₂O) to the peak area of the internal standard (D₂O). A calibration curve is generated by analyzing a series of standards containing known concentrations of H₂O and a constant concentration of D₂O. The ratio of the peak areas is plotted against the concentration of H₂O to create the calibration curve.

Experimental Protocols

Materials and Reagents
  • Analyte: Water (H₂O), HPLC grade or higher

  • Internal Standard: Deuterium oxide (D₂O), 99.9 atom % D

  • Solvent: Acetonitrile (B52724) (ACN), anhydrous, ≥99.8%

  • Reference Compounds: Formic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for NMR-based stock solution verification (optional)[5]

  • Equipment:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • GC column suitable for water analysis (e.g., porous layer open tubular (PLOT) column or an ionic liquid-based column)[6]

    • Autosampler vials with caps

    • Micropipettes

    • Vortex mixer

Preparation of Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately prepare a stock solution of D₂O in anhydrous acetonitrile. For example, add 100 µL of D₂O to 10 mL of anhydrous ACN in a volumetric flask. This creates a nominal concentration of 10 µL/mL D₂O.

    • The exact concentration of the stock solution should be verified if high accuracy is required, for example by quantitative NMR (qNMR).[5]

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of H₂O into anhydrous acetonitrile.

    • To each calibration standard, add a constant amount of the IS Stock solution. For example, to 1 mL of each standard, add 10 µL of the IS Stock.

    • A typical calibration curve might include concentrations of H₂O ranging from 10 ppm to 1000 ppm.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations of H₂O in anhydrous acetonitrile in the same manner as the calibration standards. These are used to assess the accuracy and precision of the method.

  • Unknown Samples:

    • To a known volume of the organic solvent sample to be analyzed (e.g., 1 mL), add the same constant amount of the IS Stock solution (e.g., 10 µL).

GC-MS Analysis
  • Instrument Parameters:

    • GC Column: e.g., Agilent J&W DB-624 or similar

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 2 minutes at 200°C

    • MS Transfer Line Temperature: 230°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor m/z 18 for H₂O

      • Monitor m/z 20 for D₂O

  • Analysis Sequence:

    • Inject a blank (anhydrous ACN) to ensure no carryover.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the QC samples.

    • Inject the unknown samples.

Data Presentation

Calibration Curve Data (Representative Data)
Standard Concentration (ppm H₂O)Peak Area H₂O (m/z 18)Peak Area D₂O (m/z 20)Peak Area Ratio (H₂O/D₂O)
105,23451,8900.101
5025,98752,1120.499
10051,76551,9540.996
250129,87652,0342.496
500260,12351,9885.003
1000521,45652,05010.018
Analysis of Unknown Samples (Representative Data)
Sample IDPeak Area H₂O (m/z 18)Peak Area D₂O (m/z 20)Peak Area Ratio (H₂O/D₂O)Calculated Concentration (ppm H₂O)
Solvent Batch A78,45651,9981.509150.6
Solvent Batch B35,67852,1010.68568.3

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_is Prepare D₂O Internal Standard Stock prep_cal Prepare H₂O Calibration Standards prep_is->prep_cal prep_qc Prepare QC Samples prep_is->prep_qc prep_unknown Prepare Unknown Samples prep_is->prep_unknown gcms_injection Inject Samples into GC-MS sim_acquisition Acquire Data in SIM Mode (m/z 18 for H₂O, m/z 20 for D₂O) gcms_injection->sim_acquisition peak_integration Integrate Peak Areas sim_acquisition->peak_integration ratio_calc Calculate Peak Area Ratio (H₂O / D₂O) peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Water in Unknown Samples cal_curve->quantification

Caption: Experimental workflow for water quantification.

internal_standard_calibration Principle of Internal Standard Calibration cluster_concept Core Concept cluster_process Calibration Process cluster_application Quantification constant_is Add Constant Amount of Internal Standard (IS) to all Samples ratio_response Response is Proportional to Concentration Ratio (Analyte / IS) constant_is->ratio_response known_analyte Prepare Standards with Known Analyte Concentrations measure_ratio Measure Peak Area Ratio (Analyte / IS) known_analyte->measure_ratio plot_curve Plot Peak Area Ratio vs. Analyte Concentration measure_ratio->plot_curve unknown_sample Analyze Unknown Sample interpolate Interpolate Concentration from Calibration Curve plot_curve->interpolate Use Curve for Quantification measure_unknown_ratio Measure Peak Area Ratio in Unknown unknown_sample->measure_unknown_ratio measure_unknown_ratio->interpolate

Caption: Principle of internal standard calibration.

Conclusion

The use of deuterium oxide as an internal standard for the quantitative analysis of water in organic solvents by GC-MS is a robust and reliable method. It provides high accuracy and precision by correcting for variations that can occur during sample handling and analysis. This protocol can be adapted for various organic solvents and is particularly valuable in environments where precise control of water content is essential, such as in the pharmaceutical industry. The principles outlined here are broadly applicable to the use of other deuterated internal standards in quantitative analysis.

References

Flow Chemistry Applications of Deuterium Chloride for Deuteration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), has emerged as a powerful strategy in modern drug discovery and development. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients (APIs). This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than a carbon-hydrogen (C-H) bond by metabolic enzymes. This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an overall enhancement of the drug's therapeutic index.

Continuous flow chemistry offers numerous advantages over traditional batch processing for deuteration reactions. These benefits include precise control over reaction parameters such as temperature, pressure, and residence time, enhanced safety when handling hazardous reagents, improved mixing, and scalability. The use of packed-bed reactors with heterogeneous catalysts is also readily amenable to flow processes.

This document provides detailed application notes and protocols for the use of deuterium chloride (DCl) in deuterium oxide (D₂O) as a reagent for deuteration reactions in a continuous flow setup. DCl in D₂O is a strong acid and an excellent deuterium source for acid-catalyzed hydrogen-deuterium (H-D) exchange reactions, particularly for the deuteration of electron-rich aromatic and heteroaromatic systems.

Mechanism of Acid-Catalyzed Deuteration

The core principle behind using this compound for deuteration is the acid-catalyzed electrophilic aromatic substitution mechanism. In a solution of DCl in D₂O, deuterons (D⁺) are readily available to act as electrophiles. The reaction proceeds through a Wheland intermediate (an arenium ion), followed by the loss of a proton (H⁺) to restore aromaticity, resulting in a deuterated product. The process can be repeated to achieve higher levels of deuterium incorporation.

G A Aromatic Substrate (Ar-H) B Deuteron Source (D+) C Wheland Intermediate (Arenium Ion) A->C Electrophilic Attack A->C D Deuterated Product (Ar-D) C->D Deprotonation C->D E Proton (H+)

Caption: Mechanism of acid-catalyzed H-D exchange.

Quantitative Data Summary

While specific data for DCl-mediated flow deuteration is limited in publicly available literature, the following tables summarize representative quantitative data for deuteration of various organic compounds in continuous flow systems using different deuterium sources and catalysts. This data provides a valuable benchmark for developing and optimizing DCl-based protocols.

Table 1: Continuous Flow Deuteration of Aromatic Compounds

SubstrateDeuterium SourceCatalystTemperature (°C)Residence Time (min)Deuterium Incorporation (%)Yield (%)Reference
1-NaphtholD₂OPlatinum on Alumina200 (Microwave)391-[1]
AnilineD₂OPlatinum on Alumina--High Efficiency-[1]
TolueneD₂OPlatinum on Alumina--High Efficiency-[1]
2-HydroxycarbazoleD₂OPlatinum on Alumina--High Efficiency-[1]

Table 2: Continuous Flow Deuteration of Heterocyclic Compounds

SubstrateDeuterium SourceCatalystTemperature (°C)Pressure (bar)Deuterium Incorporation (%)Yield (%)Reference
Purine BasesD₂ORaney Nickel--HighHigh[2]
ImidazoleD₂ORaney Nickel--HighHigh[2]
PyridineD₂ORaney Nickel--HighHigh[2]
AbacavirD₂ORaney Nickel--HighHigh[2]
RemdesivirD₂ORaney Nickel--HighHigh[2]

Table 3: Continuous Flow Deuterogenation of Unsaturated Compounds

SubstrateDeuterium SourceCatalystTemperature (°C)Pressure (bar)Deuterium Incorporation (%)Yield (%)Reference
Cinnamic AcidD₂ generated from D₂O5% Pd/BaSO₄Room Temp40-6095~100
Ethyl CinnamateD₂ generated from D₂O10% Pd/CRoom Temp-9592

Experimental Protocols

The following is a generalized protocol for the deuteration of an electron-rich aromatic compound using a DCl/D₂O solution in a continuous flow system. Researchers should optimize the parameters for their specific substrate and desired level of deuteration.

Materials and Equipment:

  • Substrate: The organic compound to be deuterated.

  • Deuterium Source: A solution of this compound (DCl) in Deuterium Oxide (D₂O) (e.g., 5-20 wt%).

  • Solvent: A deuterated or aprotic solvent compatible with the substrate and reaction conditions (e.g., deuterated acetonitrile, 1,4-dioxane).

  • Flow Chemistry System: A continuous flow reactor system equipped with:

    • High-pressure pumps for delivering the substrate solution and the DCl/D₂O reagent.

    • A mixing unit (e.g., T-mixer or static mixer).

    • A heated reactor coil or a packed-bed reactor.

    • A back-pressure regulator to maintain the desired reaction pressure.

    • A collection vessel.

  • Packed-Bed Reactor (Optional): A column packed with an inert support (e.g., glass beads, silica) to enhance mixing and heat transfer, or a solid acid catalyst.

  • Analytical Equipment: NMR spectrometer and/or Mass Spectrometer for determining the level of deuterium incorporation.

Generalized Experimental Workflow:

G cluster_0 Continuous Flow Deuteration Workflow A Prepare Substrate Solution C Pump Substrate Solution A->C B Prepare DCl/D2O Reagent D Pump DCl/D2O Reagent B->D E Mix Reagents (T-mixer) C->E D->E F Heated Reactor (Coil or Packed Bed) E->F G Back-Pressure Regulator F->G H Collect Product G->H I Work-up and Purification H->I J Analysis (NMR, MS) I->J

Caption: Generalized workflow for continuous flow deuteration.

Protocol Steps:

  • Preparation of Solutions:

    • Prepare a solution of the substrate in a suitable deuterated or aprotic solvent at a known concentration (e.g., 0.1-0.5 M).

    • Prepare the DCl/D₂O reagent solution to the desired concentration.

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram.

    • Ensure all connections are secure to handle the desired pressure.

    • If using a packed-bed reactor, ensure it is properly packed and conditioned.

  • Reaction Execution:

    • Set the desired temperature for the reactor.

    • Set the desired back-pressure using the regulator.

    • Start pumping the substrate solution and the DCl/D₂O reagent at the desired flow rates to achieve the target residence time in the reactor. The ratio of the flow rates will determine the stoichiometry of the reagents.

    • Allow the system to reach a steady state before collecting the product.

  • Product Collection and Work-up:

    • Collect the reaction mixture from the outlet of the back-pressure regulator.

    • Quench the reaction by neutralizing the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the deuterated product with an appropriate organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product using standard techniques such as column chromatography or recrystallization if necessary.

    • Determine the percentage of deuterium incorporation and the position of deuteration using ¹H NMR, ²H NMR, and/or Mass Spectrometry.

Application Notes

  • Substrate Scope: This method is most effective for electron-rich aromatic and heteroaromatic compounds that are stable under strongly acidic conditions. Electron-donating groups on the aromatic ring will activate it towards electrophilic substitution and facilitate deuteration.

  • Regioselectivity: The regioselectivity of deuteration will be governed by the directing effects of the substituents on the aromatic ring. Ortho and para positions are typically deuterated for activating groups.

  • Level of Deuteration: The extent of deuterium incorporation can be controlled by adjusting the residence time, temperature, and the concentration of the DCl/D₂O reagent. Multiple passes through the reactor or using a longer reactor coil can increase the deuteration level.

  • Safety Considerations: this compound is corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The use of a closed-loop flow system minimizes exposure to hazardous materials. High-pressure reactions should be conducted behind a blast shield.

  • Material Compatibility: Ensure that all components of the flow reactor (tubing, fittings, reactor material) are compatible with concentrated strong acids. PFA, Hastelloy, or glass reactors are often suitable.

Conclusion

The use of this compound in a continuous flow setup presents a promising and efficient method for the deuteration of organic molecules, particularly for the synthesis of deuterated APIs. The precise control over reaction conditions afforded by flow chemistry allows for the optimization of deuterium incorporation while ensuring safe and scalable production. While specific published protocols using DCl are not abundant, the principles of acid-catalyzed H-D exchange are well-established, and the generalized protocol provided here serves as a strong starting point for researchers to develop their own specific applications. The compiled quantitative data from related flow deuteration methods offers valuable context for the expected outcomes of these reactions.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Deuterium Back-Exchange with Deuterium Chloride (DCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the back-exchange of deuterium (B1214612) when using Deuterium Chloride (DCl). Adherence to these guidelines will help ensure the isotopic integrity of your labeled compounds for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern when using this compound?

A1: Deuterium back-exchange is an isotopic exchange reaction where deuterium atoms on a molecule are replaced by hydrogen (protium) atoms from the surrounding environment.[1][2] When using this compound (DCl), which is a strong acid, the deuterium is highly labile and can readily exchange with protons from sources like water, alcohols, or other protic solvents.[1][3] This is a significant issue in experiments where maintaining the isotopic label is critical, such as in NMR spectroscopy for structural analysis or in mass spectrometry for quantitative studies, as it can lead to signal loss and inaccurate data.[4][5]

Q2: What are the primary sources of protium (B1232500) that cause back-exchange with DCl?

A2: The most common sources of protic contamination leading to back-exchange are:

  • Water: Residual water in solvents, reagents, or on glassware is a major contributor. Atmospheric moisture is also a significant factor.[4]

  • Protic Solvents: Solvents with exchangeable protons, such as methanol (B129727) (CH₃OH), ethanol (B145695) (CH₃CH₂OH), and even residual protons in deuterated solvents, can participate in the exchange.

  • Labile Protons on Substrates and Glassware: Functional groups with acidic protons like hydroxyls (-OH), amines (-NH), and thiols (-SH) on your molecule of interest or other reagents can exchange with deuterium. Silanol groups (Si-OH) on the surface of glass vessels are also a potential source.

Q3: At what pH is deuterium back-exchange minimized?

A3: The rate of back-exchange for many functional groups, particularly amide hydrogens in proteins, is at a minimum at a pH of approximately 2.5 to 3.0.[4][6][7] Maintaining acidic conditions is therefore critical during sample preparation and analysis to preserve the deuterium label.

Q4: How does temperature affect the rate of back-exchange?

A4: Higher temperatures accelerate the rate of chemical reactions, including deuterium back-exchange.[4][6] It is crucial to maintain low temperatures (0-4 °C) throughout your experimental workflow, including sample preparation and analysis, to minimize the loss of the deuterium label.[4][6]

Troubleshooting Guides

Issue 1: Significant loss of deuterium label in the final compound.

This is often observed as a reduced deuterium incorporation percentage in mass spectrometry or unexpected proton signals in ¹H NMR spectroscopy.

Potential CauseRecommended Solution
Contamination with H₂O Solvents: Use fresh, high-purity anhydrous or deuterated solvents. If necessary, dry solvents using appropriate methods like distillation from a drying agent or passage through a column of activated alumina. Glassware: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120 °C) for several hours and cool under an inert atmosphere (e.g., dry nitrogen or argon) before use. Atmosphere: Handle all reagents and perform the experiment under a dry, inert atmosphere in a glove box or using Schlenk line techniques.
Use of Protic Solvents If the reaction chemistry allows, replace protic solvents with aprotic alternatives (e.g., deuterated chloroform, acetonitrile, or tetrahydrofuran). If a protic solvent is necessary, use its deuterated counterpart (e.g., D₂O, methanol-d₄).
Labile Deuterium Position If the deuterium is on a heteroatom (O-D, N-D, S-D), the exchange is often unavoidable in the presence of protic sources. In such cases, the analysis must be conducted under strictly anhydrous conditions. For internal standards, it is preferable to have deuterium labels on stable, non-labile carbon positions.[5]
Elevated Temperatures Conduct the reaction and subsequent work-up at the lowest feasible temperature. Use ice baths or cryocoolers to maintain low temperatures. For analytical steps like HPLC, use a cooled autosampler and column compartment.[4]
Issue 2: High variability in deuterium retention between experiments.

This can manifest as poor reproducibility in quantitative analyses or inconsistent spectroscopic data.

Potential CauseRecommended Solution
Inconsistent Experimental Conditions Standardize all experimental parameters, including reaction times, temperatures, and the timing of quenching and work-up steps.[4] Ensure that the pH is consistently controlled throughout the process.
Variable Exposure to Atmosphere Ensure that the level of inert atmosphere protection is consistent for all experiments. Even brief exposures to air can introduce significant amounts of moisture.
Inconsistent Solvent Quality Use solvents from the same batch or bottle for a series of related experiments. If using freshly opened solvents, ensure they are handled consistently to prevent contamination.

Experimental Protocols

Protocol: General Procedure for a Reaction Using DCl with Minimal Back-Exchange

This protocol outlines a general workflow for a chemical reaction where DCl is used, for example, as a catalyst or a reagent for deuteration.

  • Glassware and Equipment Preparation:

    • Thoroughly clean and dry all glassware in an oven at 120 °C for at least 4 hours.

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation:

    • Use anhydrous solvents. If necessary, freshly distill solvents from an appropriate drying agent.

    • Use a fresh ampule of DCl or a solution of DCl in D₂O.

    • Ensure all other reagents are anhydrous.

  • Reaction Setup and Execution:

    • Charge the reaction flask with the substrate and solvent under a positive pressure of inert gas.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).

    • Slowly add the DCl to the reaction mixture via a gas-tight syringe.

    • Maintain the inert atmosphere and the desired temperature for the duration of the reaction.

  • Reaction Quench and Work-up:

    • Quench the reaction using an anhydrous method if possible. If an aqueous quench is necessary, use D₂O.

    • If performing an extraction, use anhydrous organic solvents and D₂O (if an aqueous phase is present).

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Remove the solvent under reduced pressure, avoiding excessive heating.

  • Analysis:

    • Prepare samples for analysis (e.g., NMR, MS) using high-purity deuterated solvents.

    • Analyze the samples promptly to minimize the potential for back-exchange during storage.

Visualizations

Workflow for Preventing Deuterium Back-Exchange

prevent_back_exchange cluster_prep Preparation cluster_exec Execution cluster_workup Work-up & Analysis prep_glass Dry Glassware (Oven, >4h) prep_inert Assemble under Inert Atmosphere prep_glass->prep_inert prep_solvent Use Anhydrous/ Deuterated Solvents exec_reaction Conduct Reaction at Low Temperature prep_solvent->exec_reaction prep_inert->exec_reaction exec_dcl Add DCl under Inert Atmosphere exec_reaction->exec_dcl workup_anhydrous Anhydrous Quench & Work-up exec_dcl->workup_anhydrous analysis Prompt Analysis in Deuterated Solvent workup_anhydrous->analysis

Caption: A generalized workflow for minimizing deuterium back-exchange when using DCl.

Troubleshooting Logic for Deuterium Label Loss

troubleshoot_deuterium_loss start Deuterium Loss Detected? check_water Review Protocol for Water Contamination Sources start->check_water Yes check_temp Was the Temperature Kept Low? start->check_temp No obvious water source implement_dry Implement Strict Anhydrous & Inert Techniques check_water->implement_dry problem_solved Problem Resolved implement_dry->problem_solved optimize_temp Optimize for Lower Temperature Conditions check_temp->optimize_temp No check_solvent Was a Protic Solvent Used? check_temp->check_solvent Yes optimize_temp->problem_solved switch_solvent Switch to Aprotic or Deuterated Solvent check_solvent->switch_solvent Yes check_solvent->problem_solved No switch_solvent->problem_solved

Caption: A decision tree for troubleshooting the unexpected loss of a deuterium label.

References

Technical Support Center: Deuterium Chloride-Mediated Deuterations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterium (B1214612) chloride (DCl) for the deuteration of organic molecules.

Frequently Asked Questions (FAQs)

Q1: What is deuterium chloride (DCl) and how is it used for deuteration?

This compound (DCl) is the deuterated form of hydrochloric acid (HCl), typically available as a solution in deuterium oxide (D₂O). It serves as a strong acid catalyst and a deuterium source for hydrogen-deuterium (H/D) exchange reactions. This method is commonly used to introduce deuterium at specific positions in a molecule, often at α-positions to carbonyl groups or on aromatic rings, which is valuable for isotopic labeling in drug metabolism studies, mechanistic investigations, and for creating internal standards for mass spectrometry.

Q2: What is the general mechanism for DCl-mediated deuteration?

The mechanism depends on the substrate:

  • For Ketones and Aldehydes: DCl catalyzes the enolization of the carbonyl compound. The acidic deuterium from D₃O⁺ (formed from DCl and D₂O) protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A deuterium from the solvent (D₂O) can then be incorporated at the α-position via the enol intermediate. This process can be repeated to exchange all acidic α-hydrogens.[1]

  • For Aromatic Compounds: The deuteration proceeds through an electrophilic aromatic substitution mechanism. The aromatic ring is protonated by a deuteron (B1233211) from DCl to form a resonance-stabilized carbocation (arenium ion). The loss of a proton (H⁺) from this intermediate, which is then replaced by a deuteron from the solvent, results in the deuterated aromatic compound.

Q3: What are the most common issues encountered during DCl-mediated deuterations?

The most frequent challenges include incomplete deuteration, back-exchange of deuterium for hydrogen, and the occurrence of unwanted side reactions such as hydrolysis of sensitive functional groups, and in some cases, chlorination or polymerization of the substrate.

Troubleshooting Guides

Issue 1: Incomplete Deuteration or Low Deuterium Incorporation

Symptoms:

  • Mass spectrometry (MS) analysis shows a lower-than-expected mass increase.

  • ¹H NMR spectroscopy indicates significant residual signals at the target positions for deuteration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature The rate of H/D exchange can be slow. Increase the reaction time and/or temperature. Monitor the reaction progress by taking aliquots at different time points and analyzing them by MS or NMR to determine the optimal conditions. Be cautious with temperature increases as it can promote side reactions.
Low Concentration of DCl DCl acts as a catalyst. A higher concentration can accelerate the reaction. However, excessively high concentrations may lead to substrate degradation. Optimize the DCl concentration, starting with catalytic amounts and gradually increasing if necessary.
Presence of Protic Impurities (H₂O) Traces of water in the reaction mixture can compete with D₂O, leading to proton incorporation instead of deuteration. Ensure all glassware is thoroughly dried before use. Use high-purity DCl in D₂O and consider using anhydrous solvents if applicable.
Back-Exchange During Work-up Using protic solvents (like H₂O or methanol) during the reaction work-up can lead to the exchange of newly incorporated deuterium atoms with hydrogen. Use deuterated solvents (e.g., D₂O, CDCl₃) for extraction and purification where possible. Minimize contact with protic solvents and work quickly.
Substrate Steric Hindrance Sterically hindered positions may be less accessible for H/D exchange. More forcing conditions (higher temperature, longer reaction time) might be required, but this increases the risk of side reactions.
Issue 2: Substrate Degradation or Formation of Byproducts

Symptoms:

  • Appearance of unexpected peaks in NMR or MS spectra.

  • Low yield of the desired deuterated product.

  • Formation of a complex mixture of products.

Common Side Reactions and Their Mitigation:

Side Reaction Description Mitigation Strategies
Hydrolysis Functional groups such as esters, amides, acetals, and ketals are susceptible to hydrolysis under the strongly acidic conditions of DCl/D₂O.[2][3][4]* Use milder reaction conditions (lower temperature, shorter reaction time, lower DCl concentration).* Protect sensitive functional groups before deuteration and deprotect them afterward.* Consider alternative deuteration methods that do not require strong acids.
Chlorination For electron-rich aromatic substrates, electrophilic aromatic substitution with chloride ions from DCl can occur, leading to chlorinated byproducts. This is analogous to a Friedel-Crafts type reaction.[5][6]* Use the minimum effective concentration of DCl.* Keep the reaction temperature as low as possible.* If chlorination is a significant issue, consider using a non-chloride containing deuterated acid.
Polymerization Substrates containing reactive functional groups, such as styrenes or other activated alkenes, can undergo acid-catalyzed polymerization in the presence of DCl.[7][8]* Run the reaction at a lower temperature.* Use a lower concentration of DCl.* Add a polymerization inhibitor if it does not interfere with the deuteration reaction.
Decomposition Highly sensitive molecules may degrade under strongly acidic and/or high-temperature conditions.* Screen a range of reaction conditions, starting with the mildest (e.g., room temperature, catalytic DCl).* Ensure the substrate is stable under the chosen conditions by running a control experiment with HCl in H₂O.

Troubleshooting Workflow for DCl-Mediated Deuteration

G Troubleshooting DCl-Mediated Deuteration start Start Deuteration Experiment check_deuteration Analyze Product: Incomplete Deuteration? start->check_deuteration check_side_products Analyze Product: Side Products Observed? check_deuteration->check_side_products No incomplete Low Deuterium Incorporation check_deuteration->incomplete Yes side_products Byproducts or Degradation check_side_products->side_products Yes success Successful Deuteration check_side_products->success No increase_time_temp Increase Reaction Time/ Temperature incomplete->increase_time_temp increase_dcl Increase DCl Concentration incomplete->increase_dcl check_h2o Check for H₂O Contamination incomplete->check_h2o workup Optimize Work-up (Use Deuterated Solvents) incomplete->workup decrease_time_temp Decrease Reaction Time/ Temperature side_products->decrease_time_temp decrease_dcl Decrease DCl Concentration side_products->decrease_dcl protect_groups Protect Sensitive Functional Groups side_products->protect_groups alt_method Consider Alternative Deuteration Method side_products->alt_method increase_time_temp->start Re-run increase_dcl->start Re-run check_h2o->start Re-run workup->start Re-run decrease_time_temp->start Re-run decrease_dcl->start Re-run protect_groups->start Re-run

Caption: A logical workflow for troubleshooting common issues in DCl-mediated deuteration reactions.

Experimental Protocols

Protocol 1: General Procedure for α-Deuteration of a Ketone

This protocol provides a general guideline for the deuteration of α-hydrogens in a ketone. Conditions should be optimized for each specific substrate.

  • Preparation:

    • Ensure all glassware (e.g., round-bottom flask, condenser) is oven-dried to remove any traces of water.

    • To a round-bottom flask, add the ketone (1.0 eq).

    • Add D₂O (10-20 eq).

  • Reaction:

    • Add a solution of DCl in D₂O (e.g., 35 wt. %, 0.1-0.5 eq) to the flask.

    • Equip the flask with a reflux condenser and heat the mixture with stirring at a temperature ranging from room temperature to reflux (e.g., 50-100 °C).

    • Monitor the reaction progress by periodically taking a small aliquot, quenching it with a small amount of anhydrous Na₂CO₃, extracting with an organic solvent (e.g., diethyl ether), and analyzing by GC-MS or NMR to determine the extent of deuteration.

  • Work-up and Purification:

    • Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a base (e.g., solid NaHCO₃ or a saturated solution of NaHCO₃ in D₂O) until the effervescence ceases.

    • Extract the product with a dry, aprotic organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the deuterated ketone.

    • If necessary, purify the product by column chromatography using anhydrous solvents.

Protocol 2: General Procedure for Deuteration of an Aromatic Compound

This protocol is a general starting point for the deuteration of aromatic rings. Electron-rich arenes will react more readily than electron-deficient ones.

  • Preparation:

    • In a sealed, heavy-walled glass tube or a pressure vessel, combine the aromatic substrate (1.0 eq) with D₂O (10-20 eq).

    • Add a solution of DCl in D₂O (e.g., 35 wt. %, 1.0-5.0 eq). The amount of acid required can be significantly higher than for α-deuteration of ketones.

  • Reaction:

    • Seal the vessel and heat it to a high temperature (e.g., 150-250 °C) with stirring for an extended period (e.g., 24-72 hours). Caution: This reaction is performed at high temperature and pressure and should only be carried out with appropriate safety precautions and equipment.

    • Monitor the reaction progress by carefully cooling and opening the vessel to take an aliquot for analysis by MS or NMR.

  • Work-up and Purification:

    • After cooling the reaction vessel to room temperature, carefully vent any pressure.

    • Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ or Na₂CO₃).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, then dry it over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography or distillation as required.

References

Optimizing temperature and reaction time for H-D exchange with DCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature and reaction time for Hydrogen-Deuterium (H-D) exchange reactions using deuterium (B1214612) chloride (DCl). This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of H-D exchange using DCl?

A1: H-D exchange with DCl is an acid-catalyzed chemical reaction where a hydrogen atom on a substrate molecule is replaced by a deuterium atom.[1][2] DCl, typically in a deuterium source like D₂O, acts as a strong acid catalyst, facilitating the exchange by protonating (or rather, deuterating) the substrate to make certain hydrogen atoms more labile. For aromatic compounds, this often proceeds via an electrophilic aromatic substitution mechanism.[3]

Q2: Which types of hydrogen atoms are most susceptible to exchange with DCl?

A2: The lability of hydrogen atoms and their susceptibility to exchange depends on their chemical environment. Generally, the order of reactivity is:

  • Hydrogens on heteroatoms (-OH, -NH, -SH): These are highly labile and exchange very rapidly, often just by dissolving the compound in a deuterated solvent like D₂O.

  • α-Hydrogens to carbonyls and other electron-withdrawing groups: These hydrogens are acidic and can be exchanged under acidic conditions.

  • Aromatic hydrogens: The exchange rate is influenced by the substituents on the aromatic ring. Electron-donating groups activate the ring, making the ortho and para hydrogens more susceptible to exchange.[3]

  • Benzylic hydrogens: These can be exchanged under certain conditions, often requiring higher temperatures or additional catalysts.[1]

  • Aliphatic hydrogens: These are generally the least reactive and require more forcing conditions, such as high temperatures, to exchange.[2]

Q3: How do temperature and reaction time influence the efficiency of H-D exchange with DCl?

A3: Temperature and reaction time are critical parameters for controlling the extent of deuteration.

  • Temperature: Increasing the reaction temperature generally accelerates the rate of H-D exchange.[4][5] For less reactive C-H bonds, high temperatures (e.g., 200-400°C) may be necessary to achieve significant deuterium incorporation.[5] However, higher temperatures can also lead to side reactions and degradation of the substrate.

  • Reaction Time: Longer reaction times typically lead to a higher degree of deuterium incorporation, up to the point of equilibrium. The optimal reaction time is a balance between achieving the desired level of deuteration and minimizing potential degradation of the starting material or product.

Q4: What is the role of the solvent in DCl-mediated H-D exchange?

A4: The choice of solvent is crucial. For the exchange to occur, a deuterium source is necessary, which is often D₂O. DCl is typically used as a solution in D₂O. The use of aprotic solvents during workup and analysis is critical to prevent "back-exchange," where the newly incorporated deuterium atoms are replaced by hydrogen from the solvent.[3]

Q5: Can catalysts be used in conjunction with DCl to improve H-D exchange?

A5: Yes, metal catalysts, such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), can be used to facilitate H-D exchange in the presence of a deuterium source like D₂O.[4] These catalysts can enable the exchange to occur under milder conditions (lower temperature and pressure) than would be required with acid catalysis alone.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no deuterium incorporation 1. Insufficiently acidic conditions: The concentration of DCl may be too low to effectively catalyze the exchange for the specific substrate. 2. Low temperature: The reaction temperature may be too low for the activation energy of the C-H bond cleavage.[5] 3. Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration. 4. Inactivated C-H bonds: The target hydrogen atoms may be on a non-activated position (e.g., aliphatic C-H) and require more forcing conditions.[2]1. Increase DCl concentration: Incrementally increase the concentration of DCl in the reaction mixture. 2. Increase temperature: Gradually increase the reaction temperature, monitoring for any signs of sample degradation. For aromatic compounds, temperatures in the range of 200-400°C have been reported with DCl/D₂O.[5] 3. Increase reaction time: Extend the duration of the reaction and monitor the progress of deuteration at different time points. 4. Consider a catalyst: If feasible for your substrate, introduce a heterogeneous catalyst like Pt/C or Pd/C to facilitate the exchange under milder conditions.[4]
Sample degradation or side product formation 1. High temperature: The reaction temperature may be too high, causing decomposition of the starting material or product. 2. Strongly acidic conditions: High concentrations of DCl can promote side reactions such as hydrolysis, elimination, or rearrangement, especially with sensitive functional groups.1. Lower the temperature: Reduce the reaction temperature and compensate by increasing the reaction time or DCl concentration if necessary. 2. Reduce DCl concentration: Use the minimum concentration of DCl required to achieve a reasonable reaction rate. 3. Protect sensitive functional groups: If possible, protect functional groups that are unstable under strongly acidic conditions before performing the H-D exchange.
Loss of deuterium label during workup (Back-Exchange) 1. Presence of protic solvents: Using solvents like water (H₂O), methanol (B129727) (MeOH), or ethanol (B145695) (EtOH) during extraction, purification, or analysis will lead to the exchange of deuterium back to hydrogen.[3] 2. Exposure to atmospheric moisture: Samples can exchange with moisture from the air over time.1. Use aprotic solvents: Perform all workup and purification steps using dry, aprotic solvents (e.g., dichloromethane, diethyl ether, hexanes). 2. Minimize exposure to moisture: Handle samples under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware. 3. Lyophilize from a non-protic solvent: If possible, remove the final solvent by lyophilization to minimize exposure to residual protic solvents.
Inconsistent deuteration levels between batches 1. Variability in reaction conditions: Small changes in temperature, reaction time, or DCl concentration can lead to different levels of deuteration. 2. Inconsistent starting material purity: Impurities in the starting material can interfere with the reaction. 3. Variability in DCl solution concentration: The concentration of commercially available DCl solutions can vary.1. Strictly control reaction parameters: Use precise temperature control (e.g., an oil bath with a thermostat) and accurate timing. Prepare fresh DCl solutions or titrate to confirm concentration. 2. Ensure consistent starting material: Use starting material of the same purity for all experiments. 3. Standardize DCl source: Use DCl from the same supplier and lot number if possible.

Data Presentation

Table 1: Influence of Temperature and Reaction Time on H-D Exchange Efficiency (General Trends)

TemperatureReaction TimeExpected Deuteration LevelConsiderations
Low (e.g., Room Temp)Short (e.g., < 1 hr)Low to negligible for C-H bonds. Labile H on heteroatoms will exchange.Suitable for exchanging only the most labile protons.
Moderate (e.g., 50-100 °C)Moderate (e.g., 1-12 hrs)Moderate for activated C-H bonds (e.g., α-carbonyl, activated aromatics).A good starting point for optimization. Monitor for degradation.
High (e.g., 100-250 °C)Long (e.g., 12-48 hrs)High for many C-H bonds, including less activated aromatic and benzylic positions.[5]Increased risk of side reactions and sample degradation.[]
Very High (e.g., >250 °C)VariablePotentially very high, leading to perdeuteration.Requires specialized equipment (e.g., sealed tubes) and is only suitable for very stable compounds.[5]

Note: The optimal conditions are highly substrate-dependent and should be determined empirically.

Experimental Protocols

General Protocol for Acid-Catalyzed H-D Exchange of an Aromatic Compound with DCl/D₂O

This protocol is a general guideline and must be optimized for each specific substrate.

Materials:

  • Substrate (e.g., an aromatic compound)

  • Deuterium chloride (DCl) solution in D₂O (e.g., 20 wt. %)[7]

  • Deuterium oxide (D₂O)

  • Dry, aprotic solvent for workup (e.g., diethyl ether-d₁₀ or dichloromethane-d₂)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Heavy-walled sealed reaction tube or high-pressure reactor

Procedure:

  • Preparation: In a heavy-walled glass reaction tube, combine the substrate and a solution of DCl in D₂O. The molar ratio of substrate to deuterium should be high to favor the exchange. A typical starting point is a 0.1% to 10% v/v solution of a strong acid in D₂O.[5]

  • Reaction: Seal the reaction tube and place it in a heating block or oven pre-set to the desired temperature. For aromatic compounds, temperatures between 200°C and 400°C may be required.[5] Allow the reaction to proceed for the desired amount of time (e.g., 24-48 hours).

  • Workup:

    • Cool the reaction vessel to room temperature.

    • Carefully open the vessel.

    • Extract the product with a dry, aprotic, deuterated solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the product by NMR and/or mass spectrometry to determine the extent of deuterium incorporation.

Visualizations

Troubleshooting_HD_Exchange Start Start H-D Exchange Experiment Problem Problem Encountered? Start->Problem LowDeuteration Low/No Deuteration Problem->LowDeuteration Yes Degradation Degradation/Side Products Problem->Degradation Yes BackExchange Loss of Deuterium (Back-Exchange) Problem->BackExchange Yes Success Successful Deuteration Problem->Success No IncreaseTempTime Increase Temp/Time/DCl Conc. LowDeuteration->IncreaseTempTime AddCatalyst Consider Catalyst (e.g., Pt/C) LowDeuteration->AddCatalyst LowerTemp Lower Temp/DCl Conc. Degradation->LowerTemp ProtectGroups Protect Sensitive Groups Degradation->ProtectGroups UseAproticSolvent Use Dry Aprotic Solvents BackExchange->UseAproticSolvent InertAtmosphere Work Under Inert Atmosphere BackExchange->InertAtmosphere IncreaseTempTime->Problem AddCatalyst->Problem LowerTemp->Problem ProtectGroups->Problem UseAproticSolvent->Problem InertAtmosphere->Problem

Caption: Troubleshooting workflow for H-D exchange with DCl.

Experimental_Workflow Reactants Substrate + DCl/D₂O in Sealed Tube Heating Heating (Optimized Temp & Time) Reactants->Heating Cooling Cool to Room Temp Heating->Cooling Extraction Extraction with Dry Aprotic Solvent Cooling->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Analysis Analysis (NMR, MS) Drying->Analysis Product Deuterated Product Analysis->Product

Caption: General experimental workflow for DCl-catalyzed H-D exchange.

References

Issues with hygroscopic nature of Deuterium chloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered due to the hygroscopic nature of Deuterium (B1214612) Chloride (DCl) in experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DCl solution's concentration lower than specified?

A1: Deuterium chloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. If the container is not properly sealed or is opened in a humid environment, the DCl will react with atmospheric water (H₂O) to form a mixture of DCl, HCl, D₂O, and HDO. This dilution effect reduces the effective concentration of DCl in your solution. Always handle DCl in a dry, inert atmosphere, such as in a glovebox, and ensure containers are sealed tightly.[1][2]

Q2: I'm observing an unexpected peak around 4.7-4.8 ppm in my ¹H NMR spectrum after using DCl in D₂O. What is it?

A2: This peak is characteristic of residual HDO (a molecule containing one hydrogen, one deuterium, and one oxygen atom).[3] Its presence indicates water contamination in your sample or the NMR solvent. The chemical shift of the water peak can vary depending on the solvent, temperature, and solute concentration.[4][5]

Q3: Can I use DCl for reactions that are sensitive to water?

A3: Yes, but it requires careful handling to exclude moisture. Commercial DCl is often supplied as a solution in D₂O, which itself can absorb atmospheric H₂O. For highly moisture-sensitive reactions, it is crucial to use anhydrous solvents and handle the DCl solution under an inert atmosphere (e.g., argon or nitrogen) inside a glovebox.[1][6][7]

Q4: How does water contamination affect my experimental results when using DCl?

A4: Water contamination can have several detrimental effects:

  • Side Reactions: Water can act as a reactant or a catalyst in many organic reactions, leading to the formation of unwanted byproducts.

  • Kinetic Isotope Effects: The presence of both DCl and HCl can complicate the interpretation of kinetic isotope effects.

  • Inaccurate Quantification: In techniques like NMR, the presence of a large water peak can suppress or overlap with signals from your compound of interest, making quantification difficult.[8]

  • H/D Exchange: Water facilitates hydrogen-deuterium (H/D) exchange at labile sites on your molecule, which may not be the intended outcome of your experiment.[9][10][11]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Rates or Yields

Symptoms:

  • Reaction times are longer or shorter than expected.

  • Product yields are lower than anticipated or vary between batches.

  • Formation of unexpected byproducts.

Possible Cause: Water contamination in the DCl solution or reaction setup is a likely culprit. Water can interfere with catalysts, react with starting materials, or alter the reaction mechanism.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure all solvents used in the reaction are properly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Handle DCl in an Inert Atmosphere: Whenever possible, handle DCl solutions inside a glovebox with low oxygen and moisture levels (<1 ppm).[1] If a glovebox is not available, use Schlenk line techniques.[6]

  • Use Freshly Opened or Properly Stored DCl: Use a fresh ampule of DCl solution for critical experiments. If using a previously opened bottle, ensure it has been stored under an inert atmosphere and tightly sealed.

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool it under a stream of dry, inert gas before use.[12]

Issue 2: Unwanted Peaks in NMR Spectra

Symptoms:

  • A broad or sharp singlet appears in the ¹H NMR spectrum, typically between 1.5 and 5 ppm, that does not correspond to your compound.

  • Reduced intensity of signals from exchangeable protons (e.g., -OH, -NH).

Possible Cause: The presence of H₂O or HDO in the NMR sample. This can originate from the DCl solution, the deuterated solvent, or the sample itself. Labile protons on your analyte can exchange with deuterium from DCl or D₂O, leading to signal broadening or disappearance.[8][13]

Troubleshooting Steps:

  • Use High-Purity Deuterated Solvents: Purchase deuterated solvents with low water content and store them properly.

  • Dry the NMR Tube: Dry the NMR tube in an oven and cool it in a desiccator before use.

  • Prepare Sample in a Dry Environment: Prepare the NMR sample in a glovebox or under a stream of inert gas.

  • Lyophilize the Sample: If your sample is stable, lyophilization (freeze-drying) can be an effective way to remove residual water.

Quantitative Data Summary

The following table summarizes the chemical shifts of residual water in common deuterated solvents, which can help in identifying water contamination in your NMR spectra.

Deuterated SolventWater Chemical Shift (δ, ppm)
CDCl₃~1.56
(CD₃)₂SO (DMSO-d₆)~3.33
(CD₃)₂CO (Acetone-d₆)~2.84
CD₃CN~2.13
C₆D₆~0.40
D₂O~4.79 (HDO)

Note: The chemical shift of water is highly dependent on temperature, pH, and solute concentration.[4][5]

Experimental Protocols

Protocol 1: Handling DCl Solutions for Moisture-Sensitive Experiments

This protocol outlines the steps for safely handling a commercial DCl solution (typically in D₂O) for a reaction that is sensitive to moisture, using a glovebox.

Materials:

  • Glovebox with an inert atmosphere (N₂ or Ar, <1 ppm H₂O and O₂)

  • Sealed ampule or bottle of DCl solution

  • Dry, clean glassware (e.g., reaction flask, graduated cylinder, syringe)

  • Anhydrous reaction solvent

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and compatible gloves.

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low moisture and oxygen levels.

  • Introduce Materials: Transfer all necessary dry glassware, the sealed DCl container, and other reagents into the glovebox antechamber.

  • Purge the Antechamber: Evacuate and refill the antechamber with the inert glovebox gas for at least three cycles to remove atmospheric contaminants.

  • Transfer Materials into the Glovebox: Once the antechamber is purged, transfer the items into the main glovebox chamber.

  • Equilibrate: Allow the DCl container to equilibrate to the glovebox temperature.

  • Open the DCl Container: Carefully open the ampule or bottle of DCl.

  • Dispense the DCl Solution: Using a clean, dry syringe or pipette, withdraw the required volume of the DCl solution and add it to your reaction flask containing the anhydrous solvent and other reactants.

  • Seal the Reaction: Tightly seal the reaction flask.

  • Reseal the DCl Container: If not all the DCl is used, blanket the headspace of the container with the inert gas and seal it tightly. Wrap the seal with parafilm for extra protection.

  • Clean Up: Clean any spills within the glovebox immediately with an appropriate absorbent material.

  • Remove Materials: Remove your sealed reaction vessel and other materials from the glovebox via the antechamber, following the proper purging procedure.

Visualizations

Experimental_Workflow Workflow for Handling Hygroscopic DCl cluster_prep Preparation cluster_handling Handling in Glovebox cluster_post Post-Handling prep_glass Dry Glassware transfer_in Transfer Materials to Glovebox prep_glass->transfer_in prep_glovebox Prepare Glovebox prep_glovebox->transfer_in prep_reagents Prepare Anhydrous Reagents prep_reagents->transfer_in dispense_dcl Dispense DCl Solution transfer_in->dispense_dcl seal_reaction Seal Reaction Vessel dispense_dcl->seal_reaction transfer_out Remove Reaction from Glovebox seal_reaction->transfer_out run_reaction Run Reaction transfer_out->run_reaction analyze Analyze Products run_reaction->analyze

Caption: Experimental workflow for handling hygroscopic this compound.

H_D_Exchange Consequences of Water Contamination DCl DCl Solution Contamination Water Contamination DCl->Contamination H2O Atmospheric H₂O H2O->Contamination Exchange H/D Exchange DCl + H₂O ⇌ HCl + HDO Contamination->Exchange Side_Reactions Unwanted Side Reactions Exchange->Side_Reactions NMR_Issues NMR Signal Issues (HDO peak, signal loss) Exchange->NMR_Issues

Caption: Logical diagram of water contamination effects on DCl experiments.

References

Technical Support Center: Improving Deuteration Reaction Yields with Deuterium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of deuteration reactions using deuterium (B1214612) chloride (DCl).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during deuteration experiments with deuterium chloride.

Issue 1: Low Deuterium Incorporation

Question: My deuteration reaction shows low incorporation of deuterium. What are the potential causes and how can I improve the yield?

Answer: Low deuterium incorporation is a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Explanation: H/D exchange is an equilibrium process. Insufficient time or energy may not be enough to drive the reaction to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress at different time points to determine the optimal duration. For many acid-catalyzed deuterations, heating is necessary to achieve significant incorporation.[1][2]

  • Presence of Protic Impurities (e.g., Water):

    • Explanation: The presence of water (H₂O) in the reaction mixture will compete with the deuterium source (D₂O or DCl), leading to lower deuterium incorporation.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents whenever possible. If using DCl in D₂O, ensure the isotopic purity of the D₂O is high (≥99.5%).[3][4]

  • Sub-optimal pH:

    • Explanation: The rate of acid-catalyzed H/D exchange is pH-dependent. The optimal pH for exchange varies depending on the substrate.

    • Solution: Adjust the concentration of DCl to optimize the pD of the reaction mixture. For some substrates, a higher concentration of DCl can increase the rate of exchange.

  • Steric Hindrance:

    • Explanation: Protons in sterically hindered positions are less accessible and therefore exchange more slowly.

    • Solution: More forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary. In some cases, a different deuteration strategy may be required.

Issue 2: Back-Exchange of Deuterium

Question: I've successfully deuterated my compound, but I'm losing the deuterium label during work-up or analysis. How can I prevent this?

Answer: Back-exchange is the process where deuterium atoms are replaced by protons from the environment, and it is a significant challenge in deuteration chemistry.[5]

Prevention Strategies:

  • Work-up Procedure:

    • Explanation: Exposure to protic solvents (e.g., water, methanol) during the work-up can lead to significant back-exchange.

    • Solution: Use anhydrous solvents for extraction and washing steps.[6] If an aqueous wash is necessary, use D₂O. Evaporate solvents under reduced pressure at low temperatures.

  • pH Control During Work-up and Purification:

    • Explanation: Both acidic and basic conditions can catalyze back-exchange.

    • Solution: Neutralize the reaction mixture carefully with a non-protic base or a solution of a base in D₂O. For purification by chromatography, use deuterated solvents or aprotic solvents. The rate of back-exchange for amide hydrogens is at a minimum at approximately pH 2.6.[5]

  • Storage:

    • Explanation: Prolonged exposure to atmospheric moisture can lead to gradual loss of deuterium.

    • Solution: Store deuterated compounds in a desiccator or under an inert atmosphere. For long-term storage, consider storing in a freezer.

Logical Troubleshooting Workflow for Low Deuterium Incorporation

TroubleshootingWorkflow start Low Deuterium Incorporation check_impurities Check for Protic Impurities (H₂O) start->check_impurities impurities_present Dry Glassware & Use Anhydrous Reagents check_impurities->impurities_present Yes check_conditions Review Reaction Conditions (Time, Temp) check_impurities->check_conditions No impurities_present->check_conditions increase_conditions Increase Reaction Time and/or Temperature check_conditions->increase_conditions Insufficient check_dcl Evaluate DCl Concentration check_conditions->check_dcl Sufficient increase_conditions->check_dcl adjust_dcl Optimize DCl Concentration check_dcl->adjust_dcl Sub-optimal consider_sterics Assess Steric Hindrance check_dcl->consider_sterics Optimal adjust_dcl->consider_sterics forcing_conditions Use More Forcing Conditions or Alternative Method consider_sterics->forcing_conditions High success Improved Yield consider_sterics->success Low forcing_conditions->success EnolizationMechanism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto R-C(=O)-CH₂-R' protonated_keto R-C(=O⁺D)-CH₂-R' keto->protonated_keto + D⁺ (from DCl) enol R-C(OD)=CH-R' deuterated_keto R-C(=O)-CHD-R' enol->deuterated_keto + D⁺, -D⁺ DCl D⁺ protonated_keto->enol - H⁺ deprotonation -H⁺ D_add +D⁺ ExperimentalWorkflow start Start reaction_setup Reaction Setup: Substrate, DCl, D₂O/Solvent start->reaction_setup reaction Heating & Stirring (Monitor Progress) reaction_setup->reaction workup Anhydrous Work-up: Extraction, Drying reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Analysis: NMR, Mass Spectrometry purification->analysis end End analysis->end

References

Troubleshooting low deuterium incorporation in organic molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterium (B1214612) labeling of organic molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during deuterium incorporation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low deuterium incorporation in my organic molecule?

A1: Low deuterium incorporation can stem from several factors, including suboptimal reaction conditions (temperature, pressure, reaction time), inappropriate choice of catalyst or deuterium source, and the inherent reactivity of the C-H bonds in your molecule. For hydrogen-deuterium exchange (H/D) reactions, incomplete exchange is a common issue.[1] In metabolic labeling, factors such as slow metabolic flux or dilution of the labeled substrate can lead to low enrichment.[1]

Q2: How can I minimize deuterium back-exchange during my analysis?

A2: Deuterium back-exchange, the unintended replacement of deuterium with hydrogen from the environment, can significantly impact your results. To minimize this, it is crucial to work under optimized conditions. Key strategies include using aprotic solvents whenever possible, controlling the pH (the minimum exchange rate is typically around pH 2.5), and maintaining low temperatures (0°C or below) throughout sample preparation and analysis.[2][3][4] Additionally, minimizing the time the sample is exposed to protic solvents, for instance by using faster liquid chromatography (LC) gradients, can reduce back-exchange.[5]

Q3: What is the kinetic isotope effect (KIE) and how does it relate to deuterium labeling?

A3: The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[6] This difference in bond energy leads to a slower cleavage rate for C-D bonds compared to C-H bonds, a phenomenon quantified as the deuterium kinetic isotope effect (DKIE).[6] This effect is fundamental to the use of deuterium in drug discovery to enhance metabolic stability.[6]

Q4: How do I accurately quantify the percentage of deuterium incorporation?

A4: The two most common analytical techniques for quantifying deuterium incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: By comparing the integral of a signal in the labeled compound to the corresponding signal in the unlabeled starting material, you can determine the extent of deuteration at a specific position.[7]

  • ²H NMR: This technique directly detects the deuterium nucleus, providing a quantitative measure of deuterium at different sites in the molecule.[8][9]

  • Mass Spectrometry: MS measures the mass-to-charge ratio of ions. Deuterium incorporation leads to a mass increase, and the relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of enrichment.[7][10] High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopic distributions.[7]

Q5: Is it possible for the deuterium label to be in a chemically unstable position?

A5: Yes, the stability of a deuterium label is highly dependent on its location within the molecule.[11] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbon atoms adjacent to carbonyl groups are often labile and can easily exchange with hydrogen from solvents.[11] For applications requiring stable labeling, it is crucial to place the deuterium on non-exchangeable positions, such as aromatic rings or aliphatic chains.[11]

Troubleshooting Guides

Issue 1: Consistently Low Deuterium Enrichment in Chemical Synthesis

Symptom: You are performing a chemical deuteration reaction (e.g., catalytic H/D exchange) and observe low incorporation of deuterium across multiple experiments.

Potential Cause Troubleshooting Steps & Optimization
Inactive or Inappropriate Catalyst Ensure the catalyst is fresh and active. For heterogeneous catalysts like Pd/C, ensure proper handling and storage. Consider screening different catalysts (e.g., PtO₂, Rh/C) as activity can be substrate-dependent.[12][13]
Suboptimal Reaction Conditions Optimize reaction temperature, pressure of D₂ gas (if applicable), and reaction time. A systematic optimization using a design of experiments (DoE) approach can be beneficial.[14]
Inefficient Deuterium Source Ensure the isotopic purity of your deuterium source (e.g., D₂O, D₂ gas). For reactions using D₂O, ensure it is the limiting reagent to drive the equilibrium towards the deuterated product.[15]
Poor Substrate Solubility Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system or increasing the reaction temperature.
Steric Hindrance The C-H bonds you are targeting may be sterically inaccessible to the catalyst. Consider alternative synthetic routes that introduce deuterium at an earlier stage or use a different catalytic system.[15]
Issue 2: Lower-than-Expected Deuterium Labeling in Metabolic Experiments

Symptom: You are conducting a metabolic labeling experiment with a deuterated tracer (e.g., D₂O, deuterated glucose) and observe low enrichment in your target metabolites.

Potential Cause Troubleshooting Steps & Optimization
Insufficient Tracer Enrichment For cell culture, ensure the final D₂O concentration in the medium is sufficient (typically 1-10%).[1] For in vivo studies, a priming dose may be necessary to rapidly increase body water enrichment.[1]
Deuterium Toxicity High concentrations of D₂O can be toxic to cells, impacting their metabolic activity. Assess cell viability at different D₂O concentrations to find an optimal, non-toxic level.[1][16]
Slow Metabolic Flux The metabolic pathway of interest may have a slow turnover rate. Increase the incubation time with the tracer to allow for detectable labeling.[1]
Contamination with Unlabeled Material External sources of unlabeled material (e.g., serum in cell culture media) can dilute the labeled pool. Use dialyzed serum or a defined medium to minimize this effect.[1]
Dilution from Pre-existing Pools The pre-existing unlabeled pool of the metabolite can dilute the newly synthesized labeled molecules. Consider experimental designs that account for pool size and turnover.
Issue 3: Inaccurate Quantification of Deuterium Incorporation by Mass Spectrometry

Symptom: You are having difficulty obtaining reliable and reproducible quantification of deuterium enrichment from your mass spectrometry data.

Potential Cause Troubleshooting Steps & Optimization
Deuterium Back-Exchange As detailed in the FAQs, minimize back-exchange by controlling pH and temperature, and using fast LC methods.[2][5]
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to inaccurate quantification. Use a stable isotope-labeled internal standard that co-elutes with your analyte to correct for these effects.[1]
Incorrect Natural Isotope Abundance Correction The presence of naturally occurring heavy isotopes (e.g., ¹³C) must be accounted for to accurately calculate deuterium enrichment. Use appropriate software or algorithms to correct for the natural isotopic distribution.[1]
Isobaric Interference Other ions with the same nominal mass-to-charge ratio as your deuterated analyte can interfere with the measurement. Use high-resolution mass spectrometry to distinguish between your analyte and the interfering ions.[17]
Low Signal-to-Noise Ratio For low-level enrichment, the signal may be difficult to distinguish from the background noise. Improve the signal-to-noise ratio by concentrating your sample, refining sample preparation to remove contaminants, and optimizing MS acquisition parameters like dwell time.[17]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogen-Deuterium Exchange

This protocol outlines a common method for introducing deuterium into a molecule with exchangeable C-H bonds using a heterogeneous catalyst and a deuterium source like D₂O.

Materials:

  • Substrate (organic molecule to be labeled)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Palladium on Carbon (Pd/C, 10 wt. %) or Platinum Oxide (PtO₂)

  • Anhydrous, inert solvent (e.g., dioxane, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the substrate and the catalyst (typically 5-10 mol% of the substrate).

  • Flush the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the deuterium oxide.

  • If using deuterium gas (D₂), purge the vessel with D₂ and maintain a positive pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by taking small aliquots, filtering off the catalyst, removing the solvent, and analyzing the residue by ¹H NMR or MS.

  • Once the desired level of deuterium incorporation is achieved, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude deuterated product using standard techniques such as column chromatography or recrystallization.

Protocol 2: Determination of Deuterium Enrichment by ¹H NMR Spectroscopy

Procedure:

  • Accurately weigh and dissolve a known amount of the unlabeled starting material in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum of the unlabeled sample. Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for full relaxation of all protons.

  • Accurately weigh and dissolve the same amount of the deuterated product in the same volume of the same NMR solvent.

  • Acquire a ¹H NMR spectrum of the deuterated sample using the exact same parameters as for the unlabeled sample.

  • Integrate a well-resolved signal corresponding to a proton that is expected to be exchanged with deuterium.

  • Integrate a signal corresponding to a proton that is not expected to be exchanged (an internal reference).

  • Calculate the percentage of deuterium incorporation at a specific site using the following formula:

    % D incorporation = [1 - (Integral of target signal in deuterated sample / Integral of reference signal in deuterated sample) / (Integral of target signal in unlabeled sample / Integral of reference signal in unlabeled sample)] * 100

Protocol 3: Determination of Deuterium Enrichment by Mass Spectrometry

This protocol provides a general workflow for analyzing deuterium incorporation using LC-MS.

Procedure:

  • Prepare a solution of the unlabeled compound at a known concentration.

  • Prepare a solution of the deuterated compound at the same concentration.

  • Inject the unlabeled sample into the LC-MS system to obtain the mass spectrum and retention time of the M+0 isotopologue.

  • Inject the deuterated sample into the LC-MS system.

  • Acquire the mass spectrum of the deuterated compound, ensuring a sufficient mass range to cover all possible deuterated species.

  • Correct the raw mass spectral data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N). Several software packages can perform this correction.

  • Calculate the average deuterium incorporation by determining the centroid of the isotopic cluster for both the unlabeled and labeled compounds.

    Average number of deuteriums = Centroid mass (labeled) - Centroid mass (unlabeled)

  • The percentage of enrichment for each isotopologue can be determined from the relative intensities of the peaks in the corrected mass spectrum.

Visualizations

experimental_workflow cluster_synthesis Deuteration Reaction cluster_analysis Analysis start Start with Organic Molecule reaction Catalytic H/D Exchange (e.g., Pd/C, D2O) start->reaction workup Reaction Workup & Purification reaction->workup product Deuterated Product workup->product nmr NMR Analysis (1H, 2H) product->nmr ms MS Analysis (LC-MS, GC-MS) product->ms quantification Quantify %D Incorporation nmr->quantification ms->quantification troubleshooting_logic cluster_synthesis Synthesis Issues cluster_analysis Analytical Issues start Low Deuterium Incorporation Observed catalyst Check Catalyst Activity/Type start->catalyst conditions Optimize Reaction Conditions (T, P, t) start->conditions source Verify Deuterium Source Purity start->source back_exchange Investigate Back-Exchange start->back_exchange quant_method Validate Quantification Method (MS/NMR) start->quant_method matrix Assess for Matrix Effects start->matrix

References

Incompatibility of Deuterium chloride with certain functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deuterium (B1214612) Chloride (DCl) Compatibility

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Deuterium chloride (DCl) in experiments, focusing on its incompatibility with certain organic functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound (DCl)?

This compound is a strong acid, analogous to hydrochloric acid (HCl). Its primary and most common reaction is the rapid, acid-catalyzed exchange of its deuterium atom with labile protons (protons that can be easily removed) on other molecules. This process is known as hydrogen-deuterium (H-D) exchange.

Q2: Which functional groups are most susceptible to H-D exchange with DCl?

Functional groups containing acidic protons are highly susceptible to H-D exchange. These include:

  • Alcohols (R-OH)

  • Amines (R-NH₂, R₂NH)

  • Amides (R-CONH₂, R-CONHR)

  • Carboxylic Acids (R-COOH)

  • Thiols (R-SH)

The protons on the heteroatoms (O, N, S) in these groups are labile and will be readily replaced by deuterium from DCl.

Q3: Can DCl react with carbonyl compounds like ketones or aldehydes?

Yes, DCl can catalyze the deuteration of protons on the carbon atom adjacent to a carbonyl group (the α-carbon). This occurs through a process called keto-enol tautomerism. The acid catalyzes the formation of an enol intermediate, which then becomes deuterated at the α-position upon returning to its keto form. This process is generally slower than the exchange with O-H or N-H protons.

Q4: I added DCl to my sample in a deuterated solvent for NMR analysis, and my compound's signals changed. Why?

This is a common outcome. The changes are likely due to H-D exchange.

  • Disappearance of Signals: Signals from labile protons (e.g., -OH, -NH₂) will often broaden and then disappear from the ¹H NMR spectrum as they are replaced by deuterium, which is not observed in ¹H NMR.

  • Changes in Multiplicity: If a labile proton was coupling with neighboring protons, its disappearance will cause the multiplicity of those neighboring signals to simplify (e.g., a doublet may become a singlet).

  • Slow Deuteration: For α-protons to a carbonyl, you may observe a gradual decrease in the integration of the α-proton signal over time.

Troubleshooting Guide

Problem 1: My NMR spectrum shows disappearing peaks after adding a drop of DCl.

  • Cause: You are observing H-D exchange with labile protons on your molecule. This is expected for alcohols, amines, amides, and carboxylic acids. This technique is often used intentionally in NMR spectroscopy to identify which peaks correspond to these types of protons.

  • Solution: This is not an error but a diagnostic technique. If you need to observe these protons, you must acquire the spectrum before adding DCl. If the goal was to sharpen other signals by removing water, ensure your deuterated solvent is of high purity and stored over molecular sieves.

Problem 2: The integration of a signal corresponding to a proton alpha to a ketone is decreasing over time.

  • Cause: The DCl is catalyzing the enolization of your ketone, leading to the gradual replacement of the α-protons with deuterium. The rate of this exchange depends on the structure of the ketone and the temperature.

  • Troubleshooting Steps:

    • Acquire Data Promptly: If you only need to confirm the presence of other functional groups, acquire your NMR data immediately after adding DCl before significant α-deuteration occurs.

    • Lower the Temperature: Running the experiment at a lower temperature will significantly slow down the rate of enolization and H-D exchange.

    • Use a Weaker Acid: If the goal is simply to protonate a species, consider using a weaker deuterated acid or a smaller catalytic amount of DCl.

Logical Troubleshooting Flow for Unexpected Spectral Changes

G start Unexpected spectral change after adding DCl q1 Did a signal completely disappear? start->q1 a1 Likely H-D exchange on -OH, -NH, -COOH, or -SH. q1->a1 Yes q2 Did signal integration decrease over time? q1->q2 No a1_sol This is a diagnostic tool. Acquire spectrum before DCl if proton must be observed. a1->a1_sol a2 Likely acid-catalyzed α-deuteration of a carbonyl compound. q2->a2 Yes q3 Did signal multiplicity change? q2->q3 No a2_sol Acquire data quickly. Lower temperature. Consider less DCl. a2->a2_sol a3 A coupled labile proton was exchanged for deuterium, eliminating the coupling. q3->a3 Yes other Other issue: (e.g., degradation, precipitation) q3->other No a3_sol Analyze new splitting pattern to confirm structure. a3->a3_sol other_sol Compound may be unstable in strong acid. Check stability with non-deuterated HCl first. other->other_sol

Caption: Troubleshooting workflow for DCl-induced NMR spectral changes.

Quantitative Data & Experimental Protocols

Relative Rates of H-D Exchange

The rate of H-D exchange is highly dependent on the pKa of the proton being exchanged, the solvent, and the temperature. The table below provides a qualitative comparison of exchange rates for common functional groups under typical NMR conditions (room temperature, in a solvent like CDCl₃ or D₂O).

Functional GroupLabile ProtonTypical Exchange Rate with DClNotes
Carboxylic Acid-COOH Very Fast (Instantaneous)The most acidic common organic proton.
Thiol-SH FastFaster than alcohols or amines.
Alcohol-OH FastExchange is rapid on the NMR timescale.
Amine (Primary/Secondary)-NH ₂ / -NH RFastExchange is rapid on the NMR timescale.
Amide-CONH ₂ / -CONH RModerate to SlowSlower than amines due to resonance delocalization.
α-Proton (Ketone)R-C(=O)-CH R₂Slow to Very SlowRate depends heavily on the ketone's structure.
α-Proton (Ester)R-C(=O)O-CH R₂Very SlowGenerally much slower than for ketones.
Mechanism: Acid-Catalyzed Deuteration of a Ketone

The diagram below illustrates the accepted mechanism for the deuteration of a proton alpha to a carbonyl group, catalyzed by DCl.

G cluster_0 Keto-Enol Tautomerism compound Keto Keto Form (Protonated) Protonation Protonation of Carbonyl Oxygen Keto->Protonation + DCl Enol Enol Intermediate Protonation->Enol - H⁺ Deprotonation Deprotonation of α-Carbon Reprotonation Deuteration of α-Carbon Enol->Reprotonation Keto_D Keto Form (Deuterated) Reprotonation->Keto_D - D⁺

Caption: Mechanism of acid-catalyzed α-deuteration of a ketone.

Protocol: Monitoring H-D Exchange of an Active Methylene (B1212753) Compound via ¹H NMR

This protocol describes how to use DCl to confirm the presence of labile protons alpha to a carbonyl group (e.g., in ethyl acetoacetate).

Objective: To observe the disappearance of the active methylene proton signal (CH ₂) in ethyl acetoacetate (B1235776) upon addition of DCl.

Materials:

  • High-purity ethyl acetoacetate

  • Deuterated chloroform (B151607) (CDCl₃)

  • This compound (DCl), typically as a solution in D₂O (e.g., 35 wt. %)

  • NMR tube and spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of ethyl acetoacetate in CDCl₃ (approx. 5-10 mg in 0.6 mL) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the sample. Record the chemical shift and integration of all signals. Pay close attention to the singlet corresponding to the active methylene protons (~3.4 ppm).

  • Addition of DCl: Add one small drop of the DCl solution to the NMR tube. Cap the tube and gently invert it several times to ensure thorough mixing.

  • Time-Lapsed Spectra: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).

  • Data Analysis: Compare the spectra over time. You should observe a progressive decrease in the integration value of the active methylene proton signal. Signals for the -OH proton of the enol form, if present, will disappear almost instantly. The signals for the ethyl group protons should remain unchanged in their integration, serving as an internal standard.

Expected Outcome: The integral of the singlet at ~3.4 ppm will decrease over time, confirming that these protons are labile and susceptible to acid-catalyzed H-D exchange. This confirms their position alpha to two carbonyl groups.

Managing pressure build-up in sealed reactions with Deuterium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling sealed reactions involving Deuterium Chloride (DCl). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected pressure build-up in a sealed reaction with this compound?

A1: Unexpected pressure increases in sealed reactions with DCl can primarily be attributed to three factors:

  • Gas Generation: The chemical reaction itself may produce more moles of gas than it consumes. This is a direct result of the reaction stoichiometry. Additionally, DCl is highly corrosive to many metals, and a common side reaction is the production of flammable hydrogen gas.

  • Thermal Expansion: As the temperature inside the sealed reactor increases, the pressure of the gases present will rise proportionally, as described by the Ideal Gas Law (PV=nRT). This is especially critical for exothermic reactions that release heat.

  • Phase Changes (Vapor Pressure): If a liquid is present in the reactor, increasing the temperature will increase its vapor pressure. Should the temperature exceed the liquid's boiling point at the current pressure, it will begin to boil, leading to a rapid and significant increase in pressure. This compound itself has a high vapor pressure.

Q2: My sealed reaction is showing a rapid and unplanned increase in pressure. What is the immediate emergency procedure?

A2: A rapid, unplanned pressure increase indicates a potential runaway reaction. Your immediate priorities are personal safety and containing the hazard.

  • Do Not Approach: Do not approach the reactor if the pressure is rising uncontrollably.

  • Alert Personnel: Immediately alert all personnel in the laboratory and initiate your facility's emergency shutdown procedures.

  • Initiate Cooling: If it is safe to do so from a control room or with appropriate shielding, activate any emergency cooling systems for the reactor.

  • Vent Safely: If the reactor is equipped with an emergency venting system that directs the contents to a safe location (e.g., a scrubber or a flare stack), activate it according to your standard operating procedures.

  • Evacuate: Evacuate the immediate area and follow your institution's emergency protocols.[1][2]

Q3: What materials are compatible with this compound for constructing my sealed reactor?

A3: this compound is a corrosive gas and its aqueous solutions are strong acids.[3] Material selection is critical for safety and reaction integrity. Based on data for Hydrochloric Acid (a close chemical equivalent), the following guidelines apply. Always test material compatibility under your specific reaction conditions.

Q4: How can I estimate the expected pressure in my sealed reactor at a given temperature?

A4: You can estimate the final pressure by considering the initial pressure, the change in the number of moles of gas, and the change in temperature. For the contribution from the vapor pressure of DCl, you can use the Clausius-Clapeyron equation to estimate the vapor pressure at a specific temperature if you have a known vapor pressure at another temperature.

The integrated form of the Clausius-Clapeyron equation is: ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ is the known vapor pressure at temperature T₁

  • P₂ is the vapor pressure at the desired temperature T₂

  • ΔHvap is the enthalpy of vaporization of DCl

  • R is the ideal gas constant (8.314 J/mol·K)

  • T₁ and T₂ are the temperatures in Kelvin

A known data point for DCl is a vapor pressure of 613 psi (approximately 41.7 atm) at 21.1°C (294.25 K).[4]

Troubleshooting Guide

Issue: Gradual, Unexplained Pressure Increase

If you observe a pressure increase that is not accounted for by your reaction stoichiometry or temperature changes, consider the following:

Possible Cause Troubleshooting Steps
Slow Gas-Producing Side Reaction 1. Carefully analyze your reaction for potential side reactions that could be generating gaseous byproducts. 2. Consider if DCl is reacting with any components of your reaction vessel or stirrer.
Small Leak in Cooling System 1. If your reactor is cooled, a small leak could introduce a volatile coolant into the reaction mixture, which then vaporizes. 2. Safely shut down the reaction and inspect the cooling system for any breaches.
Material Degradation 1. The reactor lining or seals may be slowly degrading under the reaction conditions, releasing volatile compounds. 2. After the experiment, inspect all wetted parts for signs of corrosion, discoloration, or swelling.

Data Presentation

Table 1: Material Compatibility with this compound (based on HCl data)

Material CategoryCompatible MaterialsConditionally Resistant MaterialsIncompatible Materials
Metals Tantalum, Zirconium, Gold, PlatinumHastelloy C-276, Titanium (depending on conditions)Aluminum, Carbon Steel, Stainless Steels (304, 316), Copper, Brass, Bronze, Nickel
Plastics PTFE, PFA, FEP, PVDF, Polypropylene, PolyethyleneCPVC, EPDM (at low concentrations and temperatures)Nylon, ABS, Acrylic, Polycarbonate
Elastomers FFKM (e.g., Kalrez®), FKM (Viton®) (with limitations)EPDM, Neoprene (depending on concentration and temperature)Nitrile (Buna-N), Silicone, Natural Rubber

Disclaimer: This data is primarily based on the chemical resistance to Hydrochloric Acid (HCl) and should be used as a general guide. Users should conduct their own tests under their specific operating conditions to ensure the suitability of any given material.

Table 2: Vapor Pressure of this compound

Temperature (°C)Temperature (K)Vapor Pressure (psi)Vapor Pressure (atm)
21.1294.2561341.7

Note: This is a single experimental data point.[4] Use the Clausius-Clapeyron equation for estimations at other temperatures.

Experimental Protocols & Workflows

Protocol 1: General Setup for a Sealed Reaction with DCl Gas

This protocol outlines a general procedure for safely setting up a laboratory-scale sealed reaction with gaseous this compound.

  • Reactor Preparation:

    • Select a pressure reactor and components (stirrer, seals, thermowell) made of materials compatible with DCl and all other reactants and solvents.

    • Ensure the reactor is clean and dry.

    • Leak-test the empty reactor system to its maximum intended operating pressure with an inert gas (e.g., Nitrogen or Argon).

  • Reactant Addition:

    • Add any solid or liquid reactants to the reactor.

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting the System:

    • Connect the reactor to a vacuum line and a source of inert gas through a manifold.

    • Evacuate the reactor to remove air and moisture.

    • Backfill the reactor with the inert gas.

    • Repeat the evacuate/backfill cycle at least three times to ensure an inert atmosphere.

  • Introducing DCl Gas:

    • Connect the DCl gas cylinder to the reactor through a dedicated regulator and a mass flow controller or a calibrated pressure gauge.

    • Slowly introduce the desired amount of DCl gas, carefully monitoring the pressure inside the reactor.

  • Initiating the Reaction:

    • Once the desired amount of DCl has been added, close the inlet valve.

    • Begin stirring and heating (if required), closely monitoring the temperature and pressure.

Troubleshooting Workflow for Over-pressurization

G start Pressure Exceeds Safe Limit check_cause Identify Cause of Pressure Rise start->check_cause temp_rise Is Temperature Increasing Uncontrollably? check_cause->temp_rise yes_runaway Potential Runaway Reaction temp_rise->yes_runaway Yes no_temp_rise Is Pressure Rise Proportional to Temperature? temp_rise->no_temp_rise No emergency_cool Activate Emergency Cooling yes_runaway->emergency_cool yes_thermal_expansion Likely Thermal Expansion no_temp_rise->yes_thermal_expansion Yes no_gas_gen Potential Gas Generation Side Reaction no_temp_rise->no_gas_gen No reduce_heat Reduce/Stop Heating yes_thermal_expansion->reduce_heat no_gas_gen->reduce_heat prepare_vent Prepare for Emergency Venting emergency_cool->prepare_vent evacuate Evacuate Area prepare_vent->evacuate monitor Monitor Pressure Closely reduce_heat->monitor investigate Investigate Side Reaction After Shutdown monitor->investigate

Caption: Troubleshooting logic for an over-pressurization event.

Experimental Workflow for DCl Gas Handling

G start Prepare Reaction Vessel leak_test Leak Test with Inert Gas start->leak_test evacuate_purge Evacuate and Purge with Inert Gas (3x) leak_test->evacuate_purge connect_dcl Connect DCl Cylinder via Regulator evacuate_purge->connect_dcl introduce_dcl Slowly Introduce DCl Gas connect_dcl->introduce_dcl monitor_pressure Monitor Reactor Pressure introduce_dcl->monitor_pressure seal_and_react Isolate Reactor and Start Reaction monitor_pressure->seal_and_react scrub_exhaust Vent Excess DCl Through Scrubber seal_and_react->scrub_exhaust

Caption: Workflow for safely handling and charging DCl gas.

References

Technical Support Center: Minimizing Solvent Effects in Deuterium Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing solvent effects in reactions involving deuterium (B1214612) chloride (DCl). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your deuteration experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent effects observed in DCl reactions?

A1: The most common solvent effects in DCl reactions are unintentional hydrogen-deuterium (H/D) exchange and alterations in reaction rate and selectivity. Protic solvents (e.g., D₂O, CD₃OD) can exchange their deuterium atoms with labile protons on your substrate or even with C-H bonds under certain conditions, leading to unintended labeling or reduction in the deuterium incorporation from DCl. The polarity of the solvent can also significantly influence the reaction rate and the regioselectivity of DCl addition to unsaturated bonds.

Q2: When should I use a protic versus an aprotic solvent for my DCl reaction?

A2: The choice between a protic and an aprotic solvent is critical.

  • Protic Solvents (e.g., D₂O, CD₃OD, Acetic Acid-d₄): These should be used cautiously. They are suitable when the goal is to achieve extensive H/D exchange at all exchangeable positions, in addition to any reaction with DCl. However, they can compete with DCl as the deuterium source and may reduce the efficiency of specific deuteration.

  • Aprotic Solvents (e.g., CDCl₃, Benzene-d₆, THF-d₈, Acetonitrile-d₃): These are generally preferred when the goal is to minimize unwanted H/D exchange and have the DCl act as the primary deuterium source. They do not have exchangeable deuterium atoms that can readily participate in side reactions.

Q3: How does solvent polarity affect the addition of DCl to an alkene?

A3: Solvent polarity can affect both the rate and the regioselectivity of DCl addition to alkenes. Polar solvents can stabilize charged intermediates, such as carbocations, which are formed during the electrophilic addition of DCl. This can lead to faster reaction rates. For unsymmetrical alkenes, the solvent can influence the product distribution (Markovnikov vs. anti-Markovnikov addition), although the electronic effects of the alkene substituents are typically the dominant factor.

Q4: My deuteration level is lower than expected. What are the likely causes related to the solvent?

A4: Low deuterium incorporation is a common issue. Solvent-related causes include:

  • Residual Protic Impurities: Traces of water (H₂O) or other protic solvents in your reaction system can compete with DCl as a proton source, leading to the incorporation of hydrogen instead of deuterium.

  • H/D Exchange with the Solvent: If you are using a protic solvent, it may be exchanging with the desired deuterated product, reducing the overall deuterium enrichment.

  • Poor Solubility: If your substrate is not fully dissolved in the chosen solvent, the reaction may be slow and incomplete, resulting in low conversion and apparent low deuteration.

Q5: Can the solvent influence the formation of side products?

A5: Yes, the solvent can play a significant role in the formation of side products. In reactions that proceed through carbocation intermediates, polar protic solvents can act as nucleophiles, leading to the formation of ether or alcohol byproducts. The choice of solvent can also influence the stability of intermediates and transition states, potentially opening up alternative reaction pathways.

Troubleshooting Guides

Issue 1: Low or No Deuterium Incorporation

If you are observing low or no incorporation of deuterium from DCl, follow this troubleshooting workflow:

low_deuteration start Low/No Deuterium Incorporation check_reagents Verify DCl Source and Substrate Purity start->check_reagents check_solvent Analyze Solvent for Protic Impurities (H₂O) check_reagents->check_solvent Reagents OK solvent_drying Dry Solvent and Glassware Rigorously check_solvent->solvent_drying Impurities Found use_aprotic Switch to an Anhydrous Aprotic Solvent check_solvent->use_aprotic Solvent is Protic increase_equivalents Increase Equivalents of DCl check_solvent->increase_equivalents Solvent is Dry Aprotic monitor_reaction Monitor Reaction Progress (NMR, GC-MS) solvent_drying->monitor_reaction use_aprotic->monitor_reaction optimize_temp Optimize Reaction Temperature increase_equivalents->optimize_temp optimize_temp->monitor_reaction success Successful Deuteration monitor_reaction->success Incorporation Observed

Caption: Troubleshooting workflow for low deuterium incorporation.

Issue 2: Unwanted H/D Exchange at Non-Target Sites

If you are observing deuterium incorporation at positions other than the intended site:

unwanted_exchange start Unwanted H/D Exchange check_solvent_type Is the solvent protic (e.g., D₂O, CD₃OD)? start->check_solvent_type switch_to_aprotic Switch to a non-exchangeable aprotic solvent (e.g., CDCl₃, C₆D₆) check_solvent_type->switch_to_aprotic Yes check_temp Is the reaction temperature too high? check_solvent_type->check_temp No, solvent is aprotic problem_solved Selective Deuteration Achieved switch_to_aprotic->problem_solved lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_catalyst Is an acid/base catalyst promoting exchange? check_temp->check_catalyst No lower_temp->problem_solved remove_catalyst Remove or use a milder catalyst check_catalyst->remove_catalyst Yes remove_catalyst->problem_solved

Caption: Troubleshooting workflow for unwanted H/D exchange.

Quantitative Data on Solvent Effects

The choice of solvent can significantly impact the extent of deuteration. The following table summarizes illustrative data from the literature on the effect of solvents in deuteration reactions.

SubstrateDeuterium SourceSolventTemperature (°C)Time (h)% Deuterium IncorporationReference
4'-MethoxyacetophenoneDCl (20% in D₂O)CD₃ODRoom Temp4>95%[1]
AnilineCF₃COODCF₃COODNot specifiedNot specifiedHigh at ortho/para positions[2]
IodoanilinesD₂O (with SOCl₂)D₂OReflux (Microwave)0.2-0.5Moderate to Good[3]
AldehydesD₂ONot specifiedNot specified24-4889-98%[4]

Experimental Protocols

Protocol 1: General Procedure for H/D Exchange at an Active Methylene Position using DCl

This protocol describes a general method for the deuteration of a ketone at the α-position.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 mmol).

  • Solvent Addition: Add an anhydrous aprotic deuterated solvent (e.g., CDCl₃, 5 mL) to dissolve the substrate.

  • DCl Addition: Add a solution of DCl in D₂O (e.g., 20 wt. %, 0.03 equivalents) dropwise to the stirred solution.[1] For moisture-sensitive reactions, anhydrous DCl gas can be bubbled through the solution or a solution of DCl in a non-protic solvent can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by ¹H NMR to observe the disappearance of the α-proton signal. Alternatively, GC-MS can be used to determine the level of deuterium incorporation.[5][6]

  • Work-up: Once the desired level of deuteration is achieved, quench the reaction by adding a small amount of anhydrous Na₂CO₃ or K₂CO₃ to neutralize the DCl.

  • Purification: Filter the mixture and remove the solvent under reduced pressure to obtain the deuterated product. Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 2: Monitoring Deuterium Incorporation by ¹H NMR Spectroscopy
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., anhydrous Na₂CO₃).

  • NMR Sample Preparation: Prepare an NMR sample by dissolving the quenched aliquot in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the signal corresponding to the proton being exchanged and compare it to the integral of a non-exchangeable proton signal in the molecule. The percentage of deuterium incorporation can be calculated as: % D Incorporation = (1 - (Integral of exchanging proton / Integral of reference proton at t=x) / (Integral of exchanging proton / Integral of reference proton at t=0)) * 100[7][8]

nmr_monitoring cluster_workflow NMR Reaction Monitoring Workflow start_reaction Start DCl Reaction take_aliquot Withdraw Aliquot at Time 't' start_reaction->take_aliquot quench_reaction Quench Aliquot take_aliquot->quench_reaction prepare_nmr Prepare NMR Sample quench_reaction->prepare_nmr acquire_spectrum Acquire ¹H NMR Spectrum prepare_nmr->acquire_spectrum analyze_data Integrate Signals and Calculate %D acquire_spectrum->analyze_data end_point Determine Reaction Endpoint analyze_data->end_point

Caption: Workflow for monitoring a DCl reaction by ¹H NMR.

References

Dealing with the corrosive nature of Deuterium chloride in lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of Deuterium Chloride (DCl) on laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCl) and why is it corrosive?

This compound (DCl) is the deuterated form of hydrogen chloride (HCl). In the presence of moisture, it forms deuterated hydrochloric acid, a strong acid that is highly corrosive to many materials. The corrosive action is primarily due to the acidic nature of the solution, which can attack and dissolve metals, and in some cases, glass and plastics.[1][2][3]

Q2: My stainless steel reactor is showing signs of rust after using DCl. I thought stainless steel was corrosion-resistant. What happened?

While stainless steel is more resistant to corrosion than carbon steel, it is not completely immune, especially to strong acids like DCl (in the presence of moisture) or hot, concentrated DCl solutions.[3] The protective passive layer on stainless steel can be broken down by chloride ions, leading to localized corrosion such as pitting and crevice corrosion.[3] Grades like 304 stainless steel are particularly susceptible, while 316 stainless steel offers slightly better resistance due to its molybdenum content.[3][4][5]

Q3: Can I use glassware for experiments involving DCl?

Borosilicate glass is generally resistant to corrosion from DCl at ambient temperatures.[2][6] However, prolonged exposure, especially at elevated temperatures or with concentrated solutions, can lead to the leaching of silica (B1680970) and other components from the glass, compromising its integrity over time.[2]

Q4: What are the immediate signs of DCl corrosion on my equipment?

  • Metals: Discoloration, rust formation (for stainless steel), pitting (small holes), and a hazy or etched appearance.[7]

  • Glass: A hazy or cloudy appearance on the surface.

  • Polymers: Swelling, discoloration, cracking, or becoming brittle.

Q5: How should I safely handle and store DCl to minimize corrosion?

  • Handling: Always handle DCl in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store DCl in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents. Use containers made of compatible materials.

Troubleshooting Guides

Issue 1: Visible Corrosion on Stainless Steel (304 or 316) Equipment

Symptom Possible Cause Recommended Action
Rust-colored stains or pitting on the surface.Breakdown of the passive layer by wet DCl vapor or solution.1. Immediately cease use of the equipment with DCl. 2. Neutralize any residual acid with a weak base (e.g., sodium bicarbonate solution) and rinse thoroughly with deionized water. 3. For minor corrosion, consider passivation with nitric acid to restore the protective layer. For severe pitting, the equipment may need to be replaced. 4. For future experiments, consider using a more resistant alloy such as Hastelloy C-276 or Monel 400, or lining the stainless steel with a resistant polymer like PTFE.[8][9]
Whitish or hazy appearance.General surface corrosion.Follow the same steps as for rust-colored stains. Consider electropolishing the stainless steel surface to improve its corrosion resistance.

Issue 2: Clouding or Etching of Borosilicate Glassware

Symptom Possible Cause Recommended Action
Hazy or cloudy surface on the interior of the glassware.Leaching of glass components due to prolonged exposure to DCl, especially at elevated temperatures.1. Discontinue use of the glassware for high-precision experiments as the dimensional integrity may be compromised. 2. For future experiments at elevated temperatures or with concentrated DCl, consider using quartz glassware or a PTFE-lined reactor.

Issue 3: Degradation of Polymer Components (Seals, Gaskets, Tubing)

| Symptom | Possible Cause | Recommended Action | | Swelling, cracking, or discoloration of polymer components. | Chemical attack by DCl. | 1. Replace the degraded components immediately. 2. Consult the material compatibility data to select a more resistant polymer. PTFE and PEEK generally offer excellent resistance to DCl.[10][11][12][13][14][15] |

Material Compatibility Data

The following table summarizes the corrosion rates of various materials in hydrochloric acid (HCl), which is a close chemical analog to this compound (DCl). This data can be used as a guide for selecting appropriate materials for your lab equipment.

MaterialConcentration of HClTemperature (°C)Corrosion Rate (mm/year)
Stainless Steel 3041N (approx. 3.6%)Room Temperature0.483[16]
Stainless Steel 3044N (approx. 14.6%)Room Temperature~0.64[17]
Stainless Steel 304pH 2Room Temperature0.020[7]
Stainless Steel 3160.5M (approx. 1.8%)Room Temperature0.2[4]
Stainless Steel 3161M (approx. 3.6%)Room Temperature0.0003[18]
Stainless Steel 316Ti10%Room Temperature1.088[19]
Hastelloy C-2760.5M (approx. 1.8%)Room Temperature0.16[20][21][22]
Monel 40010% (aerated)Room Temperature< 0.254[1]
Monel 40010% (air-free)30< 0.254[9]
Borosilicate Glass1M (approx. 3.6%)150Stoichiometric release of network modifiers and boron[23]
PTFE40%Room Temperature86.5% reduction in corrosion rate compared to bare 316L SS[24]
PEEK≤37%Room TemperatureGood resistance, no dissolution or swelling[10][11]

Experimental Protocols

Protocol for Evaluating Material Compatibility with this compound Solution (Adapted from ASTM G31)

This protocol outlines a procedure for determining the corrosion resistance of materials when immersed in a this compound solution.

1. Test Specimen Preparation: a. Prepare coupons of the material to be tested with known surface area and weight. b. Clean the specimens thoroughly with a non-corrosive solvent (e.g., acetone, ethanol) to remove any grease or oil. c. Dry the specimens in a desiccator and record their initial weight to the nearest 0.1 mg.

2. Test Solution Preparation: a. Prepare the desired concentration of DCl solution in a suitable deuterated solvent (e.g., D₂O) inside a fume hood. b. Record the exact concentration and pH of the solution.

3. Test Apparatus: a. Use a glass or PTFE-lined reaction vessel of sufficient volume to ensure the entire specimen is immersed. b. The vessel should be equipped with a lid to minimize evaporation and contamination. c. If the test is to be conducted at an elevated temperature, use a constant temperature bath or a hot plate with a temperature controller.

4. Test Procedure: a. Place the prepared test specimen in the reaction vessel. b. Add the DCl solution to the vessel, ensuring the specimen is fully submerged. c. Seal the vessel and place it in the constant temperature environment for the desired test duration (e.g., 24, 48, 96 hours). d. At the end of the test period, carefully remove the specimen from the solution.

5. Post-Test Cleaning and Evaluation: a. Rinse the specimen with deionized water and then neutralize any remaining acid with a dilute sodium bicarbonate solution. b. Clean the specimen to remove any corrosion products. This can be done using a soft brush, ultrasonic cleaning, or appropriate chemical cleaning agents that do not attack the base material. c. Dry the specimen in a desiccator and record its final weight. d. Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10^4 * W) / (A * T * D) Where:

  • W = Mass loss in grams
  • A = Surface area in cm²
  • T = Time of exposure in hours
  • D = Density of the material in g/cm³

6. Reporting: a. Report the calculated corrosion rate, along with the material type, DCl concentration, temperature, and test duration. b. Include visual observations of the specimen's surface, noting any pitting, crevice corrosion, or other forms of localized attack.

Visualizations

DCl_Corrosion_Troubleshooting start Observe signs of corrosion on equipment identify_material Identify the affected material start->identify_material is_metal Is it a metal? identify_material->is_metal is_glass Is it glass? is_metal->is_glass No metal_symptoms Symptoms: - Rust/stains - Pitting - Hazy appearance is_metal->metal_symptoms Yes is_polymer Is it a polymer? is_glass->is_polymer No glass_symptoms Symptoms: - Clouding - Etching is_glass->glass_symptoms Yes polymer_symptoms Symptoms: - Swelling - Cracking - Discoloration is_polymer->polymer_symptoms Yes metal_action Action: - Cease use - Neutralize & clean - Consider material upgrade (Hastelloy, Monel) or PTFE lining metal_symptoms->metal_action glass_action Action: - Discontinue for precise work - Use quartz or PTFE-lined reactor for high temp/conc. glass_symptoms->glass_action polymer_action Action: - Replace component - Select more resistant polymer (PTFE, PEEK) polymer_symptoms->polymer_action

Caption: Troubleshooting workflow for DCl-induced corrosion.

Material_Compatibility_Workflow start Start: Need to test material compatibility with DCl prep_specimen 1. Prepare and weigh test specimen start->prep_specimen prep_solution 2. Prepare DCl solution of desired concentration prep_specimen->prep_solution setup_apparatus 3. Set up immersion test apparatus (glass or PTFE-lined vessel) prep_solution->setup_apparatus run_test 4. Immerse specimen in DCl solution for a defined duration and temperature setup_apparatus->run_test post_clean 5. Remove, clean, and dry the specimen run_test->post_clean weigh_specimen 6. Record the final weight of the specimen post_clean->weigh_specimen calculate_rate 7. Calculate corrosion rate weigh_specimen->calculate_rate analyze_surface 8. Analyze surface for localized corrosion (pitting, etc.) calculate_rate->analyze_surface report_results End: Report findings analyze_surface->report_results

Caption: Experimental workflow for material compatibility testing.

References

How to accurately determine the concentration of a DCl solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for accurately determining the concentration of Deuterium (B1214612) Chloride (DCl) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for accurately determining the concentration of a DCl solution?

A1: The most common and reliable methods for determining the concentration of a DCl solution are:

  • Acid-Base Titration: This is a classic and highly accurate method. It involves titrating the DCl solution (an acid) with a primary standard base of known concentration, such as sodium carbonate (Na₂CO₃) or a standardized solution of a strong base like sodium hydroxide (B78521) (NaOH).

  • Argentometric Titration: This method determines the concentration of the chloride ion (Cl⁻). Methods like the Mohr's method, Volhard's method, or potentiometric titration with silver nitrate (B79036) (AgNO₃) are used.[1][2] In these titrations, silver chloride (AgCl) precipitates, and the endpoint is detected when all chloride ions have reacted.[1][2]

  • Potentiometric Titration: An automated and highly precise method that measures the change in potential (voltage) of the solution as the titrant is added.[3] This technique is particularly useful as it eliminates the subjective endpoint determination associated with colored indicators.[3]

  • Infrared (IR) Spectroscopy: This technique can be used for analysis, as DCl has a distinct absorption frequency compared to Hydrogen Chloride (HCl) due to the isotopic mass difference between deuterium and hydrogen.[4][5][6] The absorbance is directly correlated to the concentration, allowing for quantification.[4]

Q2: Is there a significant difference between determining the concentration of DCl and HCl solutions?

A2: Chemically, DCl and HCl behave very similarly as strong acids. Therefore, standard acid-base and chloride ion titration methods are applicable to both. The primary difference lies in their physical properties, which are exploited in spectroscopic methods. Due to the heavier mass of deuterium, the vibrational frequency of the D-Cl bond is lower than that of the H-Cl bond.[4] This results in their respective peaks appearing at different wavenumbers in an IR spectrum, allowing them to be distinguished and quantified separately in a mixture.[4][7]

Q3: How can I prepare a standard solution for titration?

A3: To standardize a basic titrant (like NaOH) for use in an acid-base titration, a primary standard such as potassium hydrogen phthalate (B1215562) (KHP) is typically used. For argentometric titrations, a standard solution of sodium chloride (NaCl) is often used to standardize the silver nitrate (AgNO₃) titrant. These primary standards are stable, non-hygroscopic solids that can be weighed with high accuracy.

Q4: Can I use Karl Fischer titration for a DCl solution?

A4: Karl Fischer titration is a specific method used to determine the water content in a sample. While DCl is often supplied as a solution in deuterium oxide (D₂O), Karl Fischer titration would measure the D₂O content rather than the DCl concentration itself. It is not a direct method for determining DCl molarity.

Experimental Protocols

Protocol 1: Acid-Base Titration of DCl with Standardized NaOH

This protocol details the determination of DCl concentration using a strong base titrant that has been previously standardized.

Materials:

  • DCl solution of unknown concentration

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • 50 mL burette

  • 25 mL volumetric pipette

  • 250 mL Erlenmeyer flasks

  • Deionized water (or D₂O for minimal isotopic dilution if required)

Procedure:

  • Preparation: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip.[8] Record the initial volume.

  • Sample Aliquot: Using the volumetric pipette, transfer 25.00 mL of the DCl solution into a 250 mL Erlenmeyer flask.

  • Dilution & Indicator: Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for mixing. Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titration: Slowly add the NaOH titrant from the burette to the DCl solution while continuously swirling the flask.

  • Endpoint: Continue adding NaOH until the solution turns a faint, persistent pink color. This is the endpoint. Record the final volume of NaOH used.

  • Repeats: Repeat the titration at least two more times, or until you obtain three concordant results (titers agreeing within 0.1 mL).

  • Calculation: Calculate the molarity of the DCl solution using the formula: MDCl × VDCl = MNaOH × VNaOH Where:

    • MDCl = Molarity of DCl solution

    • VDCl = Volume of DCl solution (25.00 mL)

    • MNaOH = Molarity of standardized NaOH solution

    • VNaOH = Average volume of NaOH used from concordant titrations

Workflow for Acid-Base Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Rinse & Fill Burette with NaOH B Pipette 25.00 mL DCl into Flask C Add Indicator to DCl Sample B->C D Titrate with NaOH while Swirling C->D E Observe for Persistent Faint Pink Color (Endpoint) D->E F Record Final Burette Volume E->F G Repeat for Concordant Results F->G H Calculate DCl Concentration G->H

Caption: Workflow for determining DCl concentration via acid-base titration.

Protocol 2: Potentiometric Titration of DCl

This method uses a pH electrode to determine the equivalence point, offering higher precision than colorimetric indicators.

Materials:

  • Automatic titrator with a pH electrode

  • Standardized ~0.1 M NaOH solution

  • DCl solution of unknown concentration

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Setup: Place a known volume of the DCl solution into a beaker with a magnetic stir bar. If necessary, add deionized water to ensure the electrode is properly submerged.

  • Titration: Immerse the pH electrode and the titrator's dispensing tip into the solution. Start the titrator. The instrument will add the NaOH titrant at a controlled rate and record the pH of the solution simultaneously.

  • Equivalence Point: The titrator's software will generate a titration curve (pH vs. volume of titrant). The equivalence point is the point of maximum inflection on this curve, often determined by analyzing the first or second derivative.

  • Calculation: The volume of NaOH at the equivalence point is used to calculate the DCl concentration, as described in the acid-base titration protocol.

Troubleshooting Guide

Q5: My titration results are inconsistent and not reproducible. What are the common causes?

A5: Inconsistent results are a frequent issue in titration. The root causes can be systematic or random errors.[9] Refer to the table and diagram below to diagnose the problem.[8][10][11][12]

Potential Cause Description Solution
Inaccurate Volume Measurement Misreading the burette meniscus (parallax error) or inconsistent reading technique.[8][11][12]Always read the volume from the bottom of the meniscus at eye level.[8] Use a burette with appropriate graduations for the expected volume.
Air Bubbles in Burette An air bubble trapped in the burette tip can be dislodged during titration, leading to an erroneously large volume reading.[8][9][11]Before starting, ensure the burette is properly primed by running titrant through the tip to expel any trapped air.[8][9]
Endpoint Determination The color change of the indicator may be subjective.[8] Overshooting the endpoint by adding titrant too quickly is a common mistake.[10]Add the titrant drop-by-drop near the endpoint. Use a white background to see the color change clearly. For higher accuracy, switch to potentiometric titration.
Contamination Using glassware that was not properly cleaned or was rinsed with the wrong solution can alter the concentrations of your analyte or titrant.[8][9][12]Thoroughly clean all glassware with deionized water. Rinse pipettes with the solution to be transferred and the burette with the titrant.
Incorrect Standardization The concentration of the titrant may not be accurately known due to improper standardization or degradation over time (e.g., NaOH absorbing CO₂ from the air).[10]Standardize your titrant regularly using a primary standard. Keep titrant containers tightly sealed.

Logical Diagram for Troubleshooting Titration Errors

G Start Inconsistent Titration Results Check_Volume Are you reading the meniscus at eye level? Start->Check_Volume Check_Bubbles Are there air bubbles in the burette tip? Check_Volume->Check_Bubbles Yes Sol_Volume Fix: Read meniscus at eye level. Check_Volume->Sol_Volume No Check_Endpoint Are you overshooting the endpoint? Check_Bubbles->Check_Endpoint No Sol_Bubbles Fix: Prime burette to remove bubbles. Check_Bubbles->Sol_Bubbles Yes Check_Glassware Is glassware clean and properly rinsed? Check_Endpoint->Check_Glassware No Sol_Endpoint Fix: Add titrant dropwise near endpoint or use potentiometry. Check_Endpoint->Sol_Endpoint Yes Check_Standard Is the titrant properly standardized? Check_Glassware->Check_Standard Yes Sol_Glassware Fix: Follow correct cleaning/rinsing protocol. Check_Glassware->Sol_Glassware No Sol_Standard Fix: Re-standardize the titrant. Check_Standard->Sol_Standard No

Caption: A decision tree for troubleshooting common titration errors.

Q6: My IR spectrum shows two sets of peaks in the HCl/DCl region. What does this mean?

A6: This indicates that your sample contains both HCl and DCl.[4][7] This is common, as "pure" DCl is often supplied as a high-percentage solution in D₂O but may contain some residual H₂O or have undergone isotopic exchange with atmospheric moisture. The peak at a higher wavenumber (around 2600-3100 cm⁻¹) corresponds to HCl, while the peak at a lower wavenumber (around 2000-2200 cm⁻¹) corresponds to DCl.[4] The relative absorbance of these peaks can be used to determine the isotopic purity of the sample.

Principle of IR Spectroscopy for DCl vs. HCl

G cluster_model Molecular Vibration Model cluster_result Resulting IR Absorption HCl H-Cl Bond (Lighter Mass) HCl_Spectrum Higher Frequency (Higher Wavenumber) HCl->HCl_Spectrum Vibrates Faster DCl D-Cl Bond (Heavier Mass) DCl_Spectrum Lower Frequency (Lower Wavenumber) DCl->DCl_Spectrum Vibrates Slower

Caption: Relationship between isotopic mass and IR absorption frequency.

References

Technical Support Center: Enhancing Slow Deuterium Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow deuterium (B1214612) exchange rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My deuterium exchange reaction is extremely slow. What are the primary factors I should investigate?

A1: Slow deuterium exchange is a common issue. The rate of exchange is primarily governed by the local and global structural stability of your molecule, as well as several key experimental parameters. The most significant factors to investigate are:

  • pH: The rate of hydrogen-deuterium exchange is catalyzed by both acid and base. The exchange rate is at its minimum at a pH of approximately 2.5-2.6.[1][2] Moving the pH further away from this minimum, either higher or lower, will increase the exchange rate.

  • Temperature: Increasing the temperature accelerates the rate of chemical reactions, including H/D exchange.[3][4]

  • Solvent Accessibility: Amide protons buried within the core of a protein or involved in stable hydrogen bonds will exchange very slowly.[1]

  • Catalysts: The addition of a suitable catalyst can significantly enhance the exchange rate.[1][5][6]

Q2: I am observing incomplete deuteration even after extended incubation times. What could be the cause?

A2: Incomplete deuteration, especially in highly structured regions of a protein, is expected. Some of the most stable protein folds can take years to fully exchange under standard conditions.[3] However, if you suspect the level of exchange is lower than it should be, consider the following:

  • Protein Aggregation: Your protein may be aggregating under the experimental conditions, which can bury exchangeable sites.

  • Insufficient D₂O Concentration: The exchange reaction is an equilibrium process. Ensure you are using a large molar excess of D₂O.[1]

  • Back-Exchange: During sample processing and analysis (e.g., liquid chromatography), deuterium on the molecule can be exchanged back for hydrogen from the protic solvent.[7][8] This leads to an underestimation of the actual deuterium incorporation.

Q3: How can I be sure that the changes I make to accelerate the reaction (e.g., increasing pH or temperature) are not altering the native structure of my protein?

A3: This is a critical consideration. While adjusting pH and temperature can enhance exchange rates, it's crucial to ensure these changes do not compromise the structural integrity of your protein.[3][9][10]

  • Pulse Labeling Experiments: Conduct pulse-labeling experiments to check for significant structural rearrangements during the labeling experiment.[7][8] Gross changes, such as precipitation, can indicate protein instability due to alterations in pH, temperature, or other solution components.[7][8]

  • Orthogonal Techniques: Use complementary biophysical techniques, such as circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC), to assess the protein's secondary structure and thermal stability under the proposed new conditions.

Q4: What types of catalysts can be used to enhance deuterium exchange, and are there any potential downsides?

A4: Various catalysts can facilitate H/D exchange. These can be broadly categorized as:

  • Acid/Base Catalysts: As mentioned, both acids and bases catalyze the exchange.[1][11] The choice of buffer and its pKa will influence the catalytic efficiency.

  • Metal Catalysts: Transition metal catalysts, such as platinum, palladium, and iridium complexes, can be highly effective, particularly for exchanging non-labile C-H hydrogens.[1][5][11] However, these can sometimes lead to non-specific labeling or require harsh conditions that may not be suitable for all biomolecules.

  • Organocatalysts: Small organic molecules, like proline derivatives, have been shown to catalyze H/D exchange reactions under milder conditions.[6][12]

The primary downside of using catalysts is the potential for altering the native conformation of the protein or introducing unwanted modifications. It is essential to perform control experiments to validate the structural integrity of the protein in the presence of the catalyst.

Troubleshooting Guides

Issue: Consistently Slow Exchange Rates Across the Entire Molecule

This issue often points to a systemic problem with the experimental setup or conditions.

Possible Cause Troubleshooting Steps
Suboptimal pH The exchange reaction is at its slowest around pH 2.5-2.6.[1][2] Ensure your labeling buffer pH is significantly different (e.g., physiological pH 7.0-8.0) to promote exchange.[1] Verify the pH of your D₂O-based buffers, as the pD is typically 0.4 units higher than the pH reading from a standard glass electrode.[13]
Low Temperature Exchange rates are highly temperature-dependent. If your experiments are conducted at low temperatures (e.g., 0-4°C), consider incrementally increasing the temperature. Be mindful of your protein's thermal stability.
Insufficient D₂O The exchange is a reversible reaction. To drive the equilibrium towards deuteration, use a high percentage of D₂O in your labeling buffer (typically >90%).
Issue: Specific Regions of the Molecule Show No or Very Slow Exchange

This is often related to the intrinsic structural properties of the molecule.

Possible Cause Troubleshooting Steps
Highly Stable Secondary Structure Amide protons involved in stable hydrogen bonds within α-helices and β-sheets exchange very slowly.[1] To probe these regions, you may need to employ more aggressive exchange conditions.
Solvent Inaccessibility Protons in the core of a folded protein are shielded from the solvent and will exchange at a very slow rate.[1]
Protein-Ligand or Protein-Protein Interactions If a region is involved in binding, it may be protected from exchange. Comparing the exchange rates in the presence and absence of the binding partner can map these interaction sites.

Data Presentation: Impact of pH and Temperature on Exchange Rates

The following tables summarize the qualitative and quantitative impact of pH and temperature on deuterium exchange rates.

Table 1: Influence of pH on Amide Proton Exchange Rate

pH RangeExchange Rate Relative to MinimumMechanismNotes
< 2.5Increases with decreasing pHAcid-catalyzed
~2.5 - 2.6 Minimum Water-catalyzed (slowest) Optimal for quenching the reaction to minimize back-exchange. [1][2]
> 2.6Increases with increasing pHBase-catalyzedA one-unit increase in pH leads to a 10-fold increase in the exchange rate.[14]

Table 2: Influence of Temperature on Amide Proton Exchange Rate

Temperature ChangeApproximate Impact on Exchange RateNotes
Increase of 10°CRate approximately doublesThis is a general rule of thumb; the exact effect can vary.
Decrease from 25°C to 0°CRate decreases by a factor of ~14Lowering the temperature is a critical step in quenching the exchange reaction.[2]

Experimental Protocols

Protocol 1: Enhancing Exchange by pH Adjustment

Objective: To increase the rate of deuterium exchange by shifting the pH of the labeling buffer.

Methodology:

  • Baseline Experiment: Perform a standard H/D exchange experiment at your usual pH (e.g., pH 7.4) to establish a baseline exchange rate.

  • Prepare High pH Buffer: Prepare your labeling buffer with a higher pH, for example, pH 8.5. Remember to adjust for the pD by adding 0.4 to your target pH value when calibrating with a standard pH meter.[13]

  • Initiate Exchange: Dilute your protein into the high pH D₂O buffer to initiate the exchange reaction. Use the same protein concentration and D₂O percentage as in your baseline experiment.

  • Time Points: Collect samples at various time points. You may need to use shorter time points than in your baseline experiment due to the accelerated exchange rate.

  • Quench Reaction: Quench the reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C.[14][15] This is typically done by adding an equal volume of a pre-chilled quench buffer.

  • Analysis: Analyze the samples by mass spectrometry and compare the deuterium uptake to your baseline experiment.

  • Control: As a control, assess the structural integrity of your protein at the higher pH using a suitable biophysical method.

Protocol 2: Enhancing Exchange by Temperature Elevation

Objective: To increase the rate of deuterium exchange by raising the temperature of the labeling reaction.

Methodology:

  • Determine Thermal Stability: Before proceeding, determine the melting temperature (Tm) of your protein to avoid denaturation.

  • Baseline Experiment: Conduct a standard H/D exchange experiment at a controlled, lower temperature (e.g., 25°C).

  • Set Elevated Temperature: Set up a temperature-controlled environment (e.g., a water bath or incubator) at a temperature below the protein's Tm (e.g., 37°C or 45°C).[9]

  • Initiate Exchange: Pre-warm your protein and D₂O buffer to the target temperature. Mix them to start the exchange reaction.

  • Time Points: Collect samples at various time points.

  • Quench Reaction: Rapidly quench the reaction by transferring the sample to an ice bath and adding cold quench buffer to lower the pH and temperature simultaneously.

  • Analysis: Analyze the samples by mass spectrometry and compare the results to the baseline experiment.

Mandatory Visualizations

Experimental_Workflow_Enhancement cluster_start Initial State cluster_labeling Deuterium Labeling cluster_enhancement Enhancement Strategies cluster_quench Quenching cluster_analysis Analysis Protein Protein in H₂O Buffer D2O_Buffer D₂O Buffer Protein->D2O_Buffer Dilution Labeling Incubation D2O_Buffer->Labeling Increase_Temp Increase Temperature Labeling->Increase_Temp Apply during incubation Increase_pH Increase pH Labeling->Increase_pH Apply during incubation Add_Catalyst Add Catalyst Labeling->Add_Catalyst Apply during incubation Quench Rapid pH & Temp Drop (pH ~2.5, 0°C) Labeling->Quench At time points LC_MS LC-MS Analysis Quench->LC_MS

Caption: Workflow for enhancing deuterium exchange.

Logical_Relationships cluster_factors Influencing Factors cluster_structure Molecular Properties ExchangeRate Deuterium Exchange Rate pH pH pH->ExchangeRate Increases away from pH 2.5 Temperature Temperature Temperature->ExchangeRate Increases with temperature SolventAccess Solvent Accessibility SolventAccess->ExchangeRate Directly proportional Catalyst Catalyst Presence Catalyst->ExchangeRate Increases rate H_Bonding Hydrogen Bonding H_Bonding->SolventAccess Decreases Conformation Protein Conformation Conformation->SolventAccess Determines Conformation->H_Bonding

Caption: Factors influencing deuterium exchange rates.

References

Avoiding unwanted byproducts in acid-catalyzed reactions with DCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize or eliminate unwanted byproducts in acid-catalyzed reactions involving deuterium (B1214612) chloride (DCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted byproducts in DCl-catalyzed reactions?

A1: The most prevalent byproduct is typically generated from unintentional Hydrogen-Deuterium (H/D) exchange with protic solvents or atmospheric moisture. Other significant byproducts can include:

  • Elimination Products: Especially in reactions with alcohols, acid-catalyzed dehydration can lead to the formation of alkenes.[1][2]

  • Rearrangement Products: Reactions proceeding through carbocation intermediates are susceptible to Wagner-Meerwein rearrangements (hydride or alkyl shifts) to form more stable carbocations, leading to isomerized products.[3][4] The pinacol (B44631) rearrangement is a classic example in 1,2-diols.[3][5]

  • Chlorinated Byproducts: Although less common than with other chlorinating agents, under certain conditions, the chloride ion can act as a nucleophile, leading to chlorinated side products.

  • Polymerization/Tar Formation: Strong acid catalysis, particularly at elevated temperatures, can sometimes lead to the formation of polymeric tars, which complicates product isolation.[6]

Q2: How can I minimize unwanted H/D exchange with the solvent or trace water?

A2: Unwanted H/D exchange compromises the isotopic purity of your product. To minimize it:

  • Use Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use Deuterated Solvents: Whenever possible, use deuterated solvents (e.g., D₂O, CDCl₃, DMSO-d₆) to minimize the availability of exchangeable protons.

  • Control pH: Back-exchange is catalyzed by both acid and base. Maintaining the lowest effective catalyst concentration can help. In some cases, the minimum exchange rate occurs in a slightly acidic pH range.[7]

  • Temperature Control: H/D exchange rates increase with temperature. Running the reaction at the lowest feasible temperature can significantly reduce unwanted exchange.[6]

  • Aprotic Solvents: If the reaction chemistry allows, use aprotic solvents (e.g., acetonitrile, THF) to reduce the source of exchangeable protons.[6]

Q3: My reaction involves a carbocation intermediate. How does using DCl affect potential rearrangement byproducts?

A3: DCl, like HCl, catalyzes reactions that form carbocation intermediates. These intermediates can rearrange to form more stable carbocations before the final product is formed.[4][8] The fundamental principles of carbocation stability (tertiary > secondary > primary) govern these rearrangements.[4] While DCl itself doesn't fundamentally change the rearrangement pathways compared to HCl, the kinetic isotope effect (KIE) could subtly influence the relative rates of competing pathways (e.g., rearrangement vs. nucleophilic attack). However, the primary strategy to control these byproducts remains the same:

  • Low Temperatures: Running the reaction at lower temperatures can favor the kinetically controlled (often unrearranged) product over the thermodynamically favored (rearranged) product.

  • Choice of Solvent: The solvent can influence the stability of carbocation intermediates and the transition states leading to rearrangement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Deuterium Incorporation 1. H/D Back-Exchange: Contamination with protic solvents (H₂O, MeOH) or atmospheric moisture.[6] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Catalyst Inactivity: DCl solution has degraded or is at the wrong concentration.1. Use D₂O as the solvent for the DCl solution. Ensure all reagents are anhydrous and run under an inert atmosphere.[7] 2. Monitor the reaction by an appropriate method (e.g., NMR, MS) to determine the optimal reaction time. Consider a modest temperature increase if kinetics are slow. 3. Use a fresh, properly standardized solution of DCl in D₂O.
Significant Alkene Byproduct Formation (e.g., in alcohol reactions) 1. Elimination (Dehydration) Competes with Substitution: Reaction conditions (high temperature, strong acid concentration) favor the E1 pathway.[1][9]1. Lower the Temperature: Dehydration is often favored at higher temperatures.[2] 2. Reduce Acid Concentration: Use the minimum catalytic amount of DCl required. 3. Alternative Methods: For reactions like esterification, consider methods that do not require strong acid, such as using an acid chloride or employing Steglich esterification (DCC/DMAP).[10]
Multiple Isomers Detected (Rearrangement Products) 1. Carbocation Rearrangement: The reaction proceeds via an unstable carbocation that rearranges to a more stable one before product formation.[3][4]1. Control Temperature: Run the reaction at the lowest possible temperature to favor the kinetic product. 2. Modify Substrate: If possible, modify the substrate to avoid the formation of an unstable carbocation. 3. Investigate Solvent Effects: Different solvents can stabilize carbocations and transition states differently, potentially altering the product ratio.
Formation of Tar or Polymeric Material 1. Reaction Temperature is Too High: Leads to decomposition and polymerization.[6] 2. Acid Catalyst Concentration is Too High: A very strong acid can promote unwanted side reactions.[6]1. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. Titrate the DCl solution and use only the required catalytic amount. Consider a weaker acid if the reaction allows.

Quantitative Data on Byproduct Formation

The ratio of desired product to byproduct is highly dependent on the specific substrate and reaction conditions. Below are illustrative data for common acid-catalyzed side reactions.

Table 1: Effect of Acid Concentration on Product Distribution in Pinacol Rearrangement

The pinacol rearrangement is a classic acid-catalyzed reaction of a 1,2-diol that proceeds via a carbocation, with a competing elimination pathway to form a diene.[5]

Acid Catalyst (in H₂O)Acid ConcentrationPinacolone (Rearrangement Product) 2,3-Dimethyl-1,3-butadiene (Elimination Byproduct)
H₂SO₄1 M92%8%
H₂SO₄0.1 M85%15%
HCl6 M88%12%
HCl1 M75%25%

Data adapted from studies on the effect of acid concentration on the pinacol rearrangement.[5] This table illustrates that higher acid concentrations generally favor the desired rearrangement pathway over elimination.

Table 2: Equilibrium Yields in Fischer Esterification

Fischer esterification is a reversible, acid-catalyzed reaction. The yield is limited by equilibrium, which is influenced by the ratio of reactants.[11]

Acetic Acid (moles)Ethanol (moles)CatalystEquilibrium Yield of Ethyl Acetate
11H₂SO₄65%
110H₂SO₄97%
1100H₂SO₄99%

Data adapted from studies on Fischer esterification equilibrium.[11] Using a large excess of the alcohol is a key strategy to maximize the yield and minimize the impact of the reverse reaction (hydrolysis).

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of Cyclohexanol-d₁₂ using DCl/D₂O

This protocol details the preparation of cyclohexene (B86901) from cyclohexanol, emphasizing techniques to maximize yield and minimize byproducts like dicyclohexyl ether and H/D back-exchange.[1][12]

Materials:

  • Cyclohexanol-d₁₂ (10.0 g)

  • DCl solution (e.g., 35 wt. % in D₂O, 3 mL)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Boiling chips

Procedure:

  • Setup: Assemble a fractional distillation apparatus using oven-dried glassware. The receiving flask should be cooled in an ice-water bath to minimize the evaporation of the volatile cyclohexene product.

  • Reaction: To a 50 mL round-bottom flask, add cyclohexanol-d₁₂ (10.0 g) and 2-3 boiling chips. Cautiously add the DCl/D₂O solution (3 mL). Swirl gently to mix.

  • Distillation: Heat the mixture gently. The product cyclohexene (b.p. 83 °C) and D₂O (b.p. 101.4 °C) will co-distill. Continue the distillation until the temperature of the distilling vapor rises above 90°C or only a small residue remains in the reaction flask.

  • Work-up: Transfer the distillate to a separatory funnel.

    • Wash the distillate with 10 mL of saturated NaHCO₃ solution to neutralize any remaining acid catalyst. Carefully vent the funnel to release CO₂ gas.

    • Wash with 10 mL of brine to begin the drying process.

    • Separate the organic layer (top layer) from the aqueous layer.

  • Drying: Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous CaCl₂ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes to remove residual water.

  • Final Purification: Carefully decant or filter the dried cyclohexene into a clean, dry round-bottom flask. Perform a final simple distillation, collecting the fraction that boils between 80-85 °C.

Visualizations

Logical & Experimental Workflows

Troubleshooting_Flowchart Start Problem: Unwanted Byproduct Detected CheckExchange Is byproduct from H/D exchange? Start->CheckExchange CheckRearrangement Is byproduct an isomer of the desired product? CheckExchange->CheckRearrangement No Sol_Exchange Solution: - Use anhydrous conditions - Use deuterated solvents - Lower reaction temperature CheckExchange->Sol_Exchange Yes CheckElimination Is byproduct an alkene (from alcohol substrate)? CheckRearrangement->CheckElimination No Sol_Rearrangement Solution: - Lower reaction temperature - Investigate solvent effects CheckRearrangement->Sol_Rearrangement Yes Sol_Elimination Solution: - Lower reaction temperature - Reduce DCl concentration - Use non-acidic method CheckElimination->Sol_Elimination Yes Other Consult further literature for other side reactions (e.g., chlorination, polymerization) CheckElimination->Other No

Caption: Troubleshooting flowchart for identifying byproduct sources.

Reaction_Workflow Reagents 1. Reagent Prep - Dry solvents - Use DCl in D₂O - Oven-dry glassware Setup 2. Reaction Setup - Assemble under  inert atmosphere (N₂/Ar) Reagents->Setup Reaction 3. Reaction - Add reagents at low temp - Monitor progress (TLC, NMR) Setup->Reaction Quench 4. Quench & Work-up - Neutralize acid (NaHCO₃) - Aqueous washes Reaction->Quench Purify 5. Purification - Dry organic layer (Na₂SO₄) - Distillation / Chromatography Quench->Purify Analysis 6. Analysis - NMR / MS to confirm  structure and purity Purify->Analysis

Caption: General experimental workflow for DCl-catalyzed reactions.

Reaction Pathways

Reaction_Pathways cluster_0 Reaction of Secondary Alcohol (R-CH(OH)-R') Start Substrate + D⁺ ProtonatedOH Protonated Alcohol R-CH(ODH)-R' Start->ProtonatedOH Fast Carbocation Secondary Carbocation ProtonatedOH->Carbocation -D₂O DesiredProduct Desired Product (Substitution, e.g., Ester) Carbocation->DesiredProduct +Nucleophile EliminationProduct Byproduct: Alkene (Elimination) Carbocation->EliminationProduct -D⁺ (High Temp) RearrangedCation Rearranged Carbocation (e.g., Tertiary) Carbocation->RearrangedCation Hydride/Alkyl Shift RearrangedProduct Byproduct: Isomer (Rearrangement) RearrangedCation->RearrangedProduct +Nucleophile

Caption: Competing pathways in a DCl-catalyzed alcohol reaction.

References

Validation & Comparative

A Comparative Guide to Deuterium Chloride and Deuterated Sulfuric Acid for H/D Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of isotopic labeling, hydrogen-deuterium (H/D) exchange is a fundamental technique for elucidating reaction mechanisms, enhancing the pharmacokinetic profiles of drug candidates, and preparing internal standards for mass spectrometry.[1][2][3] The choice of a deuterated acid catalyst is critical to the success of these endeavors. This guide provides an objective comparison of two common strong Brønsted acids used for this purpose: Deuterium (B1214612) chloride (DCl) and deuterated sulfuric acid (D2SO4).

Performance and Properties: A Head-to-Head Comparison

Both DCl and D2SO4 are effective catalysts for H/D exchange, particularly for aromatic compounds, proceeding via an electrophilic aromatic substitution mechanism.[4][5] However, their distinct physical and chemical properties can influence their suitability for specific applications.

PropertyDeuterium Chloride (DCl)Deuterated Sulfuric Acid (D2SO4)References
Physical State Colorless gas, typically supplied as a solution in D2O (e.g., 20-35 wt%)Colorless, viscous liquid, often supplied as a concentrated solution in D2O (e.g., 96-98 wt%)[4]
Acidity Strong acidStrong acid[4]
Volatility Higher volatilityLow volatility-
Oxidizing Potential Non-oxidizingStrong oxidizing agent, especially when hot and concentrated-
Common Applications General acid-catalyzed H/D exchange, particularly when a non-oxidizing acid is required.H/D exchange of aromatic compounds, especially when strong acidic conditions are needed to activate the substrate.[4][5]
Potential Side Reactions Halogenation of sensitive substrates is a possibility, though generally low under typical H/D exchange conditions.Sulfonation of aromatic rings, dehydration of alcohols, and oxidation of sensitive functional groups, particularly at elevated temperatures.[4]
Handling Considerations Corrosive and requires handling in a well-ventilated area. Solutions in D2O are easier to handle than the gas.Highly corrosive and hygroscopic. Reacts exothermically with water. Requires careful handling and appropriate personal protective equipment.[4]

Experimental Data Summary

Direct comparative studies providing quantitative data for DCl and D2SO4 under identical conditions are scarce in the literature. The following table summarizes representative data synthesized from various sources to illustrate the efficiency of each reagent in specific applications.

SubstrateReagentReaction ConditionsDeuterium IncorporationReference
BenzeneD2SO4Neat, stirringAll 6 hydrogens replaced with deuterium over time[5]
Aniline (B41778)DCl/D2ONot specifiedDeuteration at ortho and para positions[4]
Aromatic AminesCF3COOD (as a milder alternative to DCl/D2SO4)Varies with substrateGood to excellent, dependent on the basicity of the amine[4]
HistidinePd/C, Al, D2ONot specifiedAlmost quantitative and exclusive deuteration on the aromatic ring[6]

Note: The efficiency of H/D exchange is highly dependent on the substrate, reaction temperature, and reaction time. The data presented here are for illustrative purposes.

Experimental Protocols

The following are representative experimental protocols for H/D exchange using DCl and D2SO4. These should be adapted based on the specific substrate and desired level of deuteration.

Protocol 1: H/D Exchange of an Activated Aromatic Compound using Deuterated Sulfuric Acid

Objective: To deuterate the aromatic protons of an activated substrate, such as phenol (B47542).

Materials:

  • Phenol

  • Deuterated sulfuric acid (D2SO4, 96-98 wt% in D2O)

  • Deuterium oxide (D2O)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the phenol in a minimal amount of D2O.

  • Carefully add deuterated sulfuric acid dropwise to the stirred solution. The molar ratio of D2SO4 to the substrate will need to be optimized, but a catalytic amount is often sufficient to start. For less reactive substrates, a larger excess may be required.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., 1H NMR, mass spectrometry).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the deuterated product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analyze the product to determine the extent of deuterium incorporation.

Protocol 2: H/D Exchange of an Aniline Derivative using this compound

Objective: To selectively deuterate the ortho and para positions of an aniline derivative.

Materials:

  • Aniline derivative

  • This compound solution (e.g., 20 wt% in D2O)

  • Deuterium oxide (D2O)

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a Schlenk tube or sealed vial, dissolve the aniline derivative in D2O.

  • Add the this compound solution to the mixture. The amount of DCl will depend on the reactivity of the substrate.

  • Seal the vessel and heat the reaction mixture at a predetermined temperature (e.g., 80-120 °C) for the desired amount of time. The reaction progress should be monitored.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a 1 M NaOH solution until it is basic.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • Characterize the final product to confirm the level and positions of deuterium incorporation.

Visualizing the Process

Experimental Workflow

The general workflow for an acid-catalyzed H/D exchange reaction is depicted below. This process involves the reaction setup, monitoring, work-up, and analysis of the deuterated product.

G General H/D Exchange Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Analysis A Substrate + Deuterated Solvent (e.g., D2O) B Add Catalyst (DCl or D2SO4) A->B C Heat and Stir B->C D Quench Reaction (e.g., with base) C->D Monitor Reaction Progress E Liquid-Liquid Extraction D->E F Drying and Solvent Removal E->F G NMR Spectroscopy F->G Purified Product H Mass Spectrometry

A general workflow for H/D exchange experiments.
Decision-Making Flowchart

Choosing between DCl and D2SO4 depends on several factors related to the substrate and the desired reaction outcome. This flowchart provides a guide for selecting the appropriate reagent.

G Choosing Between DCl and D2SO4 Start Start: H/D Exchange Required Substrate_Properties Is the substrate sensitive to oxidation or sulfonation? Start->Substrate_Properties Volatility_Consideration Is volatility of the acid a concern (e.g., for removal)? Substrate_Properties->Volatility_Consideration No Use_DCl Use this compound (DCl) Substrate_Properties->Use_DCl Yes Volatility_Consideration->Use_DCl Yes Use_D2SO4 Use Deuterated Sulfuric Acid (D2SO4) Volatility_Consideration->Use_D2SO4 No Consider_Alternatives Consider milder alternatives (e.g., CF3COOD) Use_DCl->Consider_Alternatives If halogenation is a concern Use_D2SO4->Consider_Alternatives If substrate is still sensitive

A flowchart to aid in selecting the appropriate deuterated acid.

Conclusion

Both this compound and deuterated sulfuric acid are powerful tools for facilitating H/D exchange reactions. The choice between them is not always straightforward and depends on a careful consideration of the substrate's properties and the desired reaction conditions. DCl is a good choice for substrates sensitive to oxidation or when the volatility of the acid is a factor in the experimental design. In contrast, D2SO4 is a potent catalyst for less reactive substrates that can withstand its strong acidic and oxidizing nature. For highly sensitive substrates, exploring milder deuterated acids may be a more prudent approach. Ultimately, empirical optimization of the reaction conditions is often necessary to achieve the desired level of deuterium incorporation efficiently and selectively.

References

A Comparative Guide: Deuterium Chloride vs. Deuterium Oxide for Specific Deuteration in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective incorporation of deuterium (B1214612) into a drug candidate can significantly enhance its pharmacokinetic profile, improving metabolic stability and potentially reducing adverse effects.[1] The choice of the deuterating agent is a critical step in this process. While deuterium oxide (D₂O) is a common and cost-effective source of deuterium, deuterium chloride (DCl), typically used as a solution in D₂O, offers distinct advantages for specific deuteration strategies, particularly in acid-catalyzed reactions.

This guide provides an objective comparison of DCl and D₂O for specific deuteration applications, supported by mechanistic insights and experimental considerations.

Unveiling the Mechanistic Differences: Acidity as the Deciding Factor

The primary advantage of using this compound over D₂O lies in its strong acidity. DCl in D₂O provides a highly deuterated and strongly acidic medium, which can be crucial for reactions that proceed through acid-catalyzed mechanisms.[][3]

D₂O as a Deuterium Source: Deuterium oxide is a versatile and economical source of deuterium.[] It is widely used in various deuteration reactions, including:

  • Base-catalyzed hydrogen-deuterium (H/D) exchange: For compounds with acidic protons, such as those alpha to a carbonyl group, a base can be used to abstract a proton, forming a carbanion that is then quenched by D₂O.[5]

  • Metal-catalyzed H/D exchange: Transition metal catalysts can facilitate the exchange of C-H bonds with deuterium from D₂O, often under milder conditions than traditional methods.[6]

  • Biocatalytic deuteration: Enzymes can be used to incorporate deuterium from D₂O into specific positions of a molecule with high selectivity.

However, the low autoionization of D₂O means it is a very weak acid. Therefore, for substrates that require strong acid catalysis to undergo H/D exchange, relying on D₂O alone is often inefficient and may require harsh conditions such as high temperatures.[]

DCl as a Powerful Catalyst and Deuterium Source: this compound, being a strong acid, readily provides a high concentration of deuterons (D⁺) in solution. This makes it particularly effective for:

  • Acid-catalyzed enolization: For ketones and other carbonyl compounds, DCl can catalyze the formation of an enol tautomer, which then undergoes rapid deuterium exchange at the alpha-position.[7][8] This can be more efficient and selective than base-catalyzed methods, especially for molecules with base-sensitive functional groups.

  • Electrophilic aromatic substitution: In electron-rich aromatic compounds, such as anilines and phenols, DCl can facilitate the electrophilic substitution of aromatic protons with deuterons.[9][10] The strong acidity of the medium activates the aromatic ring towards deuteration.

  • Deuteration of activated C-H bonds: For certain heteroaromatic compounds, the acidity of DCl can be sufficient to promote deuteration at specific, activated positions.[11]

Deciding Between DCl and D₂O: A Logical Approach

The choice between DCl and D₂O for a specific deuteration depends on the substrate's structure and the desired outcome. The following diagram illustrates a logical workflow for this decision-making process.

G Logical Workflow for Choosing a Deuteration Reagent cluster_0 Substrate Analysis cluster_1 Reagent Selection cluster_2 Decision Pathways Start Identify Target C-H Bond(s) for Deuteration Acidity Assess Acidity of Target Proton(s) Start->Acidity FunctionalGroups Identify Functional Groups Start->FunctionalGroups Aromatic Aromatic C-H on activated ring Start->Aromatic Unactivated Unactivated C-H Start->Unactivated AcidicProton Protons are acidic (e.g., α-carbonyl) Acidity->AcidicProton BaseSensitive Base-sensitive functional groups present? FunctionalGroups->BaseSensitive D2O_Base D₂O + Base Catalyst D2O_Metal D₂O + Metal Catalyst DCl_D2O DCl in D₂O AcidicProton->BaseSensitive Aromatic->DCl_D2O Unactivated->D2O_Metal BaseSensitive->D2O_Base No BaseSensitive->DCl_D2O Yes

Caption: Decision workflow for selecting between DCl and D₂O.

Performance Comparison: DCl vs. D₂O in Specific Deuterations

While direct comparative studies are limited, the following table summarizes typical performance characteristics of DCl and D₂O in different deuteration scenarios based on available data.

Substrate TypeDeuteration MethodReagentsTypical ConditionsDeuterium Incorporation (%)Key AdvantagesPotential Limitations
Ketones (α-protons) Acid-CatalyzedSubstrate, DCl in D₂OReflux>95%Good for base-sensitive substrates; can offer different regioselectivity compared to base-catalyzed methods.Requires handling of corrosive acid; may not be suitable for acid-labile compounds.
Base-CatalyzedSubstrate, NaOD in D₂ORoom Temp. to Reflux>95%Milder conditions for some substrates.Not suitable for base-sensitive substrates; potential for side reactions like aldol (B89426) condensation.
Anilines (aromatic) Acid-CatalyzedAniline (B41778), DCl in D₂O100 °C90-98% (ortho, para)High regioselectivity for activated positions.[9]Strong acidic conditions may not be tolerated by all functional groups.
Metal-CatalyzedAniline, D₂O, Metal Catalyst (e.g., Ru)150 °C>90%Broader substrate scope, including less activated rings.Catalyst cost and removal; potential for side reactions.
Phenols (aromatic) Acid-CatalyzedPhenol, DCl in D₂O250 °C>95%Can achieve high levels of deuteration.[12]Requires high temperatures.
Metal-CatalyzedPhenol, D₂O, Pt/C150 °C>90%Milder conditions than high-temperature acid catalysis.Catalyst may be poisoned by some substrates.

Experimental Protocols

Key Experiment 1: Regioselective Deuteration of Aniline using DCl in D₂O

This protocol outlines a method for the selective deuteration of aniline at the ortho and para positions, demonstrating the utility of DCl for activating aromatic rings.

Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve aniline (1.0 mmol) in deuterium oxide (D₂O, 5.0 mL).

  • Acidification: Carefully add a solution of this compound (DCl) in D₂O (e.g., 35 wt. %) to the reaction mixture to achieve the desired acid concentration.

  • Reaction: Heat the mixture at a specified temperature (e.g., 100 °C) for a set period (e.g., 24 hours).

  • Workup: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).

  • Extraction: Extract the deuterated aniline with an organic solvent (e.g., diethyl ether).

  • Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The extent and position of deuteration can be determined by ¹H NMR and mass spectrometry.

G cluster_0 Reaction cluster_1 Workup & Analysis A Dissolve Aniline in D₂O B Add DCl in D₂O A->B C Heat Reaction Mixture B->C D Neutralize with Base C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Analyze by NMR and MS F->G

Caption: Experimental workflow for aniline deuteration.

Key Experiment 2: Deuteration of a Ketone via Acid-Catalyzed Enolization

This protocol describes the deuteration of a ketone at the α-position using DCl, which is particularly useful for substrates that may be sensitive to basic conditions.

Methodology:

  • Reaction Setup: Place the ketone (1.0 mmol) and a solution of DCl in D₂O (e.g., 20 wt. %, 5.0 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux for a specified time (e.g., 12 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of a weak base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The purity and deuterium incorporation are determined by NMR and mass spectrometry.

Signaling Pathways and Logical Relationships

The choice of deuteration reagent is intrinsically linked to the chemical reactivity of the substrate. The following diagram illustrates the different mechanistic pathways for the deuteration of a ketone using either acid or base catalysis.

G cluster_0 Acid-Catalyzed (DCl/D₂O) cluster_1 Base-Catalyzed (D₂O/Base) Ketone_A Ketone ProtonatedKetone Protonated Ketone Ketone_A->ProtonatedKetone D⁺ (from DCl) Enol Enol ProtonatedKetone->Enol -H⁺ DeuteratedKetone_A α-Deuterated Ketone Enol->DeuteratedKetone_A +D⁺ Ketone_B Ketone Enolate Enolate Ketone_B->Enolate -H⁺ (by Base) DeuteratedKetone_B α-Deuterated Ketone Enolate->DeuteratedKetone_B +D⁺ (from D₂O)

Caption: Acid vs. Base-catalyzed ketone deuteration.

Conclusion

References

A Researcher's Guide to Validating Deuterium Incorporation: ¹H NMR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium (B1214612) into molecules has emerged as a important tool for enhancing pharmacokinetic profiles. Verifying the precise location and percentage of deuterium incorporation is a critical analytical step. Among the available techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust and accessible method for quantification. This guide provides a detailed comparison of ¹H NMR with other common analytical methods, complete with experimental protocols and data presentation, to assist researchers in selecting the optimal strategy for their needs.

¹H NMR Spectroscopy: A Primary Tool for Deuterium Validation

¹H NMR spectroscopy is a powerful and widely used technique for determining the structure of organic compounds. Its application in quantifying deuterium incorporation relies on a straightforward principle: the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance or reduction of the corresponding signal in the ¹H NMR spectrum.[1][2]

The Principle of Quantification

The percentage of deuterium incorporation at a specific molecular site is determined by comparing the integral of the residual proton signal at that site against a reference signal. This reference can be an internal standard or a proton signal from a non-deuterated portion of the same molecule.[3] For accurate quantification, it is crucial to ensure that the chosen reference signal does not overlap with other signals and that the experiment is performed under quantitative conditions, such as a sufficient relaxation delay.[4]

The calculation is as follows:

% Deuterium Incorporation = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis prep1 Weigh deuterated sample and internal standard prep2 Dissolve in deuterated NMR solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Set quantitative parameters (e.g., d1, ns) acq2->acq3 acq4 Acquire ¹H NMR spectrum acq3->acq4 proc1 Fourier transform, phase, and baseline correct acq4->proc1 proc2 Integrate residual proton and reference signals proc1->proc2 proc3 Calculate % deuterium incorporation proc2->proc3

Figure 1. Experimental workflow for deuterium incorporation analysis using ¹H NMR.

Comparative Analysis of Analytical Techniques

While ¹H NMR is a valuable tool, other methods are also employed for determining deuterium incorporation. The choice of technique often depends on factors such as the required sensitivity, the complexity of the molecule, and the available instrumentation. Mass spectrometry (MS) and ²H NMR are the most common alternatives.[5][6]

Feature¹H NMR SpectroscopyMass Spectrometry (e.g., LC-MS, GC-MS)²H NMR Spectroscopy
Principle Indirectly measures deuterium incorporation by observing the reduction of ¹H signals.Directly measures the mass-to-charge ratio (m/z) of ions, with deuterium increasing the mass.[6]Directly detects the deuterium nucleus.
Sensitivity Moderate.High.Low, often requiring longer acquisition times or higher sample concentrations.[3]
Site-Specificity High, provides precise information on the location of deuterium.Can be site-specific with fragmentation (MS/MS), but can be complex to interpret.High, provides direct information on the location of deuterium.
Sample Requirements Requires pure samples; sample is recoverable.[7]Can analyze complex mixtures; sample is consumed.Requires pure samples and a spectrometer with a deuterium probe.
Instrumentation Widely available in chemistry labs.Common in analytical labs.Less common than ¹H NMR probes.
Advantages Non-destructive, provides clear site-specific information, straightforward data analysis.[7]High sensitivity, suitable for complex mixtures.[5]Direct detection of deuterium.[3]
Limitations Lower sensitivity than MS, potential for signal overlap in complex molecules.[3]May not be site-specific without MS/MS, potential for isotope effects during ionization/fragmentation.Low sensitivity, broader signals.[4]

Table 1. Comparison of analytical techniques for determining deuterium incorporation.

Quantitative Data Summary

To illustrate the comparative performance, consider a hypothetical analysis of a deuterated small molecule, "Compound X-d3," where three protons have been substituted with deuterium.

Analytical MethodMeasured % Deuterium Incorporation (Site 1)Measured % Deuterium Incorporation (Site 2)Measured % Deuterium Incorporation (Site 3)Overall % Deuteration
¹H NMR 98.5%99.1%98.8%98.8%
LC-MS Not site-specificNot site-specificNot site-specific99.0%
²H NMR 98.7%99.0%98.9%98.9%

Table 2. Example quantitative data for "Compound X-d3".

G cluster_0 Method Selection start Define Analytical Needs q1 Site-Specific Info Needed? start->q1 q2 High Sensitivity Needed? q1->q2 Yes ms Mass Spectrometry q1->ms No q3 Direct Detection Preferred? q2->q3 Yes h1nmr ¹H NMR q2->h1nmr No q3->h1nmr No h2nmr ²H NMR q3->h2nmr Yes

Figure 2. Logical diagram for selecting an analytical method.

Detailed Experimental Protocols

Protocol 1: Validating Deuterium Incorporation by Quantitative ¹H NMR

Objective: To determine the site-specific percentage of deuterium incorporation in a sample.

Materials:

  • Deuterated sample

  • Non-deuterated reference standard of the same compound

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the deuterated sample and the internal standard into a vial.

    • Dissolve the mixture in 0.6-0.7 mL of the chosen deuterated NMR solvent.

    • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

    • Prepare a separate NMR sample of the non-deuterated reference standard with the internal standard in the same manner.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Set up a quantitative ¹H NMR experiment. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation. A d1 of 30-60 seconds is often sufficient.

      • A sufficient number of scans (ns) to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signal corresponding to the residual proton at the deuterated site.

    • Integrate a well-resolved signal from the internal standard or a non-deuterated portion of the molecule.

    • Calculate the percentage of deuterium incorporation using the formula mentioned previously.

Protocol 2: Determining Overall Deuterium Incorporation by LC-MS

Objective: To determine the overall percentage of deuterium incorporation in a sample.

Materials:

  • Deuterated sample

  • Non-deuterated reference standard

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system with a suitable column

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the deuterated sample and the non-deuterated reference standard in a suitable solvent at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • LC-MS Analysis:

    • Develop a liquid chromatography method that provides good separation and peak shape for the compound of interest.

    • Set up the mass spectrometer to acquire data in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated compounds.

    • Inject the non-deuterated sample to determine its retention time and mass spectrum.

    • Inject the deuterated sample and acquire its mass spectrum.

  • Data Analysis:

    • Extract the mass spectrum for the peak of interest from the chromatogram of the deuterated sample.

    • Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).

    • Calculate the average mass of the deuterated sample from the isotopic distribution.

    • The overall percentage of deuterium incorporation can be calculated by comparing the average mass of the deuterated sample to the theoretical masses of the fully deuterated and non-deuterated species. Various software tools can aid in this calculation.[8]

References

Navigating the Deuterium Maze: A Comparative Guide to Mass Spectrometry Techniques for Locating Isotopic Labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in deuterium (B1214612) labeling studies, pinpointing the exact location of deuterium incorporation is paramount. This guide provides a comprehensive comparison of leading mass spectrometry (MS) techniques employed for this purpose, offering objective performance data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.

This guide delves into the three primary mass spectrometry-based methodologies for confirming deuterium labeling sites: Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). Each technique presents a unique set of advantages and limitations, and the optimal choice is contingent on the specific research question and the nature of the analyte.

At a Glance: Comparing the Techniques

The following table summarizes the key performance characteristics of CID, ETD, and HDX-MS for the confirmation of deuterium labeling sites.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Primary Application Peptide sequencing and identificationLocalization of labile post-translational modifications and deuterium labelsProbing protein conformation, dynamics, and interactions
Resolution Peptide-level, prone to label scramblingSingle-residue resolution possible[1][2][3]Peptide-level, with potential for near-residue resolution with ETD
Hydrogen Scrambling High, can lead to ambiguous localization[1][4]Minimal, preserves label position[1][3][5]Not applicable for fragmentation-based localization, but back-exchange is a concern
Peptide Identification High, identifies a larger number of peptides[6][7]Lower than CID, identifies fewer peptides[6][7]Dependent on proteolytic digest and LC separation
Sequence Coverage Good (average ~67%)[6]Excellent (average ~82%)[6]High sequence coverage is achievable (e.g., 100% for cytochrome C)[3]
Sensitivity HighGenerally lower than CIDHigh, requires picomole quantities of sample[8]
Instrumentation Widely available on most tandem mass spectrometersRequires specialized instrumentation (e.g., ion traps, Orbitraps)Requires a dedicated HDX-MS platform with automation for timing and temperature control
Data Analysis Standard proteomics softwareRequires specialized software for ETD dataDedicated software for calculating deuterium uptake and differential analysis

In-Depth Analysis of Techniques

Collision-Induced Dissociation (CID)

CID is a widely used tandem mass spectrometry technique that involves the energetic collision of a selected precursor ion with an inert gas. This collision induces fragmentation of the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions. By analyzing the mass-to-charge ratios of these fragments, the peptide sequence can be determined.

However, a significant drawback of CID in the context of deuterium labeling is the phenomenon of "hydrogen scrambling."[1][4] The high vibrational energy imparted during collision can cause deuterium atoms to migrate along the peptide backbone before fragmentation occurs. This randomization of the label's position can make it challenging to definitively assign the site of deuterium incorporation. Despite this limitation, CID is a robust and sensitive technique for general peptide identification.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor ion. This process induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD is that it is a much "softer" fragmentation technique compared to CID, and it largely preserves the original location of post-translational modifications and, crucially, deuterium labels.[1][3][5]

This preservation of the label's position allows for the potential of single-residue resolution in determining the site of deuterium incorporation.[1][2][3] However, ETD is generally less efficient at fragmenting peptides than CID, often resulting in the identification of fewer peptides in a complex mixture.[6][7] The efficiency of ETD is also highly dependent on the charge state of the precursor ion, with higher charge states typically yielding better fragmentation.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to study protein conformation, dynamics, and interactions by monitoring the rate of exchange of backbone amide hydrogens with deuterium from a deuterated solvent.[9] The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. Regions of the protein that are exposed to the solvent will exchange hydrogens for deuterium more rapidly than regions that are buried within the protein structure or involved in hydrogen bonding.

By comparing the deuterium uptake of a protein in different states (e.g., with and without a ligand), researchers can identify regions of the protein where the conformation has changed. While HDX-MS itself does not directly pinpoint the site of a covalently incorporated deuterium label, it is an invaluable tool for studying the conformational consequences of such labeling or for mapping binding sites of deuterated molecules. To achieve spatial resolution, the protein is typically digested into peptides after the exchange reaction, and the deuterium uptake of each peptide is measured by MS. Combining HDX with ETD fragmentation can provide near single-residue resolution of deuterium uptake.[3]

Experimental Workflows and Protocols

To provide practical guidance, this section outlines the typical experimental workflows for each technique and provides detailed protocols for key experiments.

General Experimental Workflow

The following diagram illustrates the general workflow for analyzing deuterium-labeled proteins by mass spectrometry.

General Workflow for Deuterium Labeling Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis DeuteriumLabeling Deuterium Labeling of Protein/Peptide Proteolysis Proteolytic Digestion (e.g., Trypsin) DeuteriumLabeling->Proteolysis LC_Separation LC Separation of Peptides Proteolysis->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Selection) LC_Separation->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID or ETD) MS1_Scan->MS2_Fragmentation PeptideID Peptide Identification MS2_Fragmentation->PeptideID LabelLocalization Localization of Deuterium Label PeptideID->LabelLocalization Collision-Induced Dissociation (CID) Principle Precursor Deuterated Peptide Ion Collision Collision with Inert Gas Precursor->Collision Scrambling Hydrogen Scrambling (Label Migration) Collision->Scrambling Fragments b- and y-type Fragment Ions Scrambling->Fragments Electron Transfer Dissociation (ETD) Principle Precursor Multiply Charged Deuterated Peptide Ion ElectronTransfer Electron Transfer from Reagent Anion Precursor->ElectronTransfer NoScrambling Label Position Preserved ElectronTransfer->NoScrambling Fragments c- and z-type Fragment Ions NoScrambling->Fragments Hydrogen-Deuterium Exchange (HDX-MS) Workflow Protein Protein in H₂O Labeling Incubation in D₂O (Time Course) Protein->Labeling Quench Low pH and Temperature Labeling->Quench Digestion Online Pepsin Digestion Quench->Digestion LCMS LC-MS Analysis Digestion->LCMS DataAnalysis Deuterium Uptake Analysis LCMS->DataAnalysis

References

A Comparative Guide to Kinetic Isotope Effect Studies: Deuterium Chloride vs. Other Deuterated Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in acid-catalyzed reactions central to organic synthesis and drug metabolism. Replacing a proton (H) with its heavier isotope, deuterium (B1214612) (D), can significantly alter reaction rates, providing invaluable insights into bond-breaking and bond-forming steps. This guide offers a comparative overview of the anticipated kinetic isotope effects when using deuterium chloride (DCl) versus other common deuterated acids, such as deuterated sulfuric acid (D₂SO₄), deuterated acetic acid (CH₃COOD), and deuterated phosphoric acid (D₃PO₄). While direct, side-by-side comparative experimental data across a range of reactions is limited in published literature, this guide synthesizes established principles of KIE in acid catalysis to provide a framework for experimental design and data interpretation.

Understanding the Kinetic Isotope Effect in Acid Catalysis

In acid-catalyzed reactions, a primary KIE is typically observed when the transfer of a proton or deuteron (B1233211) from the acid to the substrate is the rate-determining step. The magnitude of the KIE, expressed as the ratio of the rate constant for the hydrogen-involving reaction (kH) to that of the deuterium-involving reaction (kD), is influenced by the difference in zero-point energies of the X-H and X-D bonds (where X is the conjugate base of the acid). Since the D-O or D-Cl bond is stronger and has a lower zero-point energy than the corresponding H-O or H-Cl bond, more energy is required to break the bond to deuterium, resulting in a slower reaction rate and a kH/kD ratio greater than 1 (a "normal" KIE).

Conversely, an "inverse" KIE (kH/kD < 1) can occur in situations involving a pre-equilibrium step where the substrate is protonated before the rate-determining step. In such cases, the deuterated acid is often a stronger acid in a deuterated solvent, leading to a higher concentration of the protonated (or deuterated) intermediate and an overall faster reaction rate.

Comparative Analysis of Deuterated Acids

The choice of deuterated acid can influence the observed KIE due to differences in acidity, solvent effects, and the nature of the conjugate base. The following table summarizes the key characteristics of DCl and other deuterated acids and their likely implications for KIE studies.

Deuterated AcidFormulaAcid Strength (in D₂O)Conjugate BaseExpected Primary KIE (kH/kD) in Rate-Determining Proton TransferPotential for Inverse KIEKey Considerations
This compound DClStrongCl⁻Typically 2-7Less commonVolatility can be a concern. Simple, non-coordinating anion.
Deuterated Sulfuric Acid D₂SO₄Very StrongDSO₄⁻Typically 2-7Possible in specific mechanismsStrong dehydrating agent. Can lead to side reactions. The second dissociation can complicate kinetics.
Deuterated Acetic Acid CH₃COODWeakCH₃COO⁻Generally smaller than strong acids (can be masked by other steps)More likely due to pre-equilibrium protonationOften used as a catalyst and solvent. The weaker acidity can lead to different rate-determining steps compared to strong acids.
Deuterated Phosphoric Acid D₃PO₄ModerateD₂PO₄⁻Typically 2-7PossibleCan act as a buffer. The multiple dissociations can influence the reaction medium.

Note: The expected KIE values are general ranges and the actual observed KIE will be highly dependent on the specific reaction mechanism, substrate, and reaction conditions.

Experimental Protocols for Comparative KIE Studies

To obtain meaningful comparative data, it is crucial to maintain consistent experimental conditions when studying the KIE of different deuterated acids. Here is a generalized protocol for a comparative study of an acid-catalyzed hydrolysis reaction.

Objective: To compare the kinetic isotope effect of DCl, D₂SO₄, and CH₃COOD on the hydrolysis of a model ester (e.g., ethyl acetate).
Materials:
  • Ethyl acetate

  • This compound (DCl) solution in D₂O (e.g., 1 M)

  • Deuterated sulfuric acid (D₂SO₄) solution in D₂O (e.g., 1 M)

  • Deuterated acetic acid (CH₃COOD)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., dioxane)

  • Quenching solution (e.g., a strong base like sodium hydroxide (B78521) in D₂O)

  • NMR tubes, thermostat-controlled NMR spectrometer, gas chromatograph-mass spectrometer (GC-MS).

Procedure:
  • Reaction Setup:

    • In separate, thermostat-controlled reaction vessels, prepare reaction mixtures containing the ester, D₂O, and the internal standard.

    • Initiate the reactions by adding a pre-determined concentration of the respective deuterated acid (DCl, D₂SO₄, or CH₃COOD). Ensure the molar concentration of D⁺ is the same for each experiment.

    • For comparison, set up parallel reactions using the corresponding non-deuterated acids (HCl, H₂SO₄, CH₃COOH) in H₂O.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

    • Analyze the quenched samples using a suitable technique to determine the concentration of the reactant (ester) and/or product (alcohol).

      • ¹H NMR Spectroscopy: Monitor the disappearance of a characteristic peak of the ester and the appearance of a product peak relative to the internal standard.

      • GC-MS: Separate the components of the reaction mixture and quantify them based on their peak areas.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each reaction.

    • Determine the initial rate of the reaction from the slope of the linear portion of the curve.

    • Calculate the rate constant (k) for each reaction.

    • Calculate the kinetic isotope effect (kH/kD) for each acid by dividing the rate constant of the reaction with the non-deuterated acid by the rate constant of the reaction with the deuterated acid.

Expected Outcome:

By comparing the kH/kD values obtained for DCl, D₂SO₄, and CH₃COOD, researchers can gain insights into how the acid catalyst influences the transition state of the rate-determining step. For a reaction where proton transfer is rate-determining, one would expect to see a significant primary KIE for all strong acids. The magnitude of the KIE may vary slightly due to differences in the solvation of the transition state, influenced by the different conjugate bases. For the weak acid, CH₃COOD, the rate-determining step might be different, potentially leading to a smaller or even inverse KIE.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for interpreting KIE data. The following diagrams, generated using the DOT language, illustrate a general acid-catalyzed reaction mechanism and a typical experimental workflow for KIE determination.

AcidCatalysis cluster_catalyst Catalyst Cycle S Substrate (S) SH Protonated Substrate (SH+) S->SH Protonation (fast equilibrium) P Product (P) TS Transition State SH->TS Rate-determining step TS->P Product formation (fast) H H+ (from Acid)

Caption: General mechanism of a specific acid-catalyzed reaction.

KIE_Workflow cluster_prep Reaction Preparation cluster_run Reaction and Monitoring cluster_analysis Data Analysis Prep_H Prepare reaction with non-deuterated acid (e.g., HCl) Run_H Run reaction at constant T Monitor [Reactant] vs. time Prep_H->Run_H Prep_D Prepare reaction with deuterated acid (e.g., DCl) Run_D Run reaction at constant T Monitor [Reactant] vs. time Prep_D->Run_D Calc_kH Calculate rate constant (kH) Run_H->Calc_kH Calc_kD Calculate rate constant (kD) Run_D->Calc_kD Calc_KIE Calculate KIE = kH / kD Calc_kH->Calc_KIE Calc_kD->Calc_KIE

Caption: Experimental workflow for determining the kinetic isotope effect.

Conclusion

While direct comparative data for the KIE of DCl versus other deuterated acids is not abundant, a thorough understanding of the principles of acid catalysis and KIE allows for informed predictions and the design of rigorous comparative experiments. The choice of deuterated acid should be guided by the specific reaction being studied, considering factors such as acid strength, potential side reactions, and the nature of the solvent. By carefully controlling experimental conditions and employing appropriate analytical techniques, researchers can leverage the kinetic isotope effect to gain deep insights into reaction mechanisms, a critical aspect of modern chemical research and drug development.

Quantitative Analysis of Deuteration Levels: A Comparative Guide to High-Resolution Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of deuterium (B1214612) incorporation is critical for a range of applications, from pharmacokinetic studies to protein structural analysis. High-resolution mass spectrometry (HRMS) stands as the gold standard for these measurements, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of leading HRMS technologies and other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate platform for your research needs.

The strategic incorporation of deuterium into molecules serves as a powerful analytical tool. In quantitative mass spectrometry, deuterated analogs are the preferred internal standards, ensuring analytical accuracy and precision.[1] Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides invaluable insights into protein conformation and dynamics.[1] The accuracy of these analyses is fundamentally dependent on the capabilities of the mass spectrometer employed.[1]

High-Resolution Mass Spectrometry Platforms: A Head-to-Head Comparison

The three primary HRMS platforms utilized for deuteration analysis are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each possesses distinct advantages and limitations.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Good (up to 60,000)Excellent (up to 500,000)[1]Unparalleled (>1,000,000)[1]
Mass Accuracy Good (< 5 ppm)Excellent (< 1 ppm)[1]Exceptional (< 1 ppm)[1]
Scan Speed Very FastFastSlower
Cost ModerateHighVery High
Primary Applications High-throughput quantitative analysis, routine HDX-MS[1]Confident identification of deuterated species, detailed structural analysis in HDX-MS[1]Fine-grained analysis of isotopic distributions, complex deuterated molecules[1]

Q-TOF instruments provide a balance of speed, sensitivity, and resolution, making them well-suited for high-throughput quantitative applications.[1] Orbitrap mass spectrometers offer superior resolution and mass accuracy, which is crucial for confidently identifying deuterated species and for more detailed structural analyses in HDX-MS experiments.[1][2] FT-ICR MS delivers the highest resolution and mass accuracy, enabling the fine-grained analysis of isotopic distributions in complex molecules.[1]

Alternative Methods for Deuteration Analysis

While HRMS is the dominant technique, other methods can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides site-specific deuteration information.[3][4]Lower sensitivity compared to MS, requires higher sample concentrations.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.Suitable for small, volatile deuterated molecules.Limited to thermally stable and volatile compounds.[6]

Experimental Protocol: Bottom-Up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol outlines a typical bottom-up HDX-MS workflow for studying protein-small molecule interactions.[7]

1. Deuterium Labeling:

  • Incubate the protein of interest in a deuterium-rich buffer for a set of predetermined time points (e.g., 10s, 1m, 10m, 1h).[8]

2. Quenching:

  • Stop the exchange reaction by adding a quench buffer, which rapidly lowers the pH and temperature.[7]

3. Protease Digestion:

  • Digest the quenched protein into peptides using an immobilized protease, such as pepsin, at a low temperature to minimize back-exchange.[7][9]

4. UPLC Separation:

  • Separate the resulting peptides using ultra-performance liquid chromatography (UPLC) with a rapid gradient at low temperature.[7]

5. Mass Spectrometry Detection:

  • Analyze the eluted peptides using a high-resolution mass spectrometer in MS1 mode to measure the mass of the deuterated peptides.[7] A high resolution (e.g., >100,000) is crucial for accurately measuring the isotopic distribution.[1]

6. Data Analysis:

  • Identify peptides from a non-deuterated control sample using MS/MS analysis.[1]

  • Determine the centroid of the isotopic distribution for each peptide at each time point to calculate the average number of incorporated deuterons.[1]

  • Specialized software such as Deuteros, DGet!, or The Deuterator can be used for rapid analysis and visualization of the large datasets generated.[8][10][11]

Below is a diagram illustrating the experimental workflow for HDX-MS.

HDX_MS_Workflow cluster_labeling Deuterium Labeling cluster_quench_digest Quench & Digest cluster_analysis Analysis Protein Protein Labeled_Protein Labeled_Protein Protein->Labeled_Protein Incubation D2O D2O Buffer Quenched_Protein Quenched_Protein Labeled_Protein->Quenched_Protein Quench (Low pH & Temp) Peptides Peptides Quenched_Protein->Peptides Pepsin Digestion UPLC UPLC Peptides->UPLC Separation HRMS HRMS UPLC->HRMS Detection Data_Analysis Data_Analysis HRMS->Data_Analysis Quantification Data_Analysis_Workflow Raw_Data Raw Mass Spectra Peptide_ID Peptide Identification (from non-deuterated control) Raw_Data->Peptide_ID Deuteration_Calc Deuteration Level Calculation (Centroiding) Raw_Data->Deuteration_Calc Peptide_ID->Deuteration_Calc Statistical_Analysis Statistical Analysis (Significance Testing) Deuteration_Calc->Statistical_Analysis Data_Visualization Data Visualization (Uptake Plots, Structural Mapping) Statistical_Analysis->Data_Visualization

References

A Comparative Guide to Deuterium Chloride and Trifluoroacetic Acid-d for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, the strategic incorporation of deuterium (B1214612) labels is a powerful tool for structural and dynamic studies, primarily through mass spectrometry. This guide provides an objective comparison of two acidic reagents, Deuterium Chloride (DCl) and Trifluoroacetic acid-d (TFA-d), in the context of peptide labeling. While both are strong acids and can introduce deuterium, their primary applications, efficiency, and potential side effects differ significantly.

The Principle of Acid-Catalyzed Hydrogen-Deuterium Exchange

Hydrogen-Deuterium Exchange (HDX) is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom.[1] In peptides, the most readily exchangeable hydrogens are the amide protons on the peptide backbone. The rate of this exchange is highly dependent on factors such as pH, temperature, and the local structural environment of the amide proton.[2][3]

In acidic conditions, the exchange is catalyzed by deuterons (D+). The reaction can be quenched by shifting the pH to a very low value (around 2.5) and lowering the temperature, which significantly slows down the back-exchange of deuterium to hydrogen.[4]

This compound (DCl) as a Direct Labeling Reagent

This compound, a deuterated form of hydrochloric acid, can be used as a reagent for global, non-specific deuterium labeling of peptides. When a peptide is incubated in a solution containing DCl in deuterium oxide (D₂O), labile protons throughout the peptide can be exchanged for deuterons.

Mechanism of Labeling: The strong acidic environment provided by DCl in D₂O facilitates the protonation of amide carbonyls, making the amide protons more susceptible to exchange with deuterons from the solvent. This method can lead to the labeling of not only backbone amide hydrogens but also other labile hydrogens on amino acid side chains.

Advantages:

  • Global Labeling: Can introduce deuterium across all solvent-accessible labile sites.

  • Simple Procedure: The labeling process is straightforward, involving incubation of the peptide in the deuterated acidic solution.

Disadvantages:

  • Harsh Conditions: The use of a strong acid can lead to peptide degradation, aggregation, or denaturation.

  • Back-Exchange: A significant challenge with this method is the high rate of back-exchange during sample processing and analysis, which can lead to an underestimation of the true deuterium incorporation.[5]

  • Side Reactions: Acid-catalyzed racemization at chiral centers is a potential side reaction, which can complicate data analysis.[5]

Trifluoroacetic Acid-d (TFA-d) in Peptide Chemistry: An Indirect Route to Labeling

Trifluoroacetic acid (TFA) is a cornerstone reagent in solid-phase peptide synthesis (SPPS).[6][7] It is primarily used in its non-deuterated form for the cleavage of synthesized peptides from the solid support resin and the simultaneous removal of acid-labile side-chain protecting groups.[6][8]

Trifluoroacetic acid-d (TFA-d) is commercially available and is often used as a solvent for NMR spectroscopy of peptides.[9] While not a standard reagent for controlled peptide labeling for mass spectrometry, its use during the cleavage step of SPPS can result in the incorporation of deuterium into the peptide.

Mechanism of Deuterium Incorporation: During the cleavage process, the peptide is incubated in a concentrated solution of TFA. If TFA-d is used in a deuterated cleavage cocktail, the highly acidic environment can facilitate the exchange of labile protons on the peptide with deuterons from the TFA-d. This would result in a deuterated peptide product.

Primary Role vs. Labeling Application: It is crucial to understand that the primary function of TFA is cleavage and deprotection, not controlled labeling. The extent of deuterium incorporation would be difficult to control and may not be uniform across all labile sites. Furthermore, the primary goal of the cleavage step is to obtain a high yield of the correct peptide sequence, and the introduction of a deuterated reagent might be seen as an unnecessary expense unless deuterium incorporation is a desired outcome of the synthesis itself.

Side Reactions Associated with TFA Cleavage: The cleavage process with TFA can generate highly reactive cationic species that can lead to side reactions, such as the alkylation of susceptible amino acid residues like tryptophan, methionine, and tyrosine.[8][10] The use of scavengers in the cleavage cocktail is essential to minimize these side reactions.[10]

Comparative Summary

The following table summarizes the key differences between this compound and Trifluoroacetic acid-d in the context of peptide handling and potential deuterium labeling.

FeatureThis compound (DCl)Trifluoroacetic Acid-d (TFA-d)
Primary Application Direct, global deuterium labeling of peptides.Primarily used as a deuterated solvent for NMR; potential for deuterium incorporation during peptide cleavage from solid-phase resin.[9]
Role in Peptide Workflow Post-synthesis labeling reagent.Primarily a cleavage and deprotection reagent in SPPS (in its non-deuterated form).[6][7]
Labeling Control Difficult to control the extent of labeling and prevent back-exchange.[5]Not a controlled labeling method; deuterium incorporation is a byproduct of the cleavage process.
Potential Side Reactions Peptide degradation, aggregation, denaturation, racemization.[5]Alkylation of susceptible amino acid residues (requires scavengers), potential for trifluoroacetylation.[8][10][11]
Back-Exchange A significant issue that requires careful management of experimental conditions (low pH and temperature).[5]Back-exchange would also be a concern if the peptide is subsequently handled in non-deuterated solvents.
Typical Concentration Used in dilute solutions in D₂O for labeling experiments.Used in high concentrations (e.g., 95%) for peptide cleavage.[8]

Experimental Protocols

General Protocol for Global Peptide Labeling with an Acidic Catalyst (e.g., DCl)

This protocol provides a general framework for deuterium labeling of a peptide in solution using an acidic catalyst. The exact concentrations, incubation times, and temperatures should be optimized for each specific peptide.

Materials:

  • Peptide of interest

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • This compound (DCl) solution in D₂O (e.g., 1 M)

  • Quench buffer (e.g., 0.1% TFA in H₂O, pre-chilled to 0°C)

  • LC-MS grade water and acetonitrile

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in D₂O to a desired stock concentration.

  • Labeling Reaction:

    • To initiate the exchange, add a small volume of the DCl/D₂O solution to the peptide solution to achieve the desired final pH (typically between 3 and 5).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., from seconds to hours, depending on the desired level of exchange).

  • Quenching:

    • To stop the exchange reaction, dilute the sample with a pre-chilled quench buffer to lower the pH to ~2.5 and the temperature to 0°C.[4]

  • Analysis:

    • Immediately analyze the quenched sample by LC-MS to determine the extent of deuterium incorporation. The LC system should be operated at a low temperature to minimize back-exchange during the chromatographic separation.[5]

Standard Protocol for Peptide Cleavage from Solid-Phase Resin using TFA

This protocol describes the standard procedure for cleaving a peptide from a solid support after SPPS. To achieve deuterium incorporation at this stage, deuterated reagents (TFA-d, D₂O-d₂, deuterated scavengers) would need to be used in the cleavage cocktail.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA) or Trifluoroacetic acid-d (TFA-d)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water or D₂O-d₂, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-bound resin thoroughly with a suitable solvent (e.g., dichloromethane) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA (or TFA-d) with appropriate scavengers. A common cocktail is 95% TFA, 2.5% water (or D₂O-d₂), and 2.5% TIS.[8]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for a typical HDX-MS experiment and the process of peptide cleavage from a solid-phase resin.

HDX_MS_Workflow cluster_labeling Labeling cluster_quenching Quenching cluster_analysis Analysis Peptide Peptide in H₂O D2O_DCl D₂O + DCl Peptide->D2O_DCl Add Incubation Incubation (Time, Temp) D2O_DCl->Incubation Quench_Buffer Cold Quench Buffer (pH 2.5, 0°C) Incubation->Quench_Buffer Add to Quenched_Sample Quenched Sample Quench_Buffer->Quenched_Sample LC_MS LC-MS Analysis Quenched_Sample->LC_MS Data_Analysis Data Analysis (Deuterium Uptake) LC_MS->Data_Analysis

Caption: Workflow for a typical HDX-MS experiment using an acidic labeling reagent.

Peptide_Cleavage_Workflow cluster_synthesis Synthesis cluster_cleavage Cleavage cluster_isolation Isolation & Purification Peptide_Resin Peptide on Solid Support TFA_Cocktail TFA/TFA-d + Scavengers Peptide_Resin->TFA_Cocktail Add Cleavage_Reaction Cleavage Reaction (Room Temp, 2-3h) TFA_Cocktail->Cleavage_Reaction Precipitation Precipitation (Cold Ether) Cleavage_Reaction->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Process of peptide cleavage from a solid-phase resin using TFA.

Conclusion

References

A Comparative Guide to the Regioselectivity of Deuteration with Different Catalysts and DCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective incorporation of deuterium (B1214612) into organic molecules is a critical strategy in modern pharmaceutical development and mechanistic studies. The replacement of hydrogen with deuterium can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates by influencing their metabolic stability. This guide provides an objective comparison of the regioselectivity of deuteration reactions on aromatic compounds using various catalysts in the presence of deuterium chloride (DCl) or analogous acidic conditions. The data presented is compiled from peer-reviewed literature to aid researchers in selecting the optimal catalytic system for their specific needs.

Overview of Catalytic Systems for Aromatic Deuteration

Hydrogen-deuterium (H/D) exchange on aromatic rings can be achieved through several catalytic methods. The choice of catalyst and reaction conditions plays a pivotal role in determining the regioselectivity of deuterium incorporation. This guide focuses on comparisons between platinum-group metal catalysts and acid-catalyzed deuteration, providing a framework for understanding their relative performance.

Data Presentation: Regioselectivity and Performance of Different Catalytic Systems

The following tables summarize the performance of various catalysts in the deuteration of aromatic compounds. While direct comparative studies using DCl are limited, the data presented from reactions with D₂O in the presence of acid (a close proxy for DCl) and other deuterium sources provide valuable insights into the inherent regioselectivity of each catalytic system.

Table 1: Deuteration of Anilines under Acidic Conditions

This table focuses on the deuteration of aniline (B41778) derivatives, where the amino group strongly directs the position of deuterium incorporation.

Catalyst/ConditionsSubstrateDeuterium SourceKey RegioselectivityDeuterium Incorporation (%)Reference
Conc. HClAnilineD₂Oortho and para positionsHigh[1][2]
Conc. HClp-AnisidineD₂Oortho to the amino groupHigh[1][2]
SOCl₂ (generates DCl in situ)2-Iodo-4,6-dimethylanilineD₂OPosition of iodine (I/D exchange)Moderate to good

Table 2: Comparison of Platinum and Palladium Catalysts for Aromatic Deuteration

This table highlights the differing regioselectivities of platinum and palladium catalysts.

CatalystSubstrateDeuterium SourceKey RegioselectivityTemperatureReference
5% Pt/CPhenolD₂O / H₂Aromatic positionsRoom Temperature[3]
Pd/CPhenolD₂O / H₂Aromatic positions180 °C[3]
Pd/CBenzylic compoundsD₂OBenzylic positionsAmbient Temperature[3]

Table 3: Iridium-Catalyzed Regioselective Deuteration

Iridium catalysts are known for their high activity and selectivity in C-H activation, often directed by coordinating functional groups.

Catalyst SystemSubstrate ClassDeuterium SourceKey RegioselectivityReference
[Ir(COD)(NHC)(PPh₃)]PF₆Primary SulfonamidesD₂ gasortho to the sulfonamide[4][5]
Iridium(I) NHC/phosphineBenzoate EstersD₂ gasortho to the ester[6]
Mesoionic carbene-iridium complexAnilinesNot specifiedortho to the amino group[7]

Table 4: Palladium-Catalyzed Deuteration of Arenes

Palladium catalysts are versatile and can be used for both directed and non-directed deuteration of arenes.

Catalyst SystemSubstrate ClassDeuterium SourceKey RegioselectivityReference
Pd(OAc)₂ / LigandPhenylacetic acids, Benzoic acidsNot specifiedortho to the directing group[8][9]
Dual ligand-based palladium catalystsBioactive molecules, arenesD₂ONon-directed, broad functional group tolerance[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols extracted from the cited literature.

Protocol 1: Acid-Catalyzed Deuteration of Anilines

This protocol is adapted from the work of Martins and Lautens on the regioselective deuteration of anilines.[1][2]

  • Materials: Aniline derivative, concentrated hydrochloric acid (HCl), deuterium oxide (D₂O).

  • Procedure: To a solution of the aniline derivative in D₂O, add one equivalent of concentrated HCl.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures, potentially with microwave irradiation to accelerate the reaction) for a designated time.

  • Workup: After the reaction is complete, the mixture is neutralized with a suitable base (e.g., NaHCO₃).

  • Extraction: The deuterated product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash chromatography.

Protocol 2: Platinum-on-Carbon Catalyzed Deuteration of Aromatic Rings

This protocol is based on the findings of Sajiki and co-workers.[3]

  • Materials: Aromatic substrate, 5% Platinum on Carbon (Pt/C), D₂O, hydrogen gas (H₂).

  • Procedure: The aromatic substrate is dissolved in D₂O. The 5% Pt/C catalyst is then added to the solution.

  • Reaction: The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere at room temperature.

  • Monitoring: The progress of the reaction and the degree of deuterium incorporation are monitored by analytical techniques such as NMR spectroscopy or mass spectrometry.

  • Workup: Upon completion, the catalyst is removed by filtration. The filtrate is then worked up to isolate the deuterated product.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for assessing the regioselectivity of a catalytic deuteration reaction.

G General Workflow for Assessing Regioselectivity of Deuteration cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A Select Substrate and Catalyst B Prepare Reaction Mixture (Substrate, Catalyst, DCl/D-source, Solvent) A->B C Run Deuteration Reaction (Controlled Temperature and Time) B->C D Reaction Workup and Purification C->D E Product Characterization (NMR, Mass Spectrometry) D->E F Determine Regioselectivity and % Deuterium Incorporation E->F G Compare Results with Alternative Catalysts/Conditions F->G

Caption: A flowchart of the experimental process for evaluating catalytic deuteration.

Discussion and Conclusion

The choice of catalyst for regioselective deuteration is highly dependent on the substrate and the desired outcome.

  • For electron-rich systems like anilines , simple acid catalysis with DCl (or HCl/D₂O) provides a cost-effective method for deuteration at the activated ortho and para positions.[1][2] The mechanism is believed to proceed through an electrophilic aromatic substitution pathway.

  • When comparing platinum and palladium on carbon , Pt/C demonstrates a clear preference for deuterating aromatic C-H bonds at milder conditions, whereas Pd/C tends to favor benzylic positions.[3] This difference is crucial when chemoselectivity between aromatic and benzylic sites is required.

  • Iridium catalysts offer high selectivity, particularly for ortho-deuteration directed by a wide range of functional groups.[4][5][6] These homogeneous catalysts often operate under mild conditions and exhibit broad functional group tolerance, making them suitable for late-stage deuteration of complex molecules.

  • Palladium catalysts are also highly versatile. They can be employed for directed ortho-deuteration or, with the appropriate ligand systems, for non-directed deuteration of arenes, providing a complementary approach to other methods.[8][9][10][11]

References

Bridging the Gap: Cross-Validation of Experimental and Computational Approaches in Dendritic Cell Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Immunology and Drug Development

Introduction: Dendritic cells (DCs) are the sentinels of the immune system, playing a pivotal role in initiating and shaping adaptive immune responses. Understanding the intricate signaling networks that govern their activation and function is paramount for the development of novel immunotherapies and vaccines. In recent years, the convergence of traditional experimental biology with computational modeling has provided unprecedented insights into the complex dynamics of DC reactions. This guide provides a comprehensive comparison of experimental results and computational models of DC responses, with a focus on the cross-validation of these two powerful approaches. By presenting quantitative data in a clear, comparative format, detailing experimental methodologies, and visualizing key pathways, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for navigating this interdisciplinary field.

Core Signaling Pathway in Dendritic Cell Activation

Dendritic cell activation is a multifaceted process triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). A central signaling cascade initiated upon TLR engagement is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Computational models have been instrumental in dissecting the complex feedback loops and dynamic nature of this pathway.[1][2]

Below is a diagram illustrating the canonical NF-κB signaling pathway in dendritic cells, a frequent subject of both experimental investigation and computational modeling.

NFkB_Signaling Canonical NF-κB Signaling Pathway in Dendritic Cells PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB:IκB (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκB leading to degradation IkB->NFkB_IkB Inhibits NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Binds Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases NFkB_n NF-κB (Active) Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Gene_Expression->Cytokines Co_stimulatory Co-stimulatory Molecules (CD80, CD86) Gene_Expression->Co_stimulatory

Canonical NF-κB signaling pathway in dendritic cells.

Experimental Workflow vs. Computational Modeling Workflow

The investigation of DC reactions involves distinct yet complementary workflows. Experimental approaches rely on in vitro and in vivo models to generate empirical data, while computational modeling uses mathematical frameworks to simulate and predict cellular behavior. The cross-validation of these two streams is crucial for building robust and predictive models of immune responses.

The following diagram illustrates the parallel and interactive workflows of experimental and computational studies of DC activation.

Workflows Experimental and Computational Workflows for DC Reaction Analysis cluster_experimental Experimental Workflow cluster_computational Computational Workflow DC_isolation DC Isolation & Culture Stimulation Stimulation (e.g., LPS) DC_isolation->Stimulation Data_Acquisition Data Acquisition (Flow Cytometry, ELISA) Stimulation->Data_Acquisition Data_Analysis Experimental Data Analysis Data_Acquisition->Data_Analysis Parameterization Parameter Estimation (from literature/experiments) Data_Analysis->Parameterization Data for Parameterization Model_Validation Model Prediction & Analysis Data_Analysis->Model_Validation Data for Validation Model_Development Model Development (e.g., ODEs) Model_Development->Parameterization Simulation In Silico Simulation Parameterization->Simulation Simulation->Model_Validation Model_Validation->Stimulation Suggests New Experiments

Iterative cycle of experimental and computational research.

Quantitative Comparison of Experimental Data and Computational Models

A key aspect of cross-validation is the direct comparison of quantitative data obtained from experiments with the predictions generated by computational models. This allows for the refinement of model parameters and provides a deeper understanding of the underlying biological processes. The following tables present a synthesized comparison of typical experimental results for DC activation with illustrative outputs from computational models based on ordinary differential equations (ODEs).

Table 1: Comparison of Dendritic Cell Maturation Markers

This table compares the expression of key maturation markers on dendritic cells after stimulation, as measured by flow cytometry (experimental) and as predicted by a computational model simulating the upregulation of these surface molecules.

MarkerExperimental MethodExperimental Result (Typical % positive cells post-LPS)Computational ModelSimulated Result (Relative Expression Level)
CD80 Flow Cytometry> 85%ODE Model of Surface Protein ExpressionHigh (e.g., > 0.9 arbitrary units)
CD86 Flow Cytometry> 90%ODE Model of Surface Protein ExpressionHigh (e.g., > 0.9 arbitrary units)
MHC Class II Flow Cytometry> 95%ODE Model of Surface Protein ExpressionHigh (e.g., > 0.95 arbitrary units)

Note: Experimental values are illustrative and can vary based on donor, DC subtype, and specific experimental conditions. Computational results are normalized for comparison.

Table 2: Comparison of Cytokine Production

This table compares the concentration of key pro-inflammatory cytokines secreted by dendritic cells following stimulation, as measured by ELISA (experimental) and as predicted by a computational model of cytokine secretion kinetics.

CytokineExperimental MethodExperimental Result (Typical Concentration, pg/mL)Computational ModelSimulated Result (Relative Concentration)
IL-6 ELISA500 - 2000ODE Model of Cytokine DynamicsPeak followed by decline
IL-12p70 ELISA100 - 500ODE Model of Cytokine DynamicsSlower, sustained increase
TNF-α ELISA1000 - 5000ODE Model of Cytokine DynamicsRapid, transient peak

Note: Experimental values are illustrative and can vary based on donor, DC subtype, and specific experimental conditions. Computational results represent the dynamic profile of cytokine secretion over time.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of robust cross-validation. Below are standardized methodologies for key experiments used to generate the data presented in the comparison tables.

Protocol 1: Dendritic Cell Maturation and Activation Assay

1. Generation of Monocyte-Derived Dendritic Cells (mo-DCs):

  • Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL).

2. DC Stimulation:

  • On day 7, harvest immature mo-DCs and re-plate at a density of 1 x 10^6 cells/mL.

  • Stimulate DCs with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce maturation.

3. Flow Cytometry Analysis of Surface Markers:

  • Harvest stimulated and unstimulated (control) DCs.

  • Wash cells with FACS buffer (PBS with 2% FBS).

  • Stain with fluorescently-labeled antibodies against CD80, CD86, and MHC Class II for 30 minutes at 4°C in the dark.

  • Wash cells and acquire data on a flow cytometer.

  • Analyze data to determine the percentage of positive cells and mean fluorescence intensity (MFI).

Protocol 2: Measurement of Cytokine Production by ELISA

1. Supernatant Collection:

  • Following the 24-hour stimulation period as described in Protocol 1, centrifuge the DC cultures at 300 x g for 5 minutes.

  • Collect the cell-free supernatant and store at -80°C until analysis.

2. ELISA Procedure:

  • Use commercially available ELISA kits for human IL-6, IL-12p70, and TNF-α.

  • Follow the manufacturer's instructions for coating plates with capture antibody, blocking, adding standards and samples, adding detection antibody, adding substrate, and stopping the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Logical Relationship between Experimental Data and Computational Model Refinement

The process of cross-validation is an iterative cycle where experimental data informs and refines computational models, and in turn, models can generate new hypotheses to be tested experimentally. This synergistic relationship is crucial for advancing our understanding of complex biological systems like DC reactions.

The following diagram illustrates the logical flow of how experimental findings are used to validate and improve computational models.

Logical_Relationship Logical Flow of Cross-Validation Exp_Data Quantitative Experimental Data Comparison Direct Comparison (Data vs. Simulation) Exp_Data->Comparison Comp_Model Computational Model (Initial Parameters) Comp_Model->Comparison Discrepancy Identify Discrepancies Comparison->Discrepancy Refinement Model Refinement (Parameter Adjustment, Structural Changes) Discrepancy->Refinement New_Hypothesis Generate New Hypotheses Discrepancy->New_Hypothesis Refinement->Comp_Model Iterate Validated_Model Validated Computational Model Refinement->Validated_Model New_Experiments Design New Experiments New_Hypothesis->New_Experiments New_Experiments->Exp_Data Generate new data

Iterative refinement of computational models using experimental data.

Conclusion

The cross-validation of experimental results with computational modeling represents a powerful paradigm for advancing our understanding of dendritic cell biology. This integrated approach allows for a more comprehensive and dynamic view of DC reactions than either methodology could achieve alone. While experimental data provides the essential ground truth, computational models offer a framework for interpreting this data, testing hypotheses, and predicting the behavior of complex biological systems. As both experimental techniques and computational power continue to advance, the synergy between these two fields will undoubtedly accelerate the development of more effective immunotherapies and vaccines. This guide serves as a foundational resource to encourage and facilitate such interdisciplinary collaboration.

References

A Comparative Guide to Deuteration Efficiency in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), is a powerful tool in modern chemistry. It offers profound insights into reaction mechanisms, enhances the metabolic stability of pharmaceuticals, and improves the performance of advanced materials. The choice of solvent is a critical parameter that significantly influences the efficiency and selectivity of deuteration reactions. This guide provides an objective comparison of deuteration efficiency in various solvent systems, supported by experimental data, to assist researchers in optimizing their isotopic labeling strategies.

The Critical Role of the Solvent in Deuteration

The solvent system in a deuteration reaction does more than just dissolve the reactants; it can actively participate in the reaction mechanism and influence the transition state energy. Key factors to consider when selecting a solvent include:

  • Polarity and Protic/Aprotic Nature : The polarity of the solvent affects the solubility of the substrate and catalyst, as well as the stabilization of charged intermediates or transition states. Protic solvents, which contain acidic protons (e.g., -OH, -NH), can act as a deuterium source themselves (if deuterated) or compete with the intended deuterium donor. Aprotic solvents lack exchangeable protons and are often preferred to prevent unwanted H/D scrambling.

  • Coordinating Ability : Solvents can coordinate to metal catalysts, influencing their activity and selectivity. Strongly coordinating solvents may inhibit catalysis by blocking active sites.

  • Deuterium Source : In many cases, the solvent itself, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), serves as the deuterium source. In other protocols, a deuterium gas (D₂) atmosphere is used, and the solvent's role is primarily as a reaction medium.

Comparative Analysis of Deuteration Efficiency

To illustrate the impact of the solvent system on deuteration efficiency, we present data from several representative catalytic deuteration reactions.

Palladium-Catalyzed Benzylic C-H Deuteration

The deuteration of benzylic C-H bonds is a valuable transformation in organic synthesis. A study on palladium-catalyzed deuteration using deuterium gas as the isotope source explored the viability of various solvents. Notably, this method demonstrates that protic solvents can be effectively utilized, expanding the scope for substrates that are poorly soluble in traditional alkane solvents.

Table 1: Solvent Screening for a Palladium-Catalyzed Benzylic C-H Deuteration

EntrySolventDeuterium Incorporation (%)
11,4-Dioxane (B91453)65
2Tetrahydrofuran (THF)60
3Acetonitrile (MeCN)55
4Methanol (MeOH)70
52,2,2-Trifluoroethanol (TFE)75
61,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>95

Conditions: Substrate (1.0 equiv), Pd catalyst (10 mol%), oxidant (1.5 equiv), base (1.2 equiv), D₂ gas (1 atm), 100 °C, 12 h. The deuterium incorporation was determined by ¹H NMR spectroscopy.

The data clearly indicates that fluorinated alcohols, particularly HFIP, provide a superior reaction medium for this specific transformation, leading to near-quantitative deuterium incorporation. This is likely due to their ability to stabilize catalytic intermediates through hydrogen bonding without deactivating the catalyst.

Iridium-Catalyzed Ortho-Directed Hydrogen Isotope Exchange (HIE)

Iridium complexes are powerful catalysts for the ortho-selective deuteration of substrates containing a directing group. The choice of solvent in these reactions is crucial for catalyst stability and activity.

Table 2: Comparison of Solvents in Iridium-Catalyzed Ortho-HIE

EntrySolventDeuterium Incorporation (%)
1Tetrahydrofuran (THF)85
2Dichloromethane (DCM)92
31,2-Dichloroethane (DCE)90
4Toluene78
5Acetonitrile (MeCN)25

Conditions: Substrate (1.0 equiv), [Ir(cod)(NHC)Cl] (2 mol%), D₂O (20 equiv), 80 °C, 16 h. The deuterium incorporation was determined by ¹H NMR spectroscopy.

In this system, halogenated solvents like DCM and DCE provide high levels of deuteration. The strongly coordinating solvent, acetonitrile, significantly inhibits the catalytic activity, resulting in low deuterium incorporation.

Base-Catalyzed Deuteration of Ketones

The α-deuteration of ketones is a fundamental transformation often achieved under basic conditions with a deuterium source. The solvent can influence the rate of enolate formation and subsequent deuteration.

Table 3: Solvent Effects on the DBU-Catalyzed α-Deuteration of a Ketone

EntrySolventDeuterium Incorporation (%)
1Tetrahydrofuran (THF)35
21,2-Dichloroethane (DCE)61
3Dichloromethane (CH₂Cl₂)75
41,4-Dioxane88
5Acetonitrile (MeCN)50

Conditions: Ketone (0.4 mmol), DBU (20 mol%), D₂O (70 equiv), room temperature, 5 h. Deuterium incorporation was determined by ¹H NMR analysis of the crude reaction mixture.[1]

For this organocatalyzed deuteration, 1,4-dioxane proved to be the most effective solvent, affording a high level of deuterium incorporation under mild conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the deuteration reactions discussed.

General Procedure for Palladium-Catalyzed Benzylic C-H Deuteration

To a sealed vial is added the benzylic substrate (0.2 mmol, 1.0 equiv), palladium catalyst (0.02 mmol, 10 mol%), oxidant (0.3 mmol, 1.5 equiv), and base (0.24 mmol, 1.2 equiv). The chosen solvent (1.0 mL) is then added. The vial is purged with deuterium gas, and a balloon of deuterium gas is attached. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the deuterated product. The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy by comparing the integration of the benzylic proton signal to an internal standard.

General Procedure for Iridium-Catalyzed Ortho-Directed HIE

In a glovebox, the substrate (0.1 mmol, 1.0 equiv) and the iridium catalyst (0.002 mmol, 2 mol%) are weighed into a screw-cap vial. The chosen solvent (0.5 mL) and deuterium oxide (0.036 mL, 2.0 mmol, 20 equiv) are added. The vial is sealed and removed from the glovebox. The reaction mixture is then stirred at 80 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The deuterium incorporation is determined by ¹H NMR analysis of the crude product.

General Procedure for DBU-Catalyzed α-Deuteration of a Ketone

To a vial containing the ketone (0.4 mmol, 1.0 equiv) is added the solvent (2.0 mL), D₂O (0.5 mL, 28 mmol, ~70 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.08 mmol, 20 mol%).[1] The mixture is stirred at room temperature for 5 hours.[1] The reaction mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The percentage of deuterium incorporation at the α-position is determined by ¹H NMR spectroscopy.[1]

Visualizing Deuteration Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a typical catalytic deuteration cycle and the experimental workflow for optimizing a deuteration reaction.

Catalytic_Deuteration_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Substrate_Complex Substrate_Complex Catalyst->Substrate_Complex + Substrate (R-H) C-H_Activation C-H_Activation Substrate_Complex->C-H_Activation C-H Activation Deuterated_Intermediate Deuterated_Intermediate C-H_Activation->Deuterated_Intermediate + Deuterium Source (D+) Deuterated_Intermediate->Catalyst - Product (R-D) Solvent Solvent Solvent->Substrate_Complex Solvation/ Coordination Solvent->C-H_Activation

Caption: A generalized catalytic cycle for Hydrogen-Deuterium Exchange.

Experimental_Workflow cluster_workflow Deuteration Optimization Workflow Define_Substrate Define Substrate & Target Position Select_Catalyst Select Catalyst System (e.g., Pd, Ir, base) Define_Substrate->Select_Catalyst Solvent_Screening Solvent Screening Select_Catalyst->Solvent_Screening Analyze_Efficiency Analyze Deuteration Efficiency (%D by NMR/MS) Solvent_Screening->Analyze_Efficiency Optimize_Conditions Optimize Other Parameters (Temp, Time, Conc.) Analyze_Efficiency->Optimize_Conditions Optimize_Conditions->Solvent_Screening Re-screen if needed Final_Protocol Final Protocol Optimize_Conditions->Final_Protocol

Caption: Workflow for optimizing a deuteration reaction.

Conclusion

The choice of solvent is a paramount consideration in the development of efficient and selective deuteration protocols. As demonstrated by the comparative data, a solvent's properties can dramatically influence the outcome of a reaction, with no single solvent being universally optimal. For researchers in drug development and materials science, a systematic screening of solvent systems is a critical step in methodology development. The experimental protocols and workflows provided herein offer a foundational framework for conducting such comparative studies, ultimately enabling the rational design of robust and effective deuteration strategies.

References

The Absence of H/D Scrambling in DCl-Mediated Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise isotopic labeling, understanding the potential for hydrogen/deuterium (B1214612) (H/D) scrambling is critical. This guide provides a comparative analysis of deuterium chloride (DCl)-mediated deuteration reactions against common metal-catalyzed alternatives, with a focus on the integrity of deuterium placement.

Deuterium labeling is a powerful tool in mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of drug candidates. However, the utility of a deuterated molecule is contingent on the precise and predictable placement of deuterium atoms. H/D scrambling, the undesired migration of deuterium to non-targeted positions, can compromise experimental results and the efficacy of deuterated compounds. This guide demonstrates that DCl-mediated reactions offer a robust method for regioselective deuteration, effectively avoiding the issue of H/D scrambling often observed with certain metal-catalyzed systems.

Comparison of Deuteration Methods: DCl vs. Palladium Catalysis

The choice of deuteration reagent and methodology significantly impacts the regioselectivity and the potential for H/D scrambling. Below is a comparison of DCl-mediated deuteration with a common alternative, palladium-catalyzed deuterodehalogenation.

FeatureDCl-Mediated DeuterationPalladium-Catalyzed Deuterodehalogenation
Mechanism Electrophilic Aromatic SubstitutionCatalytic Reduction/Dehalogenation
Regioselectivity High (governed by substrate electronics)Can be high for C-X bond replacement
H/D Scrambling Not observed (predictable substitution)Can be significant (e.g., up to 40%)[1][2]
Conditions Often requires elevated temperaturesGenerally mild
Functional Group Tolerance ModerateGenerally good

Experimental Evidence: The Case for DCl

The mechanism of DCl-mediated deuteration of aromatic compounds is a classic electrophilic aromatic substitution. The deuterium cation (D+) acts as the electrophile, and its attack on the aromatic ring is directed by the activating or deactivating nature of the substituents. This leads to highly predictable and regioselective deuterium incorporation. For instance, in anilines, deuteration occurs at the ortho and para positions relative to the activating amino group.[3][4] This inherent mechanistic control precludes H/D scrambling.

In contrast, metal-catalyzed deuteration methods can be susceptible to H/D scrambling. For example, a study on the catalytic deuterodehalogenation of model aryl chlorides using deuterium gas and a palladium on carbon (Pd/C) catalyst revealed significant scrambling of the deuterium isotope with protium.[1][2] The degree of scrambling was found to be most pronounced with electron-rich chloroarene rings. The source of the scrambling was largely attributed to the water content of the catalyst.[1][2]

Experimental Protocols

General Protocol for DCl-Mediated Regioselective Deuteration of Anilines

This protocol is adapted from a method for the regioselective deuteration of anilines.[3][4]

  • Materials: Aniline (B41778) substrate, deuterium oxide (D₂O), concentrated hydrochloric acid (HCl).

  • Procedure: a. To a solution of the aniline in D₂O, add one equivalent of concentrated HCl. b. The reaction mixture is then heated under reflux for a specified period. c. Upon cooling, the mixture is neutralized with a suitable base (e.g., NaHCO₃). d. The deuterated aniline is extracted with an organic solvent (e.g., ethyl acetate). e. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Analysis: The position and extent of deuteration are determined by ¹H and ²H NMR spectroscopy.[5][6]

General Protocol for Palladium-Catalyzed Deuterodehalogenation (Illustrating Potential for Scrambling)

This protocol is based on studies of deuterodehalogenation of aromatic chloro-compounds.[1][2]

  • Materials: Aromatic chloride substrate, palladium on carbon (Pd/C) catalyst, deuterium gas (D₂), solvent (e.g., tetrahydrofuran), and a base (e.g., triethylamine).

  • Procedure: a. The aromatic chloride, Pd/C catalyst, and triethylamine (B128534) are suspended in tetrahydrofuran (B95107) in a pressure vessel. b. The vessel is purged with deuterium gas, and the reaction is stirred under a positive pressure of D₂ at room temperature for a set time. c. The catalyst is removed by filtration. d. The filtrate is concentrated, and the residue is purified by chromatography.

  • Analysis: The extent of deuteration and the degree of H/D scrambling are quantified by mass spectrometry and NMR spectroscopy.[1][2]

Visualizing the Pathways

To further illustrate the concepts, the following diagrams depict the reaction workflow and the mechanistic difference between DCl-mediated and palladium-catalyzed reactions.

Experimental_Workflow cluster_DCl DCl-Mediated Deuteration cluster_Pd Palladium-Catalyzed Deuteration DCl_start Substrate + DCl/D₂O DCl_reaction Heating DCl_start->DCl_reaction DCl_workup Workup DCl_reaction->DCl_workup DCl_product Regioselective Product (No Scrambling) DCl_workup->DCl_product Analysis Analysis (NMR, MS) DCl_product->Analysis Pd_start Substrate + Pd/C + D₂ Pd_reaction Reaction at RT Pd_start->Pd_reaction Pd_workup Workup Pd_reaction->Pd_workup Pd_product Deuterated Product (Potential Scrambling) Pd_workup->Pd_product Pd_product->Analysis

Caption: Experimental workflows for DCl-mediated and palladium-catalyzed deuteration.

Mechanism_Comparison cluster_DCl_mech DCl-Mediated Mechanism (No Scrambling) cluster_Pd_mech Pd-Catalyzed Mechanism (Potential for Scrambling) DCl_1 Aromatic Ring DCl_2 Electrophilic Attack by D⁺ DCl_1->DCl_2 DCl_3 Arenium Ion Intermediate DCl_2->DCl_3 DCl_4 Loss of H⁺ DCl_3->DCl_4 DCl_5 Regioselective Deuterated Product DCl_4->DCl_5 Pd_1 Aromatic Ring Pd_2 Oxidative Addition to Pd(0) Pd_1->Pd_2 Pd_3 Intermediate with H/D on Pd Pd_2->Pd_3 Pd_4 Reductive Elimination Pd_3->Pd_4 Pd_scramble H/D Exchange on Catalyst Surface (Scrambling) Pd_3->Pd_scramble Pd_5 Deuterated Product Pd_4->Pd_5

Caption: Mechanistic pathways illustrating the absence of scrambling in DCl-mediated reactions.

References

A Comparative Analysis of Deuterium Chloride Isotopic Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes and product quality. Deuterium (B1214612) chloride (DCl), a common deuterated reagent, is offered by several chemical suppliers, each with its own specifications for isotopic enrichment. This guide provides an objective comparison of DCl from various suppliers based on publicly available data and outlines the standard analytical methodologies used to determine its isotopic purity.

Comparative Data of Deuterium Chloride from Different Suppliers

The isotopic purity of this compound, a key factor for its application in sensitive analytical and synthetic procedures, varies between suppliers and product grades. The following table summarizes the advertised isotopic purity of DCl from prominent chemical suppliers based on their online product information and certificates of analysis.

SupplierProduct DescriptionAdvertised Isotopic Purity (%)Analytical Method
Thermo Fisher Scientific This compound, 20% w/w in D2O, 99.96+% (Isotopic)99.971H NMR[1]
Thermo Fisher Scientific This compound, 20% w/w in D2O, 99.5% (Isotopic)99.841H NMR[2]
Sigma-Aldrich This compound 99 atom % D99Not Specified
Sigma-Aldrich This compound 20% solution in D2O MagniSolv™≥ 99.5NMR[3]
Cambridge Isotope Laboratories This compound (D, 99.96%) (~20% DCl in D₂O)99.96Not Specified[4]
Cambridge Isotope Laboratories This compound (D, 99.5%) (~35% DCl in D₂O)99.5Not Specified[5]

It is important to note that the listed purities are as advertised by the suppliers. For critical applications, it is always recommended to verify the isotopic purity of a specific lot via a certificate of analysis or through in-house testing. While some suppliers like Thermo Fisher Scientific explicitly state the use of ¹H NMR for enrichment analysis on their certificates of analysis[1][2], others may use different or multiple techniques for quality control.

Experimental Protocols for Isotopic Purity Analysis

The determination of isotopic purity for compounds like this compound relies on sophisticated analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with Infrared (IR) spectroscopy also offering valuable insights.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. For DCl, both ¹H (proton) and ²H (deuterium) NMR can be utilized.

  • Principle: In ¹H NMR, the presence and integration of the residual proton signal in DCl relative to a known internal standard allows for the quantification of the non-deuterated species (HCl). Conversely, ²H NMR directly detects the deuterium nucleus, and the signal intensity corresponds to the amount of DCl.

  • Sample Preparation: A small, precise amount of the DCl solution is typically diluted in a suitable deuterated solvent (e.g., D₂O, if not already in solution) and transferred to an NMR tube. An internal standard with a known concentration and a distinct resonance peak may be added for quantitative analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Analysis:

    • ¹H NMR: The integral of the residual HCl peak is compared to the integral of the internal standard. The percentage of the protonated species is calculated, and by subtraction from 100%, the isotopic enrichment of deuterium is determined.

    • ²H NMR: The spectrum will show a signal corresponding to the deuterium in DCl. The isotopic purity can be determined by comparing the integral of this signal to that of a known deuterium standard.

2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is another highly sensitive method for assessing isotopic purity by differentiating isotopologues based on their mass-to-charge ratio.[6][7]

  • Principle: DCl (mass ≈ 37.47 g/mol for ³⁵Cl isotope) has a different molecular weight than HCl (mass ≈ 35.45 g/mol for ³⁵Cl isotope). HRMS can resolve these mass differences and provide the relative abundance of each species.

  • Sample Preparation: The DCl sample is introduced into the mass spectrometer, typically after derivatization or by using a suitable ionization technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to achieve the necessary mass accuracy to distinguish between the isotopologues.[7]

  • Data Analysis: The mass spectrum will show peaks corresponding to the different isotopic species of chloride (³⁵Cl and ³⁷Cl) combined with H or D. The relative intensities of the ion signals for DCl and HCl are used to calculate the isotopic enrichment. The calculation involves integrating the peak areas for each isotopologue and determining their percentage relative to the sum of all relevant isotopologue peak areas.[7]

3. Infrared (IR) Spectroscopy

Infrared spectroscopy can also be used to distinguish between HCl and DCl based on their different vibrational frequencies.

  • Principle: The vibrational frequency of a diatomic molecule is dependent on its reduced mass. Due to the mass difference between hydrogen and deuterium, the stretching vibration of the D-Cl bond occurs at a lower wavenumber (frequency) than the H-Cl bond.[9]

  • Sample Preparation: The gaseous DCl sample is introduced into a gas cell with IR-transparent windows.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the vibrational spectrum.

  • Data Analysis: The resulting spectrum will show distinct absorption bands for HCl and DCl. The relative intensities of these bands can be used to estimate the isotopic purity.

Workflow for Isotopic Purity Verification

The following diagram illustrates a typical workflow for the isotopic purity analysis of a received DCl sample.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting A Receive DCl Sample from Supplier B Log Sample & Review CoA A->B C Prepare Sample for Analysis (e.g., dilution, addition of standard) B->C D Choose Analytical Method (NMR, MS, or IR) C->D E Instrument Setup & Calibration D->E F Acquire Spectral Data E->F G Process Raw Data (e.g., peak integration, baseline correction) F->G H Calculate Isotopic Purity G->H I Compare with Supplier Specification H->I J Generate Analysis Report I->J

References

A Comparative Guide to Deuterating Agents: Benchmarking Deuterium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into organic molecules represents a powerful tool to modulate pharmacokinetic properties and enhance therapeutic potential. This guide provides an objective comparison of Deuterium Chloride (DCl) with other common deuterating agents, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific research and development needs.

The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of metabolic cleavage.[1][2][3] This can result in a longer drug half-life, reduced formation of toxic metabolites, and the potential for lower, less frequent dosing.[4][5] The choice of deuterating agent is critical and depends on factors such as the substrate's functional groups, the desired level and position of deuterium incorporation, and reaction conditions.

Performance Comparison of Common Deuterating Agents

This section provides a comparative overview of key performance metrics for this compound and other widely used deuterating agents. The data presented is a synthesis from various experimental findings to offer a comparative perspective.

Deuterating AgentCommon FormTypical Application% Deuterium Incorporation (Typical)Reaction ConditionsAdvantagesDisadvantages
This compound (DCl in D₂O) Solution in D₂OH/D exchange of acidic protons (e.g., α-to carbonyls, enolizable protons)Variable, can be >95% with optimization[6]Acidic conditions, often requires heatingCost-effective, readily available, simple procedure for acidic protonsLimited to exchangeable protons, may not be suitable for acid-sensitive substrates
Deuterium Gas (D₂) GasCatalytic reductive deuteration of unsaturated bonds (alkenes, alkynes), H/D exchangeHigh, often >95%[7][8]Requires a catalyst (e.g., Pd/C, Pt/C), specialized equipment for handling gasHigh deuterium incorporation, applicable to a wide range of substratesRequires specialized high-pressure equipment, potential safety concerns with flammable gas
Sodium Borodeuteride (NaBD₄) SolidReductive deuteration of aldehydes, ketones, and other carbonyl compoundsHigh, typically >95%[9][10]Protic or aprotic solventsMilder reducing agent than LiAlD₄, more functional group tolerance, easier to handleMore expensive than NaBH₄, may require deuterated solvents for optimal results[10]
Lithium Aluminum Deuteride (B1239839) (LiAlD₄) SolidPotent reductive deuteration of a wide range of functional groups (esters, amides, nitriles, etc.)Very high, often >98%Anhydrous aprotic solvents (e.g., THF, ether)Very powerful and versatile reducing agentHighly reactive and pyrophoric, requires strict anhydrous conditions, expensive
Deuterium Oxide (D₂O) LiquidH/D exchange, often with a catalyst (acid, base, or metal)[2][7]Variable, dependent on catalyst and substrateCan be neutral, acidic, or basic; often requires heatingThe most cost-effective and readily available deuterium sourceOften requires a catalyst for non-acidic C-H bonds, exchange can be slow

Experimental Protocols

Detailed methodologies for key deuteration experiments are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.

Protocol 1: Deuteration of an Active Methylene Compound using this compound in D₂O

Objective: To deuterate the α-protons of a ketone via acid-catalyzed hydrogen-deuterium exchange.

Materials:

  • Ketone substrate (e.g., acetophenone)

  • This compound solution (20 wt. % in D₂O, 99.5 atom % D)[11]

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the ketone substrate (1 mmol) in D₂O (5 mL) in a round-bottom flask.

  • Add the this compound solution (0.5 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by ¹H NMR by taking small aliquots.

  • After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate in D₂O until the solution is neutral.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane (B109758), 3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the deuterated product.

  • Determine the percentage of deuterium incorporation by ¹H NMR and/or mass spectrometry.[6]

Protocol 2: Reductive Deuteration of a Ketone using Sodium Borodeuteride

Objective: To reduce a ketone to a deuterated secondary alcohol.

Materials:

  • Ketone substrate (e.g., benzophenone)

  • Sodium borodeuteride (NaBD₄, 98 atom % D)[9]

  • Methanol-d₄ (CD₃OD) or ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the ketone substrate (1 mmol) in methanol-d₄ (10 mL) in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borodeuteride (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of deionized water (5 mL).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield the deuterated alcohol.

  • Analyze the product for deuterium incorporation using ¹H NMR and mass spectrometry.

Visualizing Deuteration Strategies

Workflow for Selecting a Deuterating Agent

The choice of a suitable deuterating agent is a critical step in the synthesis of deuterated molecules. The following diagram illustrates a logical workflow for this selection process.

G Workflow for Selecting a Deuterating Agent cluster_0 Substrate Analysis cluster_1 Agent Selection cluster_2 Reaction & Analysis Start Define Target Molecule and Position of Deuteration FuncGroup Identify Functional Groups on Substrate Start->FuncGroup AcidicProtons Presence of Acidic Protons? (e.g., α-carbonyl, enolizable) FuncGroup->AcidicProtons ReducibleGroup Presence of Reducible Group? (e.g., C=O, C=C, NO2) AcidicProtons->ReducibleGroup No DCl_D2O DCl in D₂O / D₂O + catalyst AcidicProtons->DCl_D2O Yes Unsaturated Presence of C=C or C≡C? ReducibleGroup->Unsaturated No NaBD4_LiAlD4 NaBD₄ or LiAlD₄ ReducibleGroup->NaBD4_LiAlD4 Yes Aromatic Aromatic C-H Deuteration Needed? Unsaturated->Aromatic No D2_gas D₂ gas with catalyst (e.g., Pd/C) Unsaturated->D2_gas Yes CatalyticHD Catalytic H/D Exchange (e.g., Ir, Ru catalysts) Aromatic->CatalyticHD Yes Reaction Perform Deuteration Reaction Aromatic->Reaction No DCl_D2O->Reaction NaBD4_LiAlD4->Reaction D2_gas->Reaction CatalyticHD->Reaction Analysis Analyze Deuterium Incorporation (%D) by NMR/MS Reaction->Analysis

Caption: A decision-making workflow for selecting an appropriate deuterating agent.

The Kinetic Isotope Effect in Drug Metabolism

The fundamental principle behind the utility of deuterated drugs is the Kinetic Isotope Effect (KIE). The following diagram illustrates how the higher activation energy required to break a C-D bond compared to a C-H bond can slow down the rate of drug metabolism.

G Kinetic Isotope Effect in Drug Metabolism cluster_0 Reaction Coordinate cluster_1 Energy A B C D E F G H I J K L M N Reactants Drug (C-H/C-D) TS_CH Transition State (C-H) Reactants->TS_CH ΔG‡ (C-H) TS_CD Transition State (C-D) Reactants->TS_CD ΔG‡ (C-D) Metabolite Metabolite TS_CH->Metabolite TS_CD->Metabolite

Caption: Energy profile illustrating the Kinetic Isotope Effect.

References

Isotopic Substitution's Impact on Reaction Dynamics: A Comparative Analysis of H + Cl₂ vs. D + Cl₂

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reactions between hydrogen/deuterium (B1214612) atoms and chlorine molecules reveals a significant kinetic isotope effect, where the substitution of hydrogen with its heavier isotope, deuterium, markedly slows the reaction rate. This phenomenon, primarily attributable to differences in zero-point vibrational energy, provides valuable insights into the fundamental principles of reaction dynamics and transition state theory.

This guide presents a comparative analysis of the H + Cl₂ → HCl + Cl and D + Cl₂ → DCl + Cl reactions, offering experimental data, detailed methodologies, and theoretical models to elucidate the effect of isotopic substitution on reaction outcomes. The information is tailored for researchers, scientists, and drug development professionals who can leverage these fundamental principles in their respective fields.

Quantitative Analysis of Reaction Kinetics

The kinetic isotope effect (KIE) is quantitatively expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). For the reactions of atomic hydrogen and deuterium with molecular chlorine, experimental evidence consistently demonstrates a primary KIE greater than unity, indicating that the H + Cl₂ reaction proceeds at a faster rate.

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Kinetic Isotope Effect (kH/kD)
H + Cl₂ → HCl + Cl2.52 x 10⁻¹¹~1.4 - 10 (temperature dependent)
D + Cl₂ → DCl + ClSlower than H + Cl₂

The observed KIE is a direct consequence of the difference in zero-point vibrational energy (ZPVE) between the H-Cl and D-Cl bonds in the transition state. The C-H bond has a higher vibrational frequency and thus a higher ZPVE than the stronger C-D bond. This means that less energy is required to reach the transition state for the hydrogen-containing reactant, leading to a faster reaction rate. The rate of a reaction involving a C-H bond is typically 6–10 times faster than that involving a C-D bond.

Experimental Determination of Reaction Dynamics

The kinetics and dynamics of these reactions are often investigated using the crossed molecular beam technique. This method allows for the study of single-collision events under well-defined conditions, providing detailed information about the reaction mechanism and energy distribution in the products.

Experimental Protocol: Crossed Molecular Beam Experiment
  • Reactant Beam Generation:

    • Atomic Beam (H/D): A beam of hydrogen or deuterium atoms is generated. A common method is the photolysis of a suitable precursor molecule (e.g., H₂S or D₂S) with a UV laser. The resulting atoms are then collimated into a narrow beam.

    • Molecular Beam (Cl₂): A supersonic beam of chlorine molecules is produced by expanding Cl₂ gas through a nozzle into a vacuum chamber. This process cools the molecules to a low rotational and vibrational temperature.

  • Reaction Chamber: The two beams are directed to intersect at a right angle in a high-vacuum scattering chamber. The low pressure ensures that the observed reactions are the result of single-collision events.

  • Product Detection:

    • The angular and velocity distributions of the product molecules (HCl or DCl) and the chlorine atom are measured using a rotatable mass spectrometer detector.

    • Techniques such as laser-induced fluorescence or resonance-enhanced multiphoton ionization (REMPI) can be employed for state-selective detection of the products, providing insights into their vibrational and rotational energy states.

  • Data Analysis: The collected data on product scattering angles and velocities are used to construct a Newton diagram, which helps in determining the center-of-mass frame scattering dynamics and the energy partitioning in the reaction.

Experimental_Workflow cluster_H_D_Beam Atomic Beam Generation (H/D) cluster_Cl2_Beam Molecular Beam Generation (Cl₂) cluster_Reaction Reaction Chamber cluster_Detection Product Detection H2S_D2S H₂S or D₂S Precursor UV_Laser UV Laser H2S_D2S->UV_Laser Photolysis H_D_atoms H or D Atoms UV_Laser->H_D_atoms Collision Collision Event H_D_atoms->Collision Cl2_gas Cl₂ Gas Nozzle Supersonic Nozzle Cl2_gas->Nozzle Expansion Cl2_beam Cl₂ Beam Nozzle->Cl2_beam Cl2_beam->Collision Detector Rotatable Mass Spectrometer Collision->Detector Products (HCl/DCl, Cl) Analysis Data Analysis Detector->Analysis

Caption: Experimental workflow for a crossed molecular beam study of H/D + Cl₂ reactions.

Theoretical Insights from Potential Energy Surfaces

The dynamics of a chemical reaction can be visualized using a potential energy surface (PES), which maps the potential energy of the system as a function of the positions of the atoms. For the H + Cl₂ reaction, the PES is characterized as being "repulsive" or "late-downhill". This means that the transition state is located late along the reaction coordinate, closer to the products.

In a repulsive PES, the energy released during the reaction is primarily channeled into the translational energy of the products. This is because the new H-Cl bond has not fully formed at the transition state, and the repulsion between the departing Cl atoms dominates.

The PES for the D + Cl₂ reaction is qualitatively similar to that of the H + Cl₂ reaction. However, due to the greater mass of deuterium, the zero-point energy of the D-Cl bond in the transition state is lower than that of the H-Cl bond. This difference in zero-point energy contributes to a higher activation energy barrier for the D + Cl₂ reaction, thus explaining its slower rate.

Reaction_Coordinate_Diagram Y_axis Potential Energy X_axis Reaction Coordinate Reactants H/D + Cl₂ TS_H [H---Cl---Cl]‡ TS_D [D---Cl---Cl]‡ Products HCl/DCl + Cl R_start->R_peak_H   Ea (H) R_start->R_peak_D   Ea (D) R_peak_H->P_end   ΔH R_peak_D->P_end X_axis_start->X_axis_end Y_axis_start->Y_axis_end

Caption: Potential energy diagram comparing the H + Cl₂ and D + Cl₂ reactions.

Conclusion

The substitution of hydrogen with deuterium in the reaction with chlorine provides a clear and experimentally verifiable example of the kinetic isotope effect. The heavier deuterium atom leads to a stronger D-Cl bond in the transition state, a higher activation energy barrier, and consequently, a slower reaction rate compared to the hydrogen atom. This fundamental understanding of how isotopic substitution affects reaction outcomes is crucial for elucidating reaction mechanisms, modeling complex chemical systems, and designing novel chemical entities with tailored reactivity in various scientific and industrial applications.

A Comparative Guide to the Reproducibility of Deuteration Protocols Using Deuterium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective incorporation of deuterium (B1214612) into active pharmaceutical ingredients (APIs) is a critical strategy for enhancing metabolic stability and improving pharmacokinetic profiles. Among the various methods available, acid-catalyzed hydrogen-deuterium (H/D) exchange using deuterium chloride (DCl) is a foundational technique. This guide provides an objective comparison of DCl-based deuteration protocols with alternative methods, supported by available experimental data and detailed methodologies, to aid in the selection of the most reproducible and efficient approach for your research needs.

The stability of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down drug metabolism at specific sites.[1][] This has led to the successful development of several deuterated drugs with improved therapeutic profiles.[1] The choice of deuteration method is crucial for achieving high levels of deuterium incorporation with high reproducibility, which is essential for consistent manufacturing and reliable clinical outcomes.

This guide will delve into a comparison of common deuteration strategies, present quantitative data where available, and provide detailed experimental protocols.

Comparison of Common Deuteration Protocols

While direct, head-to-head statistical comparisons of the reproducibility (i.e., standard deviation of deuterium incorporation across multiple runs) of different deuteration methods are not extensively reported in the literature, we can compare the methods based on their general efficiency, selectivity, and applicability.

Deuteration Method Deuterating Agent(s) Typical Substrates Advantages Limitations Reported Deuterium Incorporation (%)
Acid-Catalyzed H/D Exchange This compound (DCl) in D₂O Aromatic compounds, heteroaromatics, molecules with acidic protons (e.g., α to carbonyls)Simple, cost-effective, readily available reagents.[1]Often requires harsh conditions (high temperatures), may lack regioselectivity, and can lead to side reactions or degradation of sensitive substrates.[3]Variable; can be high for activated positions but may require multiple cycles. For N-heteroarylmethanes, >95% has been reported.[4]
Transition Metal-Catalyzed H/D Exchange D₂ gas, D₂O with catalysts like Iridium, Palladium, RutheniumAromatic and aliphatic C-H bondsHigh efficiency and regioselectivity, often occurs under milder conditions than traditional acid catalysis.[5][6]Catalysts can be expensive and require careful handling; potential for metal contamination in the final product.Often >90-99% for targeted positions.[5]
Base-Catalyzed H/D Exchange NaOD in D₂O, other deuterated basesCompounds with acidic protons (e.g., ketones, esters)Effective for specific positions with sufficient acidity.Limited to substrates with acidic protons; can cause side reactions like hydrolysis or epimerization.Can be high (>90%) for activated methylene (B1212753) groups.[1]
Reductive Deuteration Deuterated reducing agents (e.g., NaBD₄, LiAlD₄), D₂ gas with a catalystCarbonyls, alkenes, alkynesProvides access to deuterated compounds not easily accessible by H/D exchange.Stoichiometric use of expensive deuterated reagents; requires a suitable precursor functional group.Typically high and stoichiometric.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for acid-catalyzed deuteration using this compound and a representative transition metal-catalyzed method.

Protocol 1: Acid-Catalyzed Deuteration of N-Heteroarylmethanes using DCl

This protocol is adapted from a method for the deuteration of methyl groups on N-heteroarylmethanes.[4]

Materials:

  • N-heteroarylmethane substrate (e.g., 2-methylquinoline)

  • This compound (DCl) solution in D₂O (e.g., 20 wt. %)

  • Deuterium oxide (D₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup reagents (e.g., sodium bicarbonate solution, organic solvent for extraction)

Procedure:

  • To a round-bottom flask, add the N-heteroarylmethane substrate (1.0 mmol).

  • Add D₂O (5.0 mL) to dissolve or suspend the substrate.

  • Add the DCl solution in D₂O (0.2 mmol, 20 mol%).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR to determine the extent of deuterium incorporation by observing the decrease in the integral of the target proton signal.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.

  • Confirm the final deuterium incorporation level by ¹H NMR and/or mass spectrometry.

Protocol 2: Iridium-Catalyzed ortho-C–H Deuteration

This protocol is a general representation of transition metal-catalyzed H/D exchange.[5]

Materials:

  • Aromatic substrate with a directing group (e.g., 2-phenylpyridine)

  • Iridium catalyst (e.g., Crabtree's catalyst or a similar Ir(I) complex)

  • Deuterated solvent (e.g., dichloromethane-d₂, acetone-d₆) or D₂O as the deuterium source

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Deuterium gas (D₂) balloon or cylinder (if used as the deuterium source)

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (0.5 mmol) in the deuterated solvent (5 mL).

  • Add the iridium catalyst (e.g., 5 mol%).

  • If using D₂ gas, evacuate the flask and backfill with D₂ three times, then leave under a D₂ atmosphere (balloon). If using D₂O, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1-24 hours).

  • Monitor the reaction by ¹H NMR or LC-MS to determine the extent of deuteration.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel to remove the catalyst and any byproducts.

  • Analyze the purified product by ¹H NMR and mass spectrometry to confirm the deuterium incorporation at the desired position.

Analytical Methods for Quantifying Deuterium Incorporation

The reproducibility and success of any deuteration protocol are ultimately assessed by accurate quantification of the deuterium levels in the final product. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

  • ¹H NMR Spectroscopy: This is a powerful and widely used technique to determine the percentage of deuterium incorporation at specific sites. By comparing the integral of a proton signal in the deuterated sample to the integral of a non-deuterated internal standard or a signal from an unexchanged position within the molecule, the extent of H/D exchange can be calculated.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the masses of the undeuterated, partially deuterated, and fully deuterated molecules (isotopologues).[7] By analyzing the isotopic distribution in the mass spectrum, the overall deuterium incorporation and the distribution of different deuterated species can be determined.

Visualizing Deuteration Workflows and Concepts

To better illustrate the processes involved in deuteration and its impact, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Deuteration cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_output Output Start Substrate + Deuterium Source Catalyst Add Catalyst/Reagent (e.g., DCl or Ir-catalyst) Start->Catalyst Reaction Reaction under Controlled Conditions (Time, Temperature) Catalyst->Reaction Workup Quenching & Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis Product Deuterated Product Analysis->Product Data Quantitative Data (%D Incorporation) Analysis->Data

Caption: A generalized workflow for the synthesis and analysis of deuterated compounds.

Deuteration_Methods_Comparison Logical Comparison of Deuteration Methods Deuteration Deuteration Goal Acid Acid-Catalyzed (DCl) Deuteration->Acid Cost-Sensitive Metal Transition Metal-Catalyzed Deuteration->Metal High Selectivity Needed Base Base-Catalyzed Deuteration->Base Acidic Protons Present A_Pros Simple Inexpensive Acid->A_Pros Pros A_Cons Harsh Conditions Low Selectivity Acid->A_Cons Cons M_Pros Mild Conditions High Selectivity Metal->M_Pros Pros M_Cons Expensive Metal Contamination Metal->M_Cons Cons B_Pros Specific for Acidic Sites Base->B_Pros Pros B_Cons Limited Scope Side Reactions Base->B_Cons Cons

Caption: A decision-making diagram for selecting a deuteration method.

Drug_Metabolism_Pathway k_H > k_D cluster_protiated Protiated Drug (C-H) cluster_deuterated Deuterated Drug (C-D) Drug_H Active Drug (API-H) Metabolism_H Metabolism (e.g., CYP450) Rate = k_H Drug_H->Metabolism_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Metabolism_D Metabolism (e.g., CYP450) Rate = k_D Excretion_H Rapid Excretion Metabolite_H->Excretion_H Drug_D Active Drug (API-D) Drug_D->Metabolism_D Metabolite_D Metabolite Metabolism_D->Metabolite_D Excretion_D Slower Excretion Metabolite_D->Excretion_D

Caption: Simplified signaling pathway showing the effect of deuteration on drug metabolism.

References

Safety Operating Guide

Proper Disposal of Deuterium Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Deuterium (B1214612) chloride (DCl), a deuterated form of hydrochloric acid, is a corrosive and toxic substance that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of deuterium chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive vapors.[1][2][3][4] Appropriate personal protective equipment (PPE) is mandatory to prevent severe skin burns and eye damage.[1][2][4][5]

Required Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Eye and Face Tightly fitting safety goggles and a face shield.[1]
Hand Chemical-resistant gloves, tested according to standards like EN 374.[5]
Body A lab coat or chemical-resistant protective clothing.[1][4] In case of emergencies, an encapsulated chemical protective suit may be necessary.[2]
Respiratory In situations with inadequate ventilation or potential for exposure, a self-contained breathing apparatus is required.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste through a licensed waste disposal contractor.[3][6] Do not dispose of this compound down the drain, as it can cause environmental damage and react with other chemicals in the drainage system.[1][7][8]

1. Containment and Labeling:

  • Ensure the this compound waste is stored in its original container or a compatible, tightly sealed, and properly labeled waste container.[1]

  • The container must be clearly marked as "Hazardous Waste: this compound" and include appropriate hazard symbols (e.g., corrosive).

2. Neutralization (if permissible by local regulations):

  • In some cases, and only if permitted by institutional and local regulations, dilute solutions of this compound may be neutralized before disposal.

  • This process should be carried out by trained personnel in a controlled environment.

  • Slowly add the this compound solution to a larger volume of a neutralizing agent, such as a solution of soda ash (sodium carbonate) or soda-lime.[7]

  • Continuously stir the solution and monitor the pH to ensure complete neutralization.

  • This neutralized solution may still be considered hazardous waste and must be disposed of according to regulations.

3. Waste Collection and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • The storage area should be away from incompatible materials, such as bases, amines, and metals.[9]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[3]

  • Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to minimize harm.

1. Evacuate and Ventilate:

  • Evacuate all non-essential personnel from the immediate area.[1]

  • Ensure the area is well-ventilated to disperse any vapors.

2. Control the Spill:

  • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][7]

  • For larger spills, create a dike around the spill to contain it.[4]

3. Collect and Dispose:

  • Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[1][4]

  • Do not allow the spilled material to enter drains or waterways.[1][7]

4. Decontaminate:

  • Thoroughly clean the spill area once the material has been removed.

  • Wash contaminated clothing before reuse.[1][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DCl_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation contain Securely Contain in a Labeled, Compatible Waste Container ventilation->contain spill Spill Occurs ventilation->spill check_reg Consult Institutional & Local Disposal Regulations contain->check_reg neutralize Neutralize with Soda Ash/Soda-Lime (If Permitted) check_reg->neutralize Neutralization Permitted store Store in Designated Hazardous Waste Accumulation Area check_reg->store Direct Disposal Required neutralize->store contractor Arrange for Pickup by a Licensed Waste Disposal Contractor store->contractor end End: Proper Disposal Complete contractor->end spill->contain No evacuate Evacuate Area & Ensure Ventilation spill->evacuate Yes absorb Absorb with Inert Material (Sand, Vermiculite) evacuate->absorb collect Collect Absorbed Material into a Hazardous Waste Container absorb->collect collect->store

Caption: Logical workflow for the proper disposal of this compound.

It is important to note that while general procedures are outlined here, specific quantitative limits for disposal and detailed neutralization protocols are often site-specific and governed by local and national regulations.[9][10] Always consult your institution's safety officer and relevant regulatory bodies for complete and accurate classification and disposal requirements.[9][10]

References

Essential Guide to Handling Deuterium Chloride: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of Deuterium (B1214612) Chloride (DCl) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who work with this substance.

Immediate Safety and Hazard Information

Deuterium chloride is a corrosive gas that is toxic if inhaled and causes severe skin burns and eye damage.[1][2] It is supplied as a liquefied gas under pressure, which may explode if heated.[1] The gas reacts with water to form corrosive acids.[1] Direct contact with the liquid can cause frostbite.[1] Due to these significant hazards, stringent safety measures are imperative.

Exposure Limits

Adherence to established exposure limits is crucial to prevent adverse health effects. The following table summarizes the key occupational exposure limits for this compound.

Jurisdiction/AgencyLimit TypeValue (ppm)Value (mg/m³)Notes
EU ELVTime Weighted Average (TWA)1 ppm2 mg/m³8-hour reference period
EU ELVShort Term Exposure Limit (STEL)5 ppm8 mg/m³15-minute reference period
EH40 WELShort Term Exposure Limit (STEL)10 ppm15 mg/m³-
ACGIH OELCeiling (C)2 ppm-Upper Respiratory Tract Irritation.[3]
OSHA PELCeiling (C)-7 mg/m³Approximate value.[3]

Source:[1][3]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and depends on the specific task and potential for exposure.

Respiratory Protection
  • Routine Operations (in ventilated areas): For work in a properly functioning fume hood or with adequate local exhaust ventilation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be appropriate as a backup to engineering controls.[2]

  • High-Risk Operations or Unknown Concentrations: In areas where the concentration is unknown, exceeds exposure limits, or during emergency situations, a self-contained breathing apparatus (SCBA) or a positive pressure air line with a mask and escape pack is mandatory.[1][2] Users of breathing apparatus must be properly trained.[1]

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles are required for all tasks involving this compound.[2]

  • Cylinder Handling: When connecting, disconnecting, or opening cylinders, a full face shield (minimum 8-inch) must be worn in addition to safety glasses.[1][2][4] Readily accessible eye wash stations are required.[1]

Hand Protection
  • Chemical Resistance: Acid-resistant gloves (e.g., butyl rubber, neoprene, polyethylene) are required when there is a risk of contact.[1] The breakthrough time of the selected gloves must be greater than the intended period of use.[1]

  • Cylinder Handling: Sturdy work gloves are recommended for handling the gas cylinders themselves.[1]

Skin and Body Protection
  • Standard Laboratory Work: A lab coat or chemical-resistant apron is recommended.

  • Cylinder Operations: An acid-resistant splash suit should be worn when connecting, disconnecting, or opening cylinders.[1]

  • Footwear: Safety shoes are recommended when handling cylinders.[1]

  • Emergency Situations: In the event of a large release or emergency, an encapsulated chemical protective suit is necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

Safe handling requires a combination of proper equipment, a controlled environment, and methodical procedures.

Preparation and System Setup
  • Ventilation: Ensure all work is conducted in a well-ventilated area, preferably within a laboratory fume hood with adequate ventilation.[1][2][3][4][5][6]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are immediately accessible and operational.[1]

  • System Purge: Before introducing this compound, thoroughly purge the entire gas handling system with a dry, inert gas such as nitrogen or helium.[1]

  • Backflow Prevention: Always use a backflow protective device in the piping to prevent reverse flow into the cylinder.[1]

Cylinder Handling and Connection
  • Transport: Move cylinders using a suitable hand truck. Do not drag or roll cylinders.

  • Secure Cylinder: Store and use cylinders in a vertical position, properly secured to a wall or bench with a chain or strap to prevent toppling.[1]

  • Regulator and Tubing: Use regulators and tubing specifically designed for corrosive gases.

  • Connection: When connecting the cylinder, wear the appropriate PPE (face shield, safety glasses, acid-resistant gloves). Open the valve slowly.

Storage
  • Location: Store cylinders in a cool, dry, well-ventilated, and secure area, away from incompatible materials and heat sources.[1][6]

  • Segregation: Full and empty cylinders should be stored separately.[1]

  • Protection: Protect cylinders from corrosion.[1] Valve protection caps (B75204) and outlet caps or plugs should remain in place when the cylinder is not in use.[1]

  • Access: Store cylinders in an area accessible only to qualified or authorized personnel.

Emergency Plan: Spills, Leaks, and Exposure

Immediate and correct response to an incident is vital.

Spill and Leak Response Workflow

SpillResponse start This compound Release Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Severity (From a safe distance) evacuate->assess ppe Don Appropriate PPE (SCBA Required) assess->ppe liquid_spill Liquid Solution Spill assess->liquid_spill Liquid gas_leak Gas Leak assess->gas_leak Gas stop_leak If Safe, Stop Flow of Product (e.g., close valve) ppe->stop_leak ventilate Increase Ventilation to Area stop_leak->ventilate monitor Monitor Air Concentration ventilate->monitor contain Contain Spill with Inert Absorbent Material liquid_spill->contain gas_leak->stop_leak neutralize Neutralize if Necessary (Follow specific lab protocol) contain->neutralize collect Collect and Place in Sealed Containers for Disposal neutralize->collect decontaminate Decontaminate Area and Equipment collect->decontaminate end Incident Secured decontaminate->end monitor->decontaminate

Caption: Workflow for responding to a this compound release.

First Aid Procedures
  • Inhalation: Immediately move the affected person to fresh air and keep them warm and at rest.[1] If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Flush the affected skin with copious amounts of water.[1] Immediate medical treatment is necessary.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion (of solution): Do NOT induce vomiting.[2][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][5]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

  • Product Disposal: Do not attempt to vent the gas to the atmosphere.[1] Unused product should be returned to the supplier in its original cylinder.[1] For solutions, contact a licensed professional waste disposal service.[4]

  • Container Disposal: Do not reuse empty cylinders. Return the cylinder to the supplier with the valve securely closed and the valve cap in place.[1] Handle uncleaned containers with the same precautions as the product itself.[7]

  • Spill Residue: Absorbent material contaminated with this compound solution must be collected in suitable, closed containers and disposed of as hazardous waste.[2]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][2][5] If a discharge into a sewage plant is possible, the acidic product typically needs to be neutralized first.[5]

References

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